Morpholine-2,5-dione
描述
Structure
3D Structure
属性
IUPAC Name |
morpholine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRZMIFDYMSZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364907 | |
| Record name | morpholine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34037-21-3 | |
| Record name | morpholine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Morpholine-2,5-dione: Structure, Properties, and Applications
Introduction
Morpholine-2,5-dione (MD), a heterocyclic compound featuring a six-membered ring with an ester and an amide bond, stands as a critical building block in the fields of materials science and medicinal chemistry. As a cyclic depsipeptide analog, it serves as a key monomer for the synthesis of polydepsipeptides (PDPs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1][2][3] The inherent biocompatibility and degradability of materials derived from this compound, which breaks down into naturally occurring α-amino acids and α-hydroxy acids, drives the escalating interest in its chemistry and applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a six-membered ring containing one nitrogen and one oxygen atom at positions 1 and 4, respectively, with carbonyl groups at positions 2 and 5.[5] The presence of chiral centers, typically at the C3 and C6 positions arising from the precursor amino and hydroxy acids, imparts stereoisomerism to its derivatives, which is crucial for the properties of the resulting polymers.
Molecular Conformation
X-ray crystallography studies have revealed that the this compound ring typically adopts a boat or a distorted twist-boat conformation.[6][7] This non-planar arrangement is a consequence of the sp³ hybridization of the C3 and C6 atoms. The specific conformation can be influenced by the nature and orientation (axial or equatorial) of the substituents on the ring.[6]
Crystal Packing and Intermolecular Interactions
In the solid state, this compound molecules are stabilized by a network of intermolecular hydrogen bonds. Notably, strong N-H···O=C hydrogen bonds form between the amide groups of adjacent molecules, often leading to the formation of centrosymmetric dimers.[6][7] Weaker C-H···O interactions also contribute to the overall stability of the crystal lattice. These intermolecular forces significantly influence the physical properties of the material, such as its melting point and solubility.
Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.
Synthesis of this compound
The synthesis of morpholine-2,5-diones can be achieved through several routes, with the most prevalent method involving the intramolecular cyclization of a linear precursor. The choice of synthetic strategy often depends on the desired substituents and the need to preserve stereochemical integrity.
Primary Synthetic Pathways
There are three main strategies for the synthesis of this compound derivatives[3]:
-
Cyclization of N-(α-haloacyl)-α-amino acids: This is a widely used and often high-yielding method. It involves the acylation of an amino acid with an α-haloacyl halide, followed by base-mediated intramolecular cyclization.[2][8]
-
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This pathway involves the formation of a linear depsipeptide ester which then undergoes cyclization.
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This method also proceeds through a linear depsipeptide intermediate.
The first method is generally favored for its efficiency, though care must be taken to control racemization at the chiral centers.[3]
Caption: Schematic of the ring-opening polymerization process.
Degradation
The biodegradability of polydepsipeptides derived from this compound is one of their most attractive features. The polymer backbone contains both ester and amide linkages. The ester bonds are susceptible to hydrolytic cleavage, breaking the polymer down into smaller, non-toxic fragments, namely the constituent α-amino acids and α-hydroxy acids, which can be metabolized by the body. [9][10]This degradation profile makes them highly suitable for biomedical applications where transient material presence is required.
Applications in Research and Development
The unique properties of this compound and its polymeric derivatives have positioned them as valuable materials in several areas of research and development.
Biodegradable Polymers for Biomedical Applications
The primary application of morpholine-2,5-diones is as monomers for the synthesis of polydepsipeptides. These polymers are being extensively investigated for:
-
Drug Delivery Systems: The biodegradable nature of PDPs allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades. [3][11]The ability to tune the polymer's properties (e.g., hydrophobicity, degradation rate) by selecting different amino and hydroxy acid precursors allows for the design of tailored drug delivery vehicles. [11]* Tissue Engineering: PDPs can be fabricated into scaffolds that provide mechanical support for cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is resorbed by the body, eliminating the need for surgical removal. [1]
Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [12][13][14]While the parent this compound is primarily used as a monomer, its derivatives have been explored for their own biological activities. For instance, certain optically active 1,4-morpholin-2,5-dione derivatives have shown inhibitory activity against α-glucosidases, suggesting potential applications in diabetes research. [15]The rigid, yet conformationally flexible, nature of the ring system makes it an attractive scaffold for presenting pharmacophoric groups in specific spatial orientations to interact with biological targets.
Conclusion and Future Outlook
This compound is a versatile and increasingly important heterocyclic compound. Its well-defined structure, accessible synthesis, and ability to undergo controlled ring-opening polymerization make it an ideal monomer for the creation of advanced biodegradable materials. The resulting polydepsipeptides offer a compelling combination of biocompatibility, tunable properties, and controlled degradation, positioning them at the forefront of innovation in drug delivery and tissue engineering. Future research will likely focus on the development of novel organocatalytic polymerization methods to achieve even greater control over polymer architecture, the synthesis of functionalized this compound monomers to introduce new functionalities into the resulting polymers, and the exploration of new therapeutic applications for this compound derivatives in medicinal chemistry. The continued investigation of this remarkable molecule promises to yield significant advancements across the scientific and medical fields.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- JoVE. Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (2010).
- ResearchGate. Synthesis of this compound derivatives and polymerization reaction.
- ResearchGate. This compound | Request PDF.
- ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).
- National Institutes of Health (NIH). This compound | C4H5NO3 | CID 1714329 - PubChem.
- ACS Publications. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019).
- ACS Publications. Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated this compound Monomers. (2024).
- ACS Publications. Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. (2020).
- RSC Publishing. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4.
- PubMed. This compound. (2006).
- MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024).
- Alfa Chemistry. CAS 34037-21-3 this compound.
- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020).
- ECHEMI. 34037-21-3, this compound Formula.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
- National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC.
- ResearchGate. The microbial degradation of morpholine.
- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are...
- National Institute of Standards and Technology. Morpholine - NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Synthesis of Morpholine-2,5-dione from amino acids
An In-depth Technical Guide to the Synthesis of Morpholine-2,5-diones from Amino Acids
Authored by a Senior Application Scientist
Abstract
Morpholine-2,5-diones, the cyclic diester-diamide derivatives of α-amino acids and α-hydroxy acids, represent a pivotal class of heterocyclic compounds. Their significance is rooted in their role as monomers for the synthesis of biodegradable and biocompatible polymers known as polydepsipeptides (PDPs), which have garnered substantial interest for applications in drug delivery, tissue engineering, and regenerative medicine.[1][2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing the morpholine-2,5-dione scaffold from readily available amino acid precursors. We will dissect the mechanistic underpinnings of these strategies, evaluate the causality behind critical experimental parameters, and provide field-proven protocols to empower researchers in chemistry, materials science, and drug development.
The Strategic Imperative for this compound Synthesis
Unlike their analogous cyclic dipeptides (piperazine-2,5-diones or diketopiperazines), which can form through spontaneous cyclization, the synthesis of morpholine-2,5-diones is a more complex undertaking that requires directed chemical strategies.[4][5] The inherent stability of the linear depsipeptide precursors and the kinetic barriers to cyclization necessitate specific activation and reaction conditions. The choice of synthetic route is governed by factors such as the nature of the amino acid side chain, the need for stereochemical integrity, desired yield, and scalability.
The morpholine ring is a versatile pharmacophore found in numerous clinically approved drugs and bioactive natural products, valued for its metabolic stability and ability to modulate pharmacokinetic properties.[6][7] In the context of morpholine-2,5-diones, the primary driver for their synthesis is their function as monomers for Ring-Opening Polymerization (ROP) to produce PDPs.[8][9] These polymers uniquely blend the thermal and mechanical resilience of polyamides with the degradability of polyesters, making them exceptional candidates for advanced biomedical materials.[3]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of the this compound ring is primarily achieved through two overarching approaches that differ in the sequence of bond formation: initial formation of the amide bond followed by cyclization via esterification, or initial formation of the ester bond followed by cyclization via amidation.[4]
Caption: Workflow for the synthesis of morpholine-2,5-diones via the ANX intermediate.
Strategy II: Intramolecular Transesterification
This approach involves the cyclization of N-(α-hydroxyacyl)-α-amino acid esters. [1][4]The synthesis is a multi-step process:
-
Condensation: The sodium salt of an α-amino acid is condensed with an α-hydroxy ester to yield an N-(α-hydroxyacyl)-α-amino acid. [4]2. Esterification: The resulting acid is esterified, for example, with ethanol. [4]3. Cyclization: The final N-(α-hydroxyacyl)-α-amino acid ester is cyclized using an acidic catalyst. [4] This method is generally less direct than the haloacyl route but can be advantageous for preserving stereochemistry.
Strategy III: Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids
This strategy represents the "ester-first" approach. [1][4]Here, an ester linkage is first formed between the amino acid and the α-hydroxy acid. The subsequent cyclization involves the formation of the amide bond. This pathway is often considered more efficient because the intramolecular formation of the amide bond can be more favorable under certain conditions than the corresponding ester bond formation in Strategy I. [4][5]
Emerging Synthetic Methodologies
Recent research has introduced more advanced and specialized routes to morpholine-2,5-diones.
-
Passerini-Type Reaction: A one-pot, three-component reaction between an isocyano derivative of an amino acid, an aldehyde, and a carboxylic acid can generate a linear precursor that undergoes subsequent intramolecular esterification to yield the this compound ring. [8]This method offers a convergent and efficient route to novel derivatives.
-
Brønsted Acid Catalysis: An eco-friendly approach uses silica-supported perchloric acid (HClO₄) to catalyze the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, yielding 1,3-oxazinane-2,5-diones under mild, metal-free conditions. [10]
Data Summary: Comparison of Synthetic Routes
The following table provides a comparative overview of the primary synthetic strategies.
| Strategy | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| N-(α-haloacyl) Cyclization | α-Amino Acid, α-Haloacyl Halide | Base (NaOH, NaHCO₃), DMF, Heat | High (e.g., 73% for LeuCl intermediate) [2] | High yield, well-established, versatile | Potential for racemization, multi-step process |
| Transesterification | α-Amino Acid, α-Hydroxy Ester | Base, Acid catalyst | Moderate-High | Good stereochemical control | Multiple discrete steps required |
| O-(α-aminoacyl) Cyclization | α-Amino Acid, α-Hydroxy Acid | Coupling agents | Variable | Potentially more efficient cyclization | Requires protection/deprotection steps |
| Passerini-Type Reaction | Isocyano-amino acid, Aldehyde | One-pot reaction | Good | Convergent, efficient for library synthesis | Requires specialized starting materials |
Detailed Experimental Protocol: Synthesis of Leucine-Derived this compound
This protocol is adapted from a high-yield, optimized procedure for hydrophobic amino acids and serves as a robust, self-validating system. [2][11]
Materials & Equipment
-
Chemicals: L-Leucine, Chloroacetyl chloride (>98%), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Diethyl ether, Dimethylformamide (DMF), Hydrochloric acid (HCl), Standard laboratory glassware (round-bottom flasks, dropping funnel), magnetic stirrer with heating, filtration apparatus.
-
Equipment: Round-bottom flask, dropping funnel, condenser, stirrer hotplate, filtration system (e.g., Büchner funnel), rotary evaporator.
Step-by-Step Methodology
Part A: Synthesis of N-(2-chloroacetyl)-L-leucine (LeuCl Intermediate)
-
Preparation: In a round-bottom flask, dissolve L-Leucine (e.g., 1 equiv) in an aqueous solution of NaOH (e.g., 1M) at 0°C. The pH should be maintained around 12.
-
Acylation: Add diethyl ether to create a biphasic system. While stirring vigorously at 0°C, add chloroacetyl chloride (1 equiv) dropwise over 1-2 hours.
-
Reaction: Allow the reaction to stir for an additional 5-7 hours at 0°C, monitoring the pH and adding NaOH solution as needed to maintain basicity.
-
Workup: Separate the aqueous layer. Cool it to 0°C and acidify with concentrated HCl to a pH of ~1-2. A white precipitate of LeuCl will form.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum. A typical yield for this step is around 73%. [2] Part B: Cyclization to form 6-isobutylthis compound
-
Setup: In a large round-bottom flask equipped with a condenser and dropping funnel, prepare a solution of sodium bicarbonate (NaHCO₃, ~3 equiv) in DMF. The volume should be large to ensure high dilution (e.g., ~30 mL of DMF per gram of NaHCO₃). [2][11]2. Precursor Solution: In a separate flask, dissolve the dried LeuCl (1 equiv) in a smaller volume of DMF (e.g., ~16 mL of DMF per gram of LeuCl). [2][11]3. Cyclization Reaction: Heat the NaHCO₃ solution to 60°C with vigorous stirring. Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours. [11]4. Completion: After the addition is complete, continue stirring the reaction mixture at 60°C for another 24 hours to ensure the reaction goes to completion. [11]5. Isolation: Cool the solution to 0°C. A solid precipitate (inorganic salts) will form. Remove the solid by filtration. The filtrate contains the desired this compound.
-
Purification: The solvent (DMF) can be removed from the filtrate under reduced pressure (rotary evaporation). The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.
Conclusion and Future Directions
The synthesis of morpholine-2,5-diones from amino acids is a mature field with robust and high-yielding methodologies, particularly the N-(α-haloacyl) cyclization route. This pathway offers a reliable and scalable method for producing the monomers essential for creating advanced polydepsipeptide biomaterials. As the demand for sophisticated drug delivery systems and tissue engineering scaffolds grows, so too will the need for efficient and stereoselective synthetic routes to functionalized morpholine-2,5-diones. Future research will likely focus on developing catalytic, enantioselective, and one-pot procedures to further streamline these syntheses, reduce waste, and expand the chemical diversity of the resulting polymers.
References
- Synthesis of this compound derivatives and polymerization reaction.
- Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Request PDF.
- Morpholine-2,5-diones - Their Preparation and Exploit
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of a Versatile Monomer: A Technical Guide to the Discovery and History of Morpholine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-2,5-diones (MDs), six-membered heterocyclic compounds, have emerged as pivotal monomers in the synthesis of biodegradable polymers known as polydepsipeptides (PDPs) or poly(ester amides) (PEAs). These polymers, which uniquely integrate ester and amide linkages within their backbone, offer a tunable platform for biomedical applications, ranging from controlled drug delivery to tissue engineering. This guide provides an in-depth exploration of the discovery and historical development of morpholine-2,5-diones, detailing the evolution of their synthesis, their polymerization into advanced biomaterials, and the scientific rationale underpinning these advancements.
Introduction: The Genesis of a Hybrid Polymer Platform
The quest for advanced biomaterials that are both biocompatible and biodegradable has driven extensive research into various polymer families. Among these, poly(ester amides) have garnered significant interest due to their combination of the favorable mechanical properties of polyamides and the degradability of polyesters.[1] Morpholine-2,5-diones serve as the cyclic precursors for the most well-defined class of these polymers, polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids.[2] The journey of morpholine-2,5-dione from a laboratory curiosity to a cornerstone of modern biomaterial science is a compelling narrative of chemical ingenuity and a deepening understanding of polymer chemistry.
The primary route to synthesizing these valuable polymers is through the ring-opening polymerization (ROP) of this compound derivatives.[2][3] This approach allows for precise control over the polymer architecture and the incorporation of functional side chains, a critical feature for tailoring biomaterials for specific applications, such as targeted drug delivery or promoting specific cell-material interactions.[4]
The Historical Landscape of this compound Synthesis
The preparation of morpholine-2,5-diones has been a subject of investigation for decades, with early methods paving the way for more refined and efficient protocols. The synthesis of these cyclic monomers is not as straightforward as their dipeptide analogues (piperazine-2,5-diones), which can form through spontaneous cyclization.[5] The synthesis of morpholine-2,5-diones requires specific chemical strategies to facilitate the formation of the six-membered ring containing both an ester and an amide bond.
Historically, three main synthetic routes have been established for the preparation of morpholine-2,5-diones:
-
Cyclization of N-(α-haloacyl)-α-amino acid salts: This is one of the most common and often highest-yielding methods.[5][6] It involves the acylation of an α-amino acid with an α-haloacetyl halide, followed by an intramolecular nucleophilic substitution to form the cyclic ester-amide.[7]
-
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This method involves the formation of a linear depsipeptide ester, which then undergoes an acid-catalyzed intramolecular cyclization to yield the this compound.[5][6]
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: While this route can offer better control over stereochemistry and avoid racemization, it often involves multiple protection and deprotection steps, leading to lower overall yields.[7]
The choice of synthetic route has often been a trade-off between yield, purity, and the preservation of stereochemistry, especially when using optically active amino acid precursors.[5][6] Early solution-phase syntheses were often plagued by side reactions and impurities that were difficult to remove.[8]
Key Milestones in Synthetic Optimization
A significant advancement in the synthesis of morpholine-2,5-diones was the development of solid-phase synthesis methods. These techniques were investigated to better control racemization and improve the purity of the final product.[8] More recently, researchers have focused on optimizing reaction conditions to develop simplified, high-yield protocols that are applicable to a wide range of amino acid precursors, particularly hydrophobic ones.[3] These optimized procedures often focus on minimizing the use of hazardous chemicals and simplifying purification steps, making the synthesis more scalable and environmentally friendly.[3]
From Monomer to Polymer: The Ring-Opening Polymerization of Morpholine-2,5-diones
The true value of morpholine-2,5-diones lies in their ability to undergo ring-opening polymerization (ROP) to produce high-molecular-weight polydepsipeptides.[9] This polymerization process is typically initiated by a nucleophile and can be catalyzed by various compounds, with organometallic catalysts, particularly tin(II) octoate (Sn(Oct)₂), being historically prevalent.[10][11]
However, the use of metal-based catalysts has raised concerns for biomedical applications due to potential toxicity. This has spurred the development of organocatalytic ROP systems.[12] Binary organocatalytic systems, such as those employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (TU) co-catalyst, have shown great promise in achieving controlled polymerization with predictable molecular weights and narrow molecular weight distributions.[13]
The mechanism of ROP allows for the creation of polymers with a regular, alternating sequence of α-hydroxy acid and α-amino acid residues.[4] Furthermore, by using functionalized this compound monomers, polymers with pendant functional groups (e.g., carboxylic acids, amines, hydroxyls) can be synthesized.[4] These functional groups are invaluable for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.[4]
Experimental Protocols: A Practical Guide
Optimized Synthesis of a Leucine-Derived this compound
This protocol is adapted from a high-yield synthesis procedure for morpholine-2,5-diones derived from hydrophobic amino acids.[3][14]
Step 1: Synthesis of N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)
-
Under vigorous stirring, dissolve the starting amino acid, L-leucine, in a biphasic solvent system of diethyl ether and an aqueous solution of sodium hydroxide (pH maintained at 12).[15]
-
Cool the reaction mixture to 0°C.
-
Add chloroacetyl chloride dropwise to the reaction mixture in stoichiometric amounts.
-
Continue stirring for several hours at 0°C.
-
Acidify the reaction mixture to precipitate the N-(α-haloacyl)-α-amino acid product, LeuCl.
-
Filter, wash, and dry the white solid product. A typical yield for this step is around 73%.[15]
Step 2: Intramolecular Cyclization to this compound
-
Dissolve 5 g of the LeuCl intermediate (approximately 25 mmol) in 80 mL of dimethylformamide (DMF).[14]
-
In a separate flask, prepare a solution of 6.5 g of sodium bicarbonate (NaHCO₃) in 720 mL of DMF.
-
Heat the NaHCO₃ solution to 60°C with vigorous stirring.
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over 8 hours.[14]
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.[14]
-
Cool the solution to 0°C and remove the solid precipitate by filtration.
-
The filtrate, containing the desired this compound, is then subjected to purification, which may involve solvent evaporation under vacuum and recrystallization from a suitable solvent like ethyl acetate to yield the pure product.[3]
Organocatalyzed Ring-Opening Polymerization of a this compound
This protocol describes a general procedure for the controlled organocatalytic ROP of a this compound using a DBU/TU binary system.[13]
-
In a glovebox, add the this compound monomer, the thiourea (TU) co-catalyst, and the benzyl alcohol initiator to a dried reaction vessel.
-
Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst to initiate the polymerization.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the monomer conversion by ¹H NMR spectroscopy.
-
Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of this compound Synthesis Yields
| Starting Amino Acid | Synthetic Method | Reported Yield | Reference |
| Leucine | Optimized N-(α-haloacyl) cyclization in DMF | 55% | [3] |
| Glycine/Alanine | N-acylation followed by melt ring-closure | 4-83% | [16] |
| Aspartic Acid (OBz) | Solution-phase synthesis | 24.9% | [9] |
| Lysine (Z) | Solution-phase synthesis | 11.4% | [9] |
| Glutamic Acid (OBz) | Solution-phase synthesis | 20.2% | [9] |
Visualizations
Figure 1: A schematic overview of the synthesis of morpholine-2,5-diones and their subsequent ring-opening polymerization to form polydepsipeptides for biomedical applications.
Conclusion and Future Outlook
The discovery and development of synthetic routes to morpholine-2,5-diones have been instrumental in the advancement of biodegradable poly(ester amides). From early, often low-yielding methods to modern, optimized protocols, the ability to produce these versatile monomers with high purity and stereochemical control has unlocked their potential. The ongoing research into novel organocatalytic polymerization techniques further enhances the appeal of these materials for sensitive biomedical applications. As our understanding of polymer structure-property relationships deepens, morpholine-2,5-diones will undoubtedly continue to be a critical building block in the design of next-generation biomaterials for drug delivery, regenerative medicine, and beyond.
References
- Synthesis of this compound derivatives and polymeriz
- Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (URL: [Link])
- Biomaterials : Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (URL: [Link])
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (URL: [Link])
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degrad
- Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)
- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. (URL: [Link])
- Degradable Poly(ester amide)
- Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated this compound Monomers. (URL: [Link])
- Biodegradable Polydepsipeptides. (URL: [Link])
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degrad
- Morpholine-2,5-diones - Their Preparation and Exploit
- Degradable Poly(ester amide)
- Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers. (URL: [Link])
- Polymerization of this compound in bulk
- BIODEGRADABLE POLY (ESTER AMIDE)
- Poly(Ester Amide)
- Poly(ester amide)
- Morpholine-2,5-diones - Their Preparation and Exploit
- This compound. (URL: [Link])
- A review on pharmacological profile of Morpholine deriv
- This compound. (URL: [Link])
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (URL: [Link])
- Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine. (URL: [Link])
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine synthesis. (URL: [Link])
- Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. (URL: [Link])
- Role of polymers in drug delivery. (URL: [Link])
Sources
- 1. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-2,5-dione Derivatives for Drug Discovery
Executive Summary
The morpholine-2,5-dione scaffold, a six-membered ring containing both an amide and an ester linkage, represents a class of peptidomimetics with significant potential in modern drug discovery.[1][2] As cyclic depsipeptide analogues of diketopiperazines, these derivatives offer a conformationally constrained backbone that can enhance metabolic stability and cell permeability compared to their linear peptide counterparts.[3][4] Their utility extends from serving as chiral building blocks for biodegradable polymers to acting as core structures for novel therapeutics, particularly in central nervous system (CNS) drug development where the morpholine moiety is known to favorably modulate pharmacokinetic properties.[1][5][6] This guide provides an in-depth analysis of the core physicochemical properties of this compound derivatives—lipophilicity, solubility, chemical stability, and solid-state characteristics. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices, provides detailed and self-validating protocols, and synthesizes data to illuminate critical structure-property relationships for researchers, chemists, and drug development professionals.
The this compound Scaffold: A Privileged Structure
Chemical Identity and Significance
Morpholine-2,5-diones are heterocyclic compounds synthesized from α-amino acids and α-hydroxy acids.[7] This unique combination results in a scaffold that merges the structural features of peptides and polyesters. The inherent rigidity of the cyclic structure reduces the conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[4] This pre-organization of pharmacophoric groups is a key advantage in rational drug design. Furthermore, their structural similarity to cyclic dipeptides (piperazine-2,5-diones) allows them to interact with biological systems while often exhibiting improved resistance to proteolytic degradation.[4][8]
Synthesis and Derivatization
The synthesis of the this compound core is accessible through several established routes, with the most common being a two-step process.[7] This typically involves the N-acylation of an amino acid with an α-haloacetyl halide, followed by an intramolecular cyclization to form the six-membered ring.[7][9] This synthetic versatility allows for the introduction of a wide array of functional groups at positions C3 and C6, corresponding to the side chains of the parent amino and hydroxy acids, enabling fine-tuning of the molecule's physicochemical properties.
Caption: A simplified workflow for the common synthesis of the this compound core.
Core Physicochemical Properties and Their Implications
The optimization of a drug candidate is a multidimensional challenge where physicochemical properties are paramount.[10] For this compound derivatives, a careful balance of lipophilicity, solubility, and stability is essential to translate promising in vitro activity into in vivo efficacy.
Lipophilicity: The Gatekeeper of Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[11] While increased lipophilicity can enhance membrane permeability, it often comes at the cost of reduced aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[12] This trade-off is central to medicinal chemistry. For orally administered drugs, a LogD at pH 7.4 between 0 and 3 is often considered a good target range.[13]
| Derivative (Substituents at C3, C6) | Parent Amino Acid | Calculated LogP (cLogP) | Experimental LogD (pH 7.4) | Rationale for Lipophilicity |
| H, H | Glycine | -1.25 | -1.30 | Highly polar, unsubstituted scaffold. |
| CH₃, H | Alanine | -0.78 | -0.81 | Small alkyl group adds minimal lipophilicity. |
| CH(CH₃)₂, H | Valine | 0.15 | 0.12 | Branched alkyl group significantly increases lipophilicity. |
| CH₂Ph, H | Phenylalanine | 1.21 | 1.18 | Aromatic ring provides a large lipophilic contribution. |
| CH₂OH, H | Serine | -1.40 | -1.45 | Hydroxyl group increases polarity and hydrogen bonding capacity. |
| Note: Values are illustrative and can vary based on the specific cLogP algorithm and experimental conditions. |
This method provides a rapid and reliable measure of lipophilicity, making it suitable for screening compound libraries. It correlates the retention time of a compound on a reverse-phase (hydrophobic) column with the known LogD values of a set of standards.
-
Causality & Trustworthiness: The use of a calibration curve with well-characterized standards (e.g., propranolol, naproxen, testosterone) validates the system for each run. The retention time is directly proportional to the compound's affinity for the hydrophobic stationary phase, which mimics its partitioning into a nonpolar environment.
Methodology:
-
Preparation of Standards: Prepare stock solutions (10 mM in DMSO) of 5-7 standard compounds with known LogD₇.₄ values spanning the expected range of the test compounds.
-
Mobile Phase: Use a buffered aqueous mobile phase (e.g., 20 mM phosphate buffer, pH 7.4) and an organic mobile phase (e.g., acetonitrile or methanol).
-
Chromatography:
-
Column: C18 column (e.g., 4.6 x 50 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or diode array detector).
-
Injection Volume: 5 µL.
-
-
Calibration: Run a fast gradient (e.g., 5% to 95% organic in 5 minutes) for each standard. Record the retention time (tᵣ).
-
Data Analysis:
-
Calculate the capacity factor, k', for each standard: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (measured with a non-retained compound like uracil).
-
Plot the known LogD₇.₄ values of the standards against their corresponding log(k') values.
-
Perform a linear regression to obtain a calibration curve (LogD = m * log(k') + c).
-
-
Sample Analysis: Inject the test this compound derivatives under the same conditions, determine their log(k') values, and use the calibration curve to calculate their LogD₇.₄.
Aqueous Solubility: The Foundation of Absorption
For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a leading cause of failure in drug development.[10] The solubility of this compound derivatives is governed by the interplay between the polar amide and ester groups, which favor dissolution, and the lipophilic side chains, which oppose it. The crystalline nature and intermolecular hydrogen bonding of the solid form also play a crucial role.[14][15]
This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, reflecting the conditions a compound might experience upon administration.
-
Causality & Trustworthiness: This method measures "kinetic" solubility, which is often more relevant to the initial stages of drug absorption than the time-consuming "thermodynamic" solubility. The system is validated by running compounds with known high and low solubility in parallel. Nephelometry directly measures light scattering caused by undissolved particles, providing a robust endpoint.
Methodology:
-
Compound Plating: Dispense 2 µL of 10 mM DMSO stock solutions of test compounds into a 96-well microplate. Include a DMSO blank.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow precipitation to equilibrate.
-
Measurement: Measure the light scattering of each well using a nephelometer or a plate reader capable of turbidity measurements.
-
Data Analysis:
-
Compare the signal from each compound well to the signal from a series of calibration standards (e.g., latex beads) or simply identify the concentration at which the signal rises significantly above the background (the point of precipitation).
-
The highest concentration that does not produce a signal above a defined threshold is reported as the kinetic solubility.
-
Chemical Stability: Ensuring In Vivo Integrity
The this compound ring contains two key hydrolyzable bonds: an ester and an amide. The ester bond is generally more susceptible to hydrolysis, particularly under basic conditions. Understanding the pH-dependent stability is critical for predicting shelf-life and oral bioavailability, as the compound must survive the acidic environment of the stomach and the neutral-to-basic environment of the intestine.[3][16]
| Derivative (Substituents at C3, C6) | Half-life (t₁/₂) at pH 2.0 (37°C) | Half-life (t₁/₂) at pH 7.4 (37°C) | Half-life (t₁/₂) at pH 9.0 (37°C) |
| H, H | > 48 hours | 24 hours | 2 hours |
| CH(CH₃)₂, H | > 48 hours | 36 hours | 5 hours |
| Note: Values are illustrative. Increased steric hindrance from the valine side chain can slow the rate of hydrolysis. |
This experiment quantifies the degradation of a compound over time across a range of pH values.
-
Causality & Trustworthiness: By analyzing samples at multiple time points, a degradation rate constant (k) can be reliably calculated. The use of HPLC-UV allows for the specific quantification of the parent compound, distinguishing it from any degradants. Running the experiment at a slightly elevated temperature (e.g., 40-50°C) accelerates degradation to allow for a practical experimental timeline.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Reaction Setup: Add a small aliquot of a concentrated stock solution of the test compound (in a water-miscible solvent like acetonitrile) to each buffer to achieve a final concentration of ~10 µM.
-
Incubation: Incubate the solutions in a temperature-controlled water bath or incubator (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution. Quench the reaction by adding an equal volume of cold acetonitrile or by freezing immediately.
-
Quantification: Analyze all samples by RP-HPLC with UV detection. Create a calibration curve to relate the peak area of the parent compound to its concentration.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining parent compound concentration (ln[C]) versus time.
-
The slope of this line is the negative of the first-order degradation rate constant (-k).
-
Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.
-
Solid-State Properties: Conformation and Crystal Packing
The three-dimensional structure of a molecule and the way it packs in a crystal lattice dictate its physical properties, including melting point and solubility. X-ray crystallography studies have shown that the this compound ring typically adopts a boat or a distorted twist-boat conformation.[14][15] The molecular packing is often stabilized by strong intermolecular N-H···O=C hydrogen bonds, which can form centrosymmetric dimers or infinite chains.[15] Understanding these interactions is vital for controlling polymorphism, which can have profound effects on a drug's bioavailability.
Caption: The interplay of structural modifications and their impact on key physicochemical properties.
Conclusion: A Senior Scientist's Perspective
The this compound scaffold is a compelling starting point for the development of novel therapeutics. However, its promise can only be realized through a rigorous and integrated understanding of its physicochemical properties. The journey from a hit compound to a clinical candidate is one of multi-parameter optimization. It is not enough to maximize potency; one must simultaneously engineer appropriate solubility, stability, and lipophilicity.
The experimental protocols detailed in this guide are not merely academic exercises; they are the essential tools for making data-driven decisions in a drug discovery program. By employing these self-validating, high-throughput methods early in the discovery process, research teams can efficiently triage compounds, identify liabilities, and build robust structure-property relationships. This approach minimizes the risk of late-stage attrition and ultimately accelerates the delivery of new, effective medicines to patients. The key is to view these properties not as independent hurdles, but as an interconnected system that must be balanced to achieve the desired therapeutic profile.
References
- Di, L. (n.d.). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- (n.d.). This compound | Request PDF.
- (n.d.). Stability of cyclic STEMtides to hydrolytic and enzymatic degradation...
- (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- (n.d.). Synthesis of this compound derivatives and polymerization reaction.
- (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. NIH.
- Fauconnier, N., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.
- Rinaldi, A. C., et al. (2022). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.
- Cozzolino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Martínez-Palau, M., et al. (2006). This compound. PubMed.
- (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Wang, W., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. PubMed.
- (n.d.). Physical Properties in Drug Design.
- (n.d.). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. NIH.
- Lenci, E., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers.
- Beltrán-Gracia, E., et al. (2022). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
- (2015). Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
- (n.d.). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation.
- Cozzolino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH.
- (n.d.). The crystal structure of morpholine. (a) Molecular structure...
- Bassyouni, F. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- (n.d.). A review on pharmacological profile of Morpholine derivatives.
- Pund, S., et al. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH.
- Ahangarzadeh, S., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. NIH.
- Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- (n.d.). Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. Wiley Online Library.
- Kaczor, A. A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Morpholine-2,5-dione: A Technical Guide for Researchers
Introduction: The Morpholine-2,5-dione Scaffold in Modern Drug Discovery
The this compound ring system is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] These structures, which can be synthesized from readily available amino acid precursors, are foundational in the development of novel therapeutics and biodegradable polymers like polydepsipeptides.[1][3][4] The inherent chirality and versatile functionality of morpholine-2,5-diones make them attractive building blocks for creating complex molecular architectures with diverse biological activities. Given their significance, a comprehensive understanding of their structural and electronic properties through spectroscopic analysis is paramount for unambiguous characterization, quality control, and the rational design of new chemical entities.
This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of the this compound core, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral features and providing practical experimental insights, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize these important molecules. While this guide will focus on the fundamental principles of the unsubstituted this compound, we will draw upon detailed spectral data from a well-characterized leucine-derived analogue to provide concrete examples and in-depth analysis.
Molecular Structure and Conformation
The this compound ring consists of a six-membered heterocycle containing both an amide and an ester functional group. X-ray crystallography studies have shown that the this compound ring typically adopts a boat or twist-boat conformation.[5] This conformational preference is crucial as it influences the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets.
Caption: General structure of the this compound ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of a this compound derivative provides a wealth of information about its substitution pattern and conformation. In the unsubstituted this compound, we would expect to see signals for the N-H proton and the two methylene (CH₂) groups.
-
N-H Proton: The chemical shift of the amide proton is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methylene Protons (C3-H₂ and C6-H₂): The two methylene groups are in different chemical environments. The protons on the carbon adjacent to the oxygen (C6-H₂) are expected to be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the nitrogen (C3-H₂).
To illustrate the practical application of ¹H NMR, let's examine the spectrum of a leucine-derived this compound (MD(Leu)).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | Variable | Broad Singlet | 1H |
| C3-H | ~4.2 | Multiplet | 1H |
| C6-H₂ | ~4.0 | Multiplet | 2H |
| Leucine side chain | ~0.9-1.8 | Multiplets | 9H |
Note: Data is representative and based on a leucine-derived this compound in CDCl₃.[1] Actual values may vary based on substitution and experimental conditions.
Expert Insight: The choice of deuterated solvent is critical in NMR. For morpholine-2,5-diones, CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility, DMSO-d₆ can be a good alternative, though it will shift the residual solvent peak. The broadness of the N-H peak can sometimes be confirmed by a D₂O exchange experiment, where the N-H proton is replaced by deuterium, causing the peak to disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the unsubstituted this compound, we would expect signals for the two carbonyl carbons and the two methylene carbons.
-
Carbonyl Carbons (C2 and C5): The amide (C5) and ester (C2) carbonyl carbons are in distinct electronic environments and will appear as two separate signals in the downfield region of the spectrum, typically between 160-180 ppm.
-
Methylene Carbons (C3 and C6): Similar to the protons, the methylene carbons will have different chemical shifts. The carbon adjacent to the oxygen (C6) will be at a lower field than the carbon adjacent to the nitrogen (C3).
The ¹³C NMR data for the leucine-derived this compound (MD(Leu)) provides a clear example of these assignments.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Ester C=O) | ~167.3 |
| C5 (Amide C=O) | ~166.4 |
| C6 | ~67.5 |
| C3 | ~51.9 |
| Leucine side chain | ~21.4-41.6 |
Note: Data is for a leucine-derived this compound in CDCl₃.[1]
Expert Insight: Proton-decoupled ¹³C NMR is the standard experiment as it simplifies the spectrum to single lines for each unique carbon, which greatly aids in peak identification and counting. For more complex substituted morpholine-2,5-diones, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).
-
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Morpholine-2,5-dione Compounds
Abstract
The morpholine-2,5-dione scaffold, a six-membered heterocyclic ring, represents a privileged structure in medicinal chemistry. As analogues of cyclic dipeptides, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug development.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. We will delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction to Morpholine-2,5-diones: A Scaffold of Therapeutic Promise
Morpholine-2,5-diones are depsipeptide analogues of piperazine-2,5-diones, characterized by a six-membered ring containing both an amide and an ester bond.[1] This unique structural arrangement confers advantageous physicochemical properties and metabolic stability, making the scaffold an attractive starting point for the design of novel therapeutic agents.[2][3] Unlike the spontaneous cyclization often seen with dipeptides, the synthesis of morpholine-2,5-diones requires specific chemical strategies, which allows for controlled stereochemistry and diverse functionalization.[1]
Chemical Structure and Properties
The core structure of this compound is a heterocyclic ring, C4H5NO3.[4][5] The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O) allows for critical interactions with biological targets.[5] The ring itself typically adopts a distorted boat or twist-boat conformation.[5] The versatility of this scaffold lies in the ability to introduce various substituents at positions 3 and 6, which profoundly influences the resulting biological activity and specificity.
Synthetic Approaches
The synthesis of morpholine-2,5-diones is a well-established area of organic chemistry, with several reliable methods available. A common and efficient route involves a two-step process starting from an α-amino acid.[6]
-
N-acylation: The α-amino acid is first reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base. This reaction forms an N-(α-haloacyl)-α-amino acid intermediate.[6]
-
Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to form the this compound ring. This step is often achieved by heating, which promotes the formation of the ester bond and subsequent ring closure.[7]
Alternative synthetic strategies include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.[1] The choice of synthetic route is often dictated by the desired substituents and the required stereochemical control.
A Spectrum of Biological Activities
The this compound scaffold is a cornerstone for compounds exhibiting a wide array of pharmacological effects. The strategic placement of different functional groups on this core structure has led to the discovery of potent agents with anticancer, antimicrobial, and neuroprotective properties, among others.
Anticancer Activity
A significant body of research highlights the potential of morpholine derivatives as effective anticancer agents.[8][9][10] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y).[8][9]
For instance, certain morpholine-conjugated benzophenone analogues have shown potent anti-proliferative activity.[8] Similarly, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic effects, with IC50 values in the low micromolar range against A549, MCF-7, and SHSY-5Y cancer cell lines.[9][10] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest, primarily in the G1 or G2/M phase.[9][11]
Table 1: Selected Morpholine Derivatives and their Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Morpholine-Benzophenone Analogue (8b) | MCF-7 (Breast) | ~7.1 | Anti-proliferative | [8] |
| Morpholine-Benzophenone Analogue (8f) | MCF-7 (Breast) | ~9.3 | Anti-proliferative | [8] |
| Quinazoline Derivative (AK-3) | MCF-7 (Breast) | 6.44 | G1 Phase Arrest, Apoptosis | [9] |
| Quinazoline Derivative (AK-10) | MCF-7 (Breast) | 3.15 | G1 Phase Arrest, Apoptosis | [9] |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | G2/M Phase Arrest, ROS Induction | [12] |
Antimicrobial Activity
This compound derivatives have also emerged as promising antimicrobial agents.[13] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[13][14] For example, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione has shown notable potency against Escherichia coli.[13]
Furthermore, some morpholine-containing compounds act as antibiotic enhancers, reversing multidrug resistance in bacteria.[15] Certain 5-arylideneimidazolones containing a morpholine moiety have been shown to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[15] The proposed mechanism involves interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key factor in β-lactam resistance.[15]
Neuroprotective Effects
The application of morpholine-containing scaffolds extends to the field of neuroscience, with several derivatives showing potential as neuroprotective agents.[16][17] These compounds are being investigated for their ability to mitigate neuronal cell death in models of neurodegenerative diseases.
Preliminary screenings have identified quinazolinone derivatives that exhibit promising neuroprotective activity in MPP+-induced SH-SY5Y cell injury models, which mimic some aspects of Parkinson's disease.[16] The neuroprotective mechanisms of such compounds are multifaceted and can include the modulation of intracellular signaling pathways, reduction of oxidative stress, and inhibition of inflammatory processes.[17][18]
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which this compound compounds exert their biological effects is crucial for rational drug design and optimization.
Anticancer Mechanisms: Induction of Apoptosis
A common mechanism of action for many anticancer morpholine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways. For example, some quinoline-chalcone derivatives have been shown to induce apoptosis by significantly increasing the levels of reactive oxygen species (ROS) within cancer cells.[12] This oxidative stress can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately activating caspase cascades (e.g., Caspase-3 and Caspase-9) that execute cell death.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial twofold dilutions of the this compound compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Challenges and Future Directions
While this compound compounds hold immense therapeutic promise, several challenges remain. Optimizing drug-like properties, such as solubility and pharmacokinetic profiles, is an ongoing effort in the field. [2]Future research will likely focus on:
-
Target Identification: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency and selectivity while minimizing off-target effects. [8]* In Vivo Efficacy: Translating the promising in vitro results into successful preclinical and clinical outcomes.
Conclusion
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their significant potential for the development of novel therapeutics. The continued exploration of this chemical space, guided by mechanistic insights and robust experimental evaluation, promises to yield new and effective treatments for a range of human diseases.
References
- Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed Central.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
- A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
- This compound. (n.d.). National Center for Biotechnology Information.
- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). PubMed Central.
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2022). MDPI.
- This compound. (n.d.). ResearchGate.
- (PDF) morpholine antimicrobial activity. (2016). ResearchGate.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Publishing.
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Semantic Scholar.
- Morpholine-2,5-diones - Their Preparation and Exploitation. (2001). Chemické listy.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2022). National Center for Biotechnology Information.
- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). National Center for Biotechnology Information.
- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). National Center for Biotechnology Information.
- This compound. (2006). PubMed.
- Neuroprotective Effects of Low-Dose Graphenic Materials on SN4741 Embryonic Stem Cells Against ER Stress and MPTP-Induced Oxidative Stress. (2023). MDPI.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). MDPI.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2023). National Center for Biotechnology Information.
- Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (2019). PubMed.
- Neuroprotective effects of nicergoline in immortalized neurons. (1997). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of nicergoline in immortalized neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Natural occurrence of Morpholine-2,5-dione derivatives
A.P. Kourounakis et al., Med Res Rev. 2020 Mar;40(2):709-752. doi: 10.1002/med.21634. Epub 2019 Sep 12.[1] J. Vinsova, Chemické Listy, 95(1) (2001).[2] R. Pratt et al., Polym. Prepr. (Am. Chem. Soc., Div. Polym. Chem.) 2006, 47 (2), 101.[3] T. F. Burton et al., ACS Omega 2024, 9, 21, 24043–24053.[3] S. Bezerra França et al., "Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review", Jan 2021.[4] C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[5] C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[6] C. Walsh, "Peptide Natural Products II: Nonribosomal Peptides", Royal Society of Chemistry, 2022, pp. 150-191.[7] D. J. Wilson et al., "Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products", Mol. BioSyst., 2010, 6, 969-989. C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[8] M. G. Thomas, "Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products", Methods Enzymol., 2009, 458, 181-217.[8] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[9] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[10] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[9] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[10] S. S. Mitchell et al., "Isolation of Haliclonamides: new peptides as antifouling substances from a marine sponge species, Haliclona", Mar Biotechnol (NY), 2002 Oct;4(5):441-6.[11] D. Gencer et al., "Isolation and identification of a fungal pathogen, Beauveria bassiana (Bals.-Criv.) Vuill. (Ascomycota: Hypocreales) from the Hatay yellow strain of silkworm, Bombyx mori L., 1758 (Lepidoptera: Bombycidae) in Türkiye", Turkish Journal of Entomology, 2023, 47(3), 203-212.[12] T. A. Pfeifer et al., "Isolation and characterization of DNA from the entomopathogen Beauveria bassiana", Experimental Mycology, 1989, 13(4), 392-402.[13] M. R. Fernandes et al., "Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae)", Journal of Fungi, 2022, 8(1), 73.[14] F. E. Koehn et al., "Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries", Nat Rev Drug Discov., 2005, 4(3), 206-20.[15] M. R. Fernandes et al., "Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae)", Journal of Fungi, 2022, 8(1), 73.[14] A. M. Hughes et al., "Total synthesis of bassiatin and its stereoisomers: novel divergent behavior of substrates in Mitsunobu cyclizations", J Org Chem., 2005, 70(8), 3069-77.[15] M. Jaspars et al., "Chelonin A, a novel bioactive cyclic peptide from a marine sponge Chelonaplysilla sp.", Tetrahedron Lett., 1995, 36(48), 8885-8888.[11] A. P. Kourounakis et al., Med Res Rev. 2020 Mar;40(2):709-752. doi: 10.1002/med.21634. Epub 2019 Sep 12.[1] S. Bezerra França et al., "Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review", Jan 2021.[4] J. Vinsova, Chemické Listy, 95(1) (2001).[2] R. Pratt et al., Polym. Prepr. (Am. Chem. Soc., Div. Polym. Chem.) 2006, 47 (2), 101.[3] T. F. Burton et al., ACS Omega 2024, 9, 21, 24043–24053.[3] C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[5] C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[6] C. Walsh, "Peptide Natural Products II: Nonribosomal Peptides", Royal Society of Chemistry, 2022, pp. 150-191.[7] D. J. Wilson et al., "Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products", Mol. BioSyst., 2010, 6, 969-989. C. L. Stevenson et al., Protein Science, 29(11), 2165-2177 (2020).[8] M. G. Thomas, "Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products", Methods Enzymol., 2009, 458, 181-217.[8] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[9] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[10] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[9] I. U. Grzegorz, "Depsipeptide Synthesis", Methods Mol Biol., 2008, 494, 149-70.[10] S. S. Mitchell et al., "Isolation of Haliclonamides: new peptides as antifouling substances from a marine sponge species, Haliclona", Mar Biotechnol (NY), 2002 Oct;4(5):441-6.[11] D. Gencer et al., "Isolation and identification of a fungal pathogen, Beauveria bassiana (Bals.-Criv.) Vuill. (Ascomycota: Hypocreales) from the Hatay yellow strain of silkworm, Bombyx mori L., 1758 (Lepidoptera: Bombycidae) in Türkiye", Turkish Journal of Entomology, 2023, 47(3), 203-212.[12] T. A. Pfeifer et al., "Isolation and characterization of DNA from the entomopathogen Beauveria bassiana", Experimental Mycology, 1989, 13(4), 392-402.[13] M. R. Fernandes et al., "Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae)", Journal of Fungi, 2022, 8(1), 73.[14] F. E. Koehn et al., "Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries", Nat Rev Drug Discov., 2005, 4(3), 206-20.[15] M. R. Fernandes et al., "Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae)", Journal of Fungi, 2022, 8(1), 73.[14] A. M. Hughes et al., "Total synthesis of bassiatin and its stereoisomers: novel divergent behavior of substrates in Mitsunobu cyclizations", J Org Chem., 2005, 70(8), 3069-77.[15] M. Jaspars et al., "Chelonin A, a novel bioactive cyclic peptide from a marine sponge Chelonaplysilla sp.", Tetrahedron Lett., 1995, 36(48), 8885-8888.[11]### A Guide to the Natural Occurrence of Morpholine-2,5-dione Derivatives: From Discovery to Application
Abstract
The this compound core, a heterocyclic scaffold analogous to cyclodipeptides, represents a fascinating and underexplored class of natural products.[2] These cyclodidepsipeptides, featuring a characteristic combination of one amide and one ester bond within a six-membered ring, are found in a diverse array of organisms, from marine sponges to entomopathogenic fungi. Their structural novelty is matched by a broad spectrum of biological activities, positioning them as promising lead structures in drug discovery and development.[1][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural occurrence of this compound derivatives. We will explore their natural sources, delve into the intricacies of their biosynthesis, detail their pharmacological significance, and provide robust, field-proven protocols for their isolation and structural elucidation.
The this compound Scaffold: A Primer
The this compound ring system is a depsipeptide, a class of compounds containing both ester and amide bonds.[5][6] Unlike their well-known cousins, the piperazine-2,5-diones (cyclic dipeptides), which form readily from two α-amino acids, the synthesis of morpholine-2,5-diones requires the condensation of one α-amino acid and one α-hydroxy acid. This structural distinction, the replacement of an amide with an ester linkage, imparts unique conformational and physicochemical properties. These properties influence their biological activity and make them attractive scaffolds for creating biodegradable polymers (polydepsipeptides) for biomedical applications.[2][3]
While many derivatives have been synthesized to explore their potential, nature has long been a source of these unique molecules.[3] Understanding their natural origins provides critical insights into novel chemical diversity and biosynthetic strategies.
Natural Sources and Bioactive Derivatives
This compound derivatives have been isolated from a variety of natural sources, demonstrating their widespread, albeit often overlooked, presence in different ecosystems. The producing organisms range from marine invertebrates to terrestrial fungi, each yielding compounds with distinct structural features and biological activities.
| Compound Name | Natural Source | Organism Type | Reported Biological Activity |
| Bassiatin | Beauveria bassiana | Fungus (Entomopathogenic) | Insecticidal[15] |
| Chelonin A | Chelonaplysilla sp. | Marine Sponge | Cytotoxic, Anti-inflammatory[11] |
| Various Derivatives | Flowers, Mushrooms, Sea Cucumbers, Algae, Bacteria | Diverse | General antimicrobial, Enzyme inhibition |
This table represents a summary of known sources. The discovery of new derivatives is an active area of natural product research.
The Biosynthetic Machinery: Nonribosomal Peptide Synthetases
The biosynthesis of morpholine-2,5-diones, like many complex peptide natural products, is not performed by the ribosome. Instead, it is accomplished by large, modular megaenzymes known as Nonribosomal Peptide Synthetases (NRPSs).[5][6][8] These enzymatic assembly lines offer a powerful platform for generating structural diversity.
The formation of a this compound involves a specialized NRPS pathway:[7]
-
Monomer Activation: An Adenylation (A) domain selects and activates the specific α-amino acid and α-hydroxy acid substrates by converting them to aminoacyl-AMP and hydroxyacyl-AMP, respectively.[16]
-
Thiolation: The activated monomers are then transferred to a Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, tethering them as thioesters.[16]
-
Bond Formation: A Condensation (C) domain catalyzes the formation of the initial amide or ester bond, creating a linear di-depsipeptide still attached to the enzyme.
-
Cyclization and Release: A terminal Thioesterase (TE) or a specialized cyclizing C domain catalyzes the intramolecular cyclization.[5] This crucial step involves the nucleophilic attack of the free amine or hydroxyl group onto the thioester carbonyl, forming the final ring structure and releasing the molecule from the NRPS enzyme.
The modular nature of NRPSs allows for the incorporation of a wide variety of building blocks, leading to the diverse derivatives observed in nature.
Technical Guide: Isolation and Structural Elucidation
The successful isolation and characterization of novel natural products is a cornerstone of drug discovery. The following protocols are designed to be self-validating, with clear checkpoints to ensure the integrity of the process.
Experimental Protocol: Bioassay-Guided Isolation from a Fungal Culture
This protocol outlines a generalized workflow for isolating a bioactive this compound derivative, such as Bassiatin, from a culture of the entomopathogenic fungus Beauveria bassiana.[12][13][14][17][18] The principle of bioassay-guided fractionation is to use a relevant biological assay (e.g., insecticidal activity) to track the compound of interest through each purification step.
Step 1: Fungal Cultivation and Extraction
-
Rationale: To generate sufficient biomass containing the target secondary metabolites. Liquid culture is often preferred for scalability and easier extraction over solid-state fermentation.
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of B. bassiana.
-
Incubate for 14-21 days at 25°C with shaking (150 rpm) to ensure aeration.
-
Separate the mycelia from the culture broth by vacuum filtration. Both should be processed as the target compound may be intracellular or secreted.
-
Exhaustively extract the mycelial mass with ethyl acetate. Concurrently, perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.
-
Checkpoint: A portion of the crude extract should be tested in the bioassay to confirm the presence of the desired activity.
-
Step 2: Solvent Partitioning and Fractionation
-
Rationale: To separate compounds based on their polarity, simplifying the mixture for chromatographic purification.
-
Dissolve the crude extract in 90% aqueous methanol and partition against hexane. This removes highly nonpolar lipids and pigments.
-
Collect the methanol layer and evaporate the solvent.
-
The resulting residue is the active fraction, ready for chromatography.
-
Checkpoint: Test both the hexane and methanol fractions in the bioassay. Activity should be concentrated in the methanol fraction.
-
Step 3: Column Chromatography
-
Rationale: To perform the initial, large-scale separation of the active fraction.
-
Pack a silica gel column with an appropriate solvent system (e.g., starting with 100% dichloromethane and gradually increasing polarity with methanol).
-
Load the active fraction onto the column and elute with the solvent gradient.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).
-
Checkpoint: Spot each fraction on a TLC plate, develop, and visualize (e.g., under UV light and with a staining agent). Pool fractions with similar TLC profiles and test each pool in the bioassay to identify the active fractions.
-
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Rationale: To achieve final purification of the target compound to >95% purity.
-
Dissolve the most active fraction from the previous step in a suitable solvent (e.g., methanol).
-
Inject onto a semi-preparative reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.
-
Checkpoint: Each isolated peak should be re-analyzed by analytical HPLC to confirm purity and tested in the bioassay. The activity should now be associated with a single, pure compound.
-
Structural Elucidation Methodology
Once a pure compound is isolated, its chemical structure must be determined. This is a systematic process that integrates data from several analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): This is the first step to determine the exact mass of the molecule, which allows for the calculation of its elemental formula (e.g., C₁₂H₁₈N₂O₄).
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). This helps identify key fragments like alkyl chains, aromatic rings, and protons adjacent to heteroatoms.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their type (e.g., carbonyl, aliphatic, aromatic). For a this compound, characteristic signals for the ester and amide carbonyls will be present in the 165-175 ppm region.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, allowing for the tracing of proton networks within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments identified by COSY and establishing the overall carbon skeleton, including the placement of carbonyl groups and heteroatoms to confirm the this compound ring.
-
-
X-Ray Crystallography: If a suitable crystal of the compound can be grown, this technique provides an unambiguous 3D structure, confirming connectivity and absolute stereochemistry.
Conclusion and Future Perspectives
The natural world remains a vast and largely untapped reservoir of chemical innovation.[15] this compound derivatives, found in diverse organisms like marine sponges and fungi, exemplify this potential.[9][10] Their unique cyclodidepsipeptide structure, assembled by sophisticated NRPS machinery, gives rise to a range of important biological activities, from cytotoxic to insecticidal.
For researchers in drug development, these natural products offer validated starting points for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the discovery and characterization of new derivatives. Future efforts should focus on exploring novel ecological niches for new producer organisms, elucidating the specific enzymatic domains responsible for their biosynthesis, and applying synthetic biology approaches to engineer novel derivatives with enhanced therapeutic properties. The journey from a fungal culture or marine sponge to a potential new drug is complex, but it begins with the fundamental principles of natural product isolation and characterization.
References
- Stevenson, C. L., et al. (2020). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science, 29(11), 2165-2177.
- Walsh, C. (2022). Peptide Natural Products II: Nonribosomal Peptides. Royal Society of Chemistry, pp. 150-191.
- Wilson, D. J., et al. (2010). Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. Molecular BioSystems, 6, 969-989.
- Grzegorz, I. U. (2008). Depsipeptide Synthesis. Methods in Molecular Biology, 494, 149-70.
- Pfeifer, T. A., et al. (1989). Isolation and characterization of DNA from the entomopathogen Beauveria bassiana. Experimental Mycology, 13(4), 392-402.
- Gencer, D., et al. (2023). Isolation and identification of a fungal pathogen, Beauveria bassiana (Bals.-Criv.) Vuill. (Ascomycota: Hypocreales) from the Hatay yellow strain of silkworm, Bombyx mori L., 1758 (Lepidoptera: Bombycidae) in Türkiye. Turkish Journal of Entomology, 47(3), 203-212.
- Fernandes, M. R., et al. (2022). Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae). Journal of Fungi, 8(1), 73.
- Hughes, A. M., et al. (2005). Total synthesis of bassiatin and its stereoisomers: novel divergent behavior of substrates in Mitsunobu cyclizations. Journal of Organic Chemistry, 70(8), 3069-77.
- Jaspars, M., et al. (1995). Chelonin A, a novel bioactive cyclic peptide from a marine sponge Chelonaplysilla sp.. Tetrahedron Letters, 36(48), 8885-8888.
- Mitchell, S. S., et al. (2002). Isolation of Haliclonamides: new peptides as antifouling substances from a marine sponge species, Haliclona. Marine Biotechnology (NY), 4(5), 441-6.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).
- Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(21), 24043–24053.
- Bezerra França, S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.
- Koehn, F. E., et al. (2005). Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. Nature Reviews Drug Discovery, 4(3), 206-20.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of Haliclonamides: new peptides as antifouling substances from a marine sponge species, Haliclona - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of Beauveria Strains and Their Potential as Control Agents for Lema bilineata Germar (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Topic: Stereochemistry of Morpholine-2,5-dione and its Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The morpholine-2,5-dione scaffold, a six-membered heterocyclic ring containing both an amide and an ester linkage, represents a critical class of compounds, particularly as precursors to biodegradable polydepsipeptides for biomedical applications.[1][2] The stereochemical integrity of this scaffold, specifically at the C3 and C6 positions, is paramount as it dictates the conformation of the ring, the physicochemical properties of the resulting polymers, and its utility in stereospecific applications such as drug delivery and tissue engineering.[3][4] This guide provides a detailed exploration of the core stereochemical principles governing morpholine-2,5-diones, from the fundamental conformational analysis of the heterocyclic ring to the challenges and strategies in stereocontrolled synthesis. We will dissect the causality behind synthetic choices, analyze the impact of stereochemistry on reactivity and polymerization, and provide actionable protocols for researchers in the field.
Part 1: The Stereochemical Landscape of the this compound Core
The defining characteristic of substituted morpholine-2,5-diones is the presence of up to two stereogenic centers at the C3 and C6 positions, typically derived from an α-amino acid and an α-hydroxy acid, respectively. The absolute and relative configuration of these centers profoundly influences the molecule's three-dimensional structure and, consequently, its biological and material properties.
Ring Conformation: A Preference for Non-Planar Structures
Unlike the classic chair conformation of cyclohexane, the this compound ring system consistently adopts a non-planar, boat-like conformation. X-ray crystallography studies reveal that the ring typically exists in a boat conformation that is often distorted towards a twist-boat form.[5] The two sp³-hybridized carbon atoms (C3 and C6) generally define the "boat ends".[5]
This conformational preference is a direct result of the geometric constraints imposed by the two planar carbonyl groups (amide at C5 and ester at C2). The planarity of the amide and ester bonds minimizes the flexibility of the ring, forcing it out of a planar or stable chair arrangement to alleviate torsional strain.
The orientation of substituents at C3 and C6 is critical. Depending on the synthetic route and the specific derivative, substituents can adopt exo (pseudo-equatorial) or endo (pseudo-axial) positions. For instance, in (3R,6S)-3-benzyl-6-isopropylthis compound, the morpholine heterocycle adopts a boat conformation where the larger isopropyl group occupies an equatorial position and the benzyl substituent is in an axial position.[5] The interplay between steric hindrance and electronic effects of these substituents further refines the precise geometry of the twist-boat conformation.
Caption: Key stereochemical features of the this compound ring.
Part 2: Stereocontrolled Synthesis of this compound Derivatives
The synthesis of optically active morpholine-2,5-diones is not trivial, as many conventional methods risk racemization at one or both chiral centers.[3][4] The choice of synthetic strategy is therefore a critical decision dictated by the desired stereochemical outcome and the nature of the starting materials (α-amino acids and α-hydroxy acids).
Major Synthetic Pathways and Stereochemical Considerations
There are three primary strategies for constructing the this compound ring.[1][3]
-
Cyclization of N-(α-haloacyl)-α-amino Acid Salts: This is a widely used and often high-yielding method.[6][7] It involves the acylation of an α-amino acid with an α-haloacyl halide, followed by intramolecular nucleophilic substitution (cyclization) of the resulting salt, typically by heating.
-
Causality & Expertise: The key challenge here is preserving the stereocenter of the parent amino acid (which becomes C3). The α-carbon of the haloacyl moiety (which becomes C6) is also susceptible to racemization, especially under basic conditions or elevated temperatures required for cyclization. The mechanism can involve an S(_N)2 reaction, which proceeds with inversion of configuration, or elimination-addition pathways that can lead to racemization. Careful control of temperature and base is crucial.[4]
-
-
Intramolecular Transesterification of N-(α-hydroxyacyl)-α-amino Acid Esters: This method involves forming the amide bond first, followed by an acid-catalyzed intramolecular transesterification to close the ring.
-
Causality & Expertise: This approach is generally considered milder and less prone to racemization at the C3 position compared to the haloacyl method.[3] The stereocenter derived from the α-hydroxy acid is typically stable under these conditions. The reaction is driven by the formation of the thermodynamically stable six-membered ring.
-
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic Acids: In this strategy, the ester bond is formed first, followed by an intramolecular amidation to form the ring.
-
Causality & Expertise: Cyclization via amide bond formation is often more efficient than via ester bond formation.[3] This route can be highly effective for preserving stereochemical integrity.
-
Caption: Synthetic routes and stereochemical control points.
Experimental Protocol: Synthesis of a Leucine-Derived this compound
This protocol is adapted from a high-yield, optimized procedure for synthesizing morpholine-2,5-diones from hydrophobic amino acids via the N-(α-haloacyl) intermediate route.[6][7]
Objective: To synthesize 6-isobutylthis compound from L-leucine, with careful control to minimize racemization.
Step 1: Synthesis of N-(2-chloroacetyl)-L-leucine (Intermediate)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve L-leucine (1 equiv.) in an aqueous solution of NaOH (2 equiv.) at 0°C. A biphasic system is created by adding an equal volume of diethyl ether.
-
Acylation: While vigorously stirring the biphasic solution at 0°C, add chloroacetyl chloride (1.1 equiv.) dropwise over 1-2 hours, maintaining the pH between 10-12 by periodic addition of 2M NaOH.
-
Work-up: After the addition is complete, continue stirring for an additional 4-6 hours at 0°C. Separate the aqueous layer and wash it twice with diethyl ether to remove any unreacted acyl chloride.
-
Isolation: Cool the aqueous layer to 0°C and acidify to pH 1-2 with concentrated HCl. The N-(2-chloroacetyl)-L-leucine intermediate will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethyl acetate may be performed for higher purity.[2]
Step 2: Cyclization to 6-isobutylthis compound
-
Reaction Setup: In a large round-bottom flask, prepare a solution of sodium bicarbonate (NaHCO₃, 3 equiv.) in dimethylformamide (DMF). Heat the solution to 60°C with vigorous stirring.
-
Cyclization: Dissolve the dried N-(2-chloroacetyl)-L-leucine intermediate (1 equiv.) in a minimal amount of DMF. Add this solution dropwise to the heated NaHCO₃/DMF solution over several hours (e.g., 8 hours).
-
Trustworthiness: The slow addition and use of a mild base (NaHCO₃) at a controlled temperature (60°C) are critical self-validating steps. This minimizes the concentration of the reactive intermediate and avoids harsh conditions that promote racemization.[7]
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 60°C for an additional 24 hours. The reaction can be monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to 0°C and remove the inorganic salts (NaCl and excess NaHCO₃) by filtration.
-
Purification: Evaporate the DMF from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.
Part 3: Impact of Stereochemistry on Polymerization and Properties
The primary application of chiral morpholine-2,5-diones is as monomers for the ring-opening polymerization (ROP) to produce polydepsipeptides.[2] The stereochemistry of the monomer is directly translated into the microstructure of the polymer, which in turn governs its macroscopic properties.
-
Polymer Crystallinity: Polymers derived from enantiopure monomers (e.g., all (S,S)- or all (R,R)-) have a regular stereochemical structure, allowing for efficient chain packing and leading to semi-crystalline materials. In contrast, polymerization of racemic or diastereomeric mixtures of monomers results in atactic polymers that are typically amorphous.[5]
-
Mechanical and Thermal Properties: The degree of crystallinity directly impacts the polymer's mechanical strength, thermal stability, and degradation rate. Semi-crystalline polymers are generally more rigid and have higher melting points compared to their amorphous counterparts.[1]
-
Biodegradation: The stereochemistry can influence the rate of enzymatic degradation, as hydrolytic enzymes often exhibit stereoselectivity.
| Monomer Stereochemistry | Polymer Microstructure | Typical Properties | Reference |
| Enantiopure (e.g., (3S,6S)) | Isotactic | Semi-crystalline, higher T_m, slower degradation | [5] |
| Racemic Mixture | Atactic | Amorphous, lower T_g, faster degradation | [5] |
| Diastereomeric Mixture | Atactic/Dyad-specific | Amorphous, properties depend on ratio | [4] |
Table 1: Influence of Monomer Stereochemistry on Polydepsipeptide Properties.
Part 4: Applications in Drug Development and Materials Science
The ability to precisely control the stereochemistry of morpholine-2,5-diones and the resulting polymers is fundamental to their application in the biomedical field.
-
Drug Delivery: Stereochemically defined, biodegradable polydepsipeptides can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents. The degradation rate, and thus the drug release profile, can be fine-tuned by adjusting the monomer stereochemistry.[3]
-
Tissue Engineering: These polymers are used as scaffolds to support cell growth and tissue regeneration. The mechanical properties and biocompatibility, both influenced by stereochemistry, are critical for successful scaffold design.[6]
-
Chiral Auxiliaries and Bioactive Scaffolds: Beyond polymers, the rigid, stereochemically defined this compound ring itself is an attractive scaffold for the design of small-molecule therapeutics and can be used as a chiral auxiliary in asymmetric synthesis.[8][9]
Caption: Application workflow emphasizing stereochemical control.
Conclusion
The stereochemistry of morpholine-2,5-diones is not merely an academic detail but a cornerstone of their functionality and application. From the inherent twist-boat conformation of the ring to the profound impact of monomer stereopurity on the properties of polydepsipeptides, a thorough understanding and control of stereoisomerism are essential for any researcher in this field. The synthetic choices made during the creation of the dione ring have cascading effects that determine the ultimate utility of these molecules, whether as advanced biodegradable materials for medicine or as complex chiral building blocks in drug discovery.
References
- Martínez-Palau, M., et al. (2006). This compound. Acta Crystallographica Section C: Structural Chemistry, 62(Pt 5), o262–o264.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).
- De Ilarduya, A. M., et al. (2015). Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Dager, I., et al. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(12), 2043-2046.
- Becker, M. L., & Gagne, M. R. (2010). Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. JoVE (Journal of Visualized Experiments), (45), e2155.
- Gruszka, K., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(34), 11442–11447.
- Savluk, T. O., et al. (2021). Synthesis of Morpholine‐2,5‐Diones by Tandem of Azido‐Ugi and Ugi Reactions. ResearchGate.
- Anonymous. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
- Foley, D. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters.
- Gruszka, K., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Morpholine-2,5-diones: A Technical Guide for Drug Development Professionals
The morpholine-2,5-dione scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1] These compounds, which are depsipeptide analogs of cyclic dipeptides, serve as crucial building blocks for biodegradable polymers and as versatile starting materials in the synthesis of novel therapeutics.[2][3] Their inherent biocompatibility, stemming from their amino acid precursors, coupled with their diverse pharmacological potential, positions them at the forefront of innovation in drug delivery, tissue engineering, and the development of new chemical entities.[2][4] This guide provides an in-depth exploration of specific this compound compounds, their synthesis, and their applications in the pharmaceutical landscape.
Core Compounds: Identification and Nomenclature
A clear and unambiguous identification of chemical entities is paramount in scientific research. The following table summarizes the Chemical Abstracts Service (CAS) numbers and the International Union of Pure and Applied Chemistry (IUPAC) names for a selection of key this compound derivatives.
| Compound Name | CAS Number | IUPAC Name |
| (3S,6S)-3,6-Dimethylthis compound | 56777-31-2 | (3S,6S)-3,6-Dimethylthis compound |
| (3R)-3,6-Dimethylthis compound | 202923-65-7 | (3R)-3,6-Dimethylthis compound |
| 3,6-Dimethylthis compound (racemic) | 118363-62-5 | 3,6-Dimethylthis compound |
| 6-Methylthis compound | 15149-51-6 | 6-Methylthis compound |
| This compound | Not Available | This compound |
Synthesis of Morpholine-2,5-diones: A Methodological Overview
The synthesis of morpholine-2,5-diones is a well-established yet continually refined area of organic chemistry. The most prevalent and efficient methods involve the cyclization of linear precursors derived from α-amino acids and α-hydroxy acids or their synthetic equivalents.
Primary Synthetic Pathways
Several key strategies have been developed for the synthesis of the this compound ring system.[2][5] These include:
-
Cyclization of N-(α-haloacyl)-α-amino acids: This is a high-yield method that proceeds through an intramolecular nucleophilic substitution.[2][5]
-
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This pathway relies on the formation of an ester linkage to close the ring.[2][5]
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This approach involves the formation of an amide bond to complete the heterocyclic structure.[2][5]
The choice of synthetic route is often dictated by the desired substitution pattern and the stereochemical requirements of the final product.
Experimental Protocol: Synthesis of a Leucine-Derived this compound
The following protocol, adapted from a high-yield procedure for morpholine-2,5-diones derived from hydrophobic amino acids, serves as a representative example of the synthesis.[6]
Step 1: Synthesis of the N-(α-haloacyl)-α-amino acid (ANX) Intermediate
This initial step involves the acylation of the amino acid with an α-halogenated acyl halide.
-
The starting amino acid (e.g., Leucine) is reacted with an α-halogenated acyl halide.[6]
-
The reaction is typically performed in the presence of a base to facilitate the reaction at the amine group.[4]
Step 2: Cyclization to Form the this compound
The ANX intermediate is then cyclized to yield the desired product.
-
Dissolve 5 g of the Leucine-derived N-(α-haloacyl)-α-amino acid (LeuCl, 25 mmol equivalent) in 80 mL of DMF.[6]
-
In a separate vessel, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF.[6]
-
Heat the NaHCO₃ solution to 60°C with vigorous stirring.[6]
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[6]
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.[6]
-
Cool the solution to 0°C and remove the solid precipitate by filtration.[6] The filtrate contains the this compound.
-
Further purification, such as solvent evaporation followed by recrystallization or chromatography, is necessary to isolate the pure product.[6]
General workflow for the synthesis of morpholine-2,5-diones.
Applications in Drug Discovery and Development
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Morpholine-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7]
Role in Central Nervous System (CNS) Drug Discovery
In the realm of CNS drug discovery, the morpholine ring is particularly valuable.[8][9] Its unique physicochemical properties, including a pKa value that enhances solubility and brain permeability, make it an attractive scaffold for developing drugs that can effectively cross the blood-brain barrier.[8][9] Morpholine derivatives are being investigated for the treatment of neurodegenerative diseases, mood disorders, and CNS tumors.[8][9]
Biodegradable Polymers for Drug Delivery
Optically active morpholine-2,5-diones are key monomers in the synthesis of polydepsipeptides, a class of biodegradable polymers.[2][3] These materials are of great interest for biomedical applications, including controlled drug release systems and tissue engineering scaffolds.[2][4] The ester and amide linkages within the polymer backbone allow for controlled degradation, releasing the therapeutic agent over a desired period.
Applications of Morpholine-2,5-diones in science.
Conclusion
Morpholine-2,5-diones represent a versatile and highly valuable class of compounds for researchers and drug development professionals. Their straightforward synthesis from readily available amino acids, coupled with their broad range of biological activities and their utility as monomers for biodegradable polymers, ensures their continued importance in the advancement of medicine and materials science. The insights and protocols provided in this guide are intended to serve as a foundational resource for scientists working to harness the potential of these remarkable heterocyclic structures.
References
- Synthesis of this compound derivatives and polymerization reaction. (n.d.). ResearchGate.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega.
- Morpholine-2,5-diones - Their Preparation and Exploitation. (2001). Chemické listy.
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019). Macromolecules.
- This compound. (n.d.). ResearchGate.
- Morpholine-2,5-diones - Their Preparation and Exploitation. (2001). Chemické listy.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
- (3R)-3,6-Dimethylthis compound. (n.d.). PubChem.
- 3,6-Dimethylthis compound. (n.d.). PubChem.
- 6-Methylthis compound. (n.d.). PubChem.
- This compound. (2006). Acta Crystallographica Section C.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Conformation Analysis of the Morpholine-2,5-dione Ring: A Framework for Structural Elucidation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that a molecule's three-dimensional structure is intrinsically linked to its function. This principle is particularly critical for heterocyclic scaffolds like morpholine-2,5-dione, which serve as foundational building blocks in medicinal chemistry and materials science.[1][2][3] These structures, formally cyclic didepsipeptides, are prevalent in drug discovery efforts and are used as monomers for advanced biodegradable polymers, such as polydepsipeptides.[2][3][4][5] Understanding the conformational preferences of the this compound ring is not merely an academic exercise; it is a prerequisite for designing molecules with desired biological activity, metabolic stability, and material properties.[6][7]
This guide eschews a simple checklist approach. Instead, it provides a comprehensive framework for elucidating the conformational landscape of the this compound ring, grounded in the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring that each step contributes to a robust and validated structural model.
The Conformational Landscape of Six-Membered Heterocycles
Saturated six-membered rings are not planar. To alleviate bond angle and torsional strain, they adopt puckered conformations.[8] The most well-known are the low-energy chair forms and the higher-energy boat and twist-boat conformations.[8][9][10] The this compound ring is unique. The presence of two sp²-hybridized carbonyl carbons and the associated planar amide and ester groups significantly alters the conformational energetics compared to a simple cyclohexane ring. Crystal structure data frequently reveal that the this compound ring adopts a boat or a distorted twist-boat conformation in the solid state, a departure from the chair preference of many other saturated six-membered heterocycles.[11][12]
To describe these non-planar structures quantitatively, the Cremer-Pople puckering parameters are often employed.[10] These parameters define the exact shape of the ring using a set of coordinates, allowing for a precise description beyond simple labels like "chair" or "boat".[13][14][15]
Caption: Interconversion pathways for canonical six-membered ring conformations.
Core Analytical Techniques for Conformational Elucidation
A multi-faceted approach is essential for a complete and validated conformational analysis. No single technique provides all the answers. We rely on a combination of Nuclear Magnetic Resonance (NMR) for solution-state dynamics, X-ray Crystallography for the solid-state snapshot, and Computational Modeling to bridge the experimental data with theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which most closely mimics the physiological environment.[8][16] The analysis hinges on two key parameters: vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).
The magnitude of the scalar coupling constant between two protons on adjacent atoms (a vicinal relationship) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[17][18]
-
Core Principle: By measuring the ³J values from a high-resolution ¹H NMR spectrum, we can estimate the dihedral angles within the this compound ring.[19][20][21] A large coupling constant (typically 10-13 Hz) implies an anti-periplanar relationship (φ ≈ 180°), characteristic of an axial-axial arrangement in a chair conformation.[22] Smaller couplings (2-5 Hz) suggest a synclinal or gauche relationship (φ ≈ 60°), as seen in axial-equatorial or equatorial-equatorial arrangements.[22]
| Coupling Type | Typical Dihedral Angle (φ) | Typical ³J Value (Hz) |
| Axial-Axial (Jₐₐ) | ~180° | 10 - 13 |
| Axial-Equatorial (Jₐₑ) | ~60° | 2 - 5 |
| Equatorial-Equatorial (Jₑₑ) | ~60° | 2 - 5 |
| Table 1: Representative ³JHH coupling constants and their corresponding dihedral angles in a six-membered ring.[22] |
The NOE is a through-space phenomenon that arises from dipole-dipole relaxation between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds.[23][24]
-
Core Principle: The intensity of an NOE correlation is inversely proportional to the sixth power of the distance (r⁻⁶) between the two protons.[24] By identifying NOE cross-peaks in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment, we can establish which protons are spatially proximate.[24] This is invaluable for determining the relative stereochemistry of substituents and for distinguishing between different ring conformations. For instance, a strong NOE between two protons in a 1,3-diaxial-like relationship would be a key indicator of a specific conformer. The use of exact NOE (eNOE) methods can further refine distance restraints to an accuracy of within 0.1 Å under ideal conditions.[25]
Caption: The relationship between NMR observables and key structural parameters.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound and should be selected to minimize overlapping solvent signals with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) to achieve optimal signal dispersion. The instrument should be equipped with a probe capable of variable temperature control.
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum with high digital resolution to accurately measure coupling constants.
-
2D COSY: Acquire a Correlation Spectroscopy experiment to establish proton-proton bond connectivity, which is essential for unambiguous resonance assignment.
-
2D NOESY/ROESY: Acquire a NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules). If the molecule is of intermediate size where the steady-state NOE may be near zero, a ROESY experiment should be performed instead.[24]
-
-
Data Processing & Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton resonances of the this compound ring using the COSY spectrum.
-
Measure the ³J coupling constants from the 1D ¹H spectrum. Apply the Karplus equation to estimate the corresponding dihedral angles.
-
Integrate the cross-peaks in the NOESY spectrum. Calibrate the distances using a known, fixed distance within the molecule (e.g., a geminal proton pair) and use the r⁻⁶ relationship to determine distance restraints for other proton pairs.
-
-
Model Building: Use the derived dihedral angle and distance restraints to build a 3D model of the predominant solution-state conformation.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[26]
-
Core Principle: By diffracting X-rays off a single crystal of the compound, one can determine the precise location of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.
-
Causality & Limitations: This technique is the gold standard for determining a static structure. However, it is crucial to recognize that the conformation observed in a crystal is influenced by crystal packing forces. This conformation may or may not be the lowest energy conformation present in solution.[27] Therefore, a crystal structure should be used as a powerful validation tool and a starting point for solution-state analysis, not as the definitive answer for the solution-phase conformation.
Computational Modeling: The Theoretical Framework
Computational chemistry provides the theoretical underpinning to our experimental results. It allows us to explore the entire potential energy surface of the molecule.
-
Core Principle: Using methods like Density Functional Theory (DFT) or high-level ab initio calculations, we can perform a conformational search to identify all low-energy conformers (e.g., different boat, chair, and twist forms).[28] The relative energies of these conformers can be calculated to predict their equilibrium populations.
-
Self-Validation: The power of this approach lies in its synergy with experimental data. We can calculate theoretical NMR parameters (chemical shifts, coupling constants) for each computed low-energy conformer. The conformer whose calculated parameters best match the experimental NMR data is likely the dominant conformation in solution. This integrated approach provides a much higher level of confidence than relying on a single method.
Caption: Integrated workflow for comprehensive conformational analysis.
Conclusion: From Structure to Function
The conformational analysis of the this compound ring is a critical step in harnessing its full potential in drug discovery and materials science. A flexible ring system can adopt different shapes to bind to a biological target, while a rigid conformation pre-organizes substituents for optimal interaction. By employing a rigorous, multi-technique approach as outlined in this guide—combining the solution-state detail of NMR, the solid-state certainty of X-ray crystallography, and the theoretical power of computational modeling—researchers can develop a validated, high-confidence model of their molecule's three-dimensional structure. This detailed structural knowledge is the foundation upon which rational drug design and the development of next-generation functional materials are built.
References
- A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). Angewandte Chemie International Edition, 58(45), 16047–16051. [Link]
- Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. (2010). JOVE. [Link]
- Synthesis of this compound derivatives and polymerization reaction. (n.d.).
- Morpholine-2,5-diones - Their Preparation and Exploitation. (2001).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(24), 14595–14604. [Link]
- Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (n.d.).
- Extraction of Distance Restraints from Pure Shift NOE experiments. (n.d.). University of Manchester. [Link]
- Puckering parameters. (A) Conformational free energy landscape of an... (n.d.).
- RING Puckering. (n.d.). Southern Methodist University. [Link]
- KARPLUS EQUATION. (2003). Chemical & Engineering News. [Link]
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. [Link]
- A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). PubMed. [Link]
- Ab Initio Studies of Six-Membered Rings: Present Status and Future Developments. (n.d.). Southern Methodist University. [Link]
- Advances in the exact nuclear Overhauser effect 2018-2022. (2022). PMC. [Link]
- Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydr
- 8-TECH-2 The Nuclear Overhauser Effect. (2020).
- Making Distance Restraints. (n.d.). Biomolecular NMR Wiki. [Link]
- Nuclear Overhauser effect. (n.d.). Wikipedia. [Link]
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (n.d.). ChemRxiv. [Link]
- This compound. (n.d.).
- The Conformation of Six‐Membered Rings Described by Puckering Coordinates Derived from Endocyclic Torsion Angles. (1992).
- A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry. [Link]
- This compound. (2006). PubMed. [Link]
- Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
- The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. (1981). Canadian Journal of Chemistry. [Link]
- Morpholine-2,5-diones - Their Preparation and Exploit
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). PMC. [Link]
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. [Link]
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC. [Link]
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]
- NMR Spectroscopy: a Tool for Conform
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3.smu.edu [s3.smu.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RING Puckering - CATCO [s3.smu.edu]
- 15. researchgate.net [researchgate.net]
- 16. auremn.org.br [auremn.org.br]
- 17. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 25. Advances in the exact nuclear Overhauser effect 2018-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Polydepsipeptides from Morpholine-2,5-diones: From Monomer Design to Controlled Polymerization
Abstract
Polydepsipeptides (PDPs), which are alternating copolymers of α-hydroxy acids and α-amino acids, have emerged as a highly promising class of biodegradable polymers.[1][2][3] Their unique hybrid structure, combining the degradability of polyesters with the potential for functionality and secondary structure reminiscent of polypeptides, makes them ideal candidates for advanced biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][4][5][6][7][8][9] This in-depth technical guide provides a comprehensive overview of the synthesis of polydepsipeptides through the ring-opening polymerization (ROP) of morpholine-2,5-dione (MD) monomers. We will explore the intricacies of monomer synthesis, delve into the mechanisms of controlled polymerization, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This guide is designed to not only present established methodologies but also to explain the underlying scientific principles that govern these processes, thereby empowering researchers to rationally design and synthesize novel polydepsipeptides with tailored properties.
Introduction: The Rationale for Polydepsipeptides
The limitations of traditional biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which lack pendant functional groups for derivatization, have driven the development of more versatile biomaterials.[5] Polydepsipeptides bridge this gap by incorporating amino acid residues into a polyester backbone, offering a platform for chemical modification and the introduction of biological functionality.[1][4] The synthesis of PDPs via the ring-opening polymerization of morpholine-2,5-diones is a particularly attractive route, as it allows for precise control over the polymer's primary sequence and resulting properties.[4][5][10]
The Cornerstone: Synthesis of this compound Monomers
The successful synthesis of well-defined polydepsipeptides begins with the preparation of high-purity this compound monomers. These cyclic diester-amides are formally derived from the condensation of an α-hydroxy acid and an α-amino acid.[1][3] Several synthetic routes to MDs have been established, with the choice of method often depending on the desired substituents and the need to preserve stereochemistry.
Synthetic Strategies for Morpholine-2,5-diones
Three primary methods have been reported for the synthesis of this compound derivatives.[3][11][12]
-
Cyclization of N-(α-haloacyl)-α-amino acid salts: This is one of the most common and often high-yielding methods.[11][13][14] It involves the N-acylation of an amino acid with an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) followed by an intramolecular cyclization of the resulting N-(α-haloacyl)-amino acid salt.[10][13][14]
-
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This method involves the formation of a linear depsipeptide ester which then undergoes intramolecular cyclization to form the this compound ring.[11][12]
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This approach involves the formation of an ester linkage first, followed by an intramolecular amidation to close the ring.[11][12]
The cyclization of N-(α-haloacyl)-α-amino acid salts is often preferred due to its efficiency. However, careful control of reaction conditions is crucial to minimize racemization, especially when using optically active amino acids.[4][5][11] Solid-phase synthesis has been explored as a strategy to improve purity and control racemization.[4][5]
Experimental Protocol: Synthesis of a Leucine-Derived this compound
This protocol details a representative synthesis of a leucine-derived this compound, a common building block for hydrophobic polydepsipeptides.[13][14]
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) [13][14]
-
Dissolve L-leucine in an aqueous solution of sodium hydroxide at 0°C.
-
Slowly add chloroacetyl chloride dropwise while maintaining the pH of the solution.
-
After the reaction is complete, acidify the mixture to precipitate the LeuCl product.
-
Filter, wash, and dry the crude product.
-
Recrystallize from a suitable solvent like ethyl acetate to obtain pure LeuCl.[13]
Step 2: Cyclization to 3-isobutylthis compound (MD(Leu)) [13]
-
Dissolve the purified LeuCl in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium bicarbonate, to the solution.
-
Heat the reaction mixture under vigorous stirring for an extended period (e.g., 24 hours at 60°C) to facilitate the intramolecular cyclization.[13]
-
After cooling, filter the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude MD(Leu) by washing with ethyl acetate and water, followed by drying of the organic phase.[13]
Polymerization: From Monomers to High-Performance Polydepsipeptides
The ring-opening polymerization (ROP) of morpholine-2,5-diones is the key step in the formation of polydepsipeptides. The choice of catalyst is paramount in controlling the polymerization, influencing molecular weight, dispersity, and the overall architecture of the resulting polymer.[2][15][16]
Catalytic Systems for Controlled Ring-Opening Polymerization
Historically, metal-based catalysts, such as stannous octoate (Sn(Oct)₂), have been widely used for the ROP of MDs.[1][3][10][17] While effective in achieving high molecular weight polymers, these catalysts often require high reaction temperatures and can lead to poor control over the polymerization and broad molecular weight distributions.[2][15][16] Furthermore, the potential toxicity of residual metal catalysts is a concern for biomedical applications.[1][3]
More recently, organocatalysis has emerged as a powerful tool for the controlled and living polymerization of morpholine-2,5-diones.[2][15][16][18][19][20][21] Guanidine and amidine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven to be highly effective catalysts.[2][16][20][21][22] Often, these are used in combination with a co-catalyst, such as a thiourea (TU), to enhance control and achieve narrow dispersities (Đ < 1.2).[2][15][16][19][22]
The mechanism of organocatalyzed ROP of MDs is believed to proceed via a bifunctional activation pathway, where the thiourea activates the monomer through hydrogen bonding, and the organic base activates the initiator (an alcohol) for nucleophilic attack on the carbonyl group of the monomer. This dual activation allows for rapid and controlled polymerization at ambient temperatures.[2][15][16]
Diagram: Proposed Mechanism of DBU/Thiourea Catalyzed ROP of this compound
Caption: DBU/Thiourea catalyzed ROP of this compound.
Experimental Protocol: Organocatalyzed ROP of a this compound
This protocol describes a general procedure for the controlled ring-opening polymerization of an alkyl-substituted this compound using a DBU/thiourea catalytic system.[2][15][16][19]
Materials:
-
Alkyl-substituted this compound (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) (co-catalyst)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a glovebox, add the this compound monomer and thiourea co-catalyst to a dried reaction vessel.
-
Dissolve the solids in the anhydrous solvent.
-
Add the benzyl alcohol initiator via syringe.
-
Initiate the polymerization by adding the DBU catalyst.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5-10 minutes for rapid polymerizations).[15]
-
Quench the polymerization by adding a weak acid (e.g., benzoic acid).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Characterization of Polydepsipeptides
Thorough characterization of the synthesized polydepsipeptides is essential to confirm their structure, molecular weight, and thermal properties. A combination of analytical techniques is typically employed.
| Technique | Information Obtained | References |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion, and analysis of end-groups. | [20][23][24] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | [20][23][25][26][27] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers. | [23] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Confirmation of polymer structure and end-group analysis. | [20][21] |
Applications and Future Outlook
The versatility of polydepsipeptides derived from morpholine-2,5-diones positions them as leading candidates for a new generation of biomaterials. Their tunable degradation rates, mechanical properties, and the ability to incorporate functional side chains open up a vast design space for various biomedical applications.[1][3][6][7][28]
-
Drug Delivery: The pendant functional groups on the amino acid residues can be used to conjugate drugs, targeting ligands, or imaging agents.[1][9][28]
-
Tissue Engineering: Polydepsipeptides can be fabricated into scaffolds that mimic the extracellular matrix, promoting cell adhesion, proliferation, and differentiation.[1][4][8][9]
-
Shape-Memory Materials: Certain polydepsipeptide copolymers exhibit shape-memory properties, making them suitable for minimally invasive surgical implants.[1][3]
The continued development of novel this compound monomers with diverse functionalities, coupled with advancements in controlled polymerization techniques, will undoubtedly expand the scope of polydepsipeptides in addressing critical challenges in medicine and biotechnology.
Diagram: Workflow for Polydepsipeptide Synthesis and Application
Caption: From monomer to application: a typical workflow.
References
- Burton, T. F., Pinaud, J., & Giani, O. (2020). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)this compound and Copolymerization with Lactide. Macromolecules, 53(15), 6598–6607. [Link]
- Cai, Y., et al. (2010). Synthesis of this compound Monomers for the Preparation of Polydepsipeptides.
- Burton, T. F., et al. (2020). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)this compound and Copolymerization with Lactide.
- American Chemical Society. (2010).
- Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(12), 499-511. [Link]
- Li, Y., et al. (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)
- Helder, J., et al. (1985). Synthesis of alternating polydepsipeptides by ring-opening polymerization of this compound derivatives. Die Makromolekulare Chemie, 186(9), 1693-1704. [Link]
- Kricheldorf, H. R., & Kreiser-Saunders, I. (1996). Polylactones, 45. Homo- and Copolymerizations of 3-Methylthis compound Initiated With a Cyclic Tin Alkoxide. Macromolecular Chemistry and Physics, 197(5), 1679-1691. [Link]
- Feng, Y., Lu, J., Behl, M., & Lendlein, A. (2010). Progress in depsipeptide-based biomaterials. Macromolecular bioscience, 10(11), 1299-1310. [Link]
- Giani, O., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Li, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. [Link]
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické listy, 95(1), 22-27. [Link]
- Byers, J. A., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9389–9392. [Link]
- Schubert, U. S., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives.
- Schubert, U. S., et al. (2018).
- Schubert, U. S., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives.
- Becker, M. L., & Simon, C. G. (2009). 2009: Synthesis and folding characteristics of polydepsipeptides.
- Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides.
- Giammona, G., & Pitarresi, G. (2018). Degradable Poly(ester amide)s for Biomedical Applications.
- Hurst, S. K., et al. (2007). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions. [Link]
- Becker, M. L., & Simon, C. G. (2010). 2010: Synthesis and folding characteristics of polydepsipeptides.
- Li, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- Li, Y., et al. (2019).
- Giani, O., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Marder, O., & Albericio, F. (2006). Depsipeptide Synthesis.
- Theato, P., & Zhao, Y. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. [Link]
- Roy, S., & Pal, R. (2020). A glimpse of biodegradable polymers and their biomedical applications.
- Vinsova, J. (2001).
- Zhang, C., et al. (2023). Integrating synthetic polypeptides with innovative material forming techniques for advanced biomedical applications.
- Yin, L., et al. (2021). Synthetic polypeptides for drug and gene delivery, and tissue engineering. Advanced Drug Delivery Reviews, 178, 113995. [Link]
- ResearchGate. (n.d.).
- Intertek. (n.d.).
- Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center). [Link]
- ACS Omega. (2023).
- Martínez-Palau, M., et al. (2006). This compound.
- Wang, W.-J., et al. (2004). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Journal of Applied Polymer Science, 92(1), 253-261. [Link]
- MDPI. (n.d.).
Sources
- 1. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Integrating synthetic polypeptides with innovative material forming techniques for advanced biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic polypeptides for drug and gene delivery, and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 26. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 27. researchgate.net [researchgate.net]
- 28. Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. | Semantic Scholar [semanticscholar.org]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its frequent appearance in a multitude of approved and experimental drugs is no coincidence; it is a direct result of its unique and advantageous physicochemical, biological, and metabolic properties.[2] This technical guide provides a comprehensive overview of the morpholine moiety, delving into its fundamental properties, diverse applications in drug design, key synthetic strategies, and its role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. We will explore the causality behind its widespread use, supported by specific examples of clinically successful drugs, and provide insights for its continued application in the development of next-generation therapeutics.
The Enduring Appeal of the Morpholine Ring: Physicochemical and Pharmacokinetic Advantages
The utility of the morpholine ring in drug design is deeply rooted in its favorable physicochemical characteristics, which translate into significant pharmacokinetic advantages.[1][3] This simple heterocycle, containing both an amine and an ether functional group, offers a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.
Modulated Basicity and Enhanced Solubility
The presence of the oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic (pKa ≈ 8.4-8.7) than comparable piperidine or piperazine rings.[1][4][5] This attenuated basicity is highly desirable as it can reduce off-target effects associated with strong basicity and improve the overall developability of a drug candidate. This pKa value is also close to physiological pH, which can enhance aqueous solubility and absorption.[6][7] The ability of the morpholine oxygen to act as a hydrogen bond acceptor further contributes to improved solubility and bioavailability.[4][5]
Metabolic Stability and Favorable Pharmacokinetics
Incorporating a morpholine moiety into a drug candidate often leads to improved metabolic stability.[4][8] The ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a compound and lead to a more favorable dosing regimen.[4][7] Furthermore, the balanced lipophilic-hydrophilic nature of morpholine contributes to good absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to cross the blood-brain barrier (BBB) in central nervous system (CNS) drug discovery.[3][6][9]
Structural Versatility and Synthetic Accessibility
The morpholine ring is a versatile and readily accessible synthetic building block.[2] It can be easily introduced into molecules as an amine reagent or constructed through a variety of established synthetic methodologies, allowing for the facile generation of diverse chemical libraries for screening.[2][3][10] Its flexible chair-like conformation allows it to act as a scaffold, correctly orienting substituents for optimal interaction with biological targets.[6][7]
A Versatile Pharmacophore: Diverse Applications in Medicinal Chemistry
The strategic incorporation of the morpholine scaffold has led to the discovery and development of drugs across a wide array of therapeutic areas. Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of biological activities, targeting a range of enzymes and receptors.[1][11]
Oncology
The morpholine ring is a prominent feature in many anticancer agents. A significant number of recently FDA-approved morpholine-containing drugs fall into the anticancer category.[4][5] It is often found in kinase inhibitors, where the morpholine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain, enhancing potency and selectivity.[12][13][14]
-
Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group improves solubility and pharmacokinetic properties.[4]
-
PI3K/mTOR Inhibitors: The aryl-morpholine pharmacophore is known to interact with the PI3K kinase family, and dual inhibitors of PI3K and mTOR often feature this scaffold.[6][7]
Central Nervous System (CNS) Disorders
Due to its ability to improve BBB permeability, the morpholine scaffold is frequently employed in the design of CNS-active drugs.[6][7] It is found in antidepressants, anxiolytics, and agents for neurodegenerative diseases.[6][7][9]
-
Reboxetine (Edronax): A selective norepinephrine reuptake inhibitor used as an antidepressant.[6][15]
-
Moclobemide (Aurorix): A reversible inhibitor of monoamine oxidase A (MAO-A) used to treat depression and social anxiety.[6][15]
-
Aprepitant (Emend): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[6]
Infectious Diseases
Morpholine derivatives have also shown significant promise as anti-infective agents.
-
Linezolid (Zyvox): An oxazolidinone antibiotic that contains a morpholine ring, used to treat serious infections caused by Gram-positive bacteria.[4]
-
Antiviral and Antifungal Agents: The morpholine scaffold has been incorporated into compounds with demonstrated antiviral and antifungal activities.[12][14]
Other Therapeutic Areas
The versatility of the morpholine scaffold extends to a range of other diseases, including inflammatory conditions, cardiovascular diseases, and metabolic disorders.[9][14] Its ability to modulate the physicochemical properties of a molecule makes it a valuable tool for optimizing drug candidates in virtually any therapeutic area.[8]
Synthetic Strategies for Morpholine Derivatives
The synthesis of morpholines is a well-studied area, with numerous methods available for their preparation and functionalization.[3][10] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Approaches
-
From 1,2-Amino Alcohols: This is one of the most common and straightforward methods, often involving cyclization with a two-carbon electrophile.[16][17]
-
Intramolecular Cyclization: This can involve the cyclization of a suitably functionalized open-chain precursor.[3]
-
From Aziridines or Epoxides: Ring-opening of these three-membered rings with appropriate nucleophiles followed by cyclization provides another route to morpholine derivatives.[16]
-
Multi-component Reactions: Domino reactions involving three or more components can provide rapid access to complex morpholine structures in a single step.[18]
Experimental Protocol: A General Two-Step Synthesis from a Primary Amine and Ethylene Sulfate
This protocol describes a modern, efficient, and environmentally friendly approach to the synthesis of N-substituted morpholines.[17]
Step 1: Monoalkylation of the Primary Amine
-
To a solution of the primary amine (1.0 eq) in an appropriate solvent (e.g., THF, 2-MeTHF), add ethylene sulfate (1.0-1.2 eq).
-
Cool the reaction mixture to 0 °C and add a suitable base (e.g., t-BuOK, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude monoalkylation product.
Step 2: Intramolecular Cyclization to the Morpholine Ring
-
Dissolve the crude monoalkylation product from Step 1 in a suitable solvent (e.g., THF).
-
Add a base (e.g., t-BuOK, 1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography to afford the desired morpholine derivative.
Case Studies: FDA-Approved Drugs Highlighting the Morpholine Advantage
An analysis of FDA-approved drugs underscores the significant contribution of the morpholine scaffold to clinical success.
| Drug Name | Therapeutic Area | Role of the Morpholine Scaffold |
| Gefitinib | Oncology (NSCLC) | Improves aqueous solubility and pharmacokinetic profile. |
| Linezolid | Antibacterial | Integral part of the pharmacophore, contributes to the drug's unique mechanism of action and favorable PK properties. |
| Reboxetine | CNS (Antidepressant) | Enhances BBB penetration and modulates physicochemical properties for optimal target engagement.[6] |
| Aprepitant | CNS (Antiemetic) | The morpholine ether is crucial for high-affinity binding to the NK1 receptor.[6] |
Future Perspectives: Bioisosteric Replacement and Novel Scaffolds
While the traditional morpholine ring remains a mainstay in drug discovery, there is growing interest in exploring bioisosteric replacements to fine-tune pharmacokinetic properties and explore new chemical space.[19][20] These analogues aim to retain the beneficial properties of morpholine while potentially offering advantages in terms of metabolic stability, lipophilicity, or synthetic accessibility.
Examples of morpholine bioisosteres include:
-
Spirocyclic and Bridged Analogues: These introduce three-dimensionality, which can improve solubility and reduce planarity.[21]
-
Fused Ring Systems: These can conformationally constrain the scaffold, potentially leading to increased potency and selectivity.[21]
The exploration of these novel morpholine-based analogues, coupled with a deeper understanding of their structure-activity and structure-property relationships, will undoubtedly continue to fuel the discovery of innovative medicines.[19][20]
Visualizations
Diagram 1: The Privileged Morpholine Scaffold
Caption: Key attributes of the morpholine scaffold in drug discovery.
Diagram 2: General Synthetic Workflow for N-Substituted Morpholines
Caption: A streamlined two-step synthesis of morpholine derivatives.
References
- Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
- Morandini, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2021.
- Tzara, A., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. 2020.
- Morandini, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. 2021.
- Kourounakis, A. P., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. 2019.
- Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024.
- Kumari, A., & Singh, R. K. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. 2020.
- Tzara, A., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. 2020.
- Goel, K. K., et al. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect. 2025.
- Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024.
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. 2024.
- Lidell, V., et al. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. 2002.
- ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine.
- Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. 2024.
- Alpha Spark Labs. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
- Kourounakis, A. P., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. 2020.
- Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design.
- Bohrium. synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update.
- Palchykov, V. A., & Chebanov, V. A. Recent progress in the synthesis of morpholines. ResearchGate. 2019.
- ResearchGate. A review on pharmacological profile of Morpholine derivatives.
- Wang, Z., et al. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. 2017.
- ACS Fall 2025. Expanding complex morpholines using systematic chemical diversity.
- ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 20. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 21. enamine.net [enamine.net]
An In-Depth Technical Guide to the Theoretical and Computational Investigation of Morpholine-2,5-dione
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Bridging Theory and Experiment in the Study of Morpholine-2,5-dione
This compound, a six-membered heterocyclic compound, represents a cornerstone scaffold in medicinal chemistry and materials science. As a cyclic depsipeptide analog, it serves as a critical monomer for the synthesis of biodegradable poly(ester amide)s, which are of immense interest for applications in drug delivery systems and tissue engineering.[1] The inherent chirality and functionality of this compound derivatives, often synthesized from natural amino acids, offer a versatile platform for creating biocompatible and functional materials.[2] Understanding the fundamental structural and electronic properties of the core this compound ring is paramount to the rational design of these advanced materials and therapeutics.
This technical guide moves beyond a simple recitation of facts to provide a comprehensive framework for the theoretical and computational investigation of this compound. We will delve into the causality behind methodological choices, ensuring that each step of the computational protocol is self-validating and grounded in established scientific principles. By integrating experimental data with robust computational models, we can unlock a deeper understanding of this vital molecule's behavior and potential.
I. The Foundational Blueprint: Experimental Structural Insights
Before embarking on any computational study, it is imperative to ground our theoretical model in experimental reality. The crystal structure of this compound provides the most accurate available description of its solid-state geometry, serving as a crucial benchmark for the validation of our computational methods.
X-ray crystallographic studies have revealed that the this compound ring adopts a boat conformation, which is distorted towards a twist-boat form.[3][4] This non-planar arrangement is a consequence of the sp3-hybridized carbon and nitrogen atoms within the ring. The molecular packing in the crystalline state is significantly influenced by strong intermolecular N-H···O=C hydrogen bonds, which lead to the formation of centrosymmetric dimers.[3][4] These experimental findings are not merely geometric data points; they are the targets that our computational models must accurately reproduce to be considered reliable.
II. The Computational Microscope: A Protocol for In-Silico Investigation
The following section outlines a detailed, step-by-step methodology for the theoretical and computational characterization of this compound. The choice of methods and parameters is justified at each stage to provide a transparent and reproducible workflow.
Diagram: Computational Workflow for this compound Analysis
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Step 1: Initial Structure Preparation
The starting point for our calculations is the experimentally determined crystal structure of this compound.[5] The atomic coordinates from the crystallographic information file (CIF) are used to build the initial molecular model. This ensures that our theoretical investigation begins from a physically meaningful geometry.
Step 2: Geometry Optimization
Expertise & Experience: The goal of geometry optimization is to find the minimum energy conformation of the molecule in the gas phase. This is a critical step, as all subsequent property calculations are dependent on the accuracy of the optimized structure. We will employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules.[6][7]
-
Functional Selection: The B3LYP hybrid functional is chosen for this study. B3LYP has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic compounds.[8]
-
Basis Set Selection: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that provides a flexible description of the electron density. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for accurately describing non-covalent interactions and the tails of the electron density. The (d,p) denotes the addition of polarization functions, which allow for the description of non-spherical electron distributions and are crucial for accurate geometry and frequency calculations.[9]
Protocol:
-
Load the initial coordinates of this compound into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a geometry optimization calculation to locate the stationary point on the potential energy surface.
-
Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation.
Step 3: Vibrational Frequency Analysis
Trustworthiness: A frequency calculation serves two primary purposes. First, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Second, it provides the theoretical vibrational spectrum (Infrared and Raman), which can be directly compared with experimental spectroscopic data.
Protocol:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verify that all calculated frequencies are real (positive).
-
Analyze the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, N-H bend).
Step 4: Electronic Property Analysis
Authoritative Grounding: Understanding the electronic structure of this compound is key to predicting its reactivity. We will focus on two key aspects: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[1][10]
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2][3][11][12] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Extract the energies of the HOMO and LUMO and calculate the energy gap.
-
Generate the MEP surface and map the electrostatic potential onto it.
III. In-Silico Results and Their Implications
This section presents the expected outcomes of the computational protocol outlined above, providing a detailed analysis of the structural and electronic properties of this compound.
Optimized Molecular Geometry
The geometry optimization is expected to converge to a structure that is in excellent agreement with the experimental X-ray data. The key bond lengths and angles will be compared to validate the chosen level of theory.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| C1-N1 Bond Length (Å) | 1.35 | 1.34 |
| C2-O1 Bond Length (Å) | 1.36 | 1.35 |
| C3-N1 Bond Length (Å) | 1.46 | 1.45 |
| C4-O2 Bond Length (Å) | 1.22 | 1.21 |
| C1-O2 Bond Length (Å) | 1.22 | 1.21 |
| C1-N1-C3 Angle (°) | 123.5 | 123.0 |
| N1-C3-C2 Angle (°) | 110.2 | 110.0 |
| C3-C2-O1 Angle (°) | 111.8 | 111.5 |
| C2-O1-C4 Angle (°) | 118.5 | 118.2 |
| O1-C4-C1 Angle (°) | 115.3 | 115.0 |
| C4-C1-N1 Angle (°) | 120.7 | 120.3 |
(Note: The calculated values are representative and based on typical performance of the B3LYP functional for similar systems. Experimental values are generalized from typical bond lengths in related structures.)
The close agreement between the calculated and experimental geometries instills confidence in the reliability of our computational model for predicting other properties.
Vibrational Spectrum
The calculated vibrational frequencies will provide a theoretical infrared (IR) spectrum. The most intense peaks can be assigned to specific bond vibrations, offering insights into the molecule's dynamic behavior.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch | 3050 - 2950 |
| C=O Stretch (Amide) | 1720 |
| C=O Stretch (Ester) | 1750 |
| N-H Bend | 1550 |
| C-N Stretch | 1250 |
(Note: Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP/6-31G to better match experimental values.)*[13]
Electronic Structure and Reactivity
The analysis of the HOMO and LUMO provides a quantum chemical basis for understanding the reactivity of this compound.
-
HOMO: The HOMO is expected to be localized primarily on the nitrogen atom and the oxygen atom of the ester group, indicating that these are the most likely sites for electrophilic attack.
-
LUMO: The LUMO is predicted to be distributed over the two carbonyl carbons, suggesting these are the most electrophilic centers and the likely targets for nucleophilic attack.
| Property | Calculated Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 6.7 |
The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.
The MEP map provides a visually intuitive representation of the charge distribution and reactivity hotspots.
Diagram: Molecular Electrostatic Potential of this compound
Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map for this compound.
The MEP analysis is expected to show the most negative potential (red) localized around the carbonyl oxygen atoms, confirming them as the primary sites for electrophilic interaction. Conversely, the most positive potential (blue) will likely be found around the amide proton, indicating its susceptibility to nucleophilic attack or deprotonation.
IV. Conclusion: From In-Silico Insights to Practical Applications
This in-depth technical guide has provided a comprehensive framework for the theoretical and computational study of this compound. By grounding our computational protocol in experimental data and employing robust DFT methods, we can generate reliable predictions of the molecule's structural and electronic properties. The insights gained from these studies—from the precise geometry and vibrational modes to the distribution of frontier orbitals and the electrostatic potential—are not merely academic exercises. They provide a powerful toolkit for researchers, scientists, and drug development professionals to:
-
Rationalize and predict the reactivity of this compound and its derivatives in synthesis and polymerization reactions.
-
Design novel monomers with tailored electronic properties for the creation of advanced biodegradable polymers.
-
Understand the intermolecular interactions that govern the self-assembly and material properties of this compound-based systems.
-
Inform the development of new therapeutics by providing a detailed understanding of the molecule's potential binding sites and reactivity.
The integration of theoretical and computational chemistry into the research and development workflow is no longer a niche specialty but a fundamental component of modern molecular science. By following the principles and protocols outlined in this guide, we can accelerate the pace of discovery and innovation in the exciting field of this compound chemistry.
References
- Klánová, K. (2007). Morpholine-2,5-diones - Their Preparation and Exploitation.
- Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, and Density Functional Theory Methods for the Prediction of Fundamental Frequencies. The Journal of Physical Chemistry, 100(41), 16502–16513.
- Chem LibreTexts. (2023). Electrostatic Potential maps. Chemistry LibreTexts. [Link]
- Martínez-Palau, M., et al. (2006). This compound.
- Gauthier, M. A., & Gibson, M. I. (2008). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1714329, this compound. PubChem. [Link]
- Martínez-Palau, M., Urpí, L., Solans, X., & Puiggalí, J. (2006). This compound. PubMed. [Link]
- University of Hamburg. Molecular Electrostatic Potential (MEP). University of Hamburg. [Link]
- Martínez-Palau, M., et al. (2006). This compound. Acta Crystallographica Section C, 62(5), o262-o264.
- Avogadro. (2022).
- Imperial College London. HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. [Link]
- ResearchGate. (2024). Basis set and methods for organic molecules.
- ACS Publications. (2021). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. The Journal of Physical Chemistry A. [Link]
- ResearchGate. (n.d.). HOMO-LUMO of five-membered heterocycles and their energy gap calculated...
- YouTube. (2022). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. [Link]
- Wikipedia. (n.d.). Basis set (chemistry). Wikipedia. [Link]
- NWChem. (n.d.).
- Reddit. (2023). Which Basis Set and Functional to use when? Reddit. [Link]
- ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks. [Link]
- ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?
- Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]
- Bursch, M., et al. (2022).
- Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [Link]
- RSC Publishing. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. [Link]
- Learning Breeze. (2025). Practical Guide to Density Functional Theory (DFT)
- Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
- ResearchGate. (n.d.). a) Plots of HOMO and LUMO orbitals for compounds 5, 6, 14, and 14⋅THF;...
- GitHub. (n.d.). KIT-Workflows/DFT-Surface. GitHub. [Link]
- Bursch, M., et al. (2022).
- Bursch, M., et al. (n.d.).
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
Sources
- 1. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MEP [cup.uni-muenchen.de]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for Organocatalyzed Ring-Opening Polymerization of Morpholine-2,5-diones
Introduction: The Dawn of Functional Polydepsipeptides
In the landscape of biomedical materials, the quest for polymers that are not only biodegradable and biocompatible but also possess tunable thermal and mechanical properties is paramount. Poly(ester amide)s (PEAs), and more specifically polydepsipeptides (PDPs), have emerged as a highly promising class of materials.[1][2] These polymers, which are alternating copolymers of α-amino acids and α-hydroxy acids, uniquely blend the favorable mechanical strength of polyamides with the inherent degradability of polyesters.[1] The ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs), cyclic monomers derived from amino acids, stands out as the preferred method for synthesizing PDPs with well-defined structures.[1][3][4]
Historically, the ROP of MDs relied on metal-based catalysts, such as stannous octoate, or enzymatic catalysis.[3] While effective, these methods often lack precise control over polymer molecular weight and dispersity, and introduce the potential for metal contamination, a significant concern for biomedical applications. The advent of organocatalysis has revolutionized this field, offering a metal-free and highly controlled route to well-defined PDPs.[5][6] This guide provides a comprehensive overview and detailed protocols for the organocatalyzed ROP of morpholine-2,5-diones, with a focus on the synergistic catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU).[7]
This document is intended for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep, practical understanding of the synthesis and characterization of these advanced biomaterials.
I. Foundational Principles: Monomer Synthesis and Polymerization Mechanism
A. Synthesis of Morpholine-2,5-dione (MD) Monomers
The journey to high-quality polydepsipeptides begins with the synthesis of high-purity this compound monomers. These six-membered heterocyclic compounds are typically synthesized from readily available α-amino acids.[1][2] A common and effective method involves a two-step process: the N-acylation of an amino acid with an α-haloacyl halide, followed by intramolecular cyclization.[1]
A generalized workflow for the synthesis of a this compound derived from an amino acid is depicted below.
Caption: General workflow for the two-step synthesis of this compound monomers.
B. The Synergy of DBU and Thiourea in Ring-Opening Polymerization
The power of organocatalysis in the ROP of cyclic esters lies in the ability of specific molecules to activate both the monomer and the initiator, often through non-covalent interactions like hydrogen bonding. The combination of a strong organic base, such as DBU, and a hydrogen-bond donor, like thiourea, creates a highly efficient and controlled polymerization system.[3][8]
The proposed mechanism involves a dual activation pathway:
-
Initiator Activation: The basic DBU activates the initiator (typically an alcohol, e.g., benzyl alcohol) by deprotonation, increasing its nucleophilicity.[3][8]
-
Monomer Activation: The thiourea co-catalyst activates the this compound monomer by forming hydrogen bonds with the carbonyl groups of the ester and amide moieties. This polarization of the carbonyls renders the monomer more susceptible to nucleophilic attack by the activated initiator.[9][10]
This synergistic action allows for rapid and controlled polymerization at ambient temperatures, yielding polymers with predictable molecular weights and narrow dispersities.[7]
Caption: Synergistic activation mechanism in DBU/Thiourea-catalyzed ROP of morpholine-2,5-diones.
II. Experimental Protocols
A. Protocol 1: Synthesis of a Leucine-Derived this compound
This protocol is adapted from a high-yield synthesis procedure for MDs derived from hydrophobic amino acids.[1][11]
Materials:
-
Leucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
Step 1: Synthesis of N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) [1]
-
In a 200 mL round-bottom flask, dissolve 9 g of Leucine (68 mmol) in 80 mL of a 2N sodium hydroxide solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
While stirring vigorously, add 8 g of chloroacetyl chloride (70 mmol) dissolved in 20 mL of diethyl ether dropwise to the solution over 20 minutes.
-
Allow the reaction to proceed for 5 hours at room temperature.
-
Acidify the reaction mixture to precipitate the LeuCl product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate to obtain pure LeuCl.
Step 2: Synthesis of Leucine-Derived this compound [11]
-
Dissolve 5 g of the purified LeuCl (25 mmol) in 80 mL of DMF.
-
In a separate flask, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF.
-
Heat the NaHCO₃ solution to 60°C with vigorous stirring.
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over 8 hours.
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.
-
Cool the solution to 0°C and remove the solid precipitate by filtration.
-
The resulting filtrate contains the crude this compound, which can be further purified by solvent evaporation and recrystallization.
B. Protocol 2: Organocatalyzed Ring-Opening Polymerization
This protocol describes a general procedure for the DBU/thiourea-catalyzed ROP of a this compound.[7]
Materials:
-
This compound (MD) monomer
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)
-
Benzyl alcohol (initiator)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a glovebox or under a nitrogen atmosphere, add the MD monomer, thiourea, and a magnetic stir bar to a Schlenk flask.
-
Dissolve the solids in anhydrous DCM.
-
In a separate vial, prepare a stock solution of DBU and benzyl alcohol in anhydrous DCM.
-
Initiate the polymerization by adding the desired amount of the DBU/benzyl alcohol stock solution to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid solution in DCM.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol or diethyl ether.
-
Collect the polymer by filtration, wash with fresh methanol or diethyl ether, and dry under vacuum to a constant weight.
Typical Reaction Parameters:
| Parameter | Value |
| [Monomer]/[Initiator] | 25:1 to 200:1 |
| [Monomer]/[DBU]/[TU] | 100:1:1 to 100:1:5 |
| Solvent | Anhydrous DCM or THF |
| Temperature | Room Temperature |
| Reaction Time | 5 minutes to several hours |
C. Protocol 3: Polymer Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure, determine monomer conversion, and calculate the number-average molecular weight (Mₙ).[12]
-
Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the repeating unit of the polymer confirm polymerization. Mₙ can be calculated by comparing the integrals of the polymer backbone protons to the initiator protons.[13]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[12][14]
-
Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF).[12] The GPC system should be calibrated with appropriate standards (e.g., polystyrene). The resulting chromatogram will provide information on the molecular weight distribution of the polymer sample.[15]
III. Applications and Future Outlook
The polydepsipeptides synthesized via organocatalyzed ROP of morpholine-2,5-diones are finding increasing applications in the biomedical field. Their tunable degradation rates, excellent biocompatibility, and the ability to introduce functionality through the choice of amino acid precursor make them ideal candidates for:
-
Drug Delivery Systems: The biodegradable nature of these polymers allows for the controlled release of encapsulated therapeutic agents.[2]
-
Tissue Engineering: They can be fabricated into scaffolds that support cell growth and proliferation, eventually degrading as new tissue is formed.[2]
-
Smart Materials: The incorporation of specific functional groups can lead to materials that respond to environmental stimuli such as pH or temperature.
The continued development of novel organocatalysts and a deeper understanding of the polymerization kinetics will further expand the scope of these versatile biomaterials, paving the way for next-generation medical devices and therapies.
IV. References
-
Zhang, Y., et al. (2021). DBU and TU synergistically induced ring-opening polymerization of phosphate esters: a mechanism study. New Journal of Chemistry. [Link]
-
Kiesewetter, M. K., et al. (2010). Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. DigitalCommons@URI. [Link]
-
Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Request PDF. (n.d.). DBU and TU Synergistically Induced Ring-Opening Polymerization of Phosphate Esters: A Mechanism Study. ResearchGate. [Link]
-
Rodríguez-Galán, A., et al. (2014). Synthesis of this compound derivatives and polymerization reaction. ResearchGate. [Link]
-
Dove, A. P. (2012). Organic Catalysis for Ring-Opening Polymerization. ACS Macro Letters. [Link]
-
Request PDF. (n.d.). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)this compound and Copolymerization with Lactide. ResearchGate. [Link]
-
Shi, C.-X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. [Link]
-
Request PDF. (n.d.). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate. [Link]
-
Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
-
Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones. ResearchGate. [Link]
-
Kamber, N. E., et al. (2007). Organocatalytic ring-opening polymerization. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [Link]
-
Liu, Y., et al. (2013). A Density Functional Theory Study on the Ring-Opening Polymerization of d-Lactide Catalyzed by a Bifunctional-Thiourea Catalyst. ResearchGate. [Link]
-
Vu, L. P., & Gütschow, M. (2021). Diketomorpholines: Synthetic Accessibility and Utilization. PMC. [Link]
-
Vu, L. P., & Gütschow, M. (2021). Diketomorpholines: Synthetic Accessibility and Utilization. ACS Omega. [Link]
-
Lian, J., et al. (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules. [Link]
-
Request PDF. (n.d.). Synthesis of Morpholine-2,5-Diones by Tandem of Azido-Ugi and Ugi Reactions. ResearchGate. [Link]
-
Pratt, R. C., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules. [Link]
-
Wang, J., et al. (2022). a) Synthesis of peptide polymers. b) GPC characterization of peptide... ResearchGate. [Link]
-
Suggs, L. (2025). Synthesis of this compound Monomers for the Preparation of Polydepsipeptides. The University of Texas at Austin. [Link]
-
Goodman, M., et al. (1983). Polydepsipeptides. 13. Synthesis and 1H-n.m.r. analysis of collagen model structures. Israel Journal of Chemistry. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
Lips, E., et al. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. RSC Advances. [Link]
-
Shi, C.-X., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. figshare. [Link]
-
Rodríguez-Galán, A., et al. (2014). Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]
-
Agilent. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. [Link]
-
Puiggalí, J., et al. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]
-
Chen, J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]
-
Zhang, Y., et al. (2023). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. RSC Advances. [Link]
-
Li, T., et al. (2022). Biosynthesis of poly(ester amide)s in engineered Escherichia coli. Nature Communications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBU and TU synergistically induced ring-opening polymerization of phosphate esters: a mechanism study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 15. agilent.com [agilent.com]
Title: Synthesis of Biodegradable Poly(ester amide)s via Ring-Opening Polymerization of Morpholine-2,5-dione Monomers
An Application Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis, characterization, and application of biodegradable poly(ester amide)s (PEAs), also known as polydepsipeptides (PDPs), derived from morpholine-2,5-dione (MD) monomers.[1] These polymers are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their unique combination of properties derived from both polyesters and polyamides.[1][2] This guide details field-proven protocols for the synthesis of MD monomers from amino acid precursors and their subsequent controlled polymerization using modern organocatalytic methods. We delve into the causality behind experimental choices, providing researchers with the foundational knowledge to tailor these versatile biomaterials for specific applications.
Introduction: The Significance of this compound-Based Polymers
Poly(ester amide)s (PEAs) are a class of biodegradable polymers that uniquely merge the beneficial properties of polyesters (biocompatibility, degradability) with those of polyamides (superior thermal and mechanical strength).[1][3] This synergy makes them highly attractive for advanced biomedical applications where precise material performance is critical.[4]
The most effective route to creating PEAs with a perfectly alternating sequence of α-hydroxy acid and α-amino acid residues is through the Ring-Opening Polymerization (ROP) of this compound (MD) monomers.[5][6] These six-membered cyclic monomers can be readily synthesized from a wide variety of natural amino acids, allowing for the incorporation of diverse side-chain functionalities.[1][5] This versatility enables the rational design of polymers with tunable properties, such as degradation rate, hydrophilicity, and mechanical strength, which are critical for developing sophisticated drug delivery systems and tissue engineering scaffolds.[7][8]
This guide focuses on a modern and highly controlled approach to PEA synthesis, emphasizing organocatalysis, which circumvents the need for metal catalysts that can be problematic in biomedical contexts.[9][10] By understanding the principles and protocols outlined herein, researchers can reliably produce well-defined PEAs for their specific research and development needs.
Synthesis of this compound (MD) Monomers
The synthesis of MD monomers is a critical first step that dictates the final properties of the polymer. The most common and reliable strategy involves a two-step process: the N-acylation of a starting amino acid, followed by an intramolecular cyclization to form the six-membered ring.[1][3][4]
Causality of the Synthetic Strategy
-
Step 1: N-(α-haloacyl)-α-amino acid formation: An amino acid is reacted with an α-halogenated acyl halide (e.g., 2-bromoacetyl bromide or chloroacetyl chloride).[4][11] This reaction is performed under basic conditions (Schotten-Baumann reaction) to deprotonate the amino group, enhancing its nucleophilicity to attack the acyl halide.[4] This step effectively prepares the linear precursor for cyclization.
-
Step 2: Intramolecular Cyclization: The N-(α-haloacyl)-α-amino acid intermediate is induced to cyclize. This is an intramolecular SN2 reaction where the carboxylate anion acts as a nucleophile, displacing the halide to form the ester bond of the MD ring.[6] This reaction is typically performed in a highly dilute solution to favor the intramolecular reaction pathway over competing intermolecular polymerization.[11] A weak base like sodium bicarbonate (NaHCO₃) is used to neutralize the acid formed during the reaction without being strong enough to cause significant side reactions.[1][12]
Workflow for Monomer Synthesis
The following diagram illustrates the general two-step workflow for synthesizing an MD monomer from a starting amino acid.
Caption: General workflow for the two-step synthesis of this compound monomers.
Detailed Protocol: Synthesis of Leucine-Derived MD [MD(Leu)]
This protocol is adapted from a high-yield, optimized procedure and uses L-Leucine as the starting amino acid.[1][4][12]
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)
-
Prepare a solution of L-Leucine (e.g., 10 g, 76.2 mmol) in 150 mL of 1 M NaOH in a flask and cool to 0 °C in an ice bath.
-
In a separate dropping funnel, add chloroacetyl chloride (e.g., 6.7 mL, 83.8 mmol).
-
Simultaneously, add the chloroacetyl chloride and a 4 M NaOH solution dropwise to the L-Leucine solution over 1 hour, maintaining the temperature at 0 °C and the pH between 11-12.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Acidify the solution to pH 1-2 with concentrated HCl. A white precipitate (LeuCl) will form.
-
Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclization to form Leucine-Derived this compound [MD(Leu)]
-
In a large three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium bicarbonate (NaHCO₃) (e.g., 6.5 g, 77 mmol) in 720 mL of dimethylformamide (DMF).[1][4]
-
Heat the NaHCO₃ solution to 60 °C with vigorous stirring.
-
Dissolve the dried LeuCl intermediate (e.g., 5 g, approx. 25 mmol) in 80 mL of DMF.[1][12]
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours. The slow addition is crucial to favor intramolecular cyclization.[1][12]
-
After the addition is complete, continue stirring the reaction mixture at 60 °C for another 24 hours to ensure the reaction goes to completion.[1][12]
-
Cool the solution to 0 °C and remove the solid salts by filtration.
-
Remove the DMF from the filtrate by distillation under reduced pressure (T < 40 °C).
-
The resulting residue is then purified. A typical method involves dissolving the residue in ethyl acetate, washing with water to remove any remaining salts, drying the organic phase over MgSO₄, and recrystallizing to obtain the pure MD(Leu) monomer.[1]
| Parameter | Value | Rationale |
| Reactant | LeuCl | 25 mmol |
| Base | NaHCO₃ | 77 mmol (approx. 3 eq) |
| Solvent | DMF | 800 mL total |
| Temperature | 60 °C | Provides sufficient energy for the reaction. |
| Addition Time | 8 hours | Prevents intermolecular side reactions. |
| Reaction Time | 24 hours (post-addition) | Drives the reaction to completion. |
| Table 1: Optimized quantitative parameters for the synthesis of MD(Leu).[1][4] |
Ring-Opening Polymerization (ROP) of MD Monomers
The conversion of MD monomers into high molecular weight poly(ester amide)s is achieved through Ring-Opening Polymerization (ROP). While various catalysts exist, including metal-based and enzymatic systems, organocatalysis has emerged as the superior method for producing well-defined polymers for biomedical use.[5][13][14][15]
The Advantage of Organocatalysis
Organocatalytic systems, particularly binary systems combining a strong organic base with a hydrogen-bond donor, offer exceptional control over the polymerization process.[13]
-
Mechanism: A common system is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) paired with a thiourea (TU) co-catalyst.[11][13] The alcohol initiator is activated by the DBU/TU system, which then attacks the carbonyl of the MD monomer, initiating ring-opening. This "monomer-activated" mechanism proceeds in a controlled fashion, allowing for the synthesis of polymers with predictable molecular weights and very low dispersity (Đ ≈ 1.1).[5][13]
-
Biocompatibility: This approach avoids contamination with potentially toxic residual metals from catalysts like tin(II) 2-ethylhexanoate (Sn(Oct)₂), which is a significant advantage for materials intended for drug delivery or implantation.[10]
ROP Mechanism & Workflow
The diagram below illustrates the controlled ROP of an MD monomer using a DBU/Thiourea organocatalytic system with an alcohol initiator.
Caption: Workflow for controlled organocatalytic Ring-Opening Polymerization (ROP).
Detailed Protocol: Organocatalytic ROP of MD(Leu)
This protocol describes the polymerization of MD(Leu) using a DBU/Thiourea binary catalyst system initiated by benzyl alcohol.
Materials & Preparation:
-
All glassware must be flame-dried under vacuum and all procedures performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to exclude water, which can interfere with the polymerization.
-
MD(Leu) monomer must be purified and dried thoroughly (e.g., recrystallized and dried under vacuum).
-
Solvents (e.g., dichloromethane, DCM) must be anhydrous.
-
Prepare stock solutions of DBU, Thiourea, and Benzyl Alcohol (BnOH) initiator in anhydrous DCM.
Polymerization Procedure:
-
In a glovebox, add the desired amount of MD(Leu) monomer to a dried vial.
-
Add the required volume of anhydrous DCM to achieve the desired monomer concentration (e.g., 1 M).
-
Add the calculated volume of the Benzyl Alcohol initiator stock solution. The ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight of the polymer.
-
Add the calculated volumes of the DBU and Thiourea catalyst stock solutions.
-
Seal the vial, remove from the glovebox, and place in a temperature-controlled oil bath (e.g., 25 °C).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them via ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent (e.g., benzoic acid).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
| [M]/[I] Ratio | Catalyst System | Temp (°C) | Time (h) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| 50:1 | DBU/TU | 25 | 2 | 8.1 | 1.07 | [13] |
| 100:1 | DBU/TU | 25 | 4 | 15.2 | 1.09 | [13] |
| 200:1 | DBU/TU | 25 | 8 | 28.2 | 1.12 | [13] |
| Table 2: Example ROP conditions for a methionine-derived MD and resulting polymer properties, demonstrating control over molecular weight.[13] |
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties for subsequent applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the resulting poly(ester amide) by verifying the disappearance of monomer peaks and the appearance of characteristic polymer peaks.
-
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[16] A low Đ value (< 1.2) is indicative of a controlled polymerization.[13]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, including the glass transition temperature (Tg) and, if applicable, the melting temperature (Tm) and crystallinity.[16] These properties are crucial for understanding the material's physical state and mechanical behavior at physiological temperatures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to confirm the presence of key functional groups in the polymer backbone, such as the ester (C=O stretch, ~1750 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹; N-H bend, ~1540 cm⁻¹) linkages.[16]
Application in Controlled Drug Delivery
The PEAs synthesized from MDs are excellent candidates for creating controlled drug delivery systems.[4][17][18] Their degradation can be tuned by selecting different amino acid side chains, which influences the polymer's hydrophilicity and susceptibility to hydrolysis.[8]
-
Mechanism of Release: Drugs can be encapsulated within a matrix of the PEA.[19] Release is then controlled by a combination of diffusion of the drug through the polymer matrix and the erosion of the matrix itself as the ester bonds are hydrolyzed.[20][21][22] The presence of amide bonds can slow degradation compared to pure polyesters like PLGA, offering a wider range of release profiles.[2]
Caption: Conceptual workflow for drug encapsulation and controlled release using PEA polymers.
Conclusion
The synthesis of biodegradable polymers from this compound monomers offers a powerful and versatile platform for the development of advanced biomaterials. By employing controlled organocatalytic ring-opening polymerization, researchers can produce well-defined poly(ester amide)s with tunable properties suitable for demanding applications in drug delivery and beyond. The protocols and principles detailed in this guide provide a solid foundation for scientists and engineers to explore this promising class of polymers.
References
- Macromolecules. (2020-12-04). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization.
- Journal of the American Chemical Society. (2014-07-02). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed.
- figshare. (2019-05-29).
- PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. Benchchem.
- Macromolecules. (2024-08-08). Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated this compound Monomers.
- Macromolecules. (2019-05-29). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- Dalton Transactions. (n.d.). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. RSC Publishing.
- Macromolecules. (2019-05-29). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- ResearchGate. (n.d.). Synthesis of this compound derivatives and polymerization reaction.
- Controlled Radical Polymerization. (n.d.). Chemical syntheses of biodegradable polymers.
- UPCommons. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE)
- Journal of the American Chemical Society. (2014-06-19).
- Chemical Society Reviews. (2018-09-17). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. RSC Publishing.
- ResearchGate. (n.d.). Organocatalytic Ring-Opening Polymerization of Morpholinones a.
- ResearchGate. (n.d.). Polymerization of this compound in bulk at 130 8C.
- ResearchGate. (2025-08-07).
- ResearchGate. (n.d.). Biodegradable Poly(Ester Amide)
- ACS Omega. (2024-06-17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ResearchGate. (n.d.). Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers. Request PDF.
- ResearchGate. (2025-08-06). Synthesis and characterization of poly(ester amide)s containing crystallizable amide segments. Request PDF.
- Semantic Scholar. (2008-10-01). Syntheses, characterization, and functionalization of poly(ester amide)s with pendant amine functional groups.
- HKUST Research Portal. (2009-11-09). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response.
- PubMed. (n.d.). Biosynthesis of poly(ester amide)s in engineered Escherichia coli.
- ResearchGate. (2025-08-10). Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers.
- PMC. (n.d.). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PubMed Central.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine.
- Polymer Chemistry. (n.d.). Poly(ester amide)
- MDPI. (n.d.). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters.
- PubMed. (n.d.). N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins.
- Pharma Excipients. (n.d.). Controlled Release Products.
- The University of Texas at Austin. (2025-08-15).
- PMC. (n.d.). Polymers for Drug Delivery Systems. PubMed Central.
- MDPI. (n.d.). Topical Collection : Polymers for Controlled Drug Release.
- Macromolecular Materials and Engineering. (2025-03-21). Poly(amino acid)
- ManTech Publications. (n.d.).
- PMC. (n.d.). Applications of Biopolymers for Drugs and Probiotics Delivery. NIH.
- Research Journal of Pharmacy and Technology. (n.d.). Polymers used in the Designing of Controlled Drug Delivery System.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers - figshare - Figshare [figshare.com]
- 10. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. admin.mantechpublications.com [admin.mantechpublications.com]
- 22. rjptonline.org [rjptonline.org]
Introduction: The Emergence of Morpholine-2,5-diones in Biomedicine
An Application Guide to Morpholine-2,5-diones in Advanced Drug Delivery Systems
In the pursuit of sophisticated drug delivery platforms, the demand for materials that are biocompatible, biodegradable, and functionally versatile has never been greater. Morpholine-2,5-diones (MDs) have emerged as a pivotal class of heterocyclic monomers that address this need. Derived from natural precursors like α-amino acids and α-hydroxy acids, MDs serve as the fundamental building blocks for polydepsipeptides (PDPs)—a class of polymers that uniquely merges the hydrolyzable ester linkages of polyesters with the structurally significant amide bonds of polypeptides.[1][2] This hybrid nature imparts a tunable balance of mechanical properties, degradation kinetics, and biocompatibility, making PDPs exceptional candidates for a new generation of drug delivery vehicles.[3][4]
The primary route to synthesizing these advanced polymers is through the ring-opening polymerization (ROP) of MD monomers.[5][6] This approach allows for precise control over the polymer's molecular weight, architecture, and functionality. The resulting PDPs can be engineered to self-assemble into a variety of nanostructures, including nanoparticles, micelles, and hydrogels, capable of encapsulating and delivering therapeutic agents with enhanced efficacy and reduced side effects.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of MD monomers, their subsequent polymerization, and the formulation and characterization of MD-based drug delivery systems. The protocols herein are designed to be robust and reproducible, while the scientific rationale behind key experimental choices is elucidated to empower researchers to adapt and innovate.
Section 1: Synthesis of Morpholine-2,5-dione (MD) Monomers
The most prevalent and efficient method for synthesizing MD monomers involves a two-step process starting from a readily available α-amino acid.[7] The first step is the formation of an N-(α-haloacyl)-α-amino acid (ANX) intermediate, which is subsequently cyclized to yield the desired this compound.[3][8] This method has been optimized to produce high yields for a variety of amino acid precursors.[7]
The causality behind this two-step approach lies in controlled bond formation. The initial acylation selectively forms the amide bond. The subsequent cyclization, performed under dilute conditions, favors an intramolecular esterification reaction, minimizing the formation of undesirable intermolecular polymer chains.[3] The choice of a weak base, like sodium bicarbonate, is critical during cyclization to deprotonate the carboxylic acid, activating it for nucleophilic attack on the carbon bearing the halogen, without promoting side reactions.
Caption: Workflow for the two-step synthesis of this compound (MD) monomers.
Protocol 1: Synthesis of Leucine-Derived this compound
This protocol is adapted from an optimized, high-yield procedure for MDs derived from hydrophobic amino acids.[3][7]
Part A: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Leucine (1 equiv.) in a 1 M sodium hydroxide (NaOH) solution (2.5 equiv.). Cool the flask to 0°C in an ice bath.
-
Acylation: While stirring vigorously, slowly add chloroacetyl chloride (1.1 equiv.) and a 4 M NaOH solution (1.2 equiv.) dropwise and simultaneously over 30 minutes, ensuring the pH remains above 10 and the temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Acidification: Cool the reaction mixture back to 0°C and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Drying: Dry the product under vacuum to yield the LeuCl intermediate as a white solid. The product can be used in the next step without further purification if purity is high, as confirmed by NMR or melting point analysis.
Part B: Cyclization to form 6-isobutylthis compound (MD(Leu))
-
Reaction Setup: In a large, three-neck round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, prepare a solution of sodium bicarbonate (NaHCO₃, 3.1 equiv.) in dimethylformamide (DMF). Heat this solution to 60°C with vigorous stirring. Note: The use of a large volume of DMF is crucial to maintain high dilution, which favors the intramolecular cyclization.[3]
-
Addition of Intermediate: Separately, dissolve the dried LeuCl intermediate (1 equiv.) in DMF. Add this solution to the dropping funnel and add it dropwise to the heated NaHCO₃ solution over a period of 8 hours.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 24 hours.
-
Work-up: Cool the solution to 0°C and remove the solid precipitate (salts) by filtration.
-
Solvent Removal: Remove the DMF from the filtrate by distillation under reduced pressure.
-
Purification: Dissolve the resulting residue in ethyl acetate, wash with water and brine, and then dry the organic phase over anhydrous magnesium sulfate (MgSO₄). After filtering, evaporate the solvent to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethyl acetate to yield the pure 6-isobutylthis compound as white crystals.
| Parameter | Step A: N-Acylation | Step B: Cyclization |
| Key Reagents | L-Leucine, Chloroacetyl Chloride, NaOH | LeuCl Intermediate, NaHCO₃, DMF |
| Temperature | 0-5°C, then Room Temperature | 60°C |
| Reaction Time | ~3.5 hours | ~32 hours |
| Key Consideration | Maintain low temperature and high pH | High dilution is critical for yield |
| Typical Yield | >90% | 50-70% |
Table 1. Summary of quantitative parameters for the synthesis of a Leucine-derived this compound.
Section 2: Ring-Opening Polymerization (ROP) of MDs
The conversion of MD monomers into high molecular weight polydepsipeptides is most effectively achieved through ring-opening polymerization (ROP). This chain-growth polymerization mechanism is typically initiated by a nucleophile, such as an alcohol, and catalyzed by an organometallic compound, most commonly stannous octoate (Sn(Oct)₂).[9] The initiator becomes the starting point of the polymer chain, and its ratio to the monomer concentration can be used to control the final molecular weight of the polymer.
This method is favored for its ability to produce well-defined polymers with low polydispersity, which is essential for creating reproducible drug delivery systems.[4] The ester bond within the MD ring is more susceptible to nucleophilic attack than the amide bond, leading to the alternating ester-amide backbone structure of the resulting PDP.
Caption: Schematic of the Ring-Opening Polymerization (ROP) of MD monomers.
Protocol 2: Synthesis of Polydepsipeptide via ROP
This protocol describes a bulk polymerization method, which avoids the use of solvents and simplifies purification.
-
Preparation: Add the purified MD monomer (e.g., MD(Leu)), a calculated amount of initiator (e.g., benzyl alcohol, for molecular weight control), and the catalyst Sn(Oct)₂ (typically 1:500 to 1:20,000 catalyst-to-monomer molar ratio) to a dry reaction vessel.
-
Drying: Place the vessel under high vacuum for at least 2 hours to remove any residual water, which can interfere with the polymerization.
-
Inert Atmosphere: Backfill the vessel with an inert gas, such as nitrogen or argon.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath at 110-130°C. The reaction mixture will become a viscous melt as the polymerization proceeds. Stirring is required for larger-scale reactions.
-
Reaction Time: Allow the polymerization to proceed for 24-48 hours. The duration will influence the final molecular weight and conversion.
-
Isolation: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, THF, or dioxolane).
-
Purification: Precipitate the dissolved polymer by adding it dropwise into a non-solvent, such as cold methanol or diethyl ether. This step removes unreacted monomer and catalyst residues.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Section 3: Formulation of Nanoparticle Drug Delivery Systems
Amphiphilic block copolymers, synthesized by using a hydrophilic macroinitiator like poly(ethylene glycol) (PEG) for the ROP of hydrophobic MDs, can self-assemble in aqueous environments. This process forms core-shell nanoparticles or micelles, where the hydrophobic PDP block forms the core—an ideal reservoir for encapsulating poorly water-soluble drugs—and the hydrophilic PEG block forms the outer shell, providing colloidal stability and stealth properties in biological systems.
Nanoprecipitation is a straightforward and widely used method for formulating such nanoparticles. It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under stirring, causing the polymer to precipitate into nanoparticles.
Caption: Nanoprecipitation workflow for formulating drug-loaded PDP nanoparticles.
Protocol 3: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation
-
Preparation of Organic Phase: Dissolve the amphiphilic block copolymer (e.g., PEG-b-PDP) and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like acetone or THF. A typical polymer concentration is 5-10 mg/mL.
-
Preparation of Aqueous Phase: Prepare the aqueous anti-solvent phase, which is typically deionized water or a buffer solution. A surfactant can be included to improve stability, if necessary.
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous phase under constant, vigorous magnetic stirring. An opaque, colloidal suspension should form immediately.
-
Solvent Removal: Stir the suspension at room temperature for several hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: The resulting nanoparticle suspension can be purified to remove unencapsulated drug and excess surfactant by dialysis against deionized water or through centrifugal filtration.
-
Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
Section 4: Characterization and In Vitro Drug Release
Thorough characterization is essential to ensure the quality, efficacy, and reproducibility of the drug delivery system. Key parameters include particle size, drug loading, and the rate of drug release.
| Parameter | Technique | Typical Expected Outcome |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Monomodal distribution, size 50-200 nm, Polydispersity Index (PDI) < 0.2 |
| Morphology | Transmission/Scanning Electron Microscopy (TEM/SEM) | Spherical, non-aggregated particles |
| Drug Loading Content (DLC) | UV-Vis Spectroscopy or HPLC | Varies by formulation; typically 1-10% (w/w) |
| Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | >70% |
| In Vitro Release Profile | Dialysis Method with HPLC/UV-Vis | Sustained release over hours to days, following polymer degradation kinetics |
Table 2. Key characterization parameters for PDP-based nanoparticle systems.
Protocol 4: In Vitro Drug Release Study
-
Setup: Place a known amount of the lyophilized drug-loaded nanoparticles (or a known volume of the suspension) into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to diffuse).
-
Release Medium: Suspend the sealed dialysis bag in a container with a known volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C in a shaking water bath. Sink conditions should be maintained.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain a constant volume.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile.
Conclusion
Morpholine-2,5-diones are powerful and versatile monomers for the synthesis of advanced biodegradable polymers for drug delivery. The polydepsipeptides derived from them offer a unique combination of properties that can be precisely tuned to meet the demands of a specific therapeutic application. By following the robust protocols for synthesis, polymerization, and formulation outlined in this guide, researchers can effectively harness the potential of MD-based systems to develop next-generation drug delivery vehicles with controlled release profiles and enhanced biocompatibility.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- JoVE. Synthesis of this compound Monomers for the Preparation of Polydepsipeptides.
- ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- ResearchGate. Synthesis of this compound derivatives and polymerization reaction.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Progress in Polymer Science. Chemical syntheses of biodegradable polymers.
- PubChem. This compound.
- ACS Omega via PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Chemical Society Reviews. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups.
- ResearchGate. This compound | Request PDF.
- Macromolecular Materials and Engineering. Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
- MDPI. Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00531A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Protocol for the synthesis of N-substituted Morpholine-2,5-diones
An Application Guide to the Synthesis of N-Substituted Morpholine-2,5-diones
Authored by: Gemini, Senior Application Scientist
Abstract
N-substituted morpholine-2,5-diones are a pivotal class of heterocyclic compounds, recognized for their broad applications ranging from medicinal chemistry to materials science.[1] As analogues of cyclic dipeptides, they serve as crucial scaffolds in the design of novel therapeutics and as monomers for biodegradable polymers like polydepsipeptides, which have significant potential in drug delivery and tissue engineering.[2][3] This document provides an in-depth guide to the synthesis of these valuable compounds. We will detail two robust and widely adopted protocols: the cyclization of N-(α-haloacyl)-α-amino acid intermediates and the cyclodehydration of N-substituted iminodiacetic acids. This guide emphasizes the causality behind experimental choices, offers step-by-step methodologies, and provides a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific objectives.
Overview of Primary Synthetic Strategies
The construction of the morpholine-2,5-dione ring can be accomplished through several strategic approaches. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. The two most prevalent and reliable methods are summarized below.
-
Strategy A: Acylation followed by Intramolecular Cyclization: This is arguably the most common route, involving the initial N-acylation of an α-amino acid with an α-haloacetyl halide, followed by a base-mediated intramolecular cyclization to form the dione ring.[2][3] This method is versatile and generally provides good yields.[4]
-
Strategy B: Cyclodehydration of N-Substituted Iminodiacetic Acids: This strategy involves the synthesis of an N-substituted iminodiacetic acid precursor, which is then subjected to cyclodehydration using a dehydrating agent, such as acetic anhydride, to forge the six-membered ring. This approach is particularly useful for creating N-aryl or N-alkyl substituted systems where the corresponding primary amine is readily available.
The general workflow comparing these two strategies is illustrated below.
Caption: Comparative workflow of the two primary synthetic routes to N-substituted morpholine-2,5-diones.
Detailed Experimental Protocols
Protocol 1: Synthesis via Cyclization of N-(α-haloacyl)-α-amino acid
This two-step method is highly effective for synthesizing morpholine-2,5-diones derived from natural or unnatural α-amino acids.[2] The first step involves an N-acylation reaction, often under Schotten-Baumann conditions, to create the linear precursor. The second step is a crucial intramolecular cyclization where reaction conditions are optimized to favor ring-closure over intermolecular polymerization.
Step 1: Synthesis of N-(2-chloroacetamido)-4-methylpentanoic acid (Leucine-derived Intermediate)
This procedure is adapted from a high-yield synthesis of this compound precursors derived from hydrophobic amino acids.[5]
-
Rationale: The Schotten-Baumann reaction conditions, utilizing a biphasic system with a base like sodium hydroxide, are ideal for the acylation of amino acids.[3][5] The base deprotonates the amino group, enhancing its nucleophilicity, while also neutralizing the HCl byproduct generated during the reaction. Performing the reaction at 0°C helps to control the exothermicity and minimize side reactions.
-
Materials:
-
L-Leucine: 1 eq.
-
Chloroacetyl chloride: 1-1.2 eq.
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve L-Leucine in an aqueous solution of NaOH (e.g., 2M), adjusting the pH to ~12. Cool the flask to 0°C in an ice bath.
-
Add an equal volume of diethyl ether to create a biphasic system.
-
Slowly add chloroacetyl chloride dropwise to the vigorously stirred biphasic solution over 1-2 hours, maintaining the temperature at 0°C. Monitor the pH and add additional NaOH solution as needed to keep it between 10-12.
-
After the addition is complete, allow the mixture to stir for an additional 5-7 hours at 0°C.
-
Transfer the reaction mixture to a separatory funnel and discard the organic (ether) layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the N-chloroacetylated amino acid should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product, 2-(2-chloroacetamido)-4-methylpentanoic acid, can be used in the next step without further purification.[5]
-
Step 2: Intramolecular Cyclization to form 6-isobutylthis compound
This cyclization protocol is optimized for high yields by using a highly dilute solution to favor the intramolecular reaction pathway.[2]
-
Rationale: The key to successful cyclization is minimizing the competing intermolecular reaction, which leads to polymer formation. This is achieved by performing the reaction under high-dilution conditions.[2] Dimethylformamide (DMF) is an excellent solvent for this purpose, and a mild base like sodium bicarbonate (NaHCO₃) is sufficient to neutralize the HCl eliminated during the ring-closing Williamson ether synthesis-type reaction. Elevated temperature (60°C) provides the necessary activation energy for the cyclization.
-
Materials:
-
N-(2-chloroacetamido)-4-methylpentanoic acid (from Step 1): 1 eq. (e.g., 25 mmol)
-
Sodium bicarbonate (NaHCO₃): ~3 eq. (e.g., 77 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a large, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and dropping funnel, prepare a solution of NaHCO₃ (6.5 g, 77 mmol) in DMF (720 mL). Heat the solution to 60°C with vigorous stirring.[2]
-
In the dropping funnel, dissolve the N-chloroacetylated leucine (5 g, 25 mmol) in DMF (80 mL).[2]
-
Add the precursor solution dropwise from the funnel to the heated NaHCO₃ solution over a period of approximately 8 hours. The slow addition is critical for maintaining high dilution.
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours to ensure complete cyclization.[2]
-
Cool the solution to 0°C. The inorganic salts (NaCl and excess NaHCO₃) will precipitate.
-
Remove the solid precipitate by filtration.
-
The resulting filtrate contains the desired this compound. Remove the DMF under high vacuum using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate) or by silica gel chromatography to yield the pure 6-isobutylthis compound.
-
Protocol 2: Synthesis via Cyclodehydration of N-Substituted Iminodiacetic Acid
This method is highly effective for preparing N-aryl or N-benzyl substituted morpholine-2,5-diones. It proceeds in two steps: N-substitution of iminodiacetic acid, followed by a robust cyclodehydration.
Step 1: Synthesis of N-Benzyliminodiacetic Acid
This protocol is adapted from established methods for the N-alkylation of iminodiacetates.[6]
-
Rationale: This is a standard nucleophilic substitution reaction. Iminodiacetic acid is deprotonated by a base (NaOH) to form the more nucleophilic iminodiacetate dianion. This dianion then displaces the bromide from benzyl bromide to form the N-substituted product.
-
Materials:
-
Disodium iminodiacetate monohydrate: 1 eq.
-
Benzyl bromide: 1 eq.
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
-
Procedure:
-
Dissolve disodium iminodiacetate monohydrate in water in a round-bottom flask and cool to 0°C.
-
Slowly add benzyl bromide. Maintain the pH of the solution between 9-11 by the portion-wise addition of 2N NaOH solution as needed.
-
After the addition is complete, allow the mixture to stir for 3-4 hours, allowing it to warm to room temperature.
-
Extract the aqueous mixture with diethyl ether to remove any unreacted benzyl bromide.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2. The N-benzyliminodiacetic acid product will precipitate.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-benzyliminodiacetic acid. The product can be recrystallized if necessary.
-
Step 2: Cyclodehydration to form N-Benzylthis compound
-
Rationale: Acetic anhydride is a powerful and common dehydrating agent used to form cyclic imides and related structures from dicarboxylic acid precursors.[7][8] It reacts with the two carboxylic acid groups of the N-benzyliminodiacetic acid to form a mixed anhydride intermediate, which readily cyclizes to the stable this compound ring with the elimination of two molecules of acetic acid. Refluxing ensures the reaction goes to completion.
-
Materials:
-
N-Benzyliminodiacetic acid (from Step 1): 1 eq.
-
Acetic anhydride: 5-10 eq. (serves as reagent and solvent)
-
Sodium acetate (optional, catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-benzyliminodiacetic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate (optional, but can accelerate the reaction).
-
Heat the mixture to reflux (approx. 140°C) and maintain for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
Allow the reaction to cool to room temperature.
-
Carefully pour the cooled reaction mixture into ice-cold water to quench the excess acetic anhydride. Caution: This is an exothermic reaction.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water.
-
If the product oils out, extract it into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic extract with saturated sodium bicarbonate solution to remove any acetic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Comparative Analysis of Synthetic Routes
The choice between the two detailed protocols depends on several factors, including starting material availability, desired substitution pattern, and potential side reactions.
| Feature | Protocol 1: From α-Amino Acids | Protocol 2: From Iminodiacetic Acid |
| Precursors | Readily available α-amino acids (chiral or racemic). | Iminodiacetic acid and an alkyl/aryl halide. |
| Key Reactions | N-acylation, Intramolecular Williamson ether synthesis. | N-alkylation, Cyclodehydration. |
| Chirality | Can preserve chirality from the starting amino acid, though some racemization is possible under harsh basic conditions.[4] | Produces an achiral center at C6 unless a chiral auxiliary is used elsewhere. The N-substituent is the primary point of diversity. |
| Advantages | High yields reported[2], direct route from biologically relevant precursors, allows for substitution at the C6 position. | Excellent for N-aryl and N-alkyl diversity, robust cyclization step, avoids handling α-haloacetyl halides directly in the cyclization precursor. |
| Challenges | Risk of intermolecular polymerization requires high-dilution conditions for cyclization[2], handling of lachrymatory α-haloacetyl halides. | The N-alkylation step may require optimization; the cyclodehydration with acetic anhydride can be vigorous during quench. |
| Typical Yields | 55-85% for the cyclization step.[2] | Generally moderate to good, but highly substrate-dependent. |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. BenchChem Technical Support.
- Grijpma, D. W. (n.d.). Synthesis of this compound derivatives and polymerization reaction.
- Lévesque, V., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Jebors, S. (2015). Morpholine-2,5-diones - Their Preparation and Exploitation.
- PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyliminodiacetic acid. [Link]
- Kovács, E. R., et al. (2012). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate.
- Asati, V., & Singh, A. (2021).
- Wolfe, J. P., & Rossi, M. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access.
- Google Patents. (n.d.).
- Lévesque, V., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Representative diversity-oriented synthesis of morpholines. [Link]
- ResearchGate. (n.d.).
- PrepChem. (n.d.). Synthesis of iminodiacetic acid. [Link]
- Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
- Google Patents. (n.d.). Process for preparing iminodiacetic acid.
- Grygorenko, O., et al. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
- Fults, A. (2025).
- Coman, D., & Oniciu, D. C. (2010). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.
- de Figueiredo, R. M., et al. (2006). Carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. PubMed.
- Loberg, M. D., & Fields, A. T. (n.d.). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid.
- Bagley, M. C., et al. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Semantic Scholar.
- ResearchGate. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
- Ravi, N. (2022). Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid?
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
- ResearchGate. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
- de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ACS Figshare.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
Application of Morpholine-2,5-diones in tissue engineering
An Application Guide to Morpholine-2,5-diones in Tissue Engineering
Introduction: The Unique Potential of Polydepsipeptides
In the quest for ideal biomaterials, researchers continuously seek polymers that balance mechanical integrity with controlled degradation and biocompatibility. Morpholine-2,5-diones (MDs) have emerged as highly attractive monomers for creating a class of polymers known as polydepsipeptides (PDPs), or more broadly, poly(ester amide)s (PEAs).[1][2] These polymers are distinguished by the presence of alternating ester and amide linkages in their backbone.[1][3] This unique chemical architecture synergistically combines the favorable attributes of polyesters (biocompatibility, biodegradability) and polyamides (excellent thermal and mechanical properties), making them exceptionally suited for biomedical applications, including drug delivery and, most notably, tissue engineering.[1][3][4][5]
The degradation of PEAs yields natural metabolites such as α-amino acids and α-hydroxy acids, which can be readily processed by the body.[6] For instance, degradation products of 3(S)-methyl-morpholine-2,5-dione (MMD) can even stimulate the proliferation of certain cell types, adding a bioactive dimension to their function.[6] The ability to derive MDs from various amino acids allows for the synthesis of polymers with a wide range of tunable properties, from degradation rates to mechanical strength, offering bespoke solutions for specific tissue regeneration challenges.[1][7]
This guide provides a comprehensive overview of the synthesis of MD monomers, their subsequent polymerization, and their application in fabricating scaffolds for tissue engineering, complete with detailed, field-tested protocols.
Part 1: From Amino Acid to Polymer - A Synthesis Workflow
The journey from a simple amino acid to a functional poly(ester amide) scaffold involves two primary stages: the synthesis of the morpholine-2,5-dione monomer and its subsequent ring-opening polymerization (ROP).
Logical Workflow: Monomer Synthesis and Polymerization
Caption: Hydrolytic degradation of a poly(ester amide) into benign products.
The degradation rate is influenced by the hydrophilicity of the polymer, the specific amino and hydroxy acids used, and the copolymer composition. [6]For instance, incorporating more MMD into a PLGA copolymer increases the rate of weight loss, allowing for better tuning of scaffold resorption to match new tissue formation. [6]
Application in Drug Delivery
The tunable degradation profile and biocompatibility of MD-based polymers also make them excellent candidates for controlled drug delivery systems. [8][9]Bioactive molecules, such as growth factors or anti-inflammatory drugs, can be incorporated into the polymer matrix during the scaffold fabrication process. The release of the drug can then be coupled to the hydrolytic degradation of the polymer, providing sustained, localized delivery directly to the site of tissue regeneration.
References
- Gao, L., et al. (2016). Electrospun Poly(lactide-co-glycolide-co-3(S)-methyl-morpholine-2,5-dione) Nanofibrous Scaffolds for Tissue Engineering. MDPI.
- Lian, B., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules - ACS Publications.
- Behl, M., et al. (2012). Synthesis of Well-Defined Dihydroxy Telechelics by (Co)polymerization of Morpholine-2,5-Diones Catalyzed by Sn(IV) Alkoxide. PubMed.
- Lian, B., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate.
- Lian, B., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. figshare.
- Al-Amsyar, S. M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(Ester Amide)s for Biomedical Applications. MDPI.
- Puiggalí, J., Franco, L., & Rodríguez-Galán, A. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons.
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
- Winnacker, M., & Rieger, B. (2016). Poly(Ester Amide)s: Recent Insights into Synthesis, Stability and Biomedical Applications. The Royal Society of Chemistry.
- Gao, L., et al. (2016). (PDF) Electrospun Poly(lactide-co-glycolide-co-3(S)-methyl-morpholine-2,5-dione) Nanofibrous Scaffolds for Tissue Engineering. ResearchGate.
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. ResearchGate.
- Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate.
- Valenti, M., et al. (2022). Biofabrication of Electrospun Scaffolds for the Regeneration of Tendons and Ligaments. MDPI.
- Li, W.J., et al. (n.d.). ELECTROSPINNING NATURAL POLYMERS FOR TISSUE ENGINEERING APPLICATIONS. SUNFEST.
- Dobrzynski, P. (n.d.). Special Issue : Intrinsically Biocompatible Polymer Systems. MDPI.
- Khan, M. U. A., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. PubMed.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Well-Defined Dihydroxy Telechelics by (Co)polymerization of Morpholine-2,5-Diones Catalyzed by Sn(IV) Alkoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines for Drug Discovery and Development
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine ring is a heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—have established it as a "privileged structure."[1][2] Morpholine derivatives are integral components in a wide array of approved drugs and clinical candidates, demonstrating activities as anticancer, anti-inflammatory, and antimicrobial agents, among others.[2][3][4] The stereochemical arrangement of substituents on the morpholine ring is critical for biological activity, with the trans-2,5-disubstituted pattern being a particularly common and valuable scaffold. This configuration allows for precise spatial orientation of functional groups, enabling optimized interactions with biological targets such as enzymes and receptors.[5][6]
This application note provides a detailed guide to the stereoselective synthesis of trans-2,5-disubstituted morpholines, offering field-proven insights and step-by-step protocols for researchers. We will explore key substrate-controlled and catalyst-mediated strategies, explaining the causality behind experimental choices to ensure reproducibility and success.
Overview of Synthetic Strategies
The stereocontrolled synthesis of trans-2,5-disubstituted morpholines can be broadly categorized into several key approaches. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.
Figure 1: High-level overview of common synthetic pathways to stereochemically defined disubstituted morpholines.
Protocol 1: Substrate-Controlled Diastereoselective Iodocyclization
This protocol details a robust and highly diastereoselective method for synthesizing trans-2,5-disubstituted morpholines starting from readily available amino acids. The chirality of the amino acid directly dictates the stereochemistry of the final product. This approach relies on an iodine-mediated 6-exo-trig cyclization of an N-allylic amino alcohol intermediate.[5][7]
Rationale and Mechanistic Insight
The key to stereocontrol in this synthesis is the iodocyclization step. The reaction proceeds through an iodonium ion intermediate formed by the interaction of molecular iodine with the alkene. The neighboring hydroxyl group then attacks the iodonium ion in an intramolecular fashion. The reaction strongly favors a chair-like transition state where the bulky substituent derived from the amino acid (R¹) occupies a pseudo-equatorial position to minimize steric strain. This arrangement forces the incoming hydroxyl group to attack from the opposite face, leading exclusively to the trans product.
Figure 2: Simplified mechanism of the stereodetermining iodocyclization step.
Experimental Workflow
-
Synthesis of the N-Allyl Amino Alcohol Precursor:
-
Step 1a (Esterification & Allylation): Start with a commercially available L- or D-amino acid (e.g., Leucine). Convert it to its methyl ester using standard conditions (e.g., SOCl₂ in MeOH). Following esterification, perform N-allylation using allyl bromide and a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile.
-
Step 1b (N-Protection): Protect the secondary amine with a p-toluenesulfonyl (Ts) group using tosyl chloride (TsCl) and a base like pyridine or triethylamine (TEA) in dichloromethane (DCM). The tosyl group is crucial as it prevents side reactions and can be removed later if desired.
-
Step 1c (Reduction): Reduce the methyl ester to the primary alcohol using a mild reducing agent such as lithium borohydride (LiBH₄) in a solvent like tetrahydrofuran (THF). This yields the key amino alcohol precursor for cyclization.[5]
-
-
Iodocyclization to Form the Morpholine Ring:
-
Step 2a (Cyclization): Dissolve the N-allyl amino alcohol precursor (1 equivalent) in anhydrous THF. Add molecular iodine (I₂, 1.1 equivalents) to the solution. Heat the reaction mixture to 60 °C and stir for 1-2 hours.[7]
-
Causality: The use of a non-polar solvent like THF and elevated temperature facilitates the electrophilic addition of iodine across the double bond and the subsequent intramolecular nucleophilic attack by the hydroxyl group. The reaction is typically rapid and clean.
-
Step 2b (Workup): Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Dilute with water and extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-2-(iodomethyl)-5-substituted morpholine.[7]
-
Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and chiral HPLC analysis. The trans configuration can often be confirmed by NOESY experiments or by observing characteristic coupling constants in the ¹H NMR spectrum.
-
Data Summary
The following table summarizes representative results for the iodocyclization method starting from various amino acids.
| Starting Amino Acid | R¹ Substituent | Yield of Cyclized Product | Diastereoselectivity (trans:cis) |
| L-Valine | Isopropyl | ~80% | >99:1 |
| L-Leucine | Isobutyl | ~78% | >99:1 |
| L-Phenylalanine | Benzyl | ~75% | >99:1 |
Data synthesized from findings reported in the literature.[5][7]
Protocol 2: Epoxide Ring-Opening and Regioselective Cyclization
This protocol provides an alternative and highly efficient route initiated by the reaction of an enantiopure epoxide with an amino alcohol.[8][9] The key challenge addressed by this method is achieving regioselective activation and ring closure of the resulting amino diol intermediate.
Rationale and Experimental Choices
This synthesis builds the morpholine ring by coupling two chiral fragments. The stereochemistry is set by the starting materials. The critical step is the selective cyclization. Direct tosylation or mesylation of the amino diol can lead to mixtures of products or elimination. The described protocol utilizes a two-step activation-closure sequence to ensure high regioselectivity and yield.[9]
Experimental Workflow
-
Synthesis of the Amino Diol Intermediate:
-
Step 1a (Epoxide Opening): React a commercially available enantiopure epoxide (e.g., (R)-styrene oxide) with an amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol) in a suitable solvent like methanol at reflux. This nucleophilic ring-opening reaction proceeds with high regioselectivity at the less-hindered carbon of the epoxide, yielding the amino diol adduct.[9]
-
Step 1b (N-Protection): Protect the newly formed secondary amine. A benzyloxycarbonyl (Cbz) group is often suitable. This is achieved by reacting the amino diol with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in a THF/water mixture).
-
-
Regioselective Cyclization:
-
Step 2a (Selective Silylation): To differentiate the two hydroxyl groups, selectively protect the less sterically hindered primary hydroxyl group as a silyl ether. Use tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole in DMF at room temperature.
-
Causality: The steric bulk of the TBDMS group directs its attachment to the more accessible primary alcohol, leaving the secondary alcohol free for activation.
-
Step 2b (Activation of Secondary Hydroxyl): Activate the remaining secondary hydroxyl group by converting it into a good leaving group. Mesylation (using MsCl and TEA in DCM) or tosylation are common choices.
-
Step 2c (Desilylation and Cyclization): Remove the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. The newly liberated primary alkoxide will then undergo an intramolecular Williamson ether synthesis, displacing the mesylate/tosylate to form the morpholine ring in a single, smooth step. This Sₙ2 reaction proceeds with inversion of configuration, ensuring the final trans relationship between the substituents.
-
-
Deprotection and Purification:
-
Remove the N-Cbz group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final trans-2,5-disubstituted morpholine.
-
Purify the final product by column chromatography or crystallization.
-
Conclusion
The stereoselective synthesis of trans-2,5-disubstituted morpholines is a critical capability for modern drug discovery. The two protocols detailed in this note represent robust, reliable, and well-documented strategies that leverage either the chirality of amino acid precursors or the coupling of enantiopure fragments. The substrate-controlled iodocyclization method offers excellent diastereoselectivity from a single chiral precursor.[5][7] The epoxide ring-opening strategy provides a versatile route that relies on careful regioselective manipulations.[8][9] By understanding the mechanistic principles behind these transformations, researchers can confidently apply and adapt these methods to generate novel morpholine-based compounds for the development of next-generation therapeutics.
References
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
- Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.
- Bavetsias, V., & Crumpler, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing.
- Reddy, D. S., et al. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science, 13(6), 637–642.
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications.
- I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Publications.
- Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. ACS Publications.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications.
- Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. LookChem.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
- Wolfe, J. P., et al. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800–6802.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ijprems.com [ijprems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
High-Yield Synthesis of Morpholine-2,5-diones from Hydrophobic Amino Acids: An Application and Protocol Guide
Introduction: The Significance of Morpholine-2,5-diones
Morpholine-2,5-diones (MDs) are a compelling class of six-membered heterocyclic compounds, structurally analogous to cyclic dipeptides. Their significance in modern chemistry is rapidly expanding, driven by their role as key monomers in the synthesis of polydepsipeptides—biodegradable polymers with immense potential in advanced biomedical applications such as drug delivery systems, gene therapy, and tissue engineering scaffolds.[1][2] The strategic incorporation of ester and amide linkages within their backbone offers a unique opportunity to fine-tune the thermomechanical and degradation properties of the resulting polymers.[1]
This guide provides a comprehensive, in-depth protocol for the high-yield synthesis of morpholine-2,5-diones derived from natural, hydrophobic amino acids—specifically Leucine (Leu), Isoleucine (Ile), Valine (Val), and Phenylalanine (Phe). The protocols detailed herein are optimized for simplicity, yield, and purity, making them accessible and reproducible for researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach to Cyclization
The most robust and widely adopted method for the synthesis of morpholine-2,5-diones from amino acids is a two-step process.[1] This strategy circumvents the challenges associated with direct cyclodimerization of α-hydroxy acids and amino acids, which can be inefficient.[3]
The two-step synthesis involves:
-
N-Acylation: The reaction of a hydrophobic amino acid with an α-halogenated acyl halide (e.g., chloroacetyl chloride) to form a linear N-(α-haloacyl)-α-amino acid (ANX) intermediate.
-
Intramolecular Cyclization: The subsequent base-mediated intramolecular cyclization of the ANX intermediate to yield the desired morpholine-2,5-dione.
This approach offers excellent control over the reaction and generally results in high yields of the target molecule.
Caption: General two-step synthesis workflow.
PART 1: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of morpholine-2,5-diones from Leucine, Valine, Isoleucine, and Phenylalanine.
Materials and Equipment
Reagents:
-
L-Leucine (≥98%)
-
L-Valine (≥98%)
-
L-Isoleucine (≥98%)
-
L-Phenylalanine (≥98%)
-
Chloroacetyl chloride (≥98%)[1]
-
Sodium carbonate (Na₂CO₃, anhydrous, ≥99.5%)
-
Sodium bicarbonate (NaHCO₃, ≥99.5%)
-
Tetrahydrofuran (THF, anhydrous, ≥99.9%)
-
Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flasks (500 mL)
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Condenser
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen or Argon gas supply
Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid (ANX) Intermediates
This procedure is adapted from a softer amidation approach that avoids harsh conditions.[1] The following protocol is for Leucine and can be adapted for Valine, Isoleucine, and Phenylalanine by adjusting the starting mass of the amino acid to maintain a molar equivalent of 68 mmol.
Protocol (Leucine Example):
-
To a 500 mL round-bottom flask, add L-Leucine (9.0 g, 68 mmol, 1 equiv) and sodium carbonate (7.5 g, 70 mmol, ~1 equiv).
-
Add 200 mL of anhydrous THF to the flask.
-
Under vigorous stirring, add a solution of chloroacetyl chloride (8.0 g, 70 mmol, ~1 equiv) dissolved in 20 mL of anhydrous THF dropwise to the suspension at room temperature over a period of 20 minutes.
-
Stir the reaction mixture for an additional 5 hours at room temperature.
-
Filter the reaction mixture to remove the solid inorganic salts.
-
Wash the filtrate with 50 mL of water.
-
Extract the organic phase three times with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-(2-chloroacetyl)-L-leucine (LeuCl) intermediate.
| Amino Acid | Molecular Weight ( g/mol ) | Starting Mass (for 68 mmol) |
| L-Leucine | 131.17 | 9.0 g |
| L-Valine | 117.15 | 8.0 g |
| L-Isoleucine | 131.17 | 9.0 g |
| L-Phenylalanine | 165.19 | 11.2 g |
Step 2: Intramolecular Cyclization to Morpholine-2,5-diones
This protocol describes the cyclization of the ANX intermediate to the final this compound product.[1][4] The procedure is optimized for high dilution to favor intramolecular cyclization over intermolecular polymerization.
Protocol (Leucine-derived MD Example):
-
In a large reaction vessel, prepare a solution of sodium bicarbonate (6.5 g, 77 mmol) in 720 mL of anhydrous DMF.
-
Heat the NaHCO₃ solution to 60°C with vigorous stirring.
-
Dissolve the N-(2-chloroacetyl)-L-leucine (LeuCl) intermediate (5.0 g, 25 mmol) in 80 mL of anhydrous DMF.
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[4]
-
After the addition is complete, continue stirring the reaction mixture at 60°C for another 24 hours.[4]
-
Cool the solution to 0°C and filter to remove the solid precipitate.
-
Remove the DMF by distillation under vacuum at 40°C.
-
Wash the residue with 200 mL of ethyl acetate and 100 mL of water.
-
Separate the organic phase, wash it with 200 mL of water, and dry over anhydrous MgSO₄.
-
Remove the ethyl acetate under vacuum.
-
Recrystallize the resulting solid from a minimal amount of hot ethyl acetate (80°C) to yield white crystals of 6-isobutylthis compound (MD(Leu)).
This cyclization procedure can be applied to the other synthesized ANX intermediates. The starting mass of the ANX should be adjusted to maintain a 25 mmol scale.
Caption: Cyclization and purification workflow.
PART 2: Characterization and Data
Proper characterization of the synthesized morpholine-2,5-diones is crucial to confirm their structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Expected Yields
The optimized protocol provides good to high yields for the cyclization of various hydrophobic amino acid-derived ANXs.
| This compound Derivative | Expected Yield |
| MD(Leu) - 6-isobutylthis compound | 55% |
| MD(Ile) - 6-(sec-butyl)this compound | 50% |
| MD(Val) - 6-isopropylthis compound | 46% |
| MD(Phe) - 6-benzylthis compound | 45% |
| Yields are based on the cyclization step as reported by Burton et al. (2024).[1] |
NMR Spectroscopy Data
NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized products.
NMR Data for 6-isobutylthis compound (MD(Leu)):
-
¹H NMR (400 MHz, CDCl₃): The spectrum should exhibit characteristic peaks for the isobutyl protons.
-
¹³C NMR (CDCl₃): Two distinct carbonyl peaks are expected, one for the ester and one for the amide.
Expected NMR Data for Other Derivatives: While specific experimental data for the Val, Ile, and Phe derivatives are not as readily available in the literature, the following are expected chemical shift regions based on the structure of the molecules.
| Derivative | Side Chain Protons (¹H NMR, ppm) | Ring Protons (¹H NMR, ppm) | Carbonyl Carbons (¹³C NMR, ppm) |
| MD(Val) | ~0.9-1.1 (d, 6H), ~2.2-2.4 (m, 1H) | ~4.0-4.5 (m, 3H) | ~166-168 |
| MD(Ile) | ~0.9-1.0 (m, 6H), ~1.2-1.5 (m, 2H), ~1.9-2.1 (m, 1H) | ~4.0-4.5 (m, 3H) | ~166-168 |
| MD(Phe) | ~3.0-3.3 (m, 2H), ~7.2-7.4 (m, 5H) | ~4.1-4.6 (m, 3H) | ~166-169 |
PART 3: Troubleshooting and Safety
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 (N-Acylation) | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time. Check the quality of chloroacetyl chloride. |
| Loss during workup. | Perform extractions carefully and ensure complete phase separation. | |
| Low Yield in Step 2 (Cyclization) | Intermolecular polymerization. | Maintain high dilution conditions as specified. Ensure slow, dropwise addition of the ANX intermediate. |
| Incomplete cyclization. | Ensure the reaction temperature is maintained at 60°C. Extend the reaction time if necessary, monitoring by TLC. | |
| Product Purity Issues | Residual starting material or side products. | Optimize the recrystallization process. Use a different solvent system if necessary. Column chromatography may be employed for difficult separations. |
| Racemization. | While this method generally preserves stereochemistry, prolonged exposure to harsh basic or acidic conditions can cause racemization. Minimize reaction times where possible. |
Safety Precautions
Chloroacetyl chloride:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
-
Storage: Store under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from moisture.[5][6]
Dimethylformamide (DMF):
-
Hazards: Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[8][9]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge.[8][9]
-
Storage: Keep in a tightly closed container in a cool, well-ventilated place away from heat and ignition sources.[8][9]
Conclusion
The protocols outlined in this guide provide a reliable and high-yield pathway for the synthesis of morpholine-2,5-diones from readily available hydrophobic amino acids. By carefully following the experimental procedures and adhering to the safety precautions, researchers can successfully produce these valuable monomers for the development of next-generation biodegradable polymers and other applications in medicinal chemistry. The provided characterization data and troubleshooting guide serve as a valuable resource for ensuring the successful synthesis and purification of these important compounds.
References
- RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET.
- Loba Chemie Pvt. Ltd. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583–28593. [Link]
- PubMed. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Wiley-VCH. (2007). SUPPORTING INFORMATION.
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. distabif.unicampania.it [distabif.unicampania.it]
- 7. carlroth.com [carlroth.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. thermofishersci.in [thermofishersci.in]
Use of Morpholine-2,5-dione as a prodrug of bioactive amino acids
Application Notes & Protocols
Topic: Use of Morpholine-2,5-dione as a Prodrug of Bioactive Amino Acids Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Therapeutic Hurdles of Bioactive Amino Acids
Bioactive amino acids and their peptide derivatives represent a vast and promising class of therapeutic agents.[1] They exhibit high selectivity and potency but are often plagued by significant pharmacokinetic challenges that limit their clinical utility.[2] Key limitations include poor membrane permeability due to their zwitterionic nature, rapid metabolism by peptidases, and low oral bioavailability.[3][4] These challenges necessitate strategies to enhance their drug-like properties without compromising their intrinsic biological activity.
The prodrug approach is a well-established strategy to overcome these limitations.[5][] A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active therapeutic agent. This application note details the use of the this compound scaffold as a versatile and effective prodrug strategy for bioactive amino acids. This cyclic di-depsipeptide structure effectively masks the polar carboxyl and amino groups of the parent amino acid, creating a more lipophilic entity that can be designed for controlled release.
The this compound Scaffold: A Rationale for Use
The this compound ring is an analogue of a cyclic dipeptide, containing one amide bond and one ester bond.[7] This unique structure provides several key advantages for prodrug design:
-
Masking Polarity: The cyclization effectively neutralizes the zwitterionic charge of the amino acid, increasing lipophilicity and enhancing its potential to cross biological membranes.
-
Controlled Release Kinetics: The ester linkage within the ring is susceptible to hydrolysis, which can be triggered chemically (by pH) or enzymatically (by esterases prevalent in the body). The rate of this ring-opening hydrolysis, which releases the active amino acid, can be tuned by modifying the substituents on the this compound ring.
-
Structural Versatility: A wide range of natural and non-proteinogenic amino acids can be incorporated into the scaffold, allowing for broad applicability.[1][8]
-
Biocompatible Byproducts: Upon hydrolysis, the scaffold breaks down into the desired amino acid and an α-hydroxy acid, which are generally biocompatible and readily metabolized.
Below is a conceptual diagram illustrating the activation of a this compound prodrug.
Caption: General concept of this compound prodrug activation.
Synthesis of this compound Prodrugs
The most common and efficient route for synthesizing morpholine-2,5-diones involves a two-step process starting from the desired amino acid.[8][9] This method offers high yields and a straightforward procedure.
-
N-Acylation: The parent amino acid is first acylated with an α-haloacyl halide (e.g., 2-chloroacetyl chloride or 2-bromopropionyl bromide) under basic conditions. This forms an N-(α-haloacyl)-α-amino acid intermediate. The base is critical as it deprotonates the amino group, making it a more potent nucleophile to attack the acyl halide.[8]
-
Intramolecular Cyclization: The N-(α-haloacyl)-α-amino acid intermediate is then induced to undergo an intramolecular cyclization. This is typically achieved by heating in a suitable solvent with a base (e.g., NaHCO₃), which facilitates a nucleophilic substitution reaction where the carboxylate attacks the carbon bearing the halogen, displacing it and forming the ester bond to close the ring.[7][8]
The following diagram illustrates this synthetic workflow.
Caption: General workflow for the synthesis of morpholine-2,5-diones.
Protocol 1: Synthesis of 6-isobutylthis compound (Leucine Prodrug)
This protocol is adapted from a published high-yield procedure and details the synthesis of a this compound derived from L-Leucine.[8]
Materials & Reagents:
-
L-Leucine
-
Chloroacetyl chloride (ClACl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Part A: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (Intermediate)
-
Dissolution: Dissolve 10 g of L-Leucine in 100 mL of 2 M NaOH solution in a flask placed in an ice bath.
-
Acylation: While stirring vigorously, slowly and simultaneously add 9.5 mL of chloroacetyl chloride and 50 mL of 2 M NaOH solution dropwise over 1 hour. Maintain the temperature below 5°C and the pH between 9-10.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Acidification: Cool the mixture in an ice bath again and carefully acidify to pH 2 with concentrated HCl. A white precipitate should form.
-
Isolation: Filter the white precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum. This yields the intermediate, 2-(2-chloroacetamido)-4-methylpentanoic acid.
Part B: Synthesis of 6-isobutylthis compound (Final Product)
-
Setup: In a large three-neck flask equipped with a dropping funnel and condenser, dissolve 6.5 g of NaHCO₃ in 720 mL of DMF. Heat the solution to 60°C with vigorous stirring.
-
Cyclization: Dissolve 5 g of the intermediate from Part A in 80 mL of DMF. Add this solution dropwise to the heated NaHCO₃/DMF mixture over 8 hours.
-
Reaction: After the addition is complete, continue stirring the solution at 60°C for another 24 hours.
-
Work-up: Cool the reaction mixture to 0°C and filter to remove the solid salts.
-
Solvent Removal: Remove the DMF from the filtrate by distillation under vacuum at 40°C.
-
Purification:
-
Wash the resulting residue with 200 mL of ethyl acetate and 100 mL of water in a separatory funnel.
-
Separate the organic phase, wash it again with 200 mL of water, and then dry it over anhydrous MgSO₄.
-
Filter off the MgSO₄ and evaporate the ethyl acetate using a rotary evaporator to yield the final product, 6-isobutylthis compound, as a white solid.
-
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the intermediate and final product.
-
FTIR Spectroscopy: Verify the presence of key functional groups (ester C=O, amide C=O, N-H).
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound.
Protocol 2: In Vitro Hydrolysis and Release Kinetics Assay
This protocol describes a method to evaluate the stability of the this compound prodrug and quantify the release of the parent amino acid under simulated physiological conditions.
Materials & Reagents:
-
Synthesized this compound prodrug
-
Parent amino acid (for standard curve)
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Phosphate Buffer (pH 7.4)
-
Human or rat plasma
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatic water bath or incubator
Experimental Workflow:
Caption: Experimental workflow for an in vitro prodrug hydrolysis study.
Procedure:
-
Standard Curve: Prepare a series of standard solutions of the parent amino acid in the corresponding medium (SGF, buffer, or plasma extract) to generate a calibration curve for quantification.
-
Incubation:
-
Pre-warm aliquots of SGF, pH 7.4 buffer, and plasma to 37°C.
-
Prepare a concentrated stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).
-
Initiate the experiment (t=0) by spiking the stock solution into each medium to achieve a final concentration of ~100 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzymatic activity.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile. This stops enzymatic activity and precipitates proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto an HPLC system. Use a mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) suitable for separating the polar amino acid from the more lipophilic prodrug.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantify the concentration of the released amino acid at each time point by comparing its peak area to the standard curve.
-
Data Analysis & Interpretation
The data from the hydrolysis study can be used to determine the stability and release kinetics of the prodrug. Plot the percentage of amino acid released versus time for each condition. The half-life (t₁/₂) of the prodrug in each medium can be calculated, providing insight into its stability in the stomach (SGF), systemic circulation (pH 7.4 buffer), and in the presence of enzymes (plasma).
Table 1: Representative Data for Prodrug Hydrolysis
| Time (min) | % Amino Acid Released (SGF, pH 1.2) | % Amino Acid Released (Buffer, pH 7.4) | % Amino Acid Released (Human Plasma) |
| 0 | 0 | 0 | 0 |
| 30 | < 1% | 5% | 25% |
| 60 | < 1% | 11% | 48% |
| 120 | 2% | 20% | 75% |
| 240 | 4% | 35% | 92% |
This is hypothetical data for illustrative purposes.
Interpretation: The data above would suggest that the prodrug is highly stable in acidic conditions (simulating the stomach), undergoes slow chemical hydrolysis at neutral pH, and is rapidly converted to the active amino acid in plasma, likely due to enzymatic cleavage by esterases.[10] This profile is often desirable for an orally administered prodrug intended for systemic absorption.
Conclusion and Future Outlook
The this compound scaffold offers a robust and adaptable platform for the development of prodrugs of bioactive amino acids. By masking the inherent polarity of the parent molecule, this strategy can significantly improve key pharmacokinetic properties, paving the way for more effective therapeutic applications. The synthetic routes are well-established, and the release kinetics can be systematically evaluated through straightforward in vitro assays. Future work in this area may focus on synthesizing derivatives with varying substituents to fine-tune release rates for specific applications, such as targeted delivery or extended-release formulations.
References
- Pinto, M. F., & Silva, A. M. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3321. [Link]
- Huttunen, J., & Huttunen, K. M. (2018). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]
- Mackman, R. L., & Cihlar, T. (2011). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. Current topics in medicinal chemistry, 11(18), 2256–2269. [Link]
- Pinto, M. F., & Silva, A. M. (2021). Amino Acids in the Development of Prodrugs.
- Givalois, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(5), 2236–2245. [Link]
- Vinsova, J. (2015). Morpholine-2,5-diones - Their Preparation and Exploitation.
- Haggag, Y. A., et al. (2018). Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Biomedical Journal of Scientific & Technical Research. [Link]
- Ahangarzadeh, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 13(9), 1039-1052. [Link]
- Puiggali, J., et al. (2011). Synthesis of this compound derivatives and polymerization reaction.
- Haggag, Y. A., et al. (2018). Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Biomedical Journal of Scientific & Technical Research. [Link]
- Bansal, A. K., & Khar, R. K. (1994). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation. Journal of Pharmaceutical Sciences, 83(5), 722-725. [Link]
- Haggag, Y. A., et al. (2018). Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Biomedical Journal of Scientific & Technical Research. [Link]
- G. Padmavathi, et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4703. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Clinical Pharmacology, 14(2), 91-103. [Link]
- Wang, B., & He, X. (2014). Enzyme-mediated hydrolytic activation of prodrugs. Current Medicinal Chemistry, 21(3), 289-304. [Link]
- Al-Haddad, A. M. S., & El-Dahmy, R. M. (2022). Enzyme Models—From Catalysis to Prodrugs. Molecules, 27(19), 6296. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymer-Supported Synthesis of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1][2] Traditional solution-phase synthesis of morpholine derivatives, while effective, can be laborious and time-consuming, particularly for the generation of large compound libraries essential for drug discovery. Polymer-supported synthesis offers a powerful alternative, streamlining the synthetic process, simplifying purification, and enabling the rapid generation of diverse morpholine libraries.[3][4] This comprehensive guide provides an in-depth exploration of the principles and practical applications of polymer-supported synthesis of morpholine derivatives. We will delve into the strategic selection of solid supports and linkers, provide detailed, step-by-step protocols for the synthesis of various morpholine derivatives, and discuss the critical aspects of cleavage and characterization. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering both the foundational knowledge and the practical guidance necessary to successfully implement these powerful synthetic strategies.
Introduction: The Strategic Advantage of Solid-Phase Morpholine Synthesis
The morpholine ring is a privileged structure in drug design, contributing to the improved pharmacokinetic profiles of numerous approved drugs.[1][2] The demand for novel morpholine-containing compounds necessitates efficient and versatile synthetic methodologies. Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, provides a robust platform to meet this demand.[3][4] By anchoring the initial building block to an insoluble polymer resin, multi-step syntheses can be performed with simplified purification at each stage, as excess reagents and by-products are simply washed away. This "catch and release" strategy is particularly advantageous for the construction of compound libraries, where hundreds to thousands of unique molecules can be synthesized in parallel.[5]
The core principle of polymer-supported synthesis lies in the judicious choice of three key components: the solid support (resin), the linker, and the synthetic route. The resin serves as an insoluble scaffold, the linker provides a cleavable tether for the growing molecule, and the synthetic route dictates the sequence of chemical transformations. The synergy between these components determines the success and efficiency of the overall synthesis.
Designing the Synthesis: Choosing the Right Tools for the Job
The Solid Support: More Than Just an Anchor
The choice of resin is critical and depends on the specific reaction conditions to be employed. The ideal resin should be chemically inert to the reaction conditions, mechanically stable, and exhibit good swelling properties in the chosen solvents to ensure accessibility of the reactive sites.[1]
| Resin Type | Key Characteristics | Common Applications |
| Polystyrene (PS) Resins (e.g., Merrifield, Wang) | Hydrophobic, good swelling in non-polar solvents like DCM and THF.[6] | General purpose solid-phase organic synthesis. |
| Polyethylene Glycol (PEG)-Polystyrene (PEG-PS) Graft Copolymers (e.g., TentaGel) | Amphiphilic, swells well in a wide range of solvents.[7] | Suitable for a broader range of reaction conditions and on-bead assays. |
| Rink Amide Resin | Designed for the synthesis of peptide amides, cleavable under acidic conditions to yield a C-terminal amide.[8] | Synthesis of morpholine derivatives with a carboxamide functionality. |
The selection of the resin is intrinsically linked to the planned synthetic route and the desired final product. For instance, the hydrophobicity of polystyrene resins makes them suitable for many organic reactions, while the amphiphilic nature of TentaGel resins can be advantageous for reactions involving both polar and non-polar reagents.
The Linker: The Key to a Successful Release
The linker is a bifunctional molecule that connects the starting material to the solid support. A well-designed linker should be stable throughout the synthetic sequence and allow for the selective cleavage of the final product under conditions that do not degrade the target molecule.[9][10]
Figure 1: General workflow of polymer-supported synthesis.
For the synthesis of morpholine derivatives, several linker strategies can be employed:
-
Acid-Labile Linkers (e.g., Wang, Rink Amide): These are the most common linkers in solid-phase synthesis.[11][12] The Wang linker, for example, is an alkoxybenzyl alcohol-based linker that allows for the cleavage of carboxylic acids under moderately acidic conditions (e.g., 50% TFA in DCM).[6][11] The Rink Amide linker is designed to yield carboxamides upon cleavage with TFA.[12][13]
-
Traceless Linkers: In some applications, it is desirable to have no residual functionality from the linker on the final product. Traceless linkers are designed to be cleaved in a way that leaves a hydrogen atom or another non-functional group at the point of attachment.[14][15] This is particularly useful for generating libraries of small molecules that more closely resemble drug candidates.
The choice of linker dictates the functionality that will be present in the final cleaved molecule and the conditions required for its release. Therefore, careful consideration of the desired product's structure is paramount when selecting a linker.
Experimental Protocols: Building Morpholine Scaffolds on a Solid Support
The following protocols provide detailed, step-by-step methodologies for the polymer-supported synthesis of different classes of morpholine derivatives.
Protocol 1: Synthesis of Morpholine-3-carboxylic Acid Derivatives on Wang Resin
This protocol is adapted from the work of Králová et al. and describes the stereoselective synthesis of morpholine-3-carboxylic acid derivatives starting from immobilized amino acids.[1][16]
Workflow:
Figure 2: Workflow for the synthesis of morpholine-3-carboxylic acid derivatives.
Materials:
-
Fmoc-Ser(tBu)-Wang resin (or Fmoc-Thr(tBu)-Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Alkylation agent (e.g., alkyl halide)
-
Base (e.g., DIEA)
-
Sulfonyl chloride or acyl chloride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
N-Alkylation: To the deprotected resin, add a solution of the desired alkylating agent (3 equivalents) and DIEA (5 equivalents) in DMF. Agitate the mixture for 12 hours at room temperature. Wash the resin with DMF and DCM.
-
N-Sulfonylation or N-Acylation: Treat the resin with a solution of the sulfonyl chloride or acyl chloride (3 equivalents) and a base (e.g., pyridine or DIEA) in DCM for 4 hours. Wash the resin with DCM and DMF.
-
Cleavage and Concomitant Cyclization: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5). Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired morpholine-3-carboxylic acid derivative.
Causality of Experimental Choices:
-
Wang Resin: The acid-labile nature of the Wang resin is ideal for this synthesis, as the final cleavage with TFA simultaneously removes the tert-butyl protecting group from the serine side chain, facilitating the intramolecular cyclization to form the morpholine ring.[6][11]
-
TIS: Triisopropylsilane is used as a scavenger to trap the carbocations generated during the cleavage of the tert-butyl protecting group and the linker, preventing side reactions.
Protocol 2: Traceless Synthesis of N-Aryl Morpholines
This protocol outlines a general strategy for the traceless solid-phase synthesis of N-aryl morpholines, a common motif in bioactive compounds.
Workflow:
Figure 3: Workflow for the traceless synthesis of N-aryl morpholines.
Materials:
-
Polystyrene resin with a silyl traceless linker
-
Aryl amine
-
2-Bromoethanol
-
Second electrophile (e.g., alkyl halide)
-
Base (e.g., NaH)
-
Tetrabutylammonium fluoride (TBAF) or Trifluoroacetic acid (TFA)
-
Solvents (THF, DMF)
Procedure:
-
Attachment of Aryl Amine: To the silyl linker-functionalized resin, add a solution of the aryl amine in a suitable solvent and agitate to attach the amine to the silicon atom.
-
First Alkylation: Treat the resin-bound amine with a solution of 2-bromoethanol and a base to introduce the ethanolamine moiety.
-
Second Alkylation: Alkylate the secondary amine with a second electrophile to introduce further diversity.
-
Cleavage and Cyclization: Treat the resin with a cleavage reagent such as TBAF or TFA. This will cleave the molecule from the resin and promote the intramolecular cyclization to form the morpholine ring.
-
Purification: Purify the crude product by chromatography.
Causality of Experimental Choices:
-
Silyl Traceless Linker: The silicon-aryl bond is stable to many reaction conditions but can be selectively cleaved with fluoride ions or strong acid, leaving a hydrogen atom in its place on the aromatic ring of the final product.[14] This allows for the synthesis of morpholines without any linker-derived functionality.
Cleavage and Characterization: The Final Steps to Pure Compounds
The cleavage of the synthesized morpholine derivative from the solid support is a critical step that requires careful optimization to maximize yield and purity.
Cleavage Cocktails
The composition of the cleavage cocktail is determined by the type of linker and the protecting groups used in the synthesis. For acid-labile linkers, a solution of TFA in DCM is commonly used. Scavengers are added to this cocktail to prevent side reactions caused by reactive cationic species generated during cleavage.[12][13]
| Scavenger | Target Residue/Protecting Group |
| Triisopropylsilane (TIS) | Trityl (Trt), t-Butyl (tBu) |
| Water | t-Butyl (tBu) |
| 1,2-Ethanedithiol (EDT) | Dinitrophenyl (Dnp) |
| Thioanisole | Methoxybenzyl (Mbh) |
A common cleavage cocktail for peptides and other small molecules cleaved from Rink Amide resin is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[13]
Characterization
Once the morpholine derivative has been cleaved and isolated, its identity and purity must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the crude product and to monitor the purification process. A reverse-phase C18 column is typically used with a gradient of acetonitrile in water containing 0.1% TFA.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for analyzing morpholine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the morpholine ring provide valuable structural information.
Conclusion: A Powerful Strategy for Drug Discovery
Polymer-supported synthesis provides a highly efficient and versatile platform for the generation of diverse libraries of morpholine derivatives. By carefully selecting the appropriate resin, linker, and synthetic route, researchers can streamline the synthesis and purification processes, accelerating the discovery of new drug candidates. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of these powerful techniques in the modern drug discovery laboratory.
References
- Aapptec.
- Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology, 74(9), 835-851.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.).
- Intramolecular Addition (Cyclization) Reactions. (2022, September 13). In Chemistry LibreTexts.
- BenchChem. (2025).
- C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form
- Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.
- Linkers for solid-phase organic synthesis. (2006, August 25).
- Intramolecular Cyclization Side Reactions | Request PDF. (n.d.).
- Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2021). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. (n.d.).
- Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. (1996, February).
- Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021, January 4).
- Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
- Solid Supports for Combin
- On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (n.d.).
- Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (n.d.). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
- Linkers for Solid‐Phase Organic Synthesis. (n.d.).
- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). In Organic Chemistry Portal.
- Morpholine synthesis. (n.d.). In Organic Chemistry Portal.
- Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. (2026, January 8).
- Green Synthesis of Morpholines via Selective Monoalkyl
- Aapptec. (n.d.).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 74(14), 5107–5110.
- Kumar, A., Singh, P., & Singh, R. (2024). Combinatorial Chemistry: A Review on its Techniques and Applications. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.
- The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. (2025, December 16).
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- BenchChem. (2025). Protocol for the synthesis of N-substituted morpholines using 3-(2-Chloroethoxy)
- Fréchet, J. M. J. (n.d.).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.).
- Jain, A., & Sahu, S. K. (2024).
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, August 7).
- Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Deriv
- A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (2006, August 25).
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annul
- Green Synthesis of Morpholines via Selective Monoalkyl
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29).
- Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025, April 30).
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
Sources
- 1. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | Institute of Molecular and Translational Medicine [imtm.cz]
- 2. researchgate.net [researchgate.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. [PDF] Solid phase synthesis - designer linkers for combinatorial chemistry : a review | Semantic Scholar [semanticscholar.org]
- 10. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Introduction: A New Frontier in Biodegradable Polymers for Drug Delivery
An authoritative guide for researchers and drug development professionals on the synthesis and application of amphiphilic block copolymers derived from morpholine-2,5-dione monomers. This document provides a detailed exploration of the underlying chemistry, step-by-step protocols for synthesis and characterization, and insights into their application in advanced drug delivery systems.
The quest for advanced drug delivery systems that offer enhanced therapeutic efficacy and reduced side effects has led to the development of sophisticated nanocarriers. Among these, amphiphilic block copolymers, which self-assemble into core-shell nanostructures like micelles in aqueous media, have garnered significant attention.[1] These systems are adept at encapsulating hydrophobic drugs, shielding them from premature degradation, and enabling targeted delivery.
Morpholine-2,5-diones (MDs) have recently emerged as a versatile class of monomers for creating functional, biodegradable, and biocompatible polymers.[2][3] Derived from α-amino acids, these six-membered heterocyclic compounds undergo ring-opening polymerization (ROP) to yield poly(ester amide)s (PEAs).[4][5][6][7] The true power of MD-based polymers lies in the ability to introduce a wide array of functional groups via the precursor amino acids, allowing for precise tuning of the polymer's physicochemical properties.[5] This adaptability is crucial for designing drug delivery vehicles with optimized drug loading, release kinetics, and biological interactions.
This application note provides a comprehensive, in-depth guide to the synthesis of a model amphiphilic block copolymer, poly(ethylene glycol)-b-poly(N-benzyl this compound) (PEG-b-PBNMD), detailing the monomer synthesis, controlled polymerization, and its subsequent application in forming drug-loaded micelles.
Foundational Chemistry: Ring-Opening Polymerization of Morpholine-2,5-diones
The synthesis of well-defined block copolymers from MDs is predominantly achieved through controlled ring-opening polymerization (ROP). This technique facilitates the creation of polymers with predictable molecular weights and low polydispersity, which are critical attributes for reproducible performance in drug delivery applications.
Monomer Synthesis: The Gateway to Functionality
The versatility of the resulting poly(ester amide)s is directly linked to the functionality of the this compound monomers.[5] These monomers are typically synthesized from readily available α-amino acids.[2][8] The synthesis generally involves a two-step process: N-acylation of an amino acid with a haloacetyl halide, followed by an intramolecular cyclization to form the six-membered ring.[9] This approach allows for the incorporation of the amino acid's side chain as a functional pendant group on the resulting polymer.
The Mechanism of Controlled Ring-Opening Polymerization
The ROP of morpholine-2,5-diones can be initiated using various catalysts, including metal-based catalysts and enzymes.[10][11] However, for achieving a high degree of control over the polymerization, organocatalysis has proven to be particularly effective.[4][12] A binary catalytic system, often comprising a strong non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) co-catalyst, offers excellent control over the polymerization process.[2][4]
For the synthesis of amphiphilic block copolymers, a hydrophilic macroinitiator, such as poly(ethylene glycol) (PEG), is employed. The terminal hydroxyl group of PEG initiates the polymerization of the hydrophobic MD monomer, leading to the formation of a diblock copolymer.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and characterization of an exemplary amphiphilic block copolymer, PEG-b-PBNMD.
Materials and Reagents
| Reagent/Material | Recommended Grade | Example Supplier |
| N-Benzyl-α-amino acid (e.g., N-Benzylglycine) | ≥98% | Sigma-Aldrich |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methoxy poly(ethylene glycol) (mPEG-OH), Mn ~5 kDa | Sigma-Aldrich | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Sigma-Aldrich |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.0% | Sigma-Aldrich |
| Doxorubicin hydrochloride (DOX·HCl) | ≥98% | LC Laboratories |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dialysis tubing (MWCO 3.5 kDa) | Spectrum Labs |
Protocol 1: Synthesis of N-Benzyl this compound Monomer
This protocol outlines the synthesis of the functionalized monomer, a critical precursor for the hydrophobic block of the copolymer.
Workflow for Monomer Synthesis:
Figure 2: Workflow for the ring-opening polymerization of BNMD to form the block copolymer.
Detailed Steps:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the mPEG-OH macroinitiator (1 equiv.), the synthesized N-benzyl this compound monomer (e.g., 50 equiv.), and the TU co-catalyst (0.1 equiv.).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reactants.
-
Initiation: In a separate vial, prepare a stock solution of DBU catalyst (0.1 equiv.) in anhydrous DCM. Add the required amount of the DBU solution to the reaction flask to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the monomer conversion using ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Final Product: Collect the precipitated polymer by filtration, redissolve it in a minimal amount of DCM, and reprecipitate it in cold diethyl ether. Repeat this purification step twice. Dry the final PEG-b-PBNMD block copolymer under vacuum at room temperature.
Polymer Characterization
The synthesized block copolymer should be thoroughly characterized to confirm its structure, molecular weight, and purity.
| Characterization Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirms the chemical structure and allows for the calculation of the degree of polymerization of the PBNMD block by comparing the integration of characteristic PEG and PBNMD peaks. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) indicates a controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups (e.g., ester and amide C=O stretches). |
Application in Drug Delivery: Micelle Formation and Encapsulation
The amphiphilic nature of the synthesized PEG-b-PBNMD allows it to self-assemble into micelles in an aqueous environment, forming a core-shell structure ideal for encapsulating hydrophobic drugs like doxorubicin (DOX).
Self-Assembly and Drug Encapsulation Process:
Figure 3: Process for the formation and drug loading of polymeric micelles.
Protocol 3: Preparation of DOX-Loaded Micelles
-
Dissolution: Dissolve the PEG-b-PBNMD copolymer (e.g., 50 mg) and doxorubicin hydrochloride (DOX·HCl, 5 mg) in DMF (5 mL). Add triethylamine (1.5 equiv. relative to DOX·HCl) to deprotonate the DOX·HCl to its hydrophobic free base form. Stir for 2 hours.
-
Self-Assembly: Slowly add deionized water (10 mL) dropwise to the polymer/drug solution under constant stirring. This will induce the self-assembly of the amphiphilic block copolymers into micelles, entrapping the DOX within their hydrophobic cores.
-
Purification: Transfer the micellar solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove the DMF and any unencapsulated DOX.
-
Final Product: The resulting aqueous solution of DOX-loaded micelles can be used directly or lyophilized to obtain a powder for long-term storage.
Characterization of Drug-Loaded Micelles
The drug-loaded micelles should be characterized to determine their size, morphology, and drug-loading efficiency.
| Characterization Technique | Information Obtained |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the micelles in an aqueous solution. |
| Transmission Electron Microscopy (TEM) | Provides visualization of the micelle morphology (typically spherical) and confirms the size determined by DLS. |
| UV-Vis or Fluorescence Spectroscopy | Used to quantify the amount of encapsulated drug, allowing for the calculation of Drug Loading Content (DLC) and Drug Loading Efficiency (DLE). |
Concluding Remarks
The synthesis of amphiphilic block copolymers from this compound derivatives offers a robust and highly adaptable platform for the development of next-generation drug delivery systems. The ability to tailor the polymer's properties through the choice of amino acid precursors opens up a vast design space for creating nanocarriers with optimized performance for specific therapeutic applications. The protocols and insights provided in this application note serve as a foundational guide for researchers and scientists aiming to harness the potential of these promising biomaterials.
References
- Macromolecules (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization.
- ResearchGate (2020). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)
- Macromolecules (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- Dalton Transactions (2005). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. RSC Publishing. [Link]
- MDPI (2014). Degradable Poly(ester amide)
- Macromolecules (2019).
- ResearchGate (2014).
- ResearchGate (2014). Synthesis of this compound derivatives and polymerization reaction.
- ResearchGate. This compound. Request PDF. [Link]
- Polymers (2016). Poly(ester amide)
- UPCommons (2012). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS.
- ResearchGate (2012). Biodegradable Poly(Ester Amide)s: Synthesis and Applications.
- PMC (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH. [Link]
- PMC (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. NIH. [Link]
- Polymer Chemistry (2014).
- Polymer Chemistry (2018). Star amphiphilic block copolymers: synthesis via polymerization-induced self-assembly and crosslinking within nanoparticles, and solution and interfacial properties. RSC Publishing. [Link]
- PMC (2021). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. NIH. [Link]
- CORE.
- MDPI. Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine. MDPI. [Link]
- MDPI (2024).
- Frontiers in Chemistry (2019). Biomolecules Turn Self-Assembling Amphiphilic Block Co-polymer Platforms Into Biomimetic Interfaces. Frontiers. [Link]
- PMC (2012). Polymers for Drug Delivery Systems. PubMed Central. [Link]
- PMC (2018). Applications of Biopolymers for Drugs and Probiotics Delivery. NIH. [Link]
Sources
- 1. Frontiers | Biomolecules Turn Self-Assembling Amphiphilic Block Co-polymer Platforms Into Biomimetic Interfaces [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers - figshare - Figshare [figshare.com]
- 5. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]
- 6. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro and In Vivo Studies of Morpholine-2,5-dione-Based Materials
Introduction: The Promise of Morpholine-2,5-dione-Based Polydepsipeptides
Morpholine-2,5-diones (MDs) are a versatile class of cyclic monomers derived from α-amino acids and α-hydroxy acids.[1][2] Their ring-opening polymerization (ROP) yields polydepsipeptides (PDPs), a category of poly(ester amide)s that uniquely merge the beneficial properties of polyesters and polyamides.[1][3] This combination results in materials with tunable thermal and mechanical properties, coupled with the biocompatibility and biodegradability essential for advanced biomedical applications.[1][4] The degradation of these polymers can be modulated by the choice of constituent amino and hydroxy acids, and importantly, their degradation products are amino acids, hydroxy acids, and their oligomers, which are generally non-toxic and can be metabolized by the body.[4]
These characteristics make this compound-based materials highly attractive for a range of applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical implants.[1][5] This guide provides detailed application notes and protocols for the in vitro and in vivo evaluation of these promising biomaterials, designed for researchers, scientists, and drug development professionals.
Part 1: In Vitro Evaluation of this compound-Based Materials
In vitro testing forms the foundational screening process for any new biomaterial, providing critical data on its potential toxicity, its interaction with cells, and its performance characteristics, such as drug elution profiles. These assays are essential for early-stage development and for predicting in vivo performance.
Application Note 1: Foundational Cytocompatibility Assessment
Rationale: Before any functional testing, the fundamental biocompatibility of a this compound-based material must be established. Cytotoxicity assays are the first line of investigation, determining if the material itself or its leachable components have a detrimental effect on cell viability and proliferation.[6][7] The choice of cell line should be relevant to the intended application. For example, fibroblasts (e.g., L929 or NIH/3T3) are commonly used for general cytotoxicity screening of materials intended for soft tissue contact, while osteoblasts (e.g., MC3T3-E1) would be more appropriate for bone tissue engineering applications.
The most common approach for assessing the cytotoxicity of biomaterials is the extract dilution method, as outlined in ISO 10993-5.[7] This method involves incubating the test material in a culture medium for a defined period, then applying the extract to a cell monolayer. This approach accounts for potential toxic effects from leachable substances, which is critical for biodegradable polymers like polydepsipeptides.
Key Experimental Considerations:
-
Material Sterilization: The method of sterilization must not alter the material's properties or introduce cytotoxic residues. Ethylene oxide (EtO) or gamma irradiation are common, but their effects on the specific polymer should be validated.
-
Extraction Conditions: The ratio of material surface area to extraction medium volume, as well as the time and temperature of extraction, should be standardized to ensure reproducibility.
-
Controls: The inclusion of positive (e.g., cytotoxic polyurethane) and negative (e.g., high-density polyethylene) controls is mandatory for validating the assay's sensitivity and specificity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the evaluation of cytotoxicity of a this compound-based material using an extract-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
This compound-based material (e.g., film, scaffold)
-
Cell line appropriate for the intended application (e.g., L929 mouse fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive and negative control materials
-
Sterile 24-well and 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Material Preparation and Sterilization:
-
Prepare the this compound-based material in the desired form (e.g., 1x1 cm films).
-
Sterilize the material using an appropriate method (e.g., ethylene oxide, gamma irradiation, or 70% ethanol washes followed by UV exposure). Ensure complete removal of any residual sterilant.
-
-
Preparation of Material Extracts:
-
Place the sterilized material in a sterile container with complete cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate at 37°C for 24 hours.
-
Simultaneously prepare extracts from positive and negative control materials under the same conditions.
-
After incubation, centrifuge the extracts to remove any particulate matter and collect the supernatant.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Exposure to Extracts:
-
After 24 hours, remove the culture medium from the wells.
-
Add 100 µL of the prepared material extracts (neat and serial dilutions, e.g., 50%, 25%) to the wells. Include wells with fresh culture medium as a blank control, and wells with extracts from positive and negative controls.
-
Incubate for another 24 hours.
-
-
MTT Assay:
-
After the exposure period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each sample relative to the blank control (cells in fresh medium).
-
A reduction in cell viability below 70% is typically considered a cytotoxic effect according to ISO 10993-5.
-
Application Note 2: Characterizing In Vitro Drug Release Profiles
Rationale: For drug delivery applications, understanding the kinetics of drug release from the this compound-based matrix is paramount.[9] In vitro drug release studies are designed to mimic physiological conditions and provide crucial data on the release mechanism, duration, and stability of the formulation. The choice of release medium is critical; phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological pH, but the addition of enzymes or altering the pH may be necessary to simulate specific biological environments (e.g., the acidic environment of a tumor).
Key Experimental Considerations:
-
Sink Conditions: Maintaining sink conditions (where the concentration of the drug in the release medium is less than 10-30% of its saturation solubility) is essential to ensure that the release rate is governed by the formulation, not the solubility of the drug. This may require using a larger volume of release medium or periodic replacement of the medium.
-
Sample Agitation: The rate of agitation can influence the diffusion of the drug from the matrix into the bulk medium. Standardized and consistent agitation (e.g., using an orbital shaker) is necessary for reproducible results.
-
Analytical Method: A validated, sensitive, and specific analytical method (e.g., HPLC, UV-Vis spectrophotometry) is required to accurately quantify the concentration of the released drug.
Protocol 2: In Vitro Drug Release Kinetics Study
This protocol describes a typical method for assessing the in vitro release of a model drug from a this compound-based polymeric formulation.
Materials:
-
Drug-loaded this compound-based material (e.g., microspheres, implants)
-
Release medium (e.g., PBS, pH 7.4)
-
Model drug
-
Analytical equipment for drug quantification (e.g., HPLC or UV-Vis spectrophotometer)
-
Incubator shaker
-
Centrifuge tubes
Procedure:
-
Preparation of Drug-Loaded Material:
-
Synthesize or fabricate the drug-loaded this compound-based material using a suitable method (e.g., emulsion-solvent evaporation for microspheres, melt-pressing for implants).[9]
-
Characterize the drug loading and encapsulation efficiency.
-
-
Release Study Setup:
-
Accurately weigh a known amount of the drug-loaded material and place it into a series of tubes.
-
Add a defined volume of pre-warmed release medium to each tube.
-
Place the tubes in an incubator shaker set at 37°C with a constant agitation speed (e.g., 100 rpm).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily for several weeks), remove the tubes from the shaker.
-
Centrifuge the tubes to pellet the material.
-
Carefully withdraw a specific volume of the supernatant (the release medium) for analysis.
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method.
-
Construct a calibration curve using standard solutions of the drug.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling and the replenishment of the medium.
-
Plot the cumulative percentage of drug released versus time.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.
-
Part 2: In Vivo Assessment of this compound-Based Materials
While in vitro tests provide essential preliminary data, in vivo studies are indispensable for evaluating the true biological response to a material in a complex physiological environment.[10] These studies assess not only the material's biocompatibility but also its degradation profile and, if applicable, its therapeutic efficacy.
Application Note 3: Evaluating In Vivo Biocompatibility and Degradation
Rationale: The ideal biodegradable material should degrade at a rate commensurate with its intended function (e.g., tissue regeneration) and its degradation products should be non-toxic and easily cleared by the body.[11] Subcutaneous implantation in a small animal model, such as a rat or mouse, is a standard and effective method for the initial in vivo assessment of a new biomaterial.[9] This model allows for the evaluation of the local tissue response to the implant and for the retrieval of the implant at various time points to analyze its degradation.
Key Experimental Considerations:
-
Animal Model: The choice of animal model should be justified based on the intended clinical application. Small rodents are often used for initial screening due to their cost-effectiveness and well-characterized biology.[12]
-
Implant Site: The subcutaneous space on the dorsum is a common site for implantation as it is easily accessible and allows for minimal interference with the animal's normal activities.
-
Histological Evaluation: Histological analysis of the tissue surrounding the implant is crucial for assessing the inflammatory response. The presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells) and the formation of a fibrous capsule provide a detailed picture of the tissue's reaction to the material.
-
Degradation Analysis: The explanted material can be analyzed for changes in mass, molecular weight, and morphology (e.g., using scanning electron microscopy) to characterize its in vivo degradation behavior.
Protocol 3: Subcutaneous Implantation for In Vivo Biocompatibility and Degradation
This protocol outlines a general procedure for the subcutaneous implantation of a this compound-based material in a rat model. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Sterile this compound-based implants of defined size and weight
-
Sprague-Dawley rats (or other appropriate rodent model)
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or surgical staples
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using a calibrated vaporizer with isoflurane.
-
Shave the fur from the dorsal region and clean the surgical site with an antiseptic solution.
-
-
Surgical Implantation:
-
Make a small incision (approximately 1 cm) in the skin on the dorsum.
-
Using blunt dissection, create a subcutaneous pocket.
-
Insert the sterile implant into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care:
-
Administer analgesics as prescribed by the veterinary staff.
-
Monitor the animals daily for signs of infection, distress, or adverse reactions at the implantation site.
-
-
Explantation and Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 weeks), euthanize a subset of the animals.
-
Carefully excise the implant along with the surrounding tissue.
-
For material degradation analysis, carefully remove the tissue capsule from the implant. The explant can then be cleaned, dried, and analyzed for weight loss, changes in molecular weight (by GPC), and surface morphology (by SEM).
-
For histological analysis, fix the implant and surrounding tissue in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E) to evaluate the cellular response.
-
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound-Based Polymer Extracts
| Cell Line | Material Formulation | Extract Concentration | Cell Viability (%) |
| L929 | Poly(Ala-co-Lac) | 100% | 95 ± 5 |
| L929 | Poly(Ala-co-Lac) | 50% | 98 ± 4 |
| L929 | Poly(Val-co-Lac) | 100% | 92 ± 6 |
| L929 | Poly(Val-co-Lac) | 50% | 96 ± 5 |
| L929 | Positive Control | 100% | < 10 |
| L929 | Negative Control | 100% | > 99 |
Data are representative and should be generated for each specific material.
Table 2: In Vivo Degradation of Subcutaneously Implanted Polydepsipeptides
| Polymer | Implantation Time (weeks) | Mass Loss (%) | Molecular Weight Retention (%) |
| Poly(Ala-Glu(OEt)-Lac) | 4 | 15 ± 3 | 70 ± 8 |
| Poly(Ala-Glu(OEt)-Lac) | 12 | 45 ± 5 | 35 ± 6 |
| Poly(Ala-Ala-Glu(OEt)-Lac) | 4 | 25 ± 4 | 55 ± 7 |
| Poly(Ala-Ala-Glu(OEt)-Lac) | 12 | 70 ± 6 | 15 ± 4 |
| Poly(Ala-Ala-Glu(OEt)-Lac) | 24 | > 95 | < 5 |
Data adapted from in vivo studies of related polydepsipeptides.[9]
Visualizations
Caption: Workflow for in vitro evaluation of this compound materials.
Caption: Workflow for in vivo biocompatibility and degradation studies.
References
- Standardization of automated cell-based protocols for toxicity testing of biomaterials. (n.d.). Google Books.
- Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. (n.d.). Google Books.
- Synthesis of this compound derivatives and polymerization reaction. (n.d.). ResearchGate.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). National Institutes of Health.
- This compound | Request PDF. (n.d.). ResearchGate.
- Biodegradable Polydepsipeptides. (n.d.). National Institutes of Health.
- Accessing the Cytotoxicity and Cell Response to Biomaterials. (2021, July 8). PubMed.
- Biodegradable Polymers in Veterinary Medicine—A Review. (n.d.). MDPI.
- Accessing the Cytotoxicity and Cell Response to Biomaterials. (2021, July 8). JoVE.
- Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. (2025, August 7). ResearchGate.
- Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. (2020, December 4). ACS Publications.
- How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020, June 30). AIP Publishing.
- (PDF) Cytotoxicity and Cell Viability Assessment of Biomaterials. (2023, June 4). ResearchGate.
- Progress in developing polymer-based controlled release Nitricoxide Na. (2026, January 7). Dove Medical Press.
- (PDF) Biodegradable Polydepsipeptides. (2025, October 16). ResearchGate.
- In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (2022, October 15). PubMed.
- Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. (n.d.). PubMed.
- In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (n.d.). PubMed Central.
- Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors | Request PDF. (n.d.). ResearchGate.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PubMed Central.
- ANIMAL DERIVED BIOPLASTIC: AN ENVIRONMENT RESPONSIVE SUBSTITUTE TO COMBAT CLIMATE CHANGE. (n.d.). Redalyc.
- (PDF) Animals degrade the biopolymer polyhydroxyalkanoate. (n.d.). ResearchGate.
- Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. (2022, March 27). National Institutes of Health.
- A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI.
- This compound. (n.d.). PubMed.
- Ex Vivo and In Vitro Studies on the Cytotoxicity and Immunomodulative Properties of Poly(2-isopropenyl-2-oxazoline) as a New Type of Biomedical Polymer. (n.d.). PubMed.
- In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines). (n.d.). PubMed.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accessing the Cytotoxicity and Cell Response to Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accessing the Cytotoxicity and Cell Response to Biomaterials [jove.com]
- 8. In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequential polydepsipeptides as biodegradable carriers for drug delivery systems. | Semantic Scholar [semanticscholar.org]
- 10. dovepress.com [dovepress.com]
- 11. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradable Polymers in Veterinary Medicine—A Review [mdpi.com]
Application Notes & Protocols: Morpholine-2,5-dione Derivatives as Potent Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Morpholine-2,5-dione Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and experimental bioactive molecules.[1][2] Its value stems from favorable physicochemical, metabolic, and biological properties, combined with synthetic accessibility.[1][2] Among its many variations, the this compound (MDO) core, a cyclic depsipeptide analogue, has garnered significant interest.[3] These structures are derived from α-amino acids and α-hydroxy acids, creating a unique backbone that combines the stability of an amide bond with the degradability of an ester linkage.[4][5]
Initially explored for creating biodegradable polymers like polydepsipeptides for biomedical applications such as drug delivery and tissue engineering, MDOs are now increasingly recognized for their potential as direct therapeutic agents.[3][4][6] The inherent stereochemistry derived from amino acid precursors allows for the creation of diverse and complex chemical libraries. Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, including inhibitory action against key enzymes like α-glucosidase, xanthine oxidase, and carbonic anhydrase, making them compelling candidates for drug development in metabolic diseases, gout, and glaucoma, respectively.[3][7][8][9]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound derivatives as enzyme inhibitors.
Part 1: Synthesis and Characterization of this compound Derivatives
The most common and efficient route for synthesizing MDOs is a two-step process that begins with a readily available α-amino acid.[4] This method involves the formation of an N-(α-haloacyl)-α-amino acid intermediate, which subsequently undergoes intramolecular cyclization to yield the desired six-membered ring.
General Synthesis Protocol
This protocol is a generalized procedure adapted from high-yield methods for producing MDOs from hydrophobic amino acid precursors.[4][10] Researchers should optimize reaction times, temperatures, and purification methods based on the specific amino acid and acyl halide used.
Causality Behind the Method: This two-step approach is favored for its reliability and generally high yields.[3] The first step, acylation, selectively targets the amino group of the amino acid. The second step, cyclization, is an intramolecular Williamson ether synthesis (for chloroacetyl derivatives) or a related nucleophilic substitution, where the carboxylate anion attacks the carbon bearing the halogen, forming the ester bond and closing the ring. Using a weak base like sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like dimethylformamide (DMF) facilitates the cyclization by deprotonating the carboxylic acid without promoting unwanted side reactions.[10]
Workflow for this compound Synthesis
Caption: General two-step workflow for the synthesis of morpholine-2,5-diones.
Experimental Protocol: Synthesis of a Leucine-Derived MDO
Table 1: Reagents and Equipment
| Reagent/Equipment | Purpose |
|---|---|
| L-Leucine | Starting amino acid precursor |
| Chloroacetyl chloride | Acylating agent |
| Sodium Hydroxide (NaOH) | Base for Step 1 (Acylation) |
| Sodium Bicarbonate (NaHCO₃) | Base for Step 2 (Cyclization) |
| Dimethylformamide (DMF) | Solvent for cyclization |
| Diethyl ether, Ethyl acetate | Solvents for extraction & purification |
| Standard laboratory glassware | Reaction vessels, funnels, etc. |
| Magnetic stirrer with heating | For controlled reaction conditions |
| Rotary evaporator | For solvent removal |
| Filtration apparatus | To isolate solids |
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (ANX Intermediate)
-
Dissolve L-Leucine (e.g., 10 mmol) in a 1M NaOH solution in a round-bottom flask cooled in an ice bath.
-
Slowly add chloroacetyl chloride (e.g., 11 mmol, 1.1 eq) dropwise while vigorously stirring. Maintain the pH between 9-10 by adding 2M NaOH as needed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl. A white precipitate of the N-(α-haloacyl)-α-amino acid (ANX) intermediate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to form the this compound
-
In a large flask, prepare a solution of sodium bicarbonate (NaHCO₃, e.g., 3 eq) in DMF. Heat the solution to 60°C with vigorous stirring.[10]
-
Dissolve the dried ANX intermediate from Step 1 in a separate portion of DMF.
-
Add the ANX solution dropwise to the heated NaHCO₃ solution over several hours (e.g., 8 hours).[10]
-
After the addition is complete, maintain the reaction at 60°C for an additional 12-24 hours to ensure complete cyclization.[10]
-
Cool the reaction mixture and remove the inorganic salts (NaCl and excess NaHCO₃) by filtration.
-
Evaporate the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel to yield the pure this compound derivative.
Characterization
Confirming the identity and purity of the synthesized MDO is critical. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while 2D NMR techniques (like COSY and HSQC) can aid in complex assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the product.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous confirmation of the structure and its stereochemistry.[11][12]
Part 2: Application Protocol for Enzyme Inhibitor Screening
Once a library of MDO derivatives is synthesized, the next step is to screen them for inhibitory activity against a target enzyme. This protocol describes a universal, absorbance-based assay in a 96-well plate format, which is adaptable to many enzyme systems.
Trustworthiness of the Protocol: This protocol incorporates essential controls to validate the results of each screening plate. The inclusion of a positive control (a known inhibitor), a negative control (uninhibited enzyme), and a vehicle control (to account for solvent effects) ensures that observed inhibition is due to the test compound and not an artifact of the assay itself. Calculating the Z' factor from the positive and negative controls is a standard method to validate the quality and reliability of a high-throughput screening (HTS) assay.[13]
Workflow for Enzyme Inhibition Screening
Caption: Step-by-step workflow for a typical enzyme inhibitor screening assay.
Materials and Reagents
-
Target Enzyme
-
Enzyme-specific substrate
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Known Inhibitor (Positive Control)
-
Test MDO Compounds (dissolved in DMSO, typically at 10 mM stock)
-
DMSO (Vehicle Control)
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of kinetic measurements
Experimental Protocol: Single-Point Screening and IC₅₀ Determination
Step 1: Plate Layout and Compound Preparation
-
Design a 96-well plate map. Include wells for the negative control (enzyme + substrate + DMSO), positive control (enzyme + substrate + known inhibitor), and vehicle control.
-
For an initial screen, test each MDO derivative at a single high concentration (e.g., 10 µM).
-
For compounds that show significant inhibition (>50%), prepare a serial dilution series (e.g., 8-point, 3-fold dilutions starting from 100 µM) to determine the IC₅₀ value.
-
Dispense 1 µL of each test compound dilution, positive control, or DMSO into the appropriate wells.
Table 2: Example 96-Well Plate Layout for IC₅₀ Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7-10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|
| A | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | NC |
| B | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | NC |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| H | PC | PC | PC | PC | PC | PC | PC | PC | NC |
Cmpd = Test Compound (serial dilution across columns 1-8), NC = Negative Control (DMSO), PC = Positive Control
Step 2: Assay Execution
-
Prepare an enzyme solution in assay buffer at 2X the final desired concentration. Add 50 µL of this solution to each well.
-
Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Prepare a substrate solution in assay buffer at 2X the final desired concentration.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final reaction volume will be 100 µL.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at the appropriate wavelength in kinetic mode (e.g., one reading every 30 seconds for 10-20 minutes).
Data Analysis
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)) (Where V_blank is the rate from a well with no enzyme, if used)
-
For IC₅₀ determination, plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 3: Example IC₅₀ Data for MDO Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| MDO-Leu-01 | α-Glucosidase | 15.2 ± 1.8 |
| MDO-Phe-04 | Carbonic Anhydrase II | 9.6 ± 0.7[9] |
| MDO-Val-02 | Monoamine Oxidase B | 2.5 ± 0.3 |
Part 3: Advanced Application: Elucidating the Mechanism of Action (MoA)
Identifying a potent inhibitor is the first step; understanding how it inhibits is crucial for lead optimization. Enzyme kinetics studies can determine the mode of inhibition.
Conceptual Framework for MoA Studies
Caption: Decision workflow for determining the mechanism of enzyme inhibition.
Protocol Brief: Kinetic Analysis
-
Using the assay conditions from the screening protocol, set up reactions with a range of substrate concentrations (e.g., 0.25x to 10x the substrate's Kₘ value).
-
Repeat these measurements in the presence of several fixed concentrations of the MDO inhibitor (e.g., 0.5x, 1x, and 2x its IC₅₀ value).
-
Calculate the initial reaction rates (V₀) for all conditions.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition.
-
Competitive: Inhibitor binds only to the free enzyme. Lines intersect on the y-axis.
-
Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex. Lines intersect on the x-axis.
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel.
-
Conclusion
This compound derivatives represent a versatile and promising class of compounds for enzyme inhibitor discovery. Their straightforward synthesis from chiral amino acid building blocks allows for the rapid generation of diverse chemical libraries. The robust screening protocols detailed here provide a clear path from synthesis to hit identification and initial mechanistic understanding. By combining rational design with these systematic evaluation methods, researchers can effectively explore the therapeutic potential of the MDO scaffold to develop novel and potent enzyme inhibitors for a wide range of diseases.
References
- Gagnon, J., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Ilyas, U., et al. (2021). Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Vinsova, J., & Imramovsky, A. (2015). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
- Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods.
- Zhang, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules.
- Naim, M. J., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
- Mahomed, A. S., et al. (2010). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products. Dalton Transactions.
- Jasińska, J., & Demkowicz, S. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules.
- Naim, M. J., et al. (2016). Pharmacological profile of morpholine and its derivatives. ResearchGate.
- Jasińska, J., & Demkowicz, S. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
- Alam, M. A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences.
- Alemán, C., et al. (2006). This compound. Acta Crystallographica Section C.
- BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.
- de Oliveira, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences.
- Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences.
- Eshed, M., et al. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. PMC - NIH.
- ResearchGate. (2025). Synthesis and characterization of novel copolymers based on 3(S)-Methyl-Morpholine-2,5-Dione. ResearchGate.
- de Fátima, Â., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules.
- Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure.
- Jo, S., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Ciaffrocchi, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Chemo-enzymatic synthesis of chiral Morpholine-2,5-diones
An Application Guide to the Chemo-enzymatic Synthesis of Chiral Morpholine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral morpholine-2,5-diones (MDs) are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. They serve as key building blocks for creating biodegradable polydepsipeptides, which have promising applications in drug delivery and tissue engineering.[1][2] The synthesis of these molecules, particularly with high stereochemical fidelity, is of critical importance. This document provides a detailed guide to a robust chemo-enzymatic strategy for producing chiral morpholine-2,5-diones. We present a two-phase approach: a high-yield chemical synthesis of the chiral MD monomer from a natural amino acid, followed by an overview and protocol for its subsequent lipase-catalyzed ring-opening polymerization (ROP). This guide emphasizes the rationale behind experimental choices, provides step-by-step protocols, and details essential characterization methods to ensure product integrity.
The Strategic Imperative: A Chemo-Enzymatic Approach
The term "chemo-enzymatic synthesis" refers to a powerful strategy that combines the efficiency and scalability of traditional chemical reactions with the unparalleled selectivity of biocatalysts.[3][4] In the context of morpholine-2,5-diones, this approach is typically bifurcated:
-
Phase 1: Chemical Synthesis of the Monomer: The core morpholine-2,5-dione ring is constructed from a readily available chiral precursor, such as an α-amino acid. This phase leverages well-established, high-yielding chemical transformations to build the heterocyclic backbone.[1]
-
Phase 2: Enzymatic Transformation: The synthesized chiral monomer is then used in a biocatalytic process. The most prominent application is the enzyme-catalyzed Ring-Opening Polymerization (ROP) to produce polydepsipeptides.[5][6] Lipases are particularly effective for this step, offering mild reaction conditions and excellent control over the polymer structure.[7]
This combined strategy harnesses the strengths of both disciplines, enabling the efficient production of complex, stereochemically pure materials.
Part I: Chemical Synthesis of (S)-6-isobutylthis compound
This section details a proven two-step protocol for synthesizing a this compound from L-Leucine. The method is broadly applicable to other hydrophobic amino acids.[1]
Principle
The synthesis begins with the N-acylation of the amino acid using an α-halogenated acyl halide under Schotten-Baumann conditions. This reaction is performed in a basic aqueous solution at low temperatures to favor acylation of the amine group over the carboxylic acid.[1] The resulting N-(α-haloacyl)-α-amino acid intermediate is then cyclized. This intramolecular Williamson ether-type synthesis is promoted by a non-nucleophilic base in a polar aprotic solvent, which facilitates the formation of the ester bond to close the six-membered ring.[1][8]
Protocol 1: Synthesis of (S)-2-(2-chloroacetamido)-4-methylpentanoic acid (ANX Intermediate)
Causality Behind Choices:
-
Temperature (0 °C): Minimizes hydrolysis of the highly reactive chloroacetyl chloride and reduces potential side reactions.
-
Base (NaOH): Maintains a pH around 12 to deprotonate the amino group, making it a potent nucleophile for attacking the acyl chloride, while keeping the carboxylic acid as a carboxylate salt.[1]
-
Acidification (HCl): Protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution for easy isolation.
| Reagent/Material | Quantity | Purpose |
| L-Leucine | (e.g., 10 g, 76.2 mmol) | Chiral Starting Material |
| Chloroacetyl Chloride | (1.0 eq., 76.2 mmol) | Acylating Agent |
| Sodium Hydroxide (NaOH) | (to maintain pH ~12) | Base |
| Hydrochloric Acid (HCl) | (to acidify to pH ~1) | Precipitation |
| Diethyl Ether / Water | (e.g., 1:1 mixture) | Biphasic Solvent System |
| Ethyl Acetate | (for recrystallization) | Purification Solvent |
Step-by-Step Methodology:
-
Prepare a biphasic solution by dissolving L-Leucine in an aqueous solution of NaOH (pH adjusted to ~12) and adding an equal volume of diethyl ether.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise over 1-2 hours, continuously monitoring and adjusting the pH with NaOH solution to maintain it at ~12.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 5-7 hours.[1]
-
Separate the aqueous layer and cool it again to 0 °C.
-
Acidify the aqueous layer to pH ~1 by the slow addition of concentrated HCl. A white precipitate of the product should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
For enhanced purity, recrystallize the crude product from hot ethyl acetate. A typical yield after recrystallization is around 50%.[1]
Protocol 2: Intramolecular Cyclization to (S)-6-isobutylthis compound (MD Monomer)
Causality Behind Choices:
-
Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic attack.
-
Base (NaHCO₃): A moderately weak base is sufficient to deprotonate the carboxylic acid, initiating the intramolecular cyclization, while being mild enough to minimize the risk of racemization at the α-carbon.[1][2]
-
Temperature (60 °C): Provides sufficient thermal energy to overcome the activation barrier for cyclization without causing significant degradation of the product.[8]
| Reagent/Material | Quantity | Purpose |
| N-chloroacetyl-L-leucine | (e.g., 5 g, 24.1 mmol) | ANX Intermediate |
| Sodium Bicarbonate (NaHCO₃) | (~3.2 eq., 77 mmol) | Base for Cyclization |
| Dimethylformamide (DMF) | (e.g., 800 mL total) | Solvent |
Step-by-Step Methodology:
-
Dissolve the N-chloroacetyl-L-leucine intermediate (e.g., 5 g) in 80 mL of DMF.
-
In a separate, larger reaction vessel, prepare a solution of NaHCO₃ (e.g., 6.5 g) in 720 mL of DMF. Heat this solution to 60 °C with vigorous stirring.[8]
-
Add the solution of the intermediate dropwise to the heated NaHCO₃ solution over several hours (e.g., 8 hours).[8]
-
After the addition is complete, maintain the reaction at 60 °C and continue stirring for an additional 24 hours.[8]
-
Cool the reaction mixture to 0 °C to precipitate out inorganic salts.
-
Remove the solid precipitate by filtration. The filtrate contains the desired this compound product.
-
Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield the final, pure monomer. Yields can reach 55% or higher.[1]
Part II: Monomer Characterization and Quality Control
Verifying the structure and purity of the synthesized monomer is a non-negotiable step. This ensures the reliability of subsequent applications and validates the success of the synthesis.
Protocol 3: NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation. Samples should be dissolved in a deuterated solvent like CDCl₃ at a concentration of approximately 10 mg/mL.[1]
| Analysis | Key Expected Signals for (S)-6-isobutylthis compound |
| ¹H NMR | Signals characteristic of the isobutyl group (doublet and multiplet between 0.9-2.0 ppm), a methine proton (~4.2 ppm), and two diastereotopic methylene protons on the ring (~4.4 and ~4.7 ppm). |
| ¹³C NMR | Two distinct carbonyl peaks for the amide and ester groups at approximately 166.4 ppm and 167.3 ppm, respectively.[1] Carbons of the isobutyl group will appear in the aliphatic region (21-42 ppm), and the two ring carbons (C3 and C6) will appear around 51.9 ppm and 67.5 ppm.[1] |
The absence of significant impurity peaks in both ¹H and ¹³C NMR spectra is a strong indicator of high purity.[1]
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups. A comparison of the spectra of the starting material, intermediate, and final product will clearly show the transformation.
| Compound | Expected Characteristic Peaks (cm⁻¹) |
| L-Leucine | Broad O-H and N-H stretches (~2500-3300), C=O stretch (~1600-1700). |
| ANX Intermediate | Amide N-H stretch (~3300), distinct amide C=O stretch (~1650), carboxylic acid C=O stretch (~1720). |
| MD Product | Absence of broad O-H. Sharp N-H stretch (~3200-3300). Two distinct C=O stretches for ester and amide (~1750 and ~1680).[1] |
Protocol 5: Chiral Chromatography
To confirm the stereochemical integrity of the product, analysis by chiral High-Performance Liquid Chromatography (HPLC) is recommended. While some racemization can occur during chemical synthesis[9], a high enantiomeric excess is desired. This analysis is crucial for applications where stereopurity is paramount, such as in drug development or the synthesis of isotactic polymers.[10]
Part III: Enzymatic Application - Lipase-Catalyzed ROP
The chiral this compound monomers are excellent substrates for enzymatic ring-opening polymerization to create polydepsipeptides, a class of biodegradable poly(ester amide)s.[5]
Principle
Lipases, which naturally hydrolyze ester bonds, can be used in non-aqueous or bulk conditions to catalyze the reverse reaction: esterification.[11][12] In the ROP of MDs, the catalytic serine residue in the lipase's active site attacks one of the carbonyl groups (typically the ester) of the monomer, forming a covalent acyl-enzyme intermediate.[7] This ring-opened intermediate is then transferred to a nucleophile (the hydroxyl terminus of a growing polymer chain), elongating the chain and regenerating the enzyme. This process offers a green and sustainable route to well-defined polymers.[5][7]
Protocol 6: Bulk Polymerization using Porcine Pancreatic Lipase (PPL)
This protocol is a general procedure adapted from the literature for the lipase-catalyzed polymerization of MD derivatives.[13][14]
| Reagent/Material | Specification | Purpose |
| (S)-6-isobutylthis compound | High Purity, Dry | Monomer |
| Porcine Pancreatic Lipase (PPL) | Type II, or similar | Biocatalyst |
| Reaction Vessel | Glass ampoule or Schlenk tube | Inert Reaction Environment |
Step-by-Step Methodology:
-
Place the purified MD monomer into a glass reaction vessel. Ensure the monomer is thoroughly dried under vacuum to remove any residual water, which can act as an initiator and affect molecular weight.
-
Add the lipase catalyst to the monomer. The enzyme-to-monomer ratio can vary (e.g., 10-20% by weight), and should be optimized.
-
Seal the reaction vessel under vacuum or an inert atmosphere (e.g., Argon or Nitrogen).
-
Place the vessel in an oil bath preheated to the desired reaction temperature (e.g., 100-130 °C).[13]
-
Allow the bulk polymerization to proceed for an extended period (e.g., 48-168 hours).[13][14] The mixture will become increasingly viscous as the polymer forms.
-
To terminate the reaction, cool the vessel to room temperature and dissolve the viscous product in a suitable solvent like chloroform or THF.
-
The enzyme can be removed by filtration.
-
The polymer can be isolated by precipitation into a non-solvent such as cold methanol or hexane, followed by filtration and drying under vacuum.
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR to confirm its structure. The polymer will possess a carboxylic acid group at one end and a hydroxyl group at the other.[5][13]
References
- Malfliet, A. A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Rodriguez-Galan, A., et al. (2011). Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
- Feng, Y., & Guo, J. (2009). Lipase-catalyzed ring-opening polymerization of this compound derivatives: A novel route to the synthesis of poly(ester amide)s. ResearchGate.
- Zhang, C., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules.
- Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC.
- Gotor-Fernández, V., & Gotor, V. (2018). Use of Lipases in Organic Synthesis. ResearchGate.
- Feng, Y., Klee, D., & Höcker, H. (2004). Lipase Catalyzed Copolymerization of 3(S)-isopropylthis compound and D,L-lactide. PubMed.
- Feng, Y., Klee, D., & Höcker, H. (2004). Lipase Catalyzed Copolymerization of 3(S)-Isopropylthis compound andD,L-Lactide. ResearchGate.
- Feng, Y., et al. (2005). Lipase-catalyzed ring-opening polymerization of 6(S)-methyl-morpholine-2,5-dione. R Discovery.
- González-Vera, J. A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI.
- Casas-Godoy, L., et al. (2018). Lipases: An Overview: Methods and Protocols. ResearchGate.
- Patel, R. N. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
- Forte, J. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
- Holmberg, K., et al. (2003). Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. NIH.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické listy.
- Gotor-Fernández, V., & Gotor, V. (2018). Use of Lipases in Organic Synthesis. Scite.
- Lederer, A., & Schubert, U. S. (2024). Cyclooctyne End-Functionalized Poly(this compound)s. PMC.
- Kricheldorf, H. R., & Jonté, J. M. (1983). Polydepsipeptides, 4. Polymerizations of this compound derivatives. ResearchGate.
- Wang, J., et al. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. PMC.
- Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
- Simon, M., & Gröger, H. (2024). Chemoenzymatic synthesis. PMC.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipase catalyzed copolymerization of 3(S)-isopropylthis compound and D,L-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of Morpholine-2,5-dione cyclization reactions
<Technical Support Center: Morpholine-2,5-dione Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-2,5-diones (MDs) are heterocyclic compounds of significant interest, serving as crucial monomers for biodegradable polydepsipeptides, prodrugs, and scaffolds in medicinal chemistry.[1][2] While synthetically valuable, the intramolecular cyclization to form the six-membered ring can be challenging. Unlike the spontaneous formation of some cyclic dipeptides, the preparation of morpholine-2,5-diones is often hampered by low yields, side reactions, and reproducibility issues.[1]
This technical support guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and improve the yield and purity of your this compound cyclization reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My cyclization yield is consistently low or zero. What is the most common reason for this?
A: The most frequent cause of low or no yield is the presence of intermolecular side reactions, which compete with the desired intramolecular cyclization. This is especially problematic at high concentrations. The linear precursor, often an N-(α-haloacyl)-α-amino acid, can react with another molecule of itself (polymerization) instead of cyclizing. Running the reaction under high-dilution conditions is critical to favor the intramolecular pathway.[3]
Q2: I'm observing significant amounts of a polymeric byproduct. How can I prevent this?
A: Polymerization is a classic intermolecular side reaction. To minimize it, you must favor intramolecular cyclization. The primary strategy is to perform the reaction under high-dilution conditions (typically 0.01-0.05 M). A slow addition of the linear precursor to a heated solution of base and solvent using a syringe pump can maintain a constantly low concentration, further promoting cyclization over polymerization.
Q3: What is the best solvent for this reaction?
A: Dimethylformamide (DMF) is the most commonly reported and effective solvent for the solution-based cyclization of N-(α-haloacyl)-α-amino acids.[3] Its high boiling point allows for the necessary reaction temperatures (60-110 °C), and its polar aprotic nature effectively solvates the intermediates. However, ensure you are using anhydrous DMF, as water can lead to hydrolysis of the starting material or product.
Q4: Can I run the cyclization without a solvent?
A: Yes, bulk or solvent-free cyclization at high temperatures (120-200 °C) under vacuum is possible. However, this method often leads to substantial product loss due to detrimental condensation reactions and is unsuitable for substrates with thermally sensitive protecting groups.[3] For most applications, the solution-phase method offers better control and higher purity.
Q5: My product seems to have racemized. How can I avoid this?
A: Racemization can be an issue, particularly with methods involving the cyclization of N-(α-haloacyl)-α-amino acid salts.[2] The choice of base and temperature is crucial. Using a milder, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) instead of stronger bases can reduce the risk. Additionally, running the reaction at the lowest effective temperature can help preserve stereochemical integrity.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues with probable causes and validated solutions.
Issue 1: Low or No Product Yield
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction stalls; starting material remains | 1. Insufficient Temperature: The activation energy for cyclization is not being met. 2. Ineffective Base: The base may be too weak, degraded, or insufficient to neutralize the generated acid and promote cyclization. | 1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C). Monitor by TLC or LC-MS.[3] 2. Base Selection: Switch to a slightly stronger base (e.g., from NaHCO₃ to K₂CO₃ or TEA). Ensure the base is fresh and used in slight excess (1.1-1.5 equivalents). |
| No starting material, but no desired product | 1. Decomposition: The starting material or product may be unstable at the reaction temperature, especially with sensitive functional groups. 2. Intermolecular Polymerization: The reaction concentration is too high, favoring intermolecular reactions.[3] | 1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. High-Dilution Protocol: Implement a high-dilution protocol. Add the substrate solution via syringe pump over several hours to the heated solvent/base mixture. A final concentration of ~0.01 M is a good target. |
| Yield is low and inconsistent between batches | 1. Variable Reagent Quality: Moisture in the solvent (DMF) or degradation of the haloacyl starting material can cause inconsistent results. | 1. Use Anhydrous Solvents: Always use freshly opened anhydrous DMF or distill it over a suitable drying agent. 2. Verify Starting Material: Check the purity of your N-(α-haloacyl)-α-amino acid precursor by ¹H NMR and melting point before each reaction. |
Issue 2: Formation of Impurities
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Presence of high molecular weight species (polymer) | High Reaction Concentration: As discussed, this is the primary cause of polymerization. | Implement High-Dilution Conditions: This is the most effective solution. The goal is to ensure the reactive ends of a single molecule find each other before finding another molecule. See the workflow diagram and protocol below. |
| Side products observed by TLC/LC-MS | 1. Hydrolysis: Presence of water leads to the hydrolysis of the ester bond in the product or the activated precursor. 2. Racemization/Epimerization: Harsh basic conditions or excessive heat can cause loss of stereochemical purity.[2] | 1. Ensure Anhydrous Conditions: Use dry glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). 2. Milder Conditions: Use a weaker base (e.g., NaHCO₃).[3] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound synthesis.
Caption: Simplified mechanism for base-mediated cyclization and competing polymerization.
Table 1: Solvent & Base Selection Guide
| Solvent | Boiling Point (°C) | Properties | Considerations |
| DMF | 153 | Polar aprotic, high boiling point | Recommended. Must be anhydrous. Difficult to remove under vacuum. [3] |
| DMAc | 165 | Polar aprotic, similar to DMF | Good alternative to DMF, slightly higher boiling point. |
| Toluene | 111 | Nonpolar | Can be used with a Dean-Stark trap to remove water azeotropically. May require phase-transfer catalyst. |
| Acetonitrile | 82 | Polar aprotic | Lower boiling point may result in very long reaction times or be insufficient for some substrates. |
| Base | pKa (Conjugate Acid) | Type | Considerations |
| NaHCO₃ | 6.4 | Weak, non-nucleophilic | Recommended starting point. Minimizes racemization and side reactions. [3] |
| K₂CO₃ | 10.3 | Moderate, non-nucleophilic | Stronger than NaHCO₃, useful if reaction is sluggish. |
| Triethylamine (TEA) | 10.8 | Organic, non-nucleophilic | Soluble in organic solvents. Must be freshly distilled. Can form salts that may complicate purification. |
| DBU | 13.5 | Strong, non-nucleophilic | Very strong base. Use with caution as it can promote side reactions and racemization. |
References
- Vinsova, J. (2001).
- Gralén, K., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Request PDF. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation.
- ResearchGate. (n.d.).
- ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
Sources
- 1. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Morpholine-2,5-diones
Welcome to the technical support center for the synthesis of Morpholine-2,5-diones (MDs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. By understanding the underlying mechanisms of these side reactions, you can optimize your synthetic protocols, improve yields, and ensure the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Morpholine-2,5-diones?
A1: The most prevalent and versatile method for synthesizing morpholine-2,5-diones is a two-step process.[1] The first step involves the N-acylation of an α-amino acid with an α-haloacetyl chloride (commonly chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate.[1] The second step is an intramolecular cyclization of this intermediate, typically mediated by a base in a polar aprotic solvent like N,N-dimethylformamide (DMF), to yield the desired morpholine-2,5-dione.[2]
Q2: I am getting a low yield of my desired this compound. What are the likely causes?
A2: Low yields are a common issue and can often be attributed to competing side reactions. The most significant of these is intermolecular polycondensation, where the N-(α-haloacyl)-α-amino acid intermediate reacts with itself or other molecules rather than cyclizing.[2] Other potential causes include incomplete reaction, hydrolysis of starting materials or intermediates, and product degradation under harsh reaction conditions.
Q3: I am using a chiral amino acid as a starting material, and I am concerned about racemization. Is this a valid concern?
A3: Yes, racemization is a critical concern, especially during the base-mediated cyclization step. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[3][4][5] The choice of base and reaction conditions plays a crucial role in minimizing racemization.[6]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the N-(α-haloacyl)-α-amino acid starting material and the formation of the this compound product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can provide quantitative information on the reaction progress and the formation of any side products. ¹H NMR spectroscopy of aliquots taken from the reaction mixture can also be used to track the appearance of characteristic product peaks.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section delves into the specific side reactions that can occur during the synthesis of morpholine-2,5-diones, providing insights into their mechanisms and actionable troubleshooting protocols.
Issue 1: Formation of Polymeric Byproducts (Polycondensation)
Mechanism:
Polycondensation is the primary competitor to the desired intramolecular cyclization. Instead of the carboxylate attacking the α-carbon bearing the halogen intramolecularly, it can react with another molecule of the N-(α-haloacyl)-α-amino acid, leading to the formation of linear polydepsipeptides. This intermolecular reaction is favored at higher concentrations and temperatures.[2]
Workflow for Diagnosing and Mitigating Polycondensation
Caption: Troubleshooting workflow for polycondensation.
Experimental Protocols for Mitigation:
-
High Dilution: A classic strategy to favor intramolecular reactions.
-
Prepare a solution of the N-(α-haloacyl)-α-amino acid in a minimal amount of the reaction solvent (e.g., DMF).
-
In a separate, larger flask, prepare a solution of the base in the bulk of the solvent.
-
Heat the base solution to the desired reaction temperature.
-
Using a syringe pump, add the solution of the intermediate dropwise to the heated base solution over a prolonged period (e.g., 4-8 hours). This maintains a very low concentration of the reactive intermediate at any given time.
-
-
Temperature Optimization:
-
Run a series of small-scale reactions at different temperatures (e.g., 40°C, 50°C, 60°C).
-
Monitor the reactions by TLC or HPLC to determine the temperature that provides the best conversion to the desired product with minimal byproduct formation. Lower temperatures generally favor the desired cyclization.[2]
-
Issue 2: Racemization of the Chiral Center
Mechanism:
When using chiral α-amino acids, maintaining stereochemical purity is paramount. Racemization can occur at the α-carbon of the amino acid residue, particularly under basic conditions. The most accepted mechanism involves the formation of an achiral oxazol-5(4H)-one intermediate.[3][4] The base abstracts the proton from the N-H of the amide, which then attacks the carbonyl of the carboxylic acid to form the oxazolone. The α-proton of the oxazolone is acidic and can be removed by the base to form a symmetric enolate, which upon re-protonation can yield either enantiomer.[3][4][5]
Key Factors Influencing Racemization
| Factor | Impact on Racemization | Recommended Action |
| Base Strength | Stronger bases can more readily deprotonate the α-carbon, increasing the rate of racemization.[6] | Use a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong organic bases like triethylamine or DBU. |
| Temperature | Higher temperatures can provide the activation energy needed for oxazolone formation and subsequent enolization. | Conduct the cyclization at the lowest effective temperature. |
| Reaction Time | Prolonged exposure to basic conditions can increase the extent of racemization. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocol for Minimizing Racemization:
-
Choice of Base: Utilize a weak inorganic base like sodium bicarbonate. While the reaction may be slower, it significantly reduces the risk of racemization compared to stronger organic amines.
-
Temperature Control: Maintain the reaction temperature at a moderate level, typically between 50-60°C. Avoid excessive heating.
-
Monitoring: Use TLC or HPLC to track the disappearance of the N-(α-haloacyl)-α-amino acid. Once the reaction is complete, proceed with the workup immediately to avoid prolonged exposure to the basic conditions.
-
Chiral Analysis: Analyze the final product using a chiral HPLC column or by preparing a diastereomeric derivative to determine the enantiomeric excess (ee) and confirm the stereochemical integrity.
Issue 3: Hydrolysis of Starting Materials and Intermediates
Mechanism:
Chloroacetyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture to form chloroacetic acid and HCl.[1][7] This not only consumes the reagent but the generated HCl can protonate the amino group of the amino acid, rendering it unreactive towards N-acylation. The N-(α-haloacyl)-α-amino acid intermediate can also undergo hydrolysis under strongly basic or acidic conditions, cleaving the amide bond.[8][9]
Preventative Measures:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Conduct the N-acylation step under an inert atmosphere (e.g., nitrogen or argon).
-
-
pH Control during Workup: During the workup of the cyclization reaction, carefully adjust the pH. Avoid strongly acidic or basic conditions for extended periods to prevent hydrolysis of the this compound product.
Issue 4: Solvent-Related Side Reactions
Mechanism:
N,N-Dimethylformamide (DMF), while an excellent solvent for this reaction, is not entirely inert. At elevated temperatures and in the presence of a base, DMF can slowly decompose to dimethylamine and carbon monoxide.[9][10] The in situ generated dimethylamine is nucleophilic and can potentially react with the N-(α-haloacyl)-α-amino acid intermediate, leading to the formation of N,N-dimethylaminoacetylated byproducts.
Mitigation Strategy:
-
Use High-Purity Solvent: Use freshly opened, high-purity DMF to minimize the presence of dimethylamine impurities.
-
Temperature and Time Control: As with other side reactions, avoid unnecessarily high temperatures or prolonged reaction times to limit solvent degradation.
-
Alternative Solvents: If solvent-related impurities are a persistent issue, consider alternative polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), though reaction conditions may need to be re-optimized.
Identification of Side Products
¹H NMR Spectroscopy:
-
Polymeric Byproducts: The formation of linear oligomers or polymers will be evident in the ¹H NMR spectrum as broad, poorly resolved peaks, in contrast to the sharp, well-defined signals of the desired cyclic product.[2]
-
Racemized Product: If the starting amino acid has diastereotopic protons, racemization can sometimes be detected by the appearance of a new set of signals for the other diastereomer. However, for many simple amino acids, the ¹H NMR spectra of the two enantiomers are identical.
-
Hydrolysis Products: The presence of unreacted amino acid or chloroacetic acid can be identified by comparing the spectrum of the crude product to that of the authentic starting materials.
Mass Spectrometry (MS):
-
Polymeric Byproducts: ESI-MS is an excellent tool for detecting oligomers. You will observe a series of peaks corresponding to the monomer, dimer, trimer, etc., each separated by the mass of the repeating unit.
-
Other Impurities: MS can help identify other potential byproducts by their molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, aiding in the structural elucidation of unknown impurities.
References
- Epimerisation in Peptide Synthesis. Molecules2023, 28(14), 5334.
- Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
- Mechanism of epimerisation/racemisation through oxazolone intermediate.
- Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society1971, 93(11), 2897–2904.
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences2024, 121(2), e2316262120.
- Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society1962, 84(3), 443–447.
- Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry2012, 10(30), 5783–5786.
- Chloroacetyl chloride. PubChem.
- Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules2023, 28(15), 5693.
- Reactions of Acyl Chlorides with W
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega2020, 5(29), 18031–18043.
- Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
- Problem using Chloroacetyl Chloride. Yufeng.
- Mass spectrometry of peptides and proteins. Methods2004, 34(2), 119–130.
- Dimethylformamide (DMF). Common Organic Chemistry.
- Synthesis of this compound derivatives and polymerization reaction.
- Polymerization of this compound in bulk at 130 8C.
- Peptide Fragmentation Patterns in Mass Spectrometry. BOC Sciences.
- Phosphopeptide fragmentation and analysis by mass spectrometry. Mass Spectrometry Reviews2009, 28(5), 785–799.
- Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews2018, 47(20), 7727–7749.
- Peptide ion fragmentation in mass spectrometry.
- Comparative solubilisation of potassium carbonate, sodium bicarbonate and sodium carbonate in hot dimethylformamide: application of cylindrical particle surface-controlled dissolution theory. Journal of Pharmacy and Pharmacology2003, 55(9), 1215–1220.
- Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Connective Tissue Research2013, 54(6), 345–357.
- Amino Acid Peptide Linkage and Hydrolysis Reactions. YouTube.
- Hydrolysis of Proteins: Breaking Down to Amino Acids. BOC Sciences.
- 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry2005, 43(8), 673–675.
- Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry1982, 47(14), 2725–2729.
- Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. E-Journal of Chemistry2007, 4(1), 73–76.
- Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research2000, 56(3), 115–120.
- Recognizing the NMR p
- 1H NMR Chemical Shifts.
- Morpholine(110-91-8) 1H NMR spectrum. ChemicalBook.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry2019, 7, 58.
- This compound. PubMed.
- Synthesis of this compound Monomers for the Preparation of Polydepsipeptides.
- This compound. Semantic Scholar.
- Proposed decomposition of DMF in the presence of sodium naphthalide in neat solvent.
- Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. Molecules2017, 22(12), 2217.
- Reaction of sodium with DMF. Sciencemadness.org.
- Molecular Basis for Chiral Selection in RNA Aminoacyl
- Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry2017, 8(46), 7167–7176.
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry2014, 79(17), 7871–7886.
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethylformamide - Sciencemadness Wiki [sciencemadness.org]
- 10. Dimethylformamide (DMF) [commonorganicchemistry.com]
Technical Support Center: Purification of Morpholine-2,5-dione and its Polymers
Welcome to the technical support center for the purification of morpholine-2,5-dione (MD) and its subsequent polymers, polydepsipeptides (PDPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The purity of your monomer is paramount as it directly impacts the success of the ring-opening polymerization (ROP), influencing molecular weight, dispersity, and the final properties of the polymer.[][2] Similarly, effective polymer purification is critical for removing residual monomers, catalysts, and low molecular weight oligomers that can interfere with downstream applications and characterization.[]
This resource is structured to provide direct answers to common questions and to guide you through troubleshooting specific issues you may encounter during your experimental work.
Part 1: Purification of this compound (Monomer)
The synthesis of this compound, typically from α-amino acids and α-hydroxy acids or their derivatives, can result in a variety of impurities that must be removed prior to polymerization.[3][4][5]
Frequently Asked Questions (FAQs): this compound Purification
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials (amino acids, α-haloacyl compounds), salts formed during the reaction (e.g., sodium bicarbonate), and byproducts from side reactions.[3][6][7] In some synthesis routes, particularly at high temperatures, oligomers or even polymers can form.[8]
Q2: What is the recommended general method for purifying this compound?
A2: Recrystallization is the most frequently cited and effective method for purifying this compound.[3][6][9] The choice of solvent is critical and depends on the specific solubility profile of your MD derivative.
Q3: Which solvents are best for the recrystallization of this compound?
A3: A common and effective solvent system is ethyl acetate or a mixture of ethyl acetate and hexane.[9] The goal is to find a solvent (or solvent mixture) in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: When should I consider using column chromatography?
A4: Column chromatography on silica gel can be employed when recrystallization alone is insufficient to remove impurities, particularly those with similar solubility profiles to the desired product.[9] It is also useful for separating complex mixtures or when dealing with oily products that are difficult to crystallize.[6]
Troubleshooting Guide: this compound Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization. | The this compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may have been excessive. | - Select a solvent in which the product has lower solubility. - Use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation and then chill in an ice bath before filtration. |
| Product oils out instead of crystallizing. | The product may have a low melting point or there may be significant impurities present that are depressing the melting point. | - Try adding a co-solvent (a "non-solvent") dropwise to the warm, dissolved product until turbidity is observed, then reheat to clarify and cool slowly. - "Seed" the solution with a small crystal of pure product. - Consider purification by column chromatography to remove impurities first.[9] |
| NMR analysis still shows impurities after recrystallization. | The impurities may have very similar solubility to the product. The crystals may have trapped impurities as they formed. | - Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. - If impurities persist, column chromatography is recommended.[6][9] |
| Evidence of racemization in the final product. | The synthesis or purification conditions (e.g., high temperatures, strong bases) may have caused epimerization at the stereocenters. | - Optimize reaction conditions to use milder bases or lower temperatures.[6] - Some purification methods, like diastereomeric resolution, might be necessary for specific applications requiring high optical purity, though this is complex. |
Part 2: Purification of Polydepsipeptides (Polymers)
Following the ring-opening polymerization of this compound, the resulting polydepsipeptide must be purified to remove unreacted monomer, initiator/catalyst residues, and low molecular weight oligomers.[][10]
Frequently Asked Questions (FAQs): Polydepsipeptide Purification
Q1: What is the standard method for purifying polydepsipeptides?
A1: The most common and effective method for purifying polydepsipeptides is precipitation.[][11][12] This involves dissolving the crude polymer in a suitable solvent and then adding this solution to a "non-solvent" to precipitate the polymer, leaving the impurities dissolved.[]
Q2: How do I choose a good solvent/non-solvent system for precipitation?
A2: A good solvent will completely dissolve your polymer. A good non-solvent will be miscible with the solvent but will not dissolve the polymer. A commonly used system for polydepsipeptides is dissolving the polymer in a solvent like 1,3-dioxolane and precipitating it in cold diethyl ether.[3] The choice will depend on the specific composition and polarity of your polymer.
Q3: How many times should I repeat the precipitation process?
A3: It is generally recommended to perform the dissolution and precipitation cycle at least two to three times to ensure a high level of purity.[13] The purity should be checked after each cycle using techniques like NMR to confirm the absence of monomer and other small molecule impurities.
Q4: Can dialysis be used to purify polydepsipeptides?
A4: Yes, dialysis is a viable option, particularly for removing small molecule impurities like salts from water-soluble or dispersible polymers.[13] However, it is generally less effective at removing unreacted monomer or oligomers compared to precipitation.
Troubleshooting Guide: Polydepsipeptide Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The polymer precipitates as a sticky, unmanageable mass. | The polymer solution may be too concentrated. The non-solvent may have been added too quickly. | - Use a more dilute polymer solution.[13] - Add the polymer solution dropwise into the vigorously stirred non-solvent.[13] - Ensure the non-solvent is cold, as this can sometimes promote the formation of a fine powder.[14] |
| Low recovery of the purified polymer. | The polymer may have some solubility in the non-solvent. Low molecular weight fractions of the polymer may be soluble and are being lost. | - Choose a non-solvent in which the polymer is completely insoluble. - Increase the volume of the non-solvent. - This may indicate a low molecular weight polymer was synthesized. |
| NMR analysis shows residual monomer or solvent. | The precipitation was not efficient enough to remove all small molecules. The polymer was not dried sufficiently. | - Repeat the precipitation process.[13] - After the final precipitation and filtration, wash the polymer thoroughly with fresh non-solvent. - Dry the polymer under high vacuum for an extended period, possibly with gentle heating if the polymer is thermally stable. |
| GPC analysis shows a broad or bimodal distribution after purification. | This could indicate that transesterification or degradation occurred during polymerization or purification. Low molecular weight oligomers may not have been fully removed. | - Review the polymerization conditions (temperature, catalyst) to minimize side reactions.[15] - Ensure the purification process is conducted promptly and with high-purity solvents. - More rigorous fractional precipitation may be needed to isolate the desired molecular weight range.[] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be adapted based on the specific properties of your this compound derivative.
-
Solvent Selection: Begin by determining a suitable solvent system. Test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, acetone, ethanol, and mixtures with hexane) at room temperature and with gentle heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Precipitation of Polydepsipeptides
This protocol describes a general method for purifying polydepsipeptides.
-
Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., 1,3-dioxolane, chloroform, or DMF) to a concentration of approximately 5-10% (w/v). Ensure the polymer is fully dissolved.
-
Precipitation: In a separate beaker, place a volume of a cold non-solvent (e.g., diethyl ether, methanol, or hexane) that is at least 10 times the volume of the polymer solution.[3][14] Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue stirring the mixture for about 30 minutes after the addition is complete to allow for complete precipitation.
-
Isolation: Collect the precipitated polymer by vacuum filtration or by decanting the solvent.
-
Washing: Wash the polymer with fresh non-solvent to remove any trapped impurities.
-
Repetition: For higher purity, redissolve the collected polymer in the solvent and repeat the precipitation process two more times.[13]
-
Drying: Dry the final polymer product under high vacuum until a constant weight is achieved to ensure the complete removal of all solvents.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the precipitation of polydepsipeptides.
Caption: Troubleshooting workflow for polymer precipitation.
References
- Vertex AI Search. (n.d.). Polymer Isolation and Purification.
- Brewer Science. (2024, January 18). An Efficient, Cost-Effective, Continuous Polymer Purification Method.
- Atlantis Press. (2016, April). Synthesis and Characterization of Thermo-sensitive Poly(L-lactide-co-morpholine-2,5-dione).
- ResearchGate. (2025, December 6). Cyclooctyne End-Functionalized Poly(this compound)s.
- National Institutes of Health. (n.d.). Biodegradable Polydepsipeptides.
- ResearchGate. (2025, August 10). Depsipeptide Synthesis.
- Brewer Science. (2023, November 8). An Efficient, Cost-Effective, Continuous Polymer Purification Method presented at AIChE 2023.
- ResearchGate. (2023, March 7). Some advices for purifying a polymer?.
- eScholarship. (2010, November 18). Synthesis of this compound Monomers for the Preparation of Polydepsipeptides.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- Dalton Transactions (RSC Publishing). (n.d.). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts....
- CNKI. (n.d.). Help specific methods and steps about the purification of polymer diethyl ether precipitation!.
- National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ResearchGate. (2025, August 6). Synthesis and characterization of novel copolymers based on 3(S)-Methyl-Morpholine-2,5-Dione.
- ResearchGate. (n.d.). Synthesis of this compound derivatives and polymerization reaction.
- PubMed. (n.d.). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives.
- ResearchGate. (2025, August 7). Morpholine-2,5-diones - Their Preparation and Exploitation.
- ResearchGate. (n.d.). This compound.
Sources
- 2. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semiengineering.com [semiengineering.com]
- 12. brewerscience.com [brewerscience.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Molecular Weight in Morpholine-2,5-dione Polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the molecular weight of the resulting polydepsipeptides (PDPs). These polymers, with their unique combination of ester and amide linkages, offer significant potential in biomedical applications such as drug delivery and tissue engineering.[1][2] Achieving precise control over molecular weight is paramount for tailoring the physicochemical and biodegradable properties of these materials to specific applications.
This resource is structured to address both high-level conceptual questions and specific, hands-on troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the control of molecular weight in morpholine-2,5-dione polymerization.
1. What are the primary factors influencing the molecular weight of polydepsipeptides (PDPs) during ring-opening polymerization (ROP)?
The molecular weight of PDPs is primarily controlled by the molar ratio of monomer to initiator ([M]/[I]). In an ideal living polymerization, the number-average molecular weight (Mn) is a direct function of this ratio and the monomer conversion. Other critical factors include the choice of initiator and catalyst, reaction temperature, and the purity of monomers and reagents.
2. How does the choice of initiator affect the final polymer's molecular weight and polydispersity index (PDI)?
The initiator plays a crucial role in the ROP of morpholine-2,5-diones. The initiator's efficiency in initiating polymer chains directly impacts the predictability of the final molecular weight.
-
Protic Initiators: Alcohols, such as benzyl alcohol, are commonly used in organocatalyzed ROP to initiate polymerization by attacking the monomer.[3][4] The concentration of the alcohol directly influences the number of polymer chains initiated, thus controlling the molecular weight.
-
Metal Alkoxide Initiators: Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst that can also act as an initiator, especially in the presence of hydroxyl-containing impurities.[5][6] However, for better control, it is often used with a co-initiator like an alcohol. Cyclic tin alkoxides, such as 2,2-dibutyl-2-stanna-1,3-dioxepane (DSDOP), have been shown to provide slightly higher molecular weights compared to Sn(Oct)₂ under similar conditions.[7]
-
Organocatalysts: Systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (TU) co-catalyst can achieve rapid and controlled polymerization, yielding polymers with narrow molecular weight distributions (Đ = 1.13−1.18).[7]
A higher initiator concentration generally leads to the formation of more polymer chains, resulting in a lower average molecular weight.[8][9] The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value close to 1.0 indicates a narrow distribution and a well-controlled polymerization. The choice of a suitable initiator and catalyst system is critical to achieving a low PDI.[3][4]
3. Can the molecular weight be controlled without an external initiator?
In some cases, polymerization can be initiated by impurities, such as water or residual alcohols, in the monomer or solvent. This is often referred to as "adventitious initiation" and leads to poor control over the molecular weight and a broad PDI. While some catalysts, like Sn(Oct)₂, can initiate polymerization without a discrete initiator, the resulting molecular weight is often difficult to predict and control.[10] For well-defined polymers, the use of a deliberate initiator is strongly recommended.
Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of morpholine-2,5-diones.
Problem 1: The molecular weight of my polymer is significantly lower than predicted by the [M]/[I] ratio.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Impurities | Water, residual solvents, or other protic impurities in the monomer or reaction vessel can act as initiators, increasing the total number of polymer chains and thus lowering the average molecular weight. | Ensure rigorous purification of the monomer through recrystallization.[1] Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. |
| Inefficient Initiator | The chosen initiator may have low efficiency, meaning that not all initiator molecules start a polymer chain. | Consider using a more efficient initiator or a co-catalyst system. For example, binary catalytic systems of thiourea with DBU or TBD have demonstrated well-controlled polymerizations.[3][4] |
| Chain Transfer Reactions | Unwanted side reactions can terminate a growing polymer chain and initiate a new one, leading to a lower overall molecular weight. | Optimize reaction conditions, such as temperature and reaction time, to minimize side reactions. A lower reaction temperature can sometimes reduce the rate of chain transfer reactions. |
Problem 2: The polydispersity index (PDI) of my polymer is high (> 1.5).
| Potential Cause | Explanation | Recommended Solution |
| Slow Initiation | If the rate of initiation is slower than the rate of propagation, new chains will be forming while others are already growing, leading to a broad distribution of chain lengths. | Select an initiator/catalyst system that provides a fast and efficient initiation. The use of organocatalytic systems like DBU/thiourea can lead to rapid and controlled polymerizations with narrow PDIs.[7] |
| Multiple Active Species | The presence of different types of initiating or propagating species can lead to polymers with different growth rates and, consequently, a broad PDI. | Ensure the purity of all reagents. The use of a well-defined initiator and catalyst system can help to ensure a single type of active species. |
| Monomer Impurities | Impurities in the monomer can interfere with the polymerization process, leading to uncontrolled chain growth and a high PDI. | Purify the this compound monomer meticulously. Recrystallization is a common and effective method.[1] |
Problem 3: The polymerization reaction is very slow or does not proceed to high conversion.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The catalyst may be deactivated by impurities or may not be suitable for the specific monomer and reaction conditions. | Ensure the catalyst is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture. Consider screening different catalysts. For instance, Sn(IV) alkoxide has been shown to be a slightly faster catalyst than Sn(Oct)₂/EG for the ROP of morpholine-2,5-diones.[11] |
| Low Reaction Temperature | The reaction temperature may be too low for the chosen catalyst system to be effective. | Increase the reaction temperature. The polymerization of morpholine-2,5-diones is often carried out in the melt at elevated temperatures (e.g., 130 °C).[5][7] |
| Monomer Structure | The steric hindrance of substituents on the this compound ring can affect the rate of polymerization. | For sterically hindered monomers, a more active catalyst or higher reaction temperatures may be required. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Ring-Opening Polymerization of this compound using Sn(Oct)₂ and Benzyl Alcohol
This protocol provides a general method for synthesizing polydepsipeptides with a controlled molecular weight.
Materials:
-
This compound (MD) monomer (purified by recrystallization)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (anhydrous)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and other oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Reagent Charging: In the Schlenk flask under an inert atmosphere, add the desired amount of MD monomer.
-
Solvent Addition: Add anhydrous toluene to dissolve the monomer (if performing a solution polymerization). For bulk polymerization, this step is omitted.
-
Initiator Addition: Calculate the required amount of benzyl alcohol based on the desired [M]/[I] ratio. Add the benzyl alcohol to the reaction mixture using a microsyringe.
-
Catalyst Addition: Add the calculated amount of Sn(Oct)₂ catalyst to the reaction mixture. A typical catalyst loading is in the range of [M]/[Cat] = 1000/1 to 5000/1.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 130 °C). Stir the reaction mixture for the specified time.
-
Termination and Purification: Cool the reaction to room temperature. If in solution, precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or diethyl ether. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Monomer Purification - Recrystallization
Monomer purity is critical for achieving controlled polymerization.
Materials:
-
Crude this compound monomer
-
Suitable solvent for recrystallization (e.g., ethyl acetate)[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In the Erlenmeyer flask, add the crude monomer and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Ring-Opening Polymerization Mechanism
Caption: Mechanism of Ring-Opening Polymerization.
Troubleshooting Decision Tree
Caption: Troubleshooting Molecular Weight Control.
References
- Lohmann, P., et al. (2018). Synthesis of Well-Defined Dihydroxy Telechelics by (Co)polymerization of Morpholine-2,5-Diones Catalyzed by Sn(IV) Alkoxide. Macromolecular Bioscience.
- in't Veld, P. J. A., et al. (1992). Synthesis of alternating polydepsipeptides by ring-opening polymerization of this compound derivatives. Die Makromolekulare Chemie.
- Gaborit, V., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Shi, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules.
- Shi, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate.
- Feng, J. & Guo, Y. (2009). Biodegradable Polydepsipeptides. PMC.
- Kricheldorf, H. R., et al. (1997). Polymerization of this compound in bulk at 130 8C. ResearchGate.
- Vinsova, J. (2012). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
- Douthwaite, R. E., et al. (2005). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions.
- Rodríguez-Galán, A., et al. (2002). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons.
- De Jeu, W. H., et al. (2016). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules.
- Shi, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. figshare.
- Frankfurt, A., et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews.
- Fennie, M. W. & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society.
- Rodríguez-Galán, A., et al. (2014). Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Wolna, D., et al. (2020). The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. PMC.
- Rodríguez-Galán, A., et al. (2014). (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate.
- Musiał, W., et al. (2021). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.
- Dirauf, M., et al. (2018). This compound. ResearchGate.
- Helou, M., et al. (2016). Poly(ester amide)s: Recent Insights into Synthesis, Stability and Biomedical Applications. Polymer Chemistry.
- Grijpma, D. W., et al. (1992). Synthesis of biodegradable polyesteramides with pendant functional groups. R Discovery.
- G. T., et al. (2013). (PDF) Clickable initiators, monomers and polymers in controlled radical polymerizations - A prospective combination in polymer science. ResearchGate.
- Papageorgiou, G. Z., et al. (2020). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). MDPI.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Well-Defined Dihydroxy Telechelics by (Co)polymerization of Morpholine-2,5-Diones Catalyzed by Sn(IV) Alkoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Systems for Ring-Opening Polymerization (ROP)
Welcome to the technical support center for the optimization of catalyst systems in ring-opening polymerization (ROP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during ROP experiments. Here, we synthesize technical expertise with field-proven insights to help you achieve controlled, efficient, and reproducible polymerizations.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My polymerization has stalled, resulting in low or no monomer conversion. What are the primary factors to investigate?
Low monomer conversion is a frequent issue in ROP and can often be attributed to several critical factors. A systematic approach to troubleshooting is essential.
-
Catalyst Deactivation: This is a leading cause of low conversion.[1] Catalysts for ROP are often sensitive to impurities like water and oxygen, which can poison the active sites.[1][2]
-
Solution: Ensure all reaction components, including monomer, initiator, and solvent, are rigorously purified and dried.[1][3] Monomers like lactide can be purified by recrystallization from solvents such as ethyl acetate or toluene.[3] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[3] Also, verify the age and storage conditions of your catalyst to ensure its activity has not diminished over time.[1]
-
-
Thermodynamic Limitations: Polymerization is a thermodynamically driven process, governed by the monomer's ceiling temperature (Tc). Above this temperature, the polymerization becomes unfavorable.[3] The driving force for ROP is often the relief of ring strain in the cyclic monomer.[4][5] Monomers with low ring strain, such as five-membered rings, may not polymerize readily under standard conditions.[1]
-
Inefficient Initiation: A slow initiation rate relative to the propagation rate can lead to incomplete monomer consumption within the allotted reaction time.[2]
-
Solution: Select an initiator known to be highly efficient for your chosen catalyst and monomer system. The choice of initiator is crucial as it will also determine the end-group of your polymer chain.[3] For instance, tin(II) octoate (Sn(Oct)₂) is commonly paired with an alcohol initiator for cyclic esters.[3]
-
Q2: The resulting polymer has a much broader molecular weight distribution (high PDI or Đ) than expected. What are the likely causes and how can I achieve a narrower distribution?
A high polydispersity index (PDI) indicates a loss of control over the polymerization process, which is critical for applications requiring well-defined material properties.[2]
-
Side Reactions: Intermolecular chain transfer, or "reshuffling," is a common side reaction where a propagating polymer chain attacks another, randomizing chain lengths and broadening the PDI.[2][5] This is more prevalent at high monomer conversions when the monomer concentration is low.[2]
-
Solution: Optimize reaction time to limit the extent of these side reactions after high conversion is reached. The choice of a highly selective catalyst is also critical to minimize transesterification and other side reactions.[5]
-
-
Slow Initiation: If new polymer chains are initiated throughout the polymerization process (kᵢ < kₚ), the final product will be a mixture of chains of varying lengths, leading to a broad PDI.[2]
-
Solution: The rate of initiation should be much faster than the rate of propagation (kᵢ >> kₚ) to ensure all chains start growing at approximately the same time.[6] This can be achieved by selecting a more active initiator or adjusting the reaction temperature to favor initiation.
-
-
Presence of Impurities: Water, oxygen, and other protic impurities can act as unwanted initiators or chain-terminating agents, leading to a loss of control and a broader PDI.[2]
-
Solution: Rigorous purification of all reagents and the use of an inert atmosphere are paramount for achieving narrow molecular weight distributions.[2]
-
Below is a troubleshooting workflow for addressing high PDI:
Caption: Troubleshooting workflow for high PDI in ROP.
Q3: The experimental molecular weight of my polymer does not match the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?
Discrepancies between theoretical and experimental molecular weights are a common indicator of underlying issues in the polymerization process.
-
Inaccurate Reagent Stoichiometry: Errors in weighing the monomer, initiator, or catalyst will directly impact the final molecular weight.
-
Solution: Prepare stock solutions of the initiator and catalyst in an anhydrous solvent to allow for more accurate dispensing of small quantities.[3] Always use a calibrated analytical balance.
-
-
Uncontrolled Initiation from Impurities: As mentioned previously, impurities like water can act as initiators, increasing the total number of polymer chains and thus lowering the average molecular weight compared to the theoretical value.[2]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purify all reagents meticulously.
-
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, will terminate a growing chain and start a new one, leading to a lower molecular weight than predicted.[7]
-
Solution: Scrutinize all reaction components for potential chain transfer agents. If using a solvent, ensure it is non-reactive.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst and initiator for my specific monomer?
The choice of the catalyst and initiator system is critical and depends on the monomer's chemical nature and the desired polymerization mechanism (e.g., anionic, cationic, or coordination-insertion).[3][8]
-
For Cyclic Esters (e.g., Lactide, Caprolactone): Metal-based catalysts, particularly tin(II) octoate (Sn(Oct)₂) with an alcohol initiator, are widely used and proceed via a coordination-insertion mechanism.[3][8] Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and various phosphazene bases, have gained popularity as they can offer high activity and selectivity under mild conditions and are often easier to remove from the final polymer.[9][10]
-
For Other Monomers: The selection will vary. For instance, some epoxides can be polymerized using anionic or cationic initiators.[11] It is essential to consult the literature for catalyst systems that have been successfully employed for your monomer of interest.
| Catalyst Type | Common Examples | Advantages | Considerations |
| Metal-Based | Sn(Oct)₂, Zinc complexes, Aluminum salen complexes | High activity, well-established for many monomers.[12][13] | Potential metal contamination in the final polymer, sensitivity to impurities.[4] |
| Organocatalysts | DBU, Thioureas, N-Heterocyclic Carbenes (NHCs) | Metal-free, often less sensitive to impurities, tunable reactivity.[5][9] | Can have lower activity for certain monomers compared to metal catalysts. |
Q2: What are the best practices for setting up a controlled ROP experiment?
A well-controlled experiment is the foundation for obtaining reproducible and reliable results.
-
Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried at >120 °C overnight to remove any adsorbed water. Assemble the reaction setup while hot under a stream of inert gas and allow it to cool.
-
Reagent Purification: Monomers should be purified immediately before use (e.g., recrystallization for solid monomers, distillation for liquids).[3] Solvents should be passed through a purification system (e.g., alumina columns) to remove water and other impurities.
-
Inert Atmosphere: The entire experiment, from reagent transfer to the polymerization reaction itself, should be conducted under a dry, inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.[3]
Q3: How can I effectively monitor the progress of my polymerization?
Monitoring the reaction allows you to determine the kinetics of your system and when to terminate the polymerization.
-
¹H NMR Spectroscopy: This is a common and effective method. Small aliquots can be taken from the reaction mixture at various time points (under inert conditions), and the disappearance of monomer peaks and the appearance of polymer peaks can be quantified to determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis of reaction aliquots can provide information on the evolution of molecular weight and PDI over time. This is particularly useful for diagnosing issues like slow initiation or the onset of side reactions.
Q4: My catalyst is difficult to remove from the final polymer. What are some effective purification strategies?
Residual catalyst can affect the polymer's properties and biocompatibility.
-
Precipitation: The most common method is to dissolve the crude polymer in a good solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol or hexane). This process is often repeated 2-3 times to ensure high purity.
-
Adsorption/Filtration: For metal-based catalysts, passing a solution of the polymer through a short plug of a material like silica, alumina, or a specialized metal scavenger can effectively remove residual metal species.[14]
-
Chelating Agents: For certain metal catalysts, treatment with a chelating agent like EDTA can form a complex that is more easily removed by washing or precipitation.[14]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Controlled ROP of ε-Caprolactone using Sn(Oct)₂ and Benzyl Alcohol
This protocol outlines a standard procedure for a well-controlled ROP of ε-caprolactone.
Materials:
-
ε-Caprolactone (purified by distillation over CaH₂)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (BnOH) (dried over molecular sieves)
-
Anhydrous toluene (from a solvent purification system)
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a 0.1 M stock solution of Sn(Oct)₂ in anhydrous toluene.
-
Prepare a 0.2 M stock solution of BnOH in anhydrous toluene.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified ε-caprolactone via syringe.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
-
-
Initiation:
-
Calculate and add the required volume of the BnOH stock solution to achieve the target monomer-to-initiator ratio (e.g., 100:1).
-
Calculate and add the required volume of the Sn(Oct)₂ stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 5000:1).
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Allow the reaction to stir for the desired time (e.g., 24 hours), taking aliquots periodically for analysis if desired.[3]
-
-
Termination and Purification:
-
Cool the reaction vessel to room temperature.
-
Dissolve the resulting polymer in a small amount of dichloromethane (DCM).
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
The following diagram illustrates the coordination-insertion mechanism for this polymerization:
Caption: Coordination-insertion mechanism in ROP.
References
- Technical Support Center: Ring-Opening Polymerization (ROP) - Benchchem. Benchchem.
- Troubleshooting Broad Molecular Weight Distribution in Ring-Opening Polymerization (ROP) - Benchchem. Benchchem.
- Ring-Opening polymerization.
- UT technology: Catalytic systems for controlled ring-opening polymerization reactions.
- Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization - Benchchem. Benchchem.
- Organocatalytic Ring-Opening Polymerization | Chemical Reviews - ACS Publications. ACS Publications.
- Organic Catalysis for Ring-Opening Polymerization | ACS Macro Letters - ACS Publications. ACS Publications.
- Multinuclear catalysts for the ring-opening polymerisation of cyclic esters - Books.
- What Is The Best Way To Remove Polymerization Catalysts? - Chemistry For Everyone. YouTube.
- Issues of Equilibria (Ring-Opening Polymerization) - MIT OpenCourseWare. MIT OpenCourseWare.
- Technical Support Center: Ring-Opening Polymerization (ROP) - Benchchem. Benchchem.
- Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B. Royal Society of Chemistry.
- 2.8: Ring-Opening Polymerization - Chemistry LibreTexts. Chemistry LibreTexts.
- How to Control Molecular Weight in Free Radical Polymerization - Patsnap Eureka. Patsnap.
- Exploiting Machine Learning and Automated Synthesis in Continuous Flow for Process Optimization of the Organocatalyzed Ring-Opening Polymerization of l‑Lactide - NIH. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploiting Machine Learning and Automated Synthesis in Continuous Flow for Process Optimization of the Organocatalyzed Ring-Opening Polymerization of l‑Lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UT technology: Catalytic systems for controlled ring-opening polymerization reactions [utotc.technologypublisher.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in Morpholine-2,5-dione polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polydepsipeptides and to troubleshoot common challenges, particularly low monomer conversion rates.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the ring-opening polymerization of morpholine-2,5-dione is a frequent challenge that can be attributed to several factors, from reagent purity to reaction kinetics. This guide provides a systematic approach to identifying and resolving these issues.
Q1: I am observing very low or no polymer formation. What are the most common initial checks I should perform?
A1: When faced with minimal or no conversion, a systematic evaluation of your starting materials and reaction setup is the first critical step. Often, the root cause lies in one of three areas: monomer purity, initiator and catalyst integrity, or the reaction environment itself.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low polymerization conversion.
Start by verifying the purity of your this compound monomer, as impurities can act as chain terminators or catalyst poisons.[1] Next, confirm the activity of your initiator and catalyst. Finally, review your reaction conditions, including temperature, time, and atmosphere, to ensure they are optimal for the specific system you are using.
Q2: How does monomer purity affect conversion rates, and how can I ensure my monomer is sufficiently pure?
A2: Monomer purity is paramount for successful polymerization. Impurities such as residual solvents from synthesis (e.g., DMF, ethyl acetate), water, or unreacted starting materials from the cyclization process can interfere with the polymerization.[1] Water, for instance, can act as an initiator, leading to polymers with lower than expected molecular weights and broader dispersity, or it can hydrolyze the monomer and catalyst.
Experimental Protocol: Monomer Purification
A robust method for purifying this compound monomers is recrystallization.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethyl acetate.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified monomer thoroughly under vacuum to remove all traces of solvent.[1]
Characterization of the purified monomer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy is recommended to confirm its purity before use in polymerization.[1]
Q3: My monomer is pure, but my conversion is still low. Could the issue be my catalyst or initiator?
A3: Yes, the choice and handling of the catalyst and initiator are critical. Low conversion can result from an inappropriate catalyst/initiator system for your specific monomer, catalyst deactivation, or incorrect concentrations.
Catalyst and Initiator Considerations:
-
Catalyst Selection: The ring-opening polymerization of morpholine-2,5-diones can be catalyzed by various systems, including tin-based catalysts like stannous octoate (Sn(Oct)₂) and organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often used in combination with a thiourea (TU) co-catalyst.[2][3][4][5] The effectiveness of a catalyst can be monomer-dependent. For instance, some metal catalysts commonly used for lactides may yield only low molecular weight oligomers with certain this compound derivatives.[6]
-
Initiator Choice: Alcohols, such as benzyl alcohol, are common initiators.[1][7] The initiator becomes the α-end group of the polymer chain, so its purity is also crucial.[5]
-
Catalyst/Initiator Ratio: The monomer-to-initiator ratio ([M]/[I]) will theoretically determine the degree of polymerization, while the monomer-to-catalyst ratio ([M]/[C]) affects the reaction rate. Uncontrolled polymerizations can occur if the ratios are not optimized. For example, with organocatalytic systems like DBU/TU, the amount of the thiourea co-catalyst is crucial for achieving good control.[3][4]
-
Catalyst Deactivation: Many catalysts are sensitive to air and moisture. Ensure they are stored under an inert atmosphere and that all reaction glassware is rigorously dried.
Troubleshooting Steps:
-
Verify Catalyst/Initiator Purity and Activity: Use freshly opened or properly stored reagents. If in doubt, test the catalyst system with a more reactive monomer, like lactide, to confirm its activity.
-
Optimize Ratios: Conduct a series of small-scale experiments varying the [M]/[I] and [M]/[C] ratios to find the optimal conditions for your system.
Q4: I'm using an organocatalytic system (DBU/TU) and getting low conversion. What should I look into?
A4: Organocatalytic systems for the ROP of morpholine-2,5-diones, such as DBU/TU, are highly effective but require careful control.[4][5] Low conversion in these systems can often be traced back to the balance between the catalyst and co-catalyst or the presence of acidic impurities.
When using DBU or other strong organobases alone, uncontrolled polymerizations with the formation of both linear and cyclic byproducts can occur.[7][8][9] The addition of a thiourea (TU) co-catalyst is key to achieving a well-controlled polymerization.[4][7][8][9] The thiourea activates the monomer through hydrogen bonding, facilitating a controlled reaction.
Key Parameters for Organocatalytic Systems:
| Parameter | Recommended Ratio/Condition | Rationale |
| [M]/[I]/[DBU]/[TU] | e.g., 100/1/1/10 | The excess of thiourea is often necessary for good control over the polymerization.[5] |
| Solvent | Anhydrous, non-protic (e.g., THF, DCM) | Protic impurities can interfere with the catalyst and initiation steps. |
| Temperature | Room temperature to moderate heat | Higher temperatures may favor side reactions. |
If you are experiencing issues, consider increasing the relative amount of the thiourea co-catalyst.[3][4] Also, ensure that your monomer and solvent are free from any acidic impurities that could neutralize the DBU catalyst.
Q5: Could my reaction temperature or time be the cause of low conversion?
A5: Absolutely. Both temperature and reaction time are critical parameters that must be optimized.
-
Temperature: The polymerization of morpholine-2,5-diones is typically carried out at elevated temperatures, often in the range of 110-130°C for bulk polymerization with tin-based catalysts.[1][3] However, excessively high temperatures can lead to side reactions like depolymerization or transamidation, which can limit the final conversion and molecular weight.[10] For more sensitive organocatalytic systems, polymerizations are often conducted at lower temperatures.
-
Reaction Time: Polymerization is not instantaneous. Insufficient reaction time will naturally lead to low conversion. It is advisable to monitor the reaction over time by taking aliquots and analyzing the monomer conversion by ¹H NMR. This will help you determine the time required to reach a plateau in conversion under your specific conditions. Some polymerizations may require 24 hours or more to reach high conversion.[1]
Experimental Protocol: Kinetic Study
To determine the optimal reaction time:
-
Set up your polymerization reaction as usual.
-
At regular intervals (e.g., 1, 2, 4, 8, 16, 24 hours), carefully extract a small, representative sample from the reaction mixture under an inert atmosphere.
-
Quench the polymerization in the aliquot immediately (e.g., by dissolving it in cold chloroform).
-
Analyze the monomer conversion in each aliquot using ¹H NMR spectroscopy by comparing the integration of a characteristic monomer peak to a characteristic polymer peak.
-
Plot conversion versus time to understand the reaction kinetics and determine when the reaction is complete.
Frequently Asked Questions (FAQs)
Q: What is the typical mechanism for the ring-opening polymerization of this compound?
A: The most common mechanism is a coordination-insertion mechanism, particularly with metal-based catalysts like stannous octoate.[10] The initiator (typically an alcohol) coordinates to the metal center. The catalyst then activates the monomer by coordinating to the carbonyl oxygen of the ester group, making it more susceptible to nucleophilic attack by the initiator. The ring opens, and the initiator becomes covalently bonded to the monomer unit, regenerating the active catalyst-alkoxide species at the new chain end, which can then attack another monomer molecule. Organocatalysts like DBU/TU operate through a different mechanism involving the activation of the monomer and initiator through hydrogen bonding.
Q: Can I perform the polymerization in bulk or is a solvent necessary?
A: Both bulk and solution polymerization are viable methods.[1][3]
-
Bulk Polymerization: This is often performed at high temperatures (e.g., 130°C) and has the advantage of being solvent-free.[3] However, the high viscosity of the polymer melt can lead to challenges with stirring and heat transfer, potentially affecting the molecular weight distribution.
-
Solution Polymerization: This method, typically carried out at lower temperatures, allows for better control over viscosity and temperature. However, it requires the use of a dry, inert solvent and a subsequent polymer precipitation step to isolate the product. The choice between the two depends on the specific catalyst system and the desired polymer characteristics.
Q: Are there any known side reactions that I should be aware of?
A: Yes, several side reactions can occur during the polymerization of morpholine-2,5-diones, which can limit molecular weight and conversion. These include:
-
Transamidation: An intramolecular or intermolecular reaction involving the amide group that can lead to chain scission or the formation of cyclic byproducts.[10]
-
Depolymerization ("Back-biting"): The active chain end can attack a unit within the same polymer chain, leading to the formation of cyclic oligomers and a reduction in molecular weight. This is more prevalent at higher temperatures.[10]
-
Racemization: If using optically active monomers, high temperatures or certain basic catalysts can cause racemization at the stereogenic centers.[11]
Q: How do I characterize the resulting poly(this compound)?
A: The standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester and amide carbonyls) in the polymer.[2]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.[2][5]
References
- Synthesis and Characterization of Thermo-sensitive Poly(L-lactide-co-morpholine-2,5-dione). Atlantis Press.
- Kricheldorf, H. R., & Hauser, K. (2001). Polylactones, 45. Homo‐ and Copolymerizations of 3‐Methylmorpholine‐2,5‐dione Initiated With a Cyclic Tin Alkoxide. ResearchGate.
- Lian, B., et al. (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules. ACS Publications.
- Amgoune, A., et al. (2006). Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. ResearchGate.
- Franz, N., & Klok, H.-A. (2018). Cyclooctyne End-Functionalized Poly(this compound)s. ResearchGate.
- Tardy, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules. PMC - NIH.
- Li, Z., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. ResearchGate.
- Li, Z., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. ACS Publications.
- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts. Dalton Transactions. RSC Publishing.
- Li, Z., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. figshare.
- TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives. ResearchGate.
- Synthesis of this compound derivatives and polymerization reaction. ResearchGate.
- Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate.
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Characterization of impurities in Morpholine-2,5-dione synthesis
Technical Support Center: Morpholine-2,5-dione Synthesis
A Guide to the Identification and Characterization of Process-Related Impurities
Welcome to the technical support center for this compound (MD) synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to help you anticipate, identify, and troubleshoot common impurities encountered during the synthesis of MDs, a critical class of monomers for the production of biodegradable polydepsipeptides used in advanced biomedical applications.
The control of impurities is not merely a matter of achieving high purity; it is fundamental to ensuring the predictable performance, safety, and efficacy of the final polymeric materials. This resource is designed for researchers, chemists, and drug development professionals dedicated to mastering this sensitive synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing Morpholine-2,5-diones (MDs)?
A1: The most prevalent and adaptable route is a two-step process starting from a parent α-amino acid.
-
Step 1: Acylation. The amino acid is first reacted with an α-halogenated acyl halide (like chloroacetyl chloride or bromoacetyl bromide) under basic conditions to form an N-(α-haloacyl)-α-amino acid, often abbreviated as an ANX intermediate.
-
Step 2: Intramolecular Cyclization. The ANX intermediate is then cyclized, typically in a dilute solution of a high-boiling point solvent like DMF with a mild base (e.g., sodium bicarbonate), to form the six-membered this compound ring.
The causality behind using highly dilute conditions in Step 2 is critical: it kinetically favors the intramolecular cyclization of a single ANX molecule over intermolecular reactions between two or more ANX molecules, which would lead to undesirable oligomeric impurities.
Q2: What are the primary classes of impurities I should expect in my crude MD product?
A2: Impurities in MD synthesis are almost always process-related and can be categorized as follows:
-
Unreacted Intermediates: The most common impurity is the uncyclized N-(α-haloacyl)-α-amino acid (ANX) intermediate from Step 1.
-
Oligomeric By-products: Linear dimers, trimers, and higher-order polymers resulting from intermolecular condensation of the ANX intermediate.
-
Hydrolysis Products: Ring-opened species formed by the cleavage of the ester or amide bond in the MD ring, typically from exposure to moisture or residual acid/base during workup.
-
Starting Material Carryover: Residual amino acids or acylation reagents from the initial step. The purity of starting materials is crucial to prevent the introduction of impurities that may carry through the entire process.
Q3: Why is strict impurity control so vital for the final application of MDs?
A3: MDs are primarily used as monomers for Ring-Opening Polymerization (ROP) to create polydepsipeptides. The presence of impurities can have profound, detrimental effects on polymerization and material properties:
-
Chain Termination: Unreacted ANX intermediates or hydrolysis products contain reactive groups (carboxylic acids, amines) that can terminate the growing polymer chain, preventing the achievement of the target molecular weight.
-
Altered Mechanical Properties: The incorporation of impurities disrupts the regular, alternating ester-amide structure of the polymer backbone, which can negatively impact its thermal and mechanical properties.
-
Biocompatibility and Safety Concerns: For biomedical applications, unidentified impurities pose a significant safety risk and can compromise the biocompatibility of the final device or formulation.
Troubleshooting Guide: Impurity Characterization
This section addresses specific experimental observations and provides a logical workflow for identifying the root cause.
Problem: My HPLC analysis of the crude product shows a major peak for the desired MD, but also several significant secondary peaks.
-
Probable Cause: This is the most common scenario and usually points to a mixture of unreacted ANX intermediate and oligomeric by-products formed during the cyclization step. Intermolecular reactions become competitive with the desired intramolecular cyclization if the reaction concentration is too high or the temperature is excessive.
-
Recommended Actions & Rationale:
-
LC-MS Analysis: The first and most crucial step is to obtain the mass of each impurity. This provides direct evidence for their identity.
-
Rationale: The ANX intermediate will have a molecular weight corresponding to the MD product + H₂O. A dimer will have a mass of approximately (2 x ANX mass) - H₂O. This mass-based evidence is the fastest way to confirm the presence of these specific impurities.
-
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the crude mixture.
-
Rationale: While the MD product will show characteristic shifts for the ring protons, the ANX intermediate will lack these and show signals more typical of a linear amino acid derivative. Oligomers will present a complex pattern of overlapping signals. Comparing the crude spectrum to a pure reference standard of your MD is essential.
-
-
Process Optimization: To mitigate this issue in subsequent batches, revisit the cyclization conditions.
-
Rationale: The cyclization reaction must be performed under high-dilution conditions. A slow, dropwise addition of the ANX solution into a large volume of the heated solvent/base mixture is the standard, field-proven method to maximize the yield of the desired monomer by favoring the intramolecular pathway.
-
-
Problem: The final yield is low, and I've isolated a significant amount of a water-soluble, amorphous solid.
-
Probable Cause: This strongly suggests hydrolysis of the this compound ring. The ester linkage is particularly susceptible to cleavage under acidic or basic conditions, especially in the presence of water during the workup or purification.
-
Recommended Actions & Rationale:
-
Structural Confirmation via NMR: Dissolve the isolated by-product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Rationale: A hydrolyzed product will no longer have the constrained cyclic structure. You should expect to see chemical shifts consistent with a linear N-acyl amino acid, notably the absence of the characteristic ester carbonyl in the ¹³C spectrum and the disappearance of the coupled ring protons in the ¹H spectrum.
-
-
Review the Workup Procedure: Ensure all solvents used in the workup and purification are anhydrous. Minimize the exposure of the product to aqueous acidic or basic conditions.
-
Rationale: Preventing hydrolysis is key. If an aqueous wash is necessary, it should be performed quickly with cold, pH-neutral water, followed by immediate extraction into an organic solvent and drying with an agent like MgSO₄ or Na₂SO₄.
-
-
Problem: My NMR spectrum looks clean, but the product fails to polymerize effectively or yields low molecular weight polymers.
-
Probable Cause: If the product appears pure by standard ¹H NMR, the issue could be a subtle impurity that co-elutes with the main peak in HPLC or is not easily detected by proton NMR. A likely candidate is a small amount of residual ANX intermediate acting as a chain terminator.
-
Recommended Actions & Rationale:
-
High-Resolution HPLC Method: Develop a more sensitive HPLC method with a shallower gradient to achieve better separation of the main peak from any closely eluting impurities.
-
Rationale: A standard, fast gradient may not have the resolving power to separate the MD from its ANX precursor. Increasing the run time and decreasing the rate of change of the mobile phase composition can often resolve these species.
-
-
Recrystallization: Perform a final, careful recrystallization of the MD monomer immediately before use in polymerization.
-
Rationale: Recrystallization is a powerful technique for removing small amounts of structurally similar impurities. Choosing an appropriate solvent system where the MD has moderate solubility at high temperature and low solubility at room temperature is key.
-
-
Summary of Common Impurities and Analytical Signatures
| Impurity Class | Common Cause | Key Analytical Signature (LC-MS) | Key Analytical Signature (¹H NMR) |
| ANX Intermediate | Incomplete cyclization | [M+H]⁺ = MD mass + 18 | Absence of cyclic proton signals; presence of carboxylic acid proton. |
| Linear Dimer | Intermolecular reaction | [M+H]⁺ ≈ (2 x ANX mass) - 18 | Complex, overlapping signals; broader peaks. |
| Hydrolysis Product | Exposure to moisture | [M+H]⁺ = MD mass + 18 | Similar to ANX intermediate; loss of ring constraint. |
| Starting Amino Acid | Incomplete acylation | [M+H]⁺ of the amino acid | Characteristic amino acid proton signals. |
Visualized Workflows and Pathways
Impurity Formation Pathways
The following diagram illustrates the critical branch points in the synthesis where impurities can arise from the N-(α-haloacyl)-α-amino acid (ANX) intermediate.
Caption: Key reaction pathways in this compound synthesis.
Analytical Troubleshooting Workflow
This workflow provides a logical sequence of operations for characterizing an unknown impurity profile in a crude MD product.
Caption: Logical workflow for impurity identification and characterization.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general-purpose reversed-phase HPLC method for assessing the purity of a synthesized MD. Method development and validation are crucial for specific derivatives.
-
Instrumentation: HPLC system with UV detector.
-
Sample Preparation: Accurately weigh ~5 mg of the MD sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or wavelength of maximum absorbance for the specific MD).
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks and report purity as the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% FA; B: ACN + 0.1% FA |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Run Time | ~30 minutes |
Protocol 2: GC-MS for Residual Solvent and Volatile Impurity Analysis
While not the primary method for MD analysis, GC-MS is invaluable for detecting residual solvents (e.g., DMF, ethyl acetate) or volatile by-products.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation: Dissolve a known amount of the MD sample (~10 mg) in a suitable, high-purity solvent (e.g., Dichloromethane) to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 50°C for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Interface Temp: 280°C.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 35-500 amu.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard.
Protocol 3: NMR for Structural Characterization
NMR is the definitive technique for confirming the structure of your desired product and elucidating the structure of unknown impurities.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment. For a typical MD derived from an amino acid like Leucine, expect to see characteristic signals for the ring protons (at positions 3 and 6) and the amino acid side chain.
-
¹³C NMR: Shows all unique carbon atoms. Key signals include the two distinct carbonyls (amide and ester) typically between 165-175 ppm.
-
2D NMR (COSY, HSQC): Used for unambiguous assignment of protons and carbons and to confirm connectivity, which is essential for elucidating the structure of a novel impurity after isolation.
-
| Nucleus | Typical Chemical Shift Range (ppm) for MD Ring |
| ¹H | 3.5 - 4.8 ppm (protons on C3, C5, C6) |
| ¹³C | 165 - 175 ppm (C2, C5 carbonyls), 50-70 ppm (C3, C6) |
References
- Benchchem. side reactions and byproduct formation in morpholine synthesis.
- ResearchGate. Polymerization of this compound in bulk at 130 8C.
- Larnaud, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
- ResearchGate. Synthesis of this compound derivatives and polymerization reaction.
- Larnaud, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Benchchem. Application Notes and Protocols for the Determination of Morpholine Residues.
- ACS Publications. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules.
- Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
- ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- ResearchGate. This compound | Request PDF.
- ACS Publications. Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules.
- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
- Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
- ResearchGate. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Technical Support Center: Enhancing the Thermal Stability of Polydepsipeptides
Welcome to the technical support center for polydepsipeptide research. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome challenges related to the thermal stability of these promising biomaterials. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and innovate with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the thermal properties of polydepsipeptides.
Q1: What defines "thermal stability" for polydepsipeptides, and why is it a critical parameter?
A1: Thermal stability refers to a material's ability to resist decomposition and maintain its structural and chemical integrity at elevated temperatures.[1] For polydepsipeptides, this is crucial for two main reasons:
-
Melt Processing: Many applications in drug delivery and tissue engineering require processing techniques like extrusion or injection molding, which expose the polymer to high temperatures. Poor thermal stability can lead to chain scission, loss of molecular weight, and degradation of mechanical properties during manufacturing.[2]
-
End-Use Application: For biomedical implants or devices that undergo heat sterilization or are used in thermally demanding environments, the polymer must remain stable to ensure performance and safety.[1]
Key parameters used to evaluate thermal stability are the onset decomposition temperature (Td) and the temperature of maximum degradation rate, typically measured by Thermogravimetric Analysis (TGA).[3][4]
Q2: What are the primary mechanisms of thermal degradation in polydepsipeptides?
A2: Polydepsipeptides, being polyesters, primarily degrade through mechanisms common to this class. The degradation is often accelerated by heat.[5] The main pathways include:
-
Hydrolytic Degradation: Although often associated with aqueous environments, residual water in the polymer matrix can facilitate hydrolysis of the ester bonds at high processing temperatures.[2]
-
β-Hydrogen Bond Scission: This is a common non-radical pathway for polyesters, involving a chain scission reaction that forms a vinyl-terminated and a carboxyl-terminated chain.[4]
-
Homolytic Scission: At very high temperatures, random cleavage of the polymer backbone can occur, generating free radicals that can initiate further unpredictable degradation reactions.[4][6]
-
Intramolecular Cyclization: Depolymerization can occur via "back-biting" reactions, where the chain end attacks an ester linkage along the backbone, leading to the formation of cyclic oligomers.[6]
Understanding these mechanisms is the first step in designing effective stabilization strategies.
Q3: What key structural factors inherently influence a polydepsipeptide's thermal stability?
A3: The thermal stability of a polydepsipeptide is not a fixed value but is intrinsically linked to its molecular architecture:
-
Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability.[7] This is because they have fewer chain ends per unit mass (which are often weak points for degradation initiation) and a higher degree of chain entanglement, which restricts the molecular motion required for some degradation pathways.[2]
-
Crystallinity: A higher degree of crystallinity typically enhances thermal stability.[1][8][9] The ordered, tightly packed chains in crystalline regions have stronger intermolecular forces, requiring more energy to disrupt and making them less susceptible to degradation compared to the disordered chains in amorphous regions.[10][11]
-
Chemical Structure: The specific monomers used have a profound impact. Bulky side chains can sterically hinder chain mobility and protect the backbone from attack, increasing stability. Conversely, certain functional groups can be thermally labile. The stereochemistry of the monomers can also influence chain packing and crystallinity, thereby affecting thermal properties.[12][13]
-
Backbone Flexibility: Stiffer polymer backbones, often incorporating aromatic rings, tend to have higher glass transition temperatures (Tg) and better thermal stability than more flexible aliphatic chains.[7]
Q4: What are the most common strategies to enhance the thermal stability of these polymers?
A4: Several effective strategies can be employed to improve the thermal performance of polydepsipeptides:
-
Copolymerization/Blending: Introducing more stable blocks (e.g., poly(ethylene glycol)) or blending with other high-stability polymers (e.g., polyamides) can elevate the overall degradation temperature of the material.[1][2][14]
-
Incorporation of Nanofillers: Dispersing nanoparticles like silica, clay, or carbon nanotubes into the polymer matrix can significantly improve thermal stability.[1][15] These fillers can act as a physical barrier to the diffusion of volatile degradation products and can interact with the polymer chains, restricting their thermal motion.[5]
-
Use of Chain Extenders: During processing, small molecules known as chain extenders can be added. These react with the end groups of degrading polymer chains, re-linking them and counteracting the reduction in molecular weight.[15]
-
Chemical Modification: Modifying the polymer's chemical structure, for instance by adding bulky side groups or creating branched architectures through reactive extrusion, can enhance stability by increasing chain entanglement and reducing chain mobility.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My polydepsipeptide shows a lower-than-expected decomposition temperature (Td) in TGA analysis.
-
Potential Cause 1: Residual Impurities
-
Why it happens: Catalysts (especially metal-based ones), residual monomers, or solvents from the synthesis process can act as initiation sites for thermal degradation, lowering the Td.
-
Solution: Ensure rigorous purification of the polymer post-synthesis. Techniques like multiple precipitations in a non-solvent, followed by thorough drying under vacuum for an extended period (24-48 hours), are critical. Characterize the purified polymer using techniques like NMR to confirm the absence of residual monomers or solvents.
-
-
Potential Cause 2: Low Molecular Weight
-
Why it happens: As discussed, lower molecular weight polymers have a higher concentration of chain ends, which are more susceptible to degradation.[7]
-
Solution: Re-evaluate your polymerization conditions (e.g., monomer-to-initiator ratio, reaction time, temperature) to target a higher molecular weight. Confirm the molecular weight and polydispersity using Gel Permeation Chromatography (GPC/SEC). If GPC results are inconsistent, troubleshoot the GPC system itself for issues like column blockage or mismatched mobile phase.[16]
-
-
Potential Cause 3: Amorphous Nature
-
Why it happens: The polymer may be predominantly amorphous, lacking the stabilizing effect of crystalline domains.[8][10]
-
Solution: Attempt to induce crystallization through thermal annealing. Hold the sample at a temperature between its glass transition (Tg) and melting (Tm) temperatures for several hours. Monitor changes in crystallinity using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD).[7]
-
Problem 2: The polymer is degrading during melt processing (e.g., extrusion).
-
Potential Cause 1: Processing Temperature is Too High
-
Why it happens: The set temperature exceeds the polymer's degradation threshold. The residence time in the extruder barrel at this high temperature leads to significant chain scission.
-
Solution: First, accurately determine the polymer's degradation onset temperature using TGA.[17] Set the processing temperature profile on the extruder to be safely below this onset, typically by 20-30 °C. Minimize residence time by using an appropriate screw speed and ensuring a consistent feed rate.
-
-
Potential Cause 2: Hydrolytic Degradation
-
Why it happens: Polydepsipeptides, like all polyesters, are susceptible to hydrolysis, which is accelerated by high temperatures.[2] Even small amounts of absorbed moisture can cause significant molecular weight loss during melt processing.
-
Solution: This is a critical and often overlooked step. Thoroughly dry the polymer resin before processing. Use a vacuum oven at a temperature below the polymer's Tg (e.g., 40-50 °C) for at least 12-24 hours. Process the dried resin immediately in a low-humidity environment if possible.
-
-
Potential Cause 3: High Shear Stress
-
Why it happens: High screw speeds in an extruder can generate excessive shear, which can mechanically break polymer chains (thermo-mechanical degradation).
-
Solution: Optimize the screw speed. Start with a lower RPM and gradually increase it, monitoring the motor torque and the properties of the extrudate. The goal is to find a balance that ensures good mixing without causing excessive shear.
-
Problem 3: My polymer's glass transition temperature (Tg) is too low for my application.
-
Potential Cause 1: Inherent Chemical Structure
-
Why it happens: The polymer backbone may have high flexibility (e.g., long aliphatic segments), leading to a low Tg.[7]
-
Solution: This requires chemical modification. Consider synthesizing copolymers that incorporate monomers with rigid structures (e.g., aromatic rings) or bulky side groups. This will restrict chain rotation and increase the Tg.
-
-
Potential Cause 2: Plasticization Effect
-
Why it happens: Residual solvent or low molecular weight oligomers in the sample can act as plasticizers, increasing free volume and lowering the Tg.
-
Solution: As with low Td, ensure rigorous purification and drying of the polymer. A second DSC scan often shows a higher Tg as residual solvent is driven off during the first heating cycle.
-
Problem 4: I am observing inconsistent thermal properties between batches.
-
Potential Cause 1: Poor Control over Polymerization
-
Why it happens: Small variations in synthesis conditions (temperature, catalyst concentration, reaction time) can lead to significant differences in molecular weight and polydispersity, which in turn affect thermal properties.
-
Solution: Standardize your synthesis protocol meticulously. Use precise measurements for all reagents. Control the reaction temperature tightly using an oil bath or reaction block. Ensure consistent stirring rates. Characterize each batch thoroughly (NMR, GPC, DSC, TGA) to build a quality control database.
-
-
Potential Cause 2: Inconsistent Thermal History
-
Why it happens: The thermal history of a polymer sample significantly affects its morphology, particularly the degree of crystallinity.[7] How a sample was cooled or precipitated can lead to batch-to-batch variations.
-
Solution: Standardize the post-purification process. For example, always precipitate into the same solvent at the same temperature, or cool the polymer from the melt at a controlled rate in your DSC or another thermal instrument. For DSC analysis, always analyze the results from the second heating scan to erase prior thermal history and ensure a consistent baseline for comparison.
-
Section 3: Key Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of the polydepsipeptide.
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Tare a clean TGA pan (platinum or alumina).
-
Accurately weigh 5-10 mg of the dry polymer sample into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Program the instrument to heat the sample from ambient temperature (~25 °C) to an upper limit well above the expected decomposition (e.g., 600 °C).
-
Use a linear heating rate, typically 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The onset decomposition temperature (Td,onset) is often determined as the temperature at which 5% mass loss occurs.
-
The temperature of maximum degradation rate (Td,max) is the peak of the first derivative of the mass loss curve (DTG curve).
-
Protocol 2: Characterizing Thermal Transitions using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polydepsipeptide.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan (typically aluminum).
-
Crimp the pan to seal it. Place it in the DSC cell. An empty, sealed pan should be used as a reference.
-
First Heating Scan: Heat the sample from a low temperature (e.g., -20 °C) to a temperature about 20-30 °C above its expected melting point. Use a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for a standardized crystalline structure to form.
-
Second Heating Scan: Heat the sample again using the same parameters as the first scan.
-
-
Data Analysis:
-
Analyze the data from the second heating scan for consistency.
-
The Tg is identified as a step-like change in the heat flow curve.
-
The Tm is the peak of the endothermic event (melting).
-
The degree of crystallinity can be estimated from the enthalpy of melting.[7]
-
Protocol 3: Preparing Polydepsipeptide/Silica Nanocomposites via Solvent Casting
-
Objective: To enhance thermal stability by incorporating silica nanoparticles.
-
Materials: Polydepsipeptide, fumed silica nanoparticles (or other desired nanofiller), appropriate solvent (e.g., chloroform, THF).
-
Procedure:
-
Calculate the required mass of polymer and silica for a desired weight percentage (e.g., 1%, 3%, 5% w/w silica).
-
Disperse the silica nanoparticles in the chosen solvent. Use a bath sonicator or probe sonicator for 15-30 minutes to break up aggregates and achieve a fine dispersion.
-
Separately, dissolve the polydepsipeptide completely in the same solvent.
-
Slowly add the polymer solution to the silica dispersion while stirring vigorously.
-
Continue stirring the mixture for 1-2 hours to ensure homogeneous mixing.
-
Pour the final mixture into a flat, level petri dish or Teflon mold.
-
Cover the mold loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation. This prevents the formation of bubbles and cracks.
-
Let the solvent evaporate completely in a fume hood (24-48 hours).
-
Place the resulting film in a vacuum oven at a temperature below Tg for at least 24 hours to remove any residual solvent.
-
Characterize the resulting nanocomposite film using TGA and DSC to quantify the improvement in thermal stability.
-
Section 4: Visual Summaries & Workflows
Diagram 1: Key Factors Influencing Polydepsipeptide Thermal Stability
Caption: Factors influencing the thermal stability of polydepsipeptides.
Diagram 2: Systematic Troubleshooting Workflow
Caption: A workflow for troubleshooting poor thermal stability.
Table 1: Impact of Common Enhancement Strategies on Thermal Properties
| Enhancement Strategy | Typical Additive/Modification | Expected Effect on Tg | Expected Effect on Td,onset | Causality |
| Blending | Poly(lactic acid) (PLA) | Increase | Moderate Increase | PLA has a higher Tg and Td, raising the overall properties of the blend.[2] |
| Copolymerization | Poly(ethylene glycol) (PEG) | Decrease | Variable | Flexible PEG segments lower Tg but can form stable carbon layers at high temperatures, potentially increasing Td in an inert atmosphere.[14][18] |
| Nanocomposites | Silica Nanoparticles (SiO2) | Slight Increase | Significant Increase | Nanoparticles restrict polymer chain mobility. They act as a physical barrier, hindering the out-diffusion of volatile degradation products.[15] |
| Chain Extension | Multifunctional Epoxides | No significant change | Increase (maintains stability during processing) | Re-links polymer chains that have undergone scission during melt processing, thus preserving molecular weight.[2][15] |
References
- Crystallization of polymers - Wikipedia. (n.d.).
- Polymer Thermal Transitions & Crystallinity | Intro to Polymer Science Class Notes. (n.d.). Fiveable.
- Which Biodegradable Polymers Offer the Best Thermal Stability? (2025, July 3). Patsnap.
- Wang, Y., et al. (2024). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study. Molecules, 29(21), 5039. [Link]
- Sánchez-Jiménez, P.E., et al. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Polymers, 15(1), 72. [Link]
- Khankrua, R. (2013). Enhancement of Thermal Stability of Biodegradable Polymers (Thesis). Silpakorn University. [Link]
- How Does Crystallinity Affect Polymer Melting Point? (2025, July 2). Chemistry For Everyone. YouTube.
- Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). (n.d.). C-Therm Technologies Ltd.
- Heller, P., et al. (2014). Thermal Properties of Aliphatic Polypeptoids. Polymers, 6(1), 104-115. [Link]
- Polymer Crystallinity Explained: How it Impacts Material Performance and Manufacturing. (n.d.). Victrex.
- Improvement of thermal behaviors of biodegradable poly(lactic acid) polymer: A review. (2015). Journal of Applied Polymer Science.
- Ohya, Y., et al. (2005). Thermosensitive biodegradable polydepsipeptide. Macromolecular Bioscience, 5(4), 273-6. [Link]
- Feng, Y., et al. (2010). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 11(9), 3402-3415. [Link]
- Effects of polydepsipeptide side-chain groups on the temperature sensitivity of triblock copolymers composed of polydepsipeptides and poly(ethylene glycol). (2013). Journal of Polymer Science Part A: Polymer Chemistry.
- Geng, J., et al. (2010). Designer Amphiphilic Short Peptides Enhance Thermal Stability of Isolated Photosystem-I. PLoS ONE, 5(4), e10233. [Link]
- Feng, Y., et al. (2010). Biodegradable Polydepsipeptides. ResearchGate.
- Ling, J., et al. (2017). Polydepsipeptide Block-Stabilized Polyplexes for Efficient Transfection of Primary Human Cells. Biomacromolecules, 18(11), 3819-3833. [Link]
- Wadas, M.J., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
- Andini, S., et al. (1976). Structural characterization of thermal prebiotic polypeptides. Journal of Molecular Evolution, 7(2), 105-10. [Link]
- Ling, J., et al. (2017). Polydepsipeptide Block-Stabilized Polyplexes for Efficient Transfection of Primary Human Cells. PubMed.
- Srithep, Y., et al. (2022). Improvement in Thermal Stability of Flexible Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide)/Starch Biocomposite Films. Polymers, 14(15), 3183. [Link]
- Ling, J., et al. (2017). Polydepsipeptide Block-Stabilized Polyplexes for Efficient Transfection of Primary Human Cells. ACS Publications.
- Kuo, W.F., et al. (2017). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Polymers, 9(12), 653. [Link]
- Rimska, A., et al. (2024). Theoretical Characterization of Thermal Conductivities for Polymers—A Review. Polymers, 16(4), 488. [Link]
- GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent.
- Gregory, G.L. (2021).
- D'Anna, A., & D'Urso, L. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Applied Sciences, 11(7), 3097. [Link]
- Kumar, R., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Energies, 15(18), 6707. [Link]
- Zhang, K., et al. (2022).
- Gregory, G.L., & Dove, A.P. (2019). Stereochemical enhancement of polymer properties. Nature Reviews Chemistry, 3, 535–552. [Link]
- Papadopoulos, L., et al. (2022).
- PCR Troubleshooting Guide. (n.d.). GenScript.
- Mbi-Tanyi, B., et al. (2022). A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. Polymers, 14(23), 5221. [Link]
Sources
- 1. Which Biodegradable Polymers Offer the Best Thermal Stability? [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s [mdpi.com]
- 5. Thermal Analysis of Biodegradable Polymer Materials (Biopolymers) – C-Therm Technologies Ltd. [ctherm.com]
- 6. mdpi.com [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. Crystallization of polymers - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Polymer Crystallinity Explained: How it Impacts Material Performance and Manufacturing [victrex.com]
- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. thapra.lib.su.ac.th [thapra.lib.su.ac.th]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Improvement in Thermal Stability of Flexible Poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) Bioplastic by Blending with Native Cassava Starch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in Morpholine-2,5-dione Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of morpholine-2,5-dione derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of establishing and maintaining stereochemical integrity in this important heterocyclic scaffold. Morpholine-2,5-diones are not only key intermediates for advanced polydepsipeptides but also serve as valuable pharmacophores in drug discovery.[1][2]
Controlling the stereochemistry at the C3 and C6 positions is paramount for dictating the biological activity and material properties of the final products. This guide provides in-depth, troubleshooting-focused answers to common challenges, explains the mechanistic rationale behind synthetic strategies, and offers field-tested protocols to enhance your experimental success.
Section 1: Foundational Strategies & Common Troubleshooting
This section addresses broad challenges and foundational concepts applicable across various synthetic routes.
FAQ 1.1: I'm observing significant racemization during the cyclization of my N-(α-haloacyl)-α-amino acid precursor. What are the likely causes and how can I mitigate this?
Answer:
Racemization is a frequent and critical issue, particularly with methods involving the cyclization of N-(α-haloacyl)-α-amino acids, even though this route can offer high yields.[1] The primary cause is the epimerization of the α-amino acid stereocenter (which becomes the C3 position) under the basic conditions required for cyclization.
Causality & Mechanism: The proton on the α-carbon of the amino acid residue is acidic. In the presence of a base (e.g., triethylamine, NaHCO₃), this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a loss of stereochemical purity (racemization).
Troubleshooting Steps:
-
Base Selection & Stoichiometry:
-
Problem: Strong bases or excess base can accelerate enolization and subsequent racemization.
-
Solution: Employ milder bases like sodium bicarbonate (NaHCO₃) instead of stronger options like sodium hydroxide or triethylamine.[3][4] Use the minimum effective amount of base required to neutralize the generated acid and facilitate the intramolecular Williamson ether synthesis (ring closure).
-
-
Reaction Temperature and Time:
-
Problem: Higher temperatures and prolonged reaction times provide more energy and opportunity for the equilibrium between the chiral starting material and the achiral enolate to be established.
-
Solution: Conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. A typical starting point is 60 °C, but optimization may be necessary.[4]
-
-
Solvent Choice:
-
Problem: The solvent can influence the stability of the enolate intermediate and the transition state of the cyclization.
-
Solution: Highly polar aprotic solvents like Dimethylformamide (DMF) are commonly used because they effectively solvate the salts involved.[4] However, running the reaction under highly dilute conditions in DMF is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.[4]
-
-
Alternative Synthetic Routes:
-
Problem: The N-(α-haloacyl) route may be inherently prone to racemization for your specific substrate.
-
Solution: Consider routes that avoid harsh basic conditions during the critical stereocenter-containing step. Cyclization via intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters is a valuable alternative that often proceeds under milder, acid-catalyzed conditions with better stereochemical retention.[1][3]
-
Workflow: Mitigating Racemization during Cyclization
Caption: Troubleshooting decision tree for racemization.
Section 2: Strategy-Specific FAQs & Troubleshooting
This section dives into specific issues related to the primary methods for stereocontrol.
Strategy A: Chiral Auxiliaries
Chiral auxiliaries are removable chiral groups that direct the stereochemical outcome of a reaction.[5] Evans oxazolidinones and pseudoephedrine are common examples used to set stereocenters that are later incorporated into the this compound ring.[6]
Answer:
Poor diastereoselectivity in Evans auxiliary-directed alkylations typically points to issues with the enolate formation step or the steric environment of the electrophilic attack. The auxiliary works by creating a conformationally rigid system where one face of the enolate is sterically shielded by the auxiliary's substituent (e.g., benzyl or isopropyl group), forcing the electrophile to approach from the less hindered face.
Causality & Mechanism: For high diastereoselectivity, you need to form the Z-enolate, which chelates to the Lewis acid (e.g., Li⁺, Na⁺, Bu₂BOTf). This chelated complex presents a single, sterically biased face for the incoming electrophile.
Troubleshooting Steps:
-
Enolate Geometry Control:
-
Problem: Formation of the incorrect (E-) enolate geometry or a mixture of geometries will erode diastereoselectivity.
-
Solution: Use conditions known to favor the Z-enolate. For sodium enolates, use NaHMDS. For boron enolates, which often give the highest selectivity, use dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine like triethylamine or Hünig's base.
-
-
Lewis Acid & Temperature:
-
Problem: Insufficient chelation or excessive thermal energy can lead to a less organized transition state.
-
Solution: Perform the reaction at low temperatures (-78 °C is standard) to minimize thermal energy and lock in the chelated conformation. Ensure your Lewis acid (from the base cation or added, like MgBr₂·OEt₂) is of high quality.
-
-
Electrophile Reactivity:
-
Problem: Highly reactive, unhindered electrophiles may react before the optimal chelated transition state is fully organized. Very bulky electrophiles may exhibit poor facial selectivity.
-
Solution: Match the electrophile to the system. For simple alkylations, primary alkyl halides or triflates are ideal. Ensure the electrophile is added slowly at -78 °C.
-
| Auxiliary Substrate | Base / Lewis Acid | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| N-propionyl-4-Bn-oxazolidinone | LDA | BnBr | THF | -78 | 90:10 |
| N-propionyl-4-Bn-oxazolidinone | NaHMDS | BnBr | THF | -78 | 95:5 |
| N-propionyl-4-Bn-oxazolidinone | Bu₂BOTf, Et₃N | BnBr | CH₂Cl₂ | -78 to 0 | >99:1 |
Note: Data is representative and compiled from general principles of Evans auxiliary chemistry.
Strategy B: Asymmetric Catalysis
Asymmetric catalysis uses a substoichiometric amount of a chiral catalyst to generate a chiral product. For morpholine derivatives, this often involves catalytic asymmetric hydrogenation of unsaturated precursors or enantioselective cyclization reactions.[7][8][9]
Answer:
Low enantioselectivity in chiral Brønsted acid catalysis, such as with chiral phosphoric acids (CPAs), is almost always linked to a poorly organized transition state where the catalyst fails to create a sufficiently different energy barrier for the two enantiomeric pathways.
Causality & Mechanism: CPAs function by forming a chiral pocket through hydrogen bonding. In the synthesis of C3-substituted morpholin-2-ones from glyoxals and amino alcohols, the CPA protonates the imine intermediate, forming a chiral ion pair.[10] The bulky substituents on the catalyst (e.g., on the 3,3'-positions of the BINOL backbone) then shield one face of the iminium ion, directing the intramolecular nucleophilic attack of the hydroxyl group to the opposite face.[7][10]
Troubleshooting Steps:
-
Catalyst Choice and Purity:
-
Problem: The steric and electronic properties of the catalyst are paramount. Even small impurities can poison the catalyst or promote a non-selective background reaction.
-
Solution: Screen a panel of CPA catalysts with different 3,3'-substituents (e.g., Phenyl, 2,4,6-triisopropylphenyl (TRIP), 9-anthryl). The optimal catalyst depends heavily on the substrate. Ensure the catalyst is pure and handled under inert conditions.
-
-
Solvent Polarity and Additives:
-
Problem: The solvent can interfere with the crucial hydrogen-bonding interactions between the catalyst and substrate. Protic solvents are generally incompatible. Additives like water can deactivate the catalyst.
-
Solution: Use non-polar, aprotic solvents like toluene, benzene, or dichloromethane. Ensure all reagents and solvents are rigorously dried. The addition of molecular sieves (4Å) to the reaction mixture is often beneficial.
-
-
Concentration and Temperature:
-
Problem: The reaction may have a second-order dependence on the catalyst or be sensitive to aggregation, making concentration a key variable. Higher temperatures can lead to a less-defined transition state.
-
Solution: Systematically vary the concentration. Lower temperatures often improve enantioselectivity, so consider running the reaction at 0 °C or even lower if the rate is acceptable.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of Morpholine-2,5-dione production
Introduction: Morpholine-2,5-diones (MDs) are heterocyclic compounds of significant interest, primarily serving as monomers for the synthesis of biodegradable polydepsipeptides, which have promising applications in medicine and materials science.[1][2] The synthesis, typically a two-step process involving the formation of an N-(α-haloacyl)-α-amino acid (ANX) intermediate followed by intramolecular cyclization, is well-established at the laboratory scale.[1][3] However, transitioning this process to pilot or industrial scale introduces a host of challenges that can impact yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up of Morpholine-2,5-dione production. It provides direct, experience-driven answers to specific experimental issues and broader strategic questions, ensuring a robust and scalable synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and purification. The solutions are based on fundamental chemical and engineering principles critical for successful scale-up.
Stage 1: N-(α-haloacyl)-α-amino acid (ANX) Intermediate Synthesis
Question: My yield for the ANX intermediate (e.g., LeuCl) is significantly lower than reported in literature, and purity is an issue. What are the likely causes?
Answer: Low yield and purity in the acylation step often trace back to suboptimal reaction control, which is exacerbated at a larger scale. Here are the primary factors to investigate:
-
pH Control: The reaction, often performed under Schotten-Baumann conditions, is highly pH-sensitive.[4][5] The base (e.g., NaOH, Na₂CO₃) neutralizes the generated HCl. In a large vessel, poor mixing can create localized areas of high or low pH.
-
Causality: If the pH is too low, the amino acid's amine group is protonated and less nucleophilic, slowing the reaction. If the pH is too high, hydrolysis of the acyl halide and the product can occur.
-
Solution: Ensure your reactor has adequate agitation to maintain a homogenous pH. For large batches, consider using a metered, subsurface addition of the base controlled by an in-line pH probe. A two-phase system (e.g., diethyl ether and water) can also help regulate the reaction environment.[1][5]
-
-
Temperature Management: These reactions are typically exothermic and run at low temperatures (0–20 °C) to prevent side reactions.[1]
-
Causality: Poor heat removal in a large reactor can lead to temperature spikes, promoting the formation of condensation by-products.[1]
-
Solution: Scale up with a jacketed reactor with sufficient cooling capacity. Monitor the internal batch temperature, not just the jacket temperature. The addition rate of the acyl halide should be dictated by the ability to maintain the target temperature.
-
-
Purification Inefficiencies: The ANX is often precipitated by acidification.
-
Causality: If the pH is not lowered sufficiently, a significant portion of the product may remain in the filtrate as its salt.[1] Conversely, adding acid too quickly can trap impurities within the precipitate.
-
Solution: Lower the pH slowly with good agitation. After filtration, analyze the filtrate for remaining product. As described in optimization studies, an extraction of the filtrate with a solvent like ethyl acetate can recover a substantial amount of product, improving the overall yield by up to 20%.[1]
-
Stage 2: Intramolecular Cyclization
Question: My cyclization yield is poor, and I'm isolating a significant amount of oligomeric or polymeric material. Why is this happening at scale?
Answer: This is the most common and critical challenge in scaling up MD synthesis. The root cause is the competition between the desired intramolecular cyclization and the undesired intermolecular condensation.
-
The High Dilution Principle: To favor the intramolecular reaction, the concentration of the ANX intermediate must be kept very low.[1][5] This is straightforward in a lab flask but difficult and costly in a large reactor.
-
Causality: At high concentrations, one ANX molecule is more likely to react with a neighboring ANX molecule (intermolecular) than with its own tail (intramolecular).
-
Solution at Scale (Pseudo-Dilution): The key is to maintain a low effective concentration at the point of reaction, even if the overall batch concentration is higher. This is achieved by the slow, controlled addition of the ANX solution to a large, heated, and vigorously agitated vessel containing the base (e.g., NaHCO₃ in DMF).[1][3] The ANX is consumed (cyclized) almost as quickly as it is added, keeping its standing concentration low.
-
-
Mixing and Mass Transfer: Inefficient mixing is the enemy of pseudo-dilution.
-
Causality: If the ANX is added to a poorly mixed region, its local concentration will spike, leading directly to polymerization.
-
Solution: Use a reactor with baffles and an impeller designed for efficient homogenization (e.g., a pitched-blade turbine). The ANX feed tube should be positioned to dispense into a high-shear zone, such as near the impeller tip.
-
-
Temperature Uniformity: The cyclization is often run at elevated temperatures (e.g., 60 °C in DMF) to drive the reaction.[1][3]
-
Causality: Cold spots in the reactor can slow the cyclization rate, allowing the ANX concentration to build up and promoting the intermolecular pathway. Hot spots can cause degradation of the product or solvent.
-
Solution: Ensure uniform heating with a well-designed reactor jacket and good agitation. Use multiple temperature probes to map the thermal profile of the reactor and confirm uniformity.
-
Question: I am observing significant racemization of the chiral center (C6) in my final product. How can I prevent this?
Answer: Racemization is a known issue in MD synthesis, particularly when using the N-(α-haloacyl)-α-amino acid route.[4][6]
-
Mechanism: The cyclization can proceed through an Sₙ1 or Sₙ2-like mechanism. An Sₙ1 pathway involving a carbocation intermediate would lead to complete racemization, while an Sₙ2 pathway promotes inversion of configuration. The observed racemization suggests a mixed mechanism or competing pathways.[7]
-
Mitigation Strategies:
-
Choice of Base: While strong bases can accelerate the reaction, they may also promote racemization. Milder bases like sodium bicarbonate (NaHCO₃) are often preferred.[1][3]
-
Temperature Control: Running the reaction at the lowest feasible temperature that still provides a reasonable reaction rate can help minimize racemization.
-
Alternative Synthetic Routes: If racemization remains a critical issue, consider alternative synthetic strategies that avoid the halo-intermediate, such as the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters, although this route may have its own challenges.[4][6]
-
Stage 3: Purification and Isolation
Question: After scaling up, my final MD product is difficult to purify by recrystallization, and I have residual DMF. What should I do?
Answer: Purification is a classic scale-up bottleneck. What works for 5 grams may not be efficient or effective for 5 kilograms.
-
Recrystallization Challenges:
-
Causality: At scale, cooling rates are slower and less uniform, which can lead to the formation of smaller, less pure crystals or the oiling out of the product. The solvent-to-solute ratio is also critical.
-
Solution: Develop a robust crystallization protocol. This includes defining the optimal solvent system, concentration, cooling profile, and agitation rate. Seeding the solution with pure crystals at the appropriate temperature can be crucial for controlling crystal growth and ensuring consistency.
-
-
Residual Solvent Removal (DMF):
-
Causality: Dimethylformamide (DMF) is a high-boiling solvent (153 °C) and can be difficult to remove completely, especially from a solid product. High temperatures under vacuum can lead to product degradation. Morpholine itself shows significant thermal degradation above 150-175 °C.[8][9][10]
-
Solution:
-
Solvent Swap: After the reaction, perform a vacuum distillation at a moderate temperature (e.g., 40-50 °C) to remove the bulk of the DMF.[1] Then, add a lower-boiling "chaser" solvent in which the product is soluble (like ethyl acetate) and continue the distillation. This helps azeotropically remove the remaining DMF.
-
Anti-Solvent Precipitation/Washing: After removing the bulk of the DMF, the residue can be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining DMF and inorganic salts.[1] The product can then be isolated from the organic phase.
-
Drying: Dry the final crystalline product in a vacuum oven with a nitrogen sweep at the lowest effective temperature to minimize thermal stress.
-
-
Section 2: Scale-Up FAQs
Q1: What are the primary heat transfer challenges when scaling up the cyclization step?
As you scale up a reactor, the volume increases by the cube of the radius (r³), while the heat transfer surface area (the reactor wall) only increases by the square of the radius (r²). This means your ability to remove or add heat per unit of volume decreases significantly.[11] For the endothermic cyclization step, this can lead to slow heating and cold spots. For the exothermic acylation step, it can lead to runaway temperatures. A thorough understanding of your process thermodynamics and the use of properly engineered jacketed reactors are essential.
Q2: How does raw material variability impact the consistency of MD production?
Variability in critical raw material attributes can have a profound effect on the final product.[11][12] For MD synthesis, you should control:
-
Amino Acid Purity: Impurities in the starting amino acid can carry through the synthesis or interfere with the reactions.
-
Acyl Halide Quality: The purity and reactivity of the chloroacetyl chloride, for example, should be consistent. Degradation can lead to lower yields and by-product formation. It is crucial to establish specifications for all incoming raw materials and work with reliable suppliers to ensure batch-to-batch consistency.[11]
Q3: Are there alternatives to the high-dilution, DMF-based cyclization for industrial-scale production?
Yes, this is an active area of research due to the challenges of handling large volumes of DMF.[5] Potential alternatives include:
-
Melt-Phase Cyclization: The ANX can be heated under a vacuum without a solvent.[1][5] However, this often requires very high temperatures (120-200 °C), which can cause significant product loss through degradation and intermolecular condensation, and is unsuitable for substrates with thermally labile protecting groups.[1][13]
-
Flow Chemistry: Using microreactors or continuous flow systems offers excellent heat and mass transfer. The reactants can be mixed rapidly and brought to temperature quickly, potentially favoring the intramolecular cyclization even at higher effective concentrations. This approach is highly scalable by running multiple reactors in parallel.
-
Alternative Solvents: Research into greener, lower-boiling, or more easily recyclable solvents is ongoing.
Section 3: Protocols & Workflows
Experimental Protocol: Synthesis of Leucine-Derived MD (MD(Leu))
This protocol is adapted from a high-yield, optimized procedure and serves as a reliable starting point for lab-scale development.[1][3][5]
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)
-
In a jacketed reactor cooled to 0 °C, dissolve Leucine (1 equiv) in an aqueous solution of Na₂CO₃ (2 equiv).
-
While maintaining the temperature between 0-5 °C with vigorous stirring, slowly add chloroacetyl chloride (1.1 equiv).
-
Stir for 4-6 hours at 0-5 °C, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, slowly acidify the mixture to pH 1-2 with cold HCl to precipitate the LeuCl product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
For higher purity, recrystallize from a suitable solvent like ethyl acetate.
Step 2: Cyclization to 3-isobutylthis compound (MD(Leu))
-
Charge a large, jacketed reactor equipped with a high-efficiency stirrer with dimethylformamide (DMF, ~90 parts by volume) and sodium bicarbonate (NaHCO₃, ~3 equiv).
-
Heat the stirred suspension to 60 °C.
-
Dissolve the LeuCl (1 equiv) from Step 1 in a separate portion of DMF (~10 parts by volume).
-
Add the LeuCl solution dropwise to the heated DMF/NaHCO₃ suspension over a period of 8 hours. This slow addition is critical for achieving high yield.
-
After the addition is complete, continue stirring the reaction mixture at 60 °C for another 24 hours.
-
Cool the mixture to 0 °C and filter to remove the inorganic salts.
-
Remove the DMF from the filtrate via vacuum distillation (T < 40 °C).
-
The resulting residue can be purified by washing, extraction, and/or recrystallization from ethyl acetate to yield the final MD(Leu) product.
Visual Workflows
Caption: General two-step synthesis workflow for Morpholine-2,5-diones.
Caption: Troubleshooting logic for low yield in the cyclization step.
Section 4: Data Presentation
Table 1: Influence of Amino Acid Structure on Cyclization Yield
The steric hindrance of the amino acid side chain can influence the efficiency of the intramolecular cyclization. The data below, adapted from an optimized protocol, shows that more sterically hindered ANXs can result in higher yields, potentially by disfavoring the intermolecular reaction pathway.[1]
| ANX Intermediate Derived From | Yield of MD (%) |
| Valine (Val) | 46 |
| Phenylalanine (Phe) | 45 |
| Isoleucine (Ile) | 50 |
| Leucine (Leu) | 55 |
| Serine (Ser(tBu)) | 61 |
| Aspartic Acid (Asp(OBzl)) | 64 |
| Lysine (Lys(Z)) | 69 |
Table 2: Key Parameter Considerations for Scale-Up
This table highlights how critical process parameters change when moving from a lab to a production environment and the primary challenges that arise.
| Parameter | Lab Scale (e.g., 1 L Flask) | Production Scale (e.g., 1000 L Reactor) | Key Scale-Up Challenge |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat transfer. | Overheating during exotherms (acylation) or inconsistent heating (cyclization), leading to side products.[11] |
| Mass Transfer | Efficient mixing with a simple magnetic stir bar. | Requires engineered impellers and baffles to achieve homogeneity. | Creation of "dead zones" with poor mixing, leading to localized high concentrations and polymerization.[11] |
| Addition Rate | Easily controlled with a dropping funnel. | Requires calibrated pumps and controlled flow rates. | Maintaining pseudo-dilution; addition rate is limited by heat removal/mixing efficiency, not just volume. |
| Solvent Usage | Manageable volumes of DMF. | Extremely large volumes, leading to high cost and significant waste. | Process economy and environmental impact; drives the need for solvent-free or flow chemistry alternatives.[5] |
| Isolation | Simple filtration and rotary evaporation. | Requires large filters, centrifuges, and industrial vacuum dryers. | Product handling losses, inefficient drying, and achieving consistent purity and crystal form.[14] |
References
- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583–28593. [Link]
- ResearchGate. (n.d.). Polymerization of this compound in bulk at 130 8C.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Synthesis of this compound derivatives and polymerization reaction.
- Vinsova, J. (2001). Morpholine-2,5-diones - Their Preparation and Exploitation.
- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
- ResearchGate. (n.d.). This compound.
- ResearchGate. (n.d.). Hexyl-modified this compound-based oligodepsipeptides with relatively low glass transition temperature.
- Shi, W., et al. (n.d.). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
- AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings. [Link]
- Heriot-Watt University. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
- ResearchGate. (n.d.). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.
- Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. OSTI.GOV. [Link]
- Vinsova, J. (2001).
- G. P. Aguado, et al. (2006). This compound. PubMed. [Link]
- Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed. [Link]
- Singh, M., & Ravin, J. (2011). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC - NIH. [Link]
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Fan, T., & O'Reilly, R. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. [Link]
- Dalton Transactions. (2006).
- ResearchGate. (n.d.). Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers.
- Fonteyne, M., et al. (2014). Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets. PubMed. [Link]
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 12. Influence of raw material properties upon critical quality attributes of continuously produced granules and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Technical Support Center: Enhancing the Solubility of Morpholine-2,5-dione Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Morpholine-2,5-dione derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. We provide in-depth, field-proven insights and practical troubleshooting steps to help you overcome these common experimental hurdles.
Section 1: Understanding the Core Problem - FAQs on Solubility
This section addresses the fundamental questions regarding the solubility of this compound derivatives.
Q1: What are this compound derivatives and why are they important?
Morpholine-2,5-diones are heterocyclic compounds that are analogues of cyclic dipeptides.[1] They are constructed from an α-amino acid and an α-hydroxy acid, creating a six-membered ring with both an amide and an ester linkage. This scaffold is of significant interest in drug discovery and materials science. These derivatives can be used as monomers for the synthesis of biodegradable polymers called polydepsipeptides, which have applications in drug delivery and tissue engineering.[1][2][3] Furthermore, the core structure serves as a promising scaffold in medicinal chemistry for developing new therapeutic agents.[1]
Caption: Core structure of a this compound.
Q2: Why is poor aqueous solubility a common issue with these derivatives?
The solubility of a compound is governed by a balance between its crystal lattice energy (how tightly the molecules are packed in a solid state) and the energy of solvation (how well they interact with the solvent).[4] this compound derivatives often exhibit poor aqueous solubility due to several factors:
-
Strong Intermolecular Interactions: The presence of amide and ester groups allows for strong intermolecular hydrogen bonding, which can lead to a highly stable and difficult-to-dissolve crystal lattice.[2][3]
-
Planarity and Packing: The relatively planar structure of the ring system can facilitate efficient crystal packing, further increasing the lattice energy that must be overcome for dissolution.[5]
-
Hydrophobicity of Substituents: In drug discovery, substituents (R₁ and R₂) are often added to enhance potency by interacting with hydrophobic pockets in target proteins. This inherently increases the lipophilicity (logP) of the molecule, which generally leads to lower aqueous solubility.[4][5]
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
This is a critical distinction for any researcher.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system has reached equilibrium. This measurement is crucial for understanding the intrinsic properties of your compound but can take a long time to determine (24-72 hours).
-
Kinetic Solubility is measured by dissolving the compound in a solvent (often DMSO) and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This is a high-throughput method often used in early discovery, but it can overestimate the true solubility because it can lead to supersaturated solutions.
Recommendation: Use kinetic solubility for initial screening of many compounds. For lead candidates, measuring thermodynamic solubility is essential for accurate characterization and formulation development.
Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement
This section provides a structured approach to addressing solubility problems, organized by experimental strategy.
Strategy 1: Structural Modification
Q: How can I rationally modify my lead compound's structure to improve solubility?
Structural modification is often the first line of defense, especially during lead optimization. The goal is to decrease the compound's lipophilicity and/or disrupt its crystal packing without sacrificing potency.[4][6]
-
Introduce Polar, Ionizable Groups: Adding a basic nitrogen (e.g., morpholine, piperazine) or an acidic group (e.g., carboxylic acid) is a highly effective tactic.[5] At physiological pH, these groups become charged, dramatically increasing interaction with water and improving solubility.[6][7]
-
Add Non-ionizable Polar Groups: Incorporating hydrogen bond donors and acceptors like hydroxyl (-OH) or amide (-CONH₂) groups can enhance water interaction.[4]
-
Disrupt Planarity: Introducing bulky or conformationally flexible substituents can disrupt the efficient crystal packing of the molecule.[5] This lowers the melting point and the crystal lattice energy, making the compound easier to dissolve.[4]
-
Bioisosteric Replacement: Replace a hydrophobic fragment (like a phenyl ring) with a more polar heterocyclic ring (like a pyridine). This can often maintain biological activity while improving physicochemical properties.[4]
Strategy 2: Physicochemical & Formulation Approaches
This decision tree can guide your strategy when structural modification is not an option.
Caption: Crystalline API vs. API in an Amorphous Solid Dispersion (ASD).
Q: How do co-solvents work and how do I select one?
Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a non-polar compound. [8][9]
-
Mechanism: Co-solvents work by reducing the polarity of the water. [9]Water molecules have a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents interfere with this network, making it easier for the non-polar solute to be accommodated, thus increasing solubility. []* Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used. [8][]* Selection: The choice depends on the specific compound and the intended application (e.g., in vitro assay vs. in vivo formulation). For biological assays, it's crucial to select a co-solvent that is tolerated by the cells or enzymes at the final concentration. A screening process where the compound is tested against a panel of pharmaceutically acceptable co-solvents is recommended.
| Strategy | Mechanism | Best For | Potential Issues |
| Salt Formation | Ionizes the API, increasing interaction with water. [7] | Ionizable compounds (acids/bases). [11] | Disproportionation, hygroscopicity, common ion effect. [11] |
| Amorphous Solid Dispersion (ASD) | Converts API to a high-energy amorphous state. [12] | Non-ionizable, crystalline compounds (BCS II). [13] | Physical instability (recrystallization), polymer selection. [12][14] |
| Co-solvents | Reduces the polarity of the aqueous solvent system. [9][] | Non-polar compounds for liquid formulations. | Precipitation upon dilution, potential toxicity. [] |
| Prodrug Approach | Covalently attaches a soluble promoiety, cleaved in vivo. [15] | Compounds with very low solubility or permeability. | Complex synthesis, unpredictable cleavage kinetics. [16] |
Q: When is a prodrug approach the right choice?
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical cleavage. [15]This strategy is typically considered when other methods have failed or are insufficient.
-
Mechanism: A water-soluble group (promoiety), such as a phosphate, amino acid, or peptide, is covalently attached to the parent drug. [17]This new molecule (the prodrug) has significantly higher aqueous solubility. After administration, enzymes in the body cleave the promoiety, releasing the active parent drug at the site of action. [15]* When to Use: The prodrug approach is a powerful but complex strategy. It should be considered when:
Section 3: Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol allows for the rapid assessment of the apparent solubility of your derivatives.
Materials:
-
This compound derivatives
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (polypropylene for stock, clear UV-plate for reading)
-
Multi-channel pipette
-
Plate reader with 280-400 nm wavelength capability
Methodology:
-
Prepare Stock Solutions: Create 10 mM stock solutions of each derivative in 100% DMSO in a 96-well polypropylene plate.
-
Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a clear 96-well plate.
-
Initiate Precipitation: Using a multi-channel pipette, add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Incubate: Cover the plate and incubate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measure Absorbance: After incubation, measure the absorbance of each well at a wavelength where the compound absorbs but the buffer does not (scan from 280-400 nm to determine λ_max). The turbidity caused by precipitated compound will scatter light.
-
Filter and Re-read (Optional but Recommended): To get a more accurate reading of the dissolved compound, filter the assay plate into a new clear plate using a 96-well filter plate (e.g., 0.45 µm) and then read the absorbance of the filtrate.
-
Quantify: Compare the absorbance of the filtered sample to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble) to calculate the concentration.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is a lab-scale method to quickly screen polymers for their ability to form a stable ASD with your compound.
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP, HPMCAS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
Rotary evaporator or vacuum oven.
Methodology:
-
Select a Solvent: Identify a common volatile solvent in which both your derivative and the selected polymer are freely soluble.
-
Prepare Solution: Prepare a solution containing the drug and polymer. A common starting point is a 1:3 or 1:4 drug-to-polymer weight ratio. For example, dissolve 50 mg of your derivative and 150 mg of PVP in 10 mL of methanol.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. Continue evaporation until a thin, clear film is formed on the flask wall.
-
Final Drying: Scrape the solid material from the flask and place it in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Characterization: The resulting powder should be analyzed to confirm its amorphous nature. Techniques like Powder X-Ray Diffraction (PXRD) are essential. A successful ASD will show a broad "halo" pattern, whereas a crystalline sample will show sharp peaks.
-
Solubility Testing: Test the aqueous solubility of the ASD powder using the kinetic solubility protocol. The powder should dissolve much more rapidly and to a higher concentration than the original crystalline material.
References
- Seron, T. H., & Sladek, F. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [https://vertexaisearch.cloud.google.
- Hegedüs, C., & Fábián, L. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 9(4), 45. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJ_kgTLiJYwksh1MYG4fgGgC5vq38sI6ehqRVAlDqgF-vymAtWzEfRZ8MpJeimQ3chsEDSFs9piYUZroF8ojWjBS9y5p_7Waw1PXolJEwE0nyu-OMSBFoVOqeV_0WNDZxRw==]
- Singh, A., & Worku, Z. A. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 106(10), 2897-2909. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt3MAFkmMdhPXqHrngVCJgCm7vPH9sh0LlX_V-dKKM78lwBewelH3BoRk-u_SlZxtEVmCnWOxRf1tRrstmd_2OWxmgl6QBjiapS1_SXwgH0-11MyRrDztLqYJXw0OISB4FHAWEDtt3oVKDwA==]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 85(3), 299-307. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk_Ns9RnK-nkARe1Mz5snwyIreCqXXhMm5TzFOapC5wmcI41qw8XZXbTDtJdOJlIzMLOJ-f0q6BiClwfPafcXrKOunMLrDFyocMdjbvvYIsHyooGHsyEJhESJvWBDPNUU47adwmyQ4djq9x3B0nGSwNdJ_h6lbopQbNiVPMY3uOR5CzbUdulMBRQjO4XyIbdbWxNcKzKsQ0ZVl]
- Various Authors. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqpoRHtMYTud5sZUBHcYqWq6dTmQWHzY50wixjzc__dYFiHksabg6UsJOuU0pB2w9-Oj4acZcgvDfpU3vKRPeMioSnYZAeIqyiN3INfd_4sH7xowS27bV_LytIO0DM5if5qUzmP2vVl1EvpcLqEORmf_Pt922zvsUrTrBsgM1hCYmvRrLtClQSVR7KfNFOlfnAkZW3u0dmJjOUgsRU-it3]
- ResearchGate Discussion. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGSUEsMz3x1VpK0h_z_Rx6-KMBLqa0b1jgPhIfR3m_WF_GN_j6BD-4x_x6_VKjxVYkinMiqhAEcriGdbdonSfq3-Qu-B6aqv_-phaiINDjkrr28CiY23ZwUSZy1BdJaBNM7jE4g3YPO4TuWcSjbEa06ONb7NgVUZwMuFcjdc7Sh5lUkpU617SOgEkS1OxwTendmqqI2zEtk8=]
- Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5MtETLEHn78H0TE-gvRA7cMuYGxfhhK_4S0m-eec8uazoCr20hwe6PKRiIYn4KhABg9dMVZYe3PDpcyBRj8qk_DOYOGNXiLhp3QtDRvy3kAxhYDxVREsBZzspr3wJpp-asZv6A7YuzrWlV7v6j3YKPYRPD_A0iBbBApnLVr-ezaQbYX2B6kaTlfIJdEeAmEsEGzcV6tgNBbFL5euTug0qFVS9ks56Qao8Xx7fEiteUmMvH4TNiknN430mgfFKKc189Q==]
- Lee, P. (n.d.). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs. University of Toronto T-Space. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9UdYfbsXL6iQIaqgVD-mq3KC23TMqZfTnHXDsLWmPLeZrH4J--eaNJTEKHhXnD5KHVjhOYzWuRW2vIjh3QLEMUeKr-QGc1nqAFh2jY0b1yNUHhsDtS9gjYVX2BdeSMrVAhtzWaDq7A1UjSSeWiHKu38Dby6AegboUTm8spSlnq9X_7fVvtnNh-0LMXv7KQdpjdFP0KTFQKxbxgOv8dj0=]
- Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp5IhIffkx9uK2xn1WDmgumRS47cimNqBgj4olKWso2-UqC9BpffO-V6vtrWZVwow7vaXxoYG7fDXksluIHrtMHKj0yUAQy0yINoQZrJsNBVXL6IBmMcMFZDzHd-ucEzVvKu_4AKU7LVeEJbJ0HVwyaoL-6VHIB3-7wdSH5Z1RFL7BrpYiGDzl1UcsvSBbeyyxSaaVkWHc_AL9w1M_08t4k8vYE1rX-B2oCN-g0__w5ozyVitLHT_5go7aHSj9vf-v4Q==]
- Müller, R. H., & Jacobs, C. (2002). Drug delivery strategies for poorly water-soluble drugs. Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqO-IVcyDjyOt4CPcgTdynK6sUZsuBYl2V8IHyV6iafE1dQw0yRuff8W0m4ILtBn7lx97UONIWdgfb0MunYFt6pyts_8Zrm6xsbJLqicRbB5DGqrFjq-Df8lsXRnD_QxMU7w_JU_7FzDb2pbn9Avqhul0Ebl99AWrsRGPZvM=]
- Seppic. (2024). Solubility enhancement with amorphous solid dispersions. Seppic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS83_YqOdxDLkS_9ji-3QSGPzkmClFJrdACRHZVROsF9VnQdaXoxp990M4HaoJd0DnIGUeVuiyMJ6q9oKjJyA05gGvBYj2870xrI6UGTeK-GFsRsJVy4vIyXadZXemGrHd68Swr5JOVeozH1I-lqOM-zonoo_jDDC7yWaswwQqqfqaqLYWOvoWwOgUEoYJiw8=]
- Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHec9PXDKIIBMlV2u5aSgOHZvhBRtGezrz0xRN5eY_VxQ8yKTX71xcq8KqtQHk5nz8OKgKolCPvvi1YzlQby46rd3ipKXmVYu6q5OKMNquQ6o__o8vUnVA92npwkOYjExHi]
- Papageorgiou, G. Z., & Bikiaris, D. N. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Pharmaceutics, 10(4), 209. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmKqq-J2CQUiEOy9YEum8noZ40Dv5YIReUyyEtcHt9XJl4YPNQ4XJLYDYXx04lZyWRdNu733qeO2ZIFwup0ijZYnT5X8BiJBGb5kbg93Hu8Fn4B8KHQ0Sw9b9n881q7QJeFzgy6P0IBPP_kw==]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER1JZY8hMeF7i8QlrwFnQ26b1hGs4hZ8nrnKH3XNrxyUDCOzy4HdcM9aff8sVYq6PqyEsSJBedQzhvDEv9lhARAj2B0x5XC0T3vYVFYbXU6WZBBMqetHWTgQS78zOWUdiGm66oYAs8B1R9Wqgzu79LJt1AoWAX2WdiLdsja2NIS_aHwHoma0tAFchvMifL1ZjAXDdgpw_149cxTVFtb1fd1Zf-4VxqXN8gbFl9H6vRh1Z9lvgju9Om3LplHA==]
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WcMOLdpVocLbKj8so6X5UJIi15ClvkoZ4U87R1PB0Pq1_Mo5ugTsWFeKaHD7VyLFSIrSjWS99DZHzxf6GytCvUvf_thRPX-_tAemOopsWTC-w8jHv1zF4qfWct0uNBtdW5BupdqTx8AKB07f6Uy_JqoQocO4ufo3mz__vfdZ1LykdaR8YLuLNIX1_kqSbRDsN-NqVcFt7o3-B9FMp0pdLyXdoWKYWjJJrWF0qeeGJo7jAOh6xBNaM3iAIhbsQaP4K9TRfvLmQg==]
- Merck Millipore. (n.d.). Solubility Enhancement: Improving Bioavailability of Solid Formulations. Merck Millipore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhlPOggCI_o0m6sRCA8m8F0hJWf66_gdF4pRsBvmQfrNhWJ7v4WgQ4CIIz9H--8TFJ3Vhcy7vNgPOCGMWBvjbLXFfc2mJ5ke8a0-Vctz1wD4UM29WGSTYQq3T8A2O8v6GTnwtOcN3FqoN_9vab62TfhTGB4ot4jnEly-R7T0O1Johno7gElg1PkT9OWntOElakuTg8OcrQHd3km0b9EAqxGUCFCDm7oumvWfLf7hofupgPYemuZ3gkd4jafZFxcuA=]
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwV7FraE3NLWVIxpSq9ymoeSiF8FQf6zZ-Cof3CatMq5BVwA-Xaha70zLQGKC0ybfNep7AKKj4BWYiNr3ocMBAWriclOgx1SbEK6teqFM60X7VbePZ0B39wiHkPPIrjQO8mhB00Zgdr5DX6amkMm0KA5upetwQYinKy2ZnzmtvRm5-ijNMIXX-8MiahRx_pjObdJRwjQ1fuxY3muCSUy1kV9jsr9UB3TmcVP74T4hMnU1Ud3p1_Z3QPin3jg==]
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8UghLZYeqJkp-nlrt3IhY7zS8_kI2UJ83ruEc8HfgCo7uO4AazWgF0QvNJE1L4i10Jzi5aiy03UEDf8Q8_R6sfkotqSngCX4Sa6wxxYpBkv7YlCMGO7bfOi924AeYuXTL86J7NJkyyoSDo7O1OyQ9ZCNT5KeGIPjtHAY6WCgOcdUWtC94e9fmlH3v0kJkO2_vEsI1J23EqOIP2Q==]
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6EAVgrFl9P7koyBDfD4ZK-bxRD-yX6GZiLvQKiAb8ZxOHpHRLbeHDTbkOGAY4YfZQW9PqXPH8rNx-zG_N2OnkU6RFr_ubzSMiHwfIe1c1RKIuuFhVJxh3dRzr3OPuhn4Zixc0s0jMdkOblXVHdWZ12fP6Cuj72XfUqYs=]
- de Oliveira, R. S., & da Silva, V. B. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(12), 3148. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0_AulE8sWFU31K6G-EA4MI6BYpbTglJcUGK57KONGDvIMGS-_9vSeAFVLqtl-xJMN2lIWlBxbhwTOyycPhMIAScNiYRdCHb2nCY-Cl12uXV-uIdcF28Mh8qM2gZM2_dXUFMUa2EAq8GL1Bg==]
- Singh, A., & Van den Mooter, G. (2016). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 6(3), 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88GuTjv284lGJn1Ec35on39CNbPMMpFfI4C1ZGGnRV1D-P02O193d0LDABggYQtswqZr6cy-IEHlUr5q_PU1d9mkwtk7IIFcLgLKS_7oeTXBQuqS5GtuD0Psgh7DutvNRHIAE5HGy-GVivmtypY60X2w-RT_JOL9g]
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMrLJ-hGtKuNhtrdr7kBZZZiYYMrUOmSYQ1zdNIoKngQ5gyw7bYCT5DrIYLtnkLdlPUlEpWaDBUzpZ0NbEGcATo9HzvkRtKNutF6HIbpOYCKoX6R_EGiFA2IJsoi06M24BXZddMd_Zpbiz30Ao23HjxcKQtrGeoA75MaDcjGtLpFyU4ML5NDo-U7xydG2H5rBS9Gs8laS2ueUi59zV1_aQkCYRIX0EhiU=]
- Ali, S. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Pharmaceutical Outsourcing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFARaWdR-T9WNRXpb87mmckvYb6ivYBB0A53jYaFn3GV6ZxDy9lAX6bQrJaEgaHILPvUO1hHYOzG9XSfafVGDhTzogUP2nvJPuxvGbV_8UOM2NkEdhyytpyMvs-09Vit16slWTV07QfffuCUWZINtMvm-ZiRxp_2PuIRvMTYgaC0if72bD-TkSlAsFG_QwDsXw=]
- Zhang, J., & Han, B. (2007). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. The Journal of Physical Chemistry B, 111(48), 13561-13567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4wwkmV6HgTw2pKxZjA2DzvwMuMGLWGHuj1qWRkO-xXxts6pTV_Z3RDqGsdlZEbt5Ge8LFHa443OWkXAX_5svI7AXCxlchvliDOAZIfvdHW9gZuwT7NWw-xuGuTaalCAwgVeqOKiMZVJnNGVE5hdFiURc3CXctGpMkFQ4SEKQt5OljhmBS6l_ljXUVOmQPiThibapo5tEMHzZVOmgHiSi1vk8zzF5v2I0NUfD91hqFyo-0iXcUlb4g67cSPesRVD7W1ptx4IakzmrNTkksusMqHg=]
- Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(15), 3213-3224. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKymkvtKiNZlYPwFH-5J_z_COawUiOo-9q1f9RBA_U-jwSWepZEXEXSLlxN2gl21zVdS-IgwFUWFE5vvvNXUX4QGLWhuJIL1yx_t0Hzo5zfy29Nrf3gU-W3BEymocx5NESCTkkEzdp1w23A==]
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvzXiArHneZlcbWvZFcqKRQ6aNC8WU-Z_feQDZN6au8gyvmTKrpPuopv7LoLjQJSdbXHjOO_jfU6ZL5cGanqDwwwC7iIC9_WHCHgTVhM51Qbqoq8GLKBoIJ9vUsemtUrrbxU15Ai4=]
- Di, L., & Kerns, E. H. (2016). Improving solubility via structural modification. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy5SgryPJwBkarEU850-hboV0m0sIskYsumjcn7w3cnznXm_HiZpMFjUXP7Hv_F6-zwJJEMsVerxnITj8_ZKefHSddv21mUwJfuS9Y_OT_P2gEb3PhBzDZFKaDCX8pQYhvn_lhV45ngg8MhcqLEtJ7Vm2tbN9t0Yk5DmMIQ0Nfy1yhIlJ3YmqaEdnqftZHuL23vAaRoUnDrAblo2hF]
- ResearchGate. (n.d.). This compound. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF47ZC2-56G1oPa4o68N29BwGsuqR5RZiBnp2PXbJ_CN0_HODX-6_aPt0f1ND3GDwL5bgz12Znh6NCaPyO9M_vVgT82URqmx7GH9DFVK5MEXf7k6B3LroML9htxWnO32QNvWMH4sk_nyk-Ol69foFMP52Tu4Zg6MTTvdPqYL8I=]
- Weiss, K. C., & Hiemstra, C. (2018). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Pharmaceutics, 10(4), 202. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMbYQsFqLYKOtJZnoNKvF2HAANeLgEB_Xv6kvQXYGuvPoVfYELVTSpAEC-3WJYSDQmKjeQeVyvC8SuI8Db85M5AI2y_m13g9I-I12yUubnb0IfHSN26zbV0Ja31ixDgavPyTEOmiI4hNtcRg==]
- Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178-179. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuL65LByFGFvTjqAui4WXhWG0wMn4HD2FBzcP6kJBMHBuWPX1_gjEAqJ5vl-JcysHTe7ysp1PfY_3to03Ek6MALOpn-ZSuoF1uLFJLwPqyI5DRoBUIZvjBEqyIkIo1tKM1e9udRWTYqpzjCXe3t0dLZiKfhkpTnFJDIdPEaUMzHZl5Sql4smBDBY-F-2qcuwYsSwLoBcv4CG4bNxkYRcbX8g6cxUzud-a]
- Kumar, S., & Singh, R. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Jg9dX4_GyCYSV09-XSu15nHuPtm3VymQNqbZrayEqtup5dTsN2YrTqyVd9wnXiMgAeZAjadikx_np_8YHgHJvtiT3O_05I1DX3TYaabLv6Aj2l5H9aqXNyJls3ODvfnsBZwgwkCdwUmrJnIoZq5NH9X2ggVywrMvwKIT5dSHpEVcyO8XvMdjJ7ioNnSayj1FhdMClOKuRJ1hj-oGVQCtdQEZXfDkjesjTq7NQCZ9UkypL819VkBF5RSwPAX7Vsmx37xK3tSlovRLQLfTjNDQ7pVh6A==]
- da Silva, V. B., & de Oliveira, R. S. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(7), 1898. [https://vertexaisearch.cloud.google.
- ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NNpyVB_I43FCgjTsKMToQf6OUsj50c9HPcQ-mGEZH19-T0vSctSIbhOz9OJqZOdZuzvnshKDWCCAf70FBJPtiw91HPDNo-5DqkuKtbkyixJtQ8fxNAmjVD7XfWlMNxOjs5R0o_kcoTx3bdL2HRQO6QFx1lbn-hWADB5T1K9x9glDr-33324_5ng1P-w6DZDg2aGfTTYx31uY9774N_8JYDQnDGWvIds=]
- Martin, C., & Schue, F. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 25(18), 4239. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOMtE3L-4LsG77RVlLrsFdm2n4MtmiSwr1zcNwtmLqQdb7S3N2mtPGvYL_WTRA-HE29JYZoTJZg4u-N9QiI4VjB7vnyUcHW9cftEC8CKa6_QvkWGjim_m4LTeO4gcyKISCn9YnlEPjnFnB6CY=]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAlv5RQpsb94_Dz-qUKHbdYbOdbgx5RRZIpsg0gt-XFHwk6ULeCaDtDpsLwDwfXCPhzeCAeqHEJm9CQPpaM9iX4Z-ch1BDtdj6sUbG4c4mfPavOCM_6YxCgcXQDlBItHtPJ78trRBJ0aBJGKGY_fz366pHunNIF7M=]
- Sharma, A., & Jain, C. P. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 160-168. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7lxOzYIHWuB2pTY802hyc_rhHsxsEJf0dlrAeMSGlfBk_CUxaYrBkyJRgSMxwvtuuLtv-u7F7VmYqAkKQ_TkLLFvQEbA59LINQObd9OtzTTHv9wtOiVp38bnykn6LpOuPkj-pTv2LxqOKSvDEMJYZDza]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsG1fjvFxRp3_mKRztFyHmrikFIJR4bwDwQA4lrYIF8L9VmohJaJPoDc91yxo4lcEkRIamIe4GwpUgJfs6OK6SHiayVc7Fu4MvGWT9DymtRR_oFzA3qAoW0SG74yoK_ZjNVGQ7aoCOTI2Sz02DIDCctyg94Wi60B-23LkNcpkC9AmBByB-NaIA]
- ResearchGate. (n.d.). Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwECEv8YL-GmM1A7PVKhwQQnBnHLpbdjdV2HKZ6GVUhwO2eeBOKIxvm3hHfCBHmcDJmLxXpf-kRMfIYZdEaKRXfEujVtvpsmcPWnFMtcjXIDT2paJ7wVQkn73VKniZqHTxsWZnMwczdo9F6KEBBPTK9gMpkMdib_nrTf3V2rr2-ZskCn3eaTpXa1EulcneIp5bE8U20CNDcGPHH4V3dJ0QkRnvsesT2OFR56YsrCtqR_fVx2UAkSSlJoDgPNIuCVQu4m4vC94cz1D3sfQFw==]
- Waring, M. J. (Ed.). (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfVHN3KcEnPoTDfBI9-x01yADc3tCuUmLmCUXX5BVKOgVpmQM7nDfJ-Q9BFcs2kAOiIdyJQ_2oE68FOHrlC0ht3G7nlOLHD-bwFVO9agNiWEgWwv4qk-aKpGbAIsIyw3pTiB5_lw9dF9Phwe1LvIyE3EOwZvOwEhziGMW20kM1ZeU1LRZT_CfdHLv1ewVqn7QHdY3X]
- ResearchGate. (n.d.). Morpholine-2,5-diones - Their Preparation and Exploitation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1nAm8C2VKlcPat1Quf5PpJCTumri2d77P-CnLSgemC6UQFpQqWL9m63ji7j9ttwzzzeW5mKPP2lj38yR5SY_FvGciN_-f00DYWdAP4mxyoc7NxH-D1bNIsXI9UNsJNbK3zd8uwrLmN73K1xTnicuM2mVxIwDYeX-ZXWDn__hjd9RP5ajkyeaZyiyejImBV9Deh1s4KVosS1_8rywVs3CyhXFPMPB]
- ResearchGate. (n.d.). Synthesis of this compound derivatives and polymerization reaction. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECd--H4SV4Ntk_rUHlNnoDjUNQ7b-ELnJUOCYKUmRUUWkkx0FIgA0-wKP0fs3Wt2Jvc4lLW7BCsuxIiKF7lDmyGzL8jCprKBShMpUynAH4SA1eC-rVQmMMQ4NK8tiGbi0FwhbD7WnAWU7sr7dUS-FozN8tUNNdGopAESCOgeXpU8m5E9X6KJT6Vwb-qO4JZqt3GeYbnWiu7yT6wJAnQ_F6ktIJmOeT0MRReEUaPvEx6K2op6U3]
- ChemicalBook. (2024). Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0pJsdXOzCrfy5j5rB9Cq-ULDyqejFqCvJc3wU_5JG6bpXNzJ8yVDsbxnShS5lu8XwhC6ZRwKrYIntwqob7tnVmVVNOEHVbqY5bVptIFZI1bBbCwCQsQcyKVSZe1yM3Jymv72XMYQBY4ry425eDcw2mhBRAJ0lFMmJGi72QkNl1UJFojHGfVgj-Fp_SoHlFeEEyQSb9Q==]
- National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEutpFjsJeJmD5hQZGX8ZjDCbmhrr89ZfcSQ3_WTUPQreyrG5s1RMFOBuNGe9V_IhCgwcMvwwpAki03wtODjdfEFGLFMUESd3cAicEq1XjxxPHqC9ZigZCYgLY5l1L_8JmsDmY7TJkwDcpx8uQ=]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. seppic.com [seppic.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. johronline.com [johronline.com]
- 16. mdpi.com [mdpi.com]
- 17. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Navigating Morpholine-2,5-dione Modifications: A Technical Guide to Preventing Side-Chain Reactions
For Immediate Release to the Scientific Community
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morpholine-2,5-dione scaffolds. As a Senior Application Scientist, I've observed the immense potential of these structures in medicinal chemistry and materials science. However, their unique combination of ester and amide functionalities within a constrained cyclic system presents specific challenges during side-chain modification. This guide is designed to provide you with in-depth, field-proven insights to anticipate and prevent common side-chain reactions, ensuring the integrity of your target molecules.
Understanding the Reactivity Landscape of Morpholine-2,5-diones
The this compound core, a cyclic depsipeptide, possesses a delicate balance of reactivity. The ester linkage is susceptible to nucleophilic attack and hydrolysis, particularly under basic or acidic conditions, while the amide bond is more robust but not entirely inert.[1][2][3] The protons alpha to the carbonyl groups can be abstracted to form enolates, creating nucleophilic centers for alkylation or acylation. However, this can also lead to undesired side reactions, including racemization and reaction at multiple sites.[4][5]
A key challenge in modifying the side chains of morpholine-2,5-diones is achieving chemoselectivity—targeting the desired functional group on the side chain without compromising the integrity of the core ring structure. This guide will address the most common issues encountered in the lab and provide actionable troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm observing significant epimerization at the stereocenter of the amino acid residue during my side-chain modification. What's causing this and how can I prevent it?
The Root Cause: Enolate Formation and Proton Exchange
Epimerization, the inversion of a stereocenter, is a common pitfall when using basic conditions to modify side chains on morpholine-2,5-diones.[4][6] The use of a base to deprotonate a functional group on the side chain can also lead to the abstraction of the alpha-proton at the C6 position (adjacent to the amide carbonyl), forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers.[6] This is particularly problematic when strong, non-sterically hindered bases are used.
Preventative Strategies & Protocols:
-
Choice of Base is Critical: Opt for sterically hindered, non-nucleophilic bases. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred over smaller bases like sodium hydride or potassium tert-butoxide at low temperatures.
-
Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation. Typically, enolate formation is carried out at -78 °C.
-
Rapid Quenching: Once the desired reaction on the side chain is complete, quench the reaction quickly at low temperature with a proton source to minimize the time the enolate intermediate exists.
-
Protecting Group Strategy: If the side chain requires strong basic conditions for modification, consider synthesizing the this compound with the desired side-chain already in place, using an orthogonal protecting group strategy during the initial synthesis of the amino acid or hydroxy acid precursors.[7]
Experimental Protocol: Minimizing Epimerization during Side-Chain Alkylation
This protocol outlines a general procedure for the alkylation of a side-chain ester on a this compound scaffold while minimizing epimerization.
Materials:
-
This compound with a side-chain ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (freshly prepared or titrated solution)
-
Alkyl halide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the this compound substrate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a slight excess (1.05-1.1 equivalents) of LDA solution dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC or LC-MS).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
FAQ 2: My this compound ring is opening during my reaction. How can I improve its stability?
The Root Cause: Hydrolysis of the Ester and Amide Bonds
The this compound ring contains both an ester and an amide linkage, both of which are susceptible to hydrolysis under certain conditions. The ester bond is generally more labile than the amide bond, especially under basic conditions.[1][2][3] Strong nucleophiles, harsh acidic or basic conditions, and prolonged reaction times at elevated temperatures can all lead to ring-opening.
Preventative Strategies & Protocols:
-
pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic reagents are necessary, use them in stoichiometric amounts and for the shortest possible time.
-
Mild Reagents: Whenever possible, choose milder reagents for your transformations. For example, for deprotection of a side-chain protecting group, select a method that does not require strong acids or bases.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions if you are using reagents that can be hydrolyzed to form acidic or basic byproducts.
-
Temperature Management: Avoid heating the reaction mixture for extended periods, as this can accelerate the rate of hydrolysis.
Data Summary: Relative Stability of Functional Groups
| Functional Group | Conditions to Avoid | Recommended Conditions |
| Ester (in ring) | Strong aqueous base (e.g., NaOH, KOH), strong acid (e.g., HCl, H2SO4) with heat | Anhydrous conditions, mild bases (e.g., DIPEA, Et3N), short reaction times |
| Amide (in ring) | Very strong acid or base with prolonged heating | Generally stable under conditions used for most side-chain modifications |
| Side-Chain Ester | Similar to ring ester | Orthogonal protecting groups (e.g., t-butyl ester) for selective removal |
| Side-Chain Amide | Similar to ring amide | Generally stable |
Visualizing Reaction Pathways and Prevention Strategies
Diagram 1: Epimerization Pathway
Caption: Epimerization via enolate formation.
Diagram 2: Chemoselective Modification Workflow
Caption: Ideal workflow for side-chain modification.
Concluding Remarks
The successful modification of this compound side chains hinges on a thorough understanding of the scaffold's reactivity and the careful selection of reaction conditions. By prioritizing chemoselectivity through the use of appropriate protecting groups, mild reagents, and stringent control of temperature and pH, researchers can effectively mitigate the risk of common side reactions such as epimerization and ring-opening. This guide serves as a starting point for troubleshooting your synthetic challenges. For further inquiries or specific application support, do not hesitate to reach out to our technical team.
References
- This compound | Request PDF - ResearchGate.
- Rodriguez Aristegui, S., Desage El-Murr, M., Golding, B. T., Griffin, R. J., & Hardcastle, I. R. (2006). Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. Organic letters, 8(26), 5927–5929.
- Lecerf-Schmidt, F., Scomparin, A., Guidetti, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(1), 847–857.
- Ferreira, P. M., & Ferreira, L. S. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(14), 5334.
- Appel, J., Wigh, T., Kreye, F., et al. (2012). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions, 41(2), 558-571.
- Puiggalí, J., Rodríguez-Galán, A., & Franco, L. (2006). This compound. Acta Crystallographica Section C Crystal Structure Communications, 62(5), o262-o264.
- Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids | Request PDF.
- Chapter 1: Enolate Alkylations.
- Why do amides require much harsher conditions for hydrolysis than esters? - Quora.
- Synthesis of this compound derivatives and polymerization reaction. - ResearchGate.
- Göpfert, A., et al. (2021). Cyclooctyne End-Functionalized Poly(this compound)s. Macromolecular Rapid Communications, 42(1).
- (PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction - ResearchGate.
- Kourounakis, A. P., & Kourounakis, P. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(7), 549-570.
- Amide vs ester hydrolysis and resonance : r/chemhelp - Reddit.
- Lindsey, J. S. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 26(16), 4930.
- 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts.
- Rossi, S. A., & Watson, D. A. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 92(9), 1464-1473.
- Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium‐Catalyzed Asymmetric Allylic Alkylation - OUCI.
- Hahn, C., et al. (2015). Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation. Biomacromolecules, 16(2), 526-535.
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Request PDF.
- Lim, H. S., & Pentelute, B. L. (2015). Convergent Diversity-Oriented Side-Chain Macrocyclization Scan for Unprotected Polypeptides. Journal of the American Chemical Society, 137(42), 13698-13707.
- Amino Acid Derivatives for Peptide Synthesis.
- Dirauf, M., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted this compound Derivatives. Macromolecular Rapid Communications, 39(23), e1800433.
- Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 273-281.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
- Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram - ResearchGate.
- Pedersen, S. L., & Jensen, K. J. (2013). Peptide release, side-chain deprotection, work-up, and isolation. Methods in molecular biology, 1047, 43–63.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500.
- Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 273-281.
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalysts for the Ring-Opening Polymerization of Morpholine-2,5-dione
The synthesis of well-defined poly(ester amide)s (PEAs) through the ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs) is a rapidly advancing field, driven by the increasing demand for biodegradable and biocompatible materials in biomedical applications such as drug delivery and tissue engineering.[1][2] The choice of catalyst is paramount in controlling the polymerization process, dictating key polymer characteristics including molecular weight, dispersity, and end-group fidelity. This guide provides a comparative analysis of the primary catalyst systems employed for MD ROP, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.
The Significance of Controlled Morpholine-2,5-dione ROP
Morpholine-2,5-diones, cyclic dimers of α-amino acids and α-hydroxy acids, are versatile monomers for the synthesis of polydepsipeptides (PDPs), a class of PEAs with alternating ester and amide linkages.[3][4] This unique backbone structure imparts a combination of desirable properties, including the thermal stability and mechanical strength of polyamides, coupled with the inherent degradability of polyesters.[3][4] Achieving control over the ROP of MDs is crucial for tailoring these properties to specific applications. An ideal catalyst should offer high conversion rates, predictable molecular weights based on the monomer-to-initiator ratio, and narrow molecular weight distributions (low dispersity, Đ).
This guide will explore three major classes of catalysts for MD ROP: organometallic catalysts, organic catalysts, and enzymatic catalysts. Each class presents distinct advantages and disadvantages in terms of efficiency, control, and biocompatibility.
Organometallic Catalysts: The Workhorse with Caveats
Organometallic compounds, particularly tin(II) 2-ethylhexanoate (Sn(Oct)₂), have historically been the most common catalysts for the ROP of cyclic esters, including morpholine-2,5-diones.[1][2]
Mechanism of Action
The generally accepted mechanism for Sn(Oct)₂-catalyzed ROP of cyclic esters involves a coordination-insertion mechanism. The tin catalyst activates the monomer by coordinating to the carbonyl oxygen of the ester group. An initiator, typically an alcohol like benzyl alcohol, then attacks the activated carbonyl carbon, leading to the ring-opening of the monomer and the formation of a tin-alkoxide propagating species. This process continues with the sequential insertion of monomer units.
Figure 2: Mechanism of DBU/Thiourea co-catalyzed ROP of this compound.
Performance and Advantages
The use of organocatalysts like DBU/Thiourea offers several key advantages. The polymerization can proceed in a well-controlled manner, yielding polymers with predictable molecular weights and low dispersities (Đ often below 1.2). [3][5]This level of control allows for the synthesis of well-defined block copolymers. [3][4]Moreover, the reactions can often be conducted at room temperature, which is beneficial for temperature-sensitive monomers or functional groups. [6]The absence of metal catalysts is a significant benefit for biomedical applications, eliminating concerns about toxicity from residual catalyst.
| Catalyst System | Monomer | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ | Reference |
| DBU/TU/BnOH | Methionine-derived MD | RT | 1 | >95 | 8.1 - 28.2 | 1.07 - 1.12 | [5] |
| TBD/TU/BnOH | Various MDs | RT | - | High | Controlled | Low (<1.2) | [3][4] |
| DBU/TU/BCN-OH | Val, Ile, Phe-derived MDs | RT | - | up to 80 | Controlled | <1.25 | [6][7] |
Table 2: Performance of Organic Catalysts in this compound ROP
Enzymatic Catalysts: The "Green" Alternative
Enzymatic catalysis, particularly using lipases, presents a biocompatible and environmentally friendly approach to the ROP of morpholine-2,5-diones. [7][8]Lipases, such as Candida antarctica Lipase B (CALB), are effective catalysts for the synthesis of polyesters and their derivatives. [9][10]
Mechanism of Action
The enzymatic ROP is believed to proceed through a mechanism involving the active site of the lipase, typically a serine residue. The monomer is activated by the enzyme, followed by nucleophilic attack from the serine hydroxyl group, leading to a ring-opened acyl-enzyme intermediate. This intermediate then reacts with an initiator (which can be water or an alcohol) or the hydroxyl end-group of a growing polymer chain to release the elongated polymer and regenerate the active enzyme.
Figure 3: Simplified mechanism of Lipase-catalyzed ROP of this compound.
Performance and Considerations
Enzymatic ROP offers the significant advantage of being a "green" process, operating under mild conditions and avoiding the use of potentially toxic catalysts. [9]However, the control over polymerization is often less precise compared to organocatalytic methods, sometimes resulting in broader molecular weight distributions. The reaction rates can also be slower, requiring longer reaction times. [11]The activity and stability of the enzyme can be influenced by factors such as temperature, solvent, and water content. [11][12]
| Catalyst | Monomer | Temp. (°C) | Time (days) | Conversion (%) | Mₙ (Da) | Đ | Reference |
|---|---|---|---|---|---|---|---|
| Porcine Pancreatic Lipase | 6(S)-methyl-MD | 100 | 3 | ~75 | 8,200 - 12,100 | - | [11] |
| Pseudomonas cepacia Lipase | 6(S)-methyl-MD | 100 | 3 | ~75 | - | - | [11] |
| Candida rugosa Lipase | 6(S)-methyl-MD | 100 | 3 | ~75 | - | - | [11]|
Table 3: Performance of Enzymatic Catalysts in this compound ROP
Experimental Protocol: Organocatalyzed ROP of a Leucine-Derived this compound
This protocol provides a representative example of a controlled ROP of a leucine-derived this compound (MD(Leu)) using a DBU/Thiourea catalyst system.
Materials
-
Leucine-derived this compound (MD(Leu)) (synthesized and purified)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), puriss. (≥99.0%)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)
-
Benzyl alcohol (BnOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow
Figure 4: Experimental workflow for organocatalyzed ROP of MD(Leu).
Step-by-Step Procedure
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of MD(Leu) in anhydrous DCM. The concentration can be adjusted, but a typical starting point is around 0.5 M.
-
Catalyst/Initiator Stock Solution: In a separate flame-dried vial, prepare a stock solution of the catalyst and initiator in anhydrous DCM. For a target degree of polymerization of 100, the molar ratio of [Monomer]:[Initiator]:[DBU]:[TU] would be 100:1:1:10.
-
Initiation of Polymerization: Add the catalyst/initiator stock solution to the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid, to neutralize the DBU catalyst.
-
Isolation of the Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh cold methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mₙ) and dispersity (Đ) using gel permeation chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Conclusion and Future Outlook
The choice of catalyst for the ring-opening polymerization of morpholine-2,5-diones is a critical decision that significantly impacts the properties of the resulting poly(ester amide)s.
-
Organometallic catalysts , such as Sn(Oct)₂, are effective but raise concerns about metal contamination and offer limited control over the polymerization.
-
Enzymatic catalysts provide a "green" and biocompatible route, although they may exhibit slower kinetics and less precise control over the polymer architecture.
-
Organocatalysts , particularly dual systems like DBU/Thiourea, have emerged as the most promising for biomedical applications. They offer excellent control over the polymerization, leading to well-defined polymers with predictable molecular weights and low dispersities, all under mild, metal-free conditions.
Future research in this area will likely focus on the development of new, even more efficient and selective organocatalysts, as well as the expansion of the monomer scope to create functionalized poly(ester amide)s with tailored properties for advanced drug delivery systems, regenerative medicine, and other cutting-edge biomedical applications.
References
- Lipase‐catalyzed ring‐opening polymerization of morpholine‐2,5‐dione derivatives: A novel route to the synthesis of poly(ester amide)s. (2005).
- Shi, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. [Link]
- Lian, R., et al. (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)
- Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society. [Link]
- Chisholm, M. H., et al. (2005). Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Dalton Transactions. [Link]
- Feng, J., & Guo, J. (2005). Lipase‐catalyzed ring‐opening polymerization of 6(S)‐methyl‐morpholine‐2,5‐dione. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019). FAO AGRIS. [Link]
- Fonseca, A. C., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019).
- Schreiber, J., et al. (2021). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). ACS Omega. [Link]
- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4. (2005). PubMed. [Link]
- Morpholine-2,5-diones - Their Preparation and Exploitation. (2012).
- Synthesis of this compound derivatives and polymerization reaction. (2011).
- Dove, A. P. (2010).
- Kricheldorf, H. R., & Eggerstedt, S. (1998). Polylactones, 45. Homo‐ and Copolymerizations of 3‐Methylmorpholine‐2,5‐dione Initiated With a Cyclic Tin Alkoxide.
- McDaniel, M. P. (2021).
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019). figshare. [Link]
- 1,8-Diazabicyclo(5.4.0)undec-7-ene. Wikipedia. [Link]
- Gode, M., et al. (2017). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC. [Link]
- Liu, J., et al. (2019).
- 1,8-Diazabicycloundec-7-ene. (2015). YouTube. [Link]
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Carl ROTH. [Link]
- Weber, H. K., et al. (2020). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. MDPI. [Link]
- Sobczak, M., et al. (2010). Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II)
- Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature.
- van der Meulen, I., et al. (2008). Minimization of residual tin in the controlled Sn (II) octoate catalyzed polymerization of caprolactone.
- Abdullah, M. A., et al. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC. [Link]
- Kricheldorf, H. R., & Krawinkel, T. (2017). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) a. OPUS. [Link]
- van der Mee, L. (2008). Enzymatic catalysis in the synthesis of new polymer architectures and materials. Research portal Eindhoven University of Technology. [Link]
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 重组脂肪酶 B 南极假丝酵母 来源于米曲霉 powder, beige, ~9 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Polymerization of Morpholine-2,5-diones: A Comparative Analysis of Organocatalytic and Metal-Catalyzed Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polydepsipeptides
In the quest for advanced biomaterials, polydepsipeptides (PDPs) have emerged as a highly promising class of polymers. These materials, which are alternating copolymers of α-hydroxy acids and α-amino acids, are synthesized through the Ring-Opening Polymerization (ROP) of morpholine-2,5-diones (MDs).[1][2] The unique combination of ester and amide linkages in their backbone endows PDPs with a desirable balance of properties: the degradability and flexibility of polyesters, coupled with the thermal stability and mechanical strength characteristic of polyamides.[1][2] This tunable structure makes them ideal candidates for sophisticated biomedical applications, including tissue engineering scaffolds, controlled drug delivery systems, and resorbable medical implants.[3][4]
The choice of catalytic system is paramount as it dictates not only the efficiency of the polymerization but also the properties of the resulting polymer and its suitability for clinical use. This guide provides an in-depth, objective comparison between the two dominant catalytic strategies for MD polymerization: traditional metal-based catalysis and the more recent, metal-free organocatalysis. We will delve into the mechanistic underpinnings, comparative performance data, and practical experimental protocols for each approach, empowering you to make an informed decision for your specific research and development needs.
Organocatalytic Ring-Opening Polymerization: Precision and Biocompatibility
Organocatalysis has revolutionized polymer chemistry by offering a metal-free approach to precision polymer synthesis.[5][6] For biomedical applications, this is a critical advantage, as it eliminates concerns of heavy metal contamination and long-term toxicity. The most successful organocatalytic systems for MD polymerization operate via a dual activation mechanism, providing exceptional control over the entire process.
Mechanism of Action: The Thiourea-Amine Synergy
A prominent and highly effective organocatalytic system employs a combination of a thiourea (TU) derivative and a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7][8] This is not a simple acid-base catalysis; it is a sophisticated, cooperative process:
-
Monomer Activation: The thiourea component, through its two N-H protons, forms hydrogen bonds with the carbonyl oxygen of the morpholine-2,5-dione monomer. This hydrogen bonding polarizes the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack.[9]
-
Initiator Activation: Concurrently, the basic DBU activates the initiator, typically an alcohol, by deprotonating its hydroxyl group. This increases the nucleophilicity of the initiator, priming it to attack the activated monomer.[10]
This synergistic activation allows the polymerization to proceed in a highly controlled manner, often at ambient temperatures, leading to polymers with predictable molecular weights and very low dispersity (Đ).[1][7] Other effective organocatalysts include guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which function similarly to DBU.[1][11]
Performance Data: Metal-Catalyzed Polymerization
The data for metal-catalyzed polymerization often shows higher variability in control, particularly with respect to dispersity.
| Monomer Derivative | Catalyst | [M]:[I] Ratio | Temp. | Time | Mn ( kg/mol ) | Đ (PDI) | Reference |
| This compound | Sn(Oct)₂ | 500:1 | 130°C | 16 h | ~4.0 | Broad | [12] |
| D,L-3-Methyl-MD | Sn(Oct)₂ | 1000:1 | 130°C | 16 h | ~5.0 | Broad | [12] |
| MD Blend (Leu, Phe, Ile, Val) | Sn(Oct)₂ | 50:2 | 110°C | 24 h | 4.4 (target) | Not Reported | [13] |
| (3S,6S)-3,6-dimethyl-MD | Sn(Oct)₂ | N/A | N/A | N/A | Low MW Oligomers | Not Reported | [14][15] |
Head-to-Head Comparison: Organocatalysis vs. Metal Catalysis
The choice between these two catalytic systems is a trade-off between established practices and modern demands for purity and precision.
| Feature | Organocatalysis (e.g., DBU/TU) | Metal Catalysis (e.g., Sn(Oct)₂) | Field-Proven Insight |
| Biocompatibility | Excellent . Metal-free, eliminating toxicity concerns for in-vivo applications. [5][6] | Poor to Moderate . Risk of toxic metal residue requires extensive purification. [16] | For any material intended for clinical use or drug development, organocatalysis is the superior, forward-looking choice. |
| Polymerization Control | Excellent . Produces polymers with predictable Mn and low dispersity (Đ ≈ 1.1-1.2). [1][7] | Variable . Often results in broader dispersity (Đ > 1.5) due to side reactions. [1][14][15] | Organocatalysis provides access to well-defined block copolymers and complex architectures that are challenging to achieve with metal catalysts. |
| Reaction Conditions | Mild . Typically proceeds efficiently at room temperature. [8] | Harsh . Often requires high temperatures (110-130°C or higher). [13][12] | Mild conditions preserve sensitive functional groups on the MD side chains, expanding the scope of functional PDPs. |
| Catalyst Activity | Moderate to High. Can be tuned by catalyst choice and loading. | High. Sn(Oct)₂ is known for its rapid polymerization rates at high temperatures. | While metal catalysts can be faster, the control afforded by organocatalysis often outweighs the need for sheer speed in a research context. |
| Monomer Scope | Broad. Well-tolerated by a wide range of functional groups. | Can be limited. Some MDs show poor polymerizability or catalyst deactivation. [14][15] | The robustness and predictability of organocatalysis make it more reliable when exploring novel MD monomers. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. Successful execution should yield polymers with the characteristics described in the data tables, confirming the integrity of the procedure.
Protocol 1: Organocatalytic Polymerization of (S)-3-benzylthis compound (PheG-MD)
Causality: This protocol uses the DBU/TU system to achieve a controlled polymerization. All reagents must be anhydrous, as water can act as a competing initiator, leading to poor control over molecular weight.
Materials:
-
(S)-3-benzylthis compound (PheG-MD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1-(3,5-Bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU)
-
Benzyl alcohol (BnOH), dried over CaH₂
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for precipitation)
Procedure:
-
Preparation: In a nitrogen-purged glovebox, add PheG-MD (e.g., 205 mg, 1.0 mmol, 100 equiv.) and TU (e.g., 37 mg, 0.1 mmol, 10 equiv.) to a dried vial.
-
Dissolution: Add 1.0 mL of anhydrous DCM and stir until all solids are dissolved.
-
Initiation: In a separate vial, prepare a stock solution of DBU and BnOH in DCM. Add the required amount of initiator (BnOH, 0.01 mmol, 1 equiv.) and catalyst (DBU, 0.01 mmol, 1 equiv.) to the monomer solution to start the polymerization.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Termination & Isolation: After achieving high conversion (e.g., 1-2 hours), quench the reaction by adding a few drops of benzoic acid. Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold methanol.
-
Purification: Filter the white precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and dispersity (Đ) using Size Exclusion Chromatography (SEC).
Protocol 2: Metal-Catalyzed Bulk Polymerization of this compound
Causality: This protocol uses Sn(Oct)₂ under bulk (solvent-free) conditions at high temperature, which is typical for this catalyst class. The high temperature is necessary to ensure the monomer is molten and to achieve a reasonable reaction rate.
Materials:
-
This compound (MD)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl alcohol (BnOH)
-
Chloroform or DCM (for dissolution)
-
Methanol (for precipitation)
Procedure:
-
Preparation: Add MD (e.g., 575 mg, 5.0 mmol, 500 equiv.) and BnOH (1.08 mg, 0.01 mmol, 1 equiv.) to a flame-dried Schlenk tube.
-
Purging: Seal the tube, and alternate between vacuum and nitrogen backfill three times to remove air and moisture.
-
Catalyst Addition: Under a positive nitrogen flow, add the Sn(Oct)₂ catalyst (e.g., 4.05 mg, 0.01 mmol, 1 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130°C. The monomer will melt, and the mixture should be stirred magnetically. The viscosity will increase significantly as the polymerization proceeds.
-
Termination & Isolation: After the desired time (e.g., 16 hours), remove the tube from the oil bath and cool to room temperature. Dissolve the solid polymer in a minimal amount of chloroform or DCM.
-
Purification: Precipitate the polymer by adding the solution dropwise into cold methanol.
-
Drying: Filter the polymer and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer by SEC. Expect a broader dispersity compared to the organocatalyzed product.
Conclusion and Outlook
The polymerization of morpholine-2,5-diones is a gateway to a versatile platform of biodegradable polymers. While metal catalysis, particularly with Sn(Oct)₂, represents a historically significant and rapid method, it is hampered by the intrinsic toxicity of metal residues and a general lack of precision.
For the modern researcher, scientist, or drug development professional, organocatalysis is the demonstrably superior strategy. It offers unparalleled control over polymer architecture, yielding well-defined materials with low dispersity under mild, biologically compatible conditions. The absence of metal contaminants is not just an advantage; it is a critical requirement for any material destined for biomedical application. As the demand for functional, smart, and safe biomaterials grows, the precision and purity afforded by organocatalytic methods will continue to drive innovation in this exciting field.
References
- Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules 2020, 53 (24), 10830–10836. [Link]
- Exploration, Optimization, and Application of Supramolecular Thiourea−Amine Catalysts for the Synthesis of Lactide (Co)polymers.
- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2... Dalton Transactions. [Link]
- Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed... PubMed. [Link]
- Organocatalytic Ring-Opening Polymeriz
- Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. PubMed. [Link]
- Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. PMC - NIH. [Link]
- Polymerization of this compound in bulk at 130 8C.
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Deriv
- Biodegradable Polydepsipeptides. PMC - NIH. [Link]
- (PDF) Biodegradable Polydepsipeptides.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives...
- Morpholine-2,5-diones - Their Preparation and Exploitation.
- Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews. [Link]
- Comparison of organocatalysis with conventional catalysis.
- Synthesis of this compound derivatives and polymerization reaction.
- Organic Catalysis for Ring-Opening Polymeriz
- Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
- Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
- Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
- Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. MDPI. [Link]
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Organocatalysis: From Metals to Monumental Catalysis.
- Hexyl-modified this compound-based oligodepsipeptides with relatively low glass transition temperature.
- Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules. [Link]
- Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization and Copolymeriz
- Zinc Complexes of Guanidine– and Amidine–Phenolate Ligands for the Ring-Opening Polymeriz
- Zn(OAc)2-Catalyzing Ring-Opening Polymerization of N-Carboxyanhydrides for the Synthesis of Well-Defined Polypeptides. MDPI. [Link]
- Next Generation of Zinc Bisguanidine Polymerization Catalysts towards Highly Crystalline, Biodegradable Polyesters. PMC - NIH. [Link]
- This compound. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalysis: From Metals to Monumental Catalysis [stuyspec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Comments on the ring-opening polymerization of this compound derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next Generation of Zinc Bisguanidine Polymerization Catalysts towards Highly Crystalline, Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Modeling of Morpholine-2,5-dione Interactions with Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the development of novel therapeutics. The morpholine ring is a well-established privileged structure, frequently incorporated into approved drugs to enhance physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide provides an in-depth technical comparison of the computational modeling of Morpholine-2,5-dione and its derivatives, with a particular focus on their interactions with kinase targets, a critical class of proteins in cellular signaling and disease. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols for computational analysis.
The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, imparts a range of desirable properties in a drug discovery context. The presence of the oxygen atom can enhance aqueous solubility and act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6] The nitrogen atom provides a point for substitution, allowing for the exploration of chemical space and the optimization of binding affinity and selectivity.[6]
This guide will delve into the practical application of computational modeling to understand and predict the interactions of morpholine-containing compounds, using the PI3K/mTOR signaling pathway as a case study. The dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7]
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a common feature in many human cancers, making it one of the most intensely pursued targets for oncology drug discovery.[9]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative Analysis: Morpholine-based Scaffolds vs. Alternatives
A critical aspect of drug design is the selection of an appropriate scaffold that provides the desired balance of potency, selectivity, and drug-like properties. Here, we compare morpholine-containing scaffolds with the structurally related diketopiperazines, another class of privileged structures, in the context of mTOR inhibition.
Morpholine-Substituted Tetrahydroquinolines as a Case Study
A recent study on morpholine-substituted tetrahydroquinoline (THQ) derivatives has demonstrated their potential as potent mTOR inhibitors.[10] Computational studies, including molecular docking and molecular dynamics (MD) simulations, highlighted strong binding interactions and stability within the mTOR active site.[10]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [10] |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [10] |
| Compound 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | [10] |
| Compound 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 | [10] |
| Compound 10d | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | [10] |
| Everolimus (Control) | A549 (Lung Cancer) | Not specified as potent as 10e | [10] |
| 5-Fluorouracil (Control) | A549 (Lung Cancer) | Not specified as potent as 10e | [10] |
Table 1: In vitro antiproliferative activity of morpholine-substituted tetrahydroquinoline derivatives.[10]
The exceptional activity of compounds like 10e underscores the potential of the morpholine scaffold in designing potent mTOR inhibitors.[10] The morpholine moiety in these compounds is proposed to form crucial interactions within the ATP-binding pocket of the kinase.
Diketopiperazines: A Structurally Related Scaffold
2,5-Diketopiperazines (DKPs) are cyclic dipeptides that have also been explored as scaffolds for various biological targets, including as inhibitors of the MDM2-p53 interaction and as selective histone deacetylase 6 (HDAC6) inhibitors.[11][12][13][14] While direct comparative studies of DKP-based mTOR inhibitors with the aforementioned THQ derivatives are limited, the principles of their computational evaluation remain the same. The rigidified cyclic structure of DKPs can pre-organize appended pharmacophores for optimal target interaction.
| Scaffold | Advantages | Disadvantages | Key References |
| This compound | - Privileged scaffold- Favorable physicochemical properties- Metabolic stability- Versatile for substitution | - Synthetic challenges for specific stereoisomers- Potential for P-gp efflux | [1][2][3][4][5] |
| Diketopiperazine | - Privileged scaffold- Rigid backbone for defined pharmacophore presentation- Synthetic accessibility | - Potential for poor solubility- Can be susceptible to metabolic cleavage | [11][12][13][14] |
Table 2: High-level comparison of this compound and Diketopiperazine scaffolds.
Experimental Protocols: A Guide to Computational Modeling
To ensure scientific integrity and reproducibility, detailed protocols for the computational methodologies are provided below. These workflows are designed to be self-validating systems, allowing researchers to assess the reliability of their in silico predictions.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in virtual screening and lead optimization.
Caption: A generalized workflow for molecular docking.
Step-by-Step Protocol using AutoDock Vina:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., mTOR, PDB ID: 4JT6) from the Protein Data Bank.
-
Prepare the receptor by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign partial charges using software like AutoDock Tools.
-
Prepare the ligand (this compound derivative or comparator) by converting its 2D structure to 3D, assigning bond orders, and adding hydrogens. Save in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the center and the dimensions of the box are crucial parameters.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculation. Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[15]
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.
-
Visualize the top-ranked poses in complex with the receptor using molecular graphics software to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulation Workflow
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Caption: A generalized workflow for molecular dynamics simulation.
Step-by-Step Protocol using GROMACS: [16][17][18][19][20]
-
System Preparation:
-
Start with the docked protein-ligand complex.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36). For the ligand, a parameterization server like CGenFF may be necessary.[16]
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the system with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Run a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
-
Analyze the resulting trajectory to assess the stability of the complex (RMSD, RMSF), identify persistent interactions (hydrogen bond analysis), and understand the conformational changes of the ligand and protein.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of molecules for drug discovery, particularly in the realm of kinase inhibition. This guide has provided a framework for the computational evaluation of these compounds, highlighting the importance of a multi-faceted approach that combines molecular docking and molecular dynamics simulations. The detailed protocols offer a starting point for researchers to explore the potential of their own morpholine-based compounds.
While direct comparative experimental data against other scaffolds for specific targets like mTOR may be an area for future research, the computational workflows outlined here provide a robust platform for in silico comparison and hypothesis generation. The continued development of computational methods, coupled with innovative synthetic chemistry, will undoubtedly lead to the discovery of novel and effective therapeutics based on the versatile morpholine scaffold.
References
- Rossi, A. R.
- Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]
- GROMACS Tutorials. [Link]
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2021). YouTube. [Link]
- GROMACS Tutorial Part 3 | Protein-Ligand MD Simul
- Coelho, C., dos Santos, T., Freitas, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- PI3K-Akt-mTOR P
- AutoDock Vina Tutorial. (2020). The Scripps Research Institute. [Link]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.).
- Basic docking — Autodock Vina 1.2.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 324-348.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Schematic representation of the PI3K signaling pathway and sides of... (n.d.).
- PI3k/AKT/mTOR P
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 324-348.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules, 28(14), 5489.
- PI3K/AKT/mTOR p
- Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). Journal of medicinal chemistry, 59(17), 8047–8062.
- Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). [Link]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. (2015). PloS one, 10(10), e0139778.
- Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 41-46.
- Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. (2015). PLoS ONE, 10(10), e0139778.
- (PDF) Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. (2015).
- New potential inhibitors of mTOR: a computational investigation integrating molecular docking, virtual screening and molecular dynamics simulation. (2017). Journal of biomolecular structure & dynamics, 35(12), 2576–2595.
- Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. (2011). Journal of medicinal chemistry, 54(22), 7816–7832.
- New potential inhibitors of mTOR: a computational investigation integrating molecular docking, virtual screening and molecular dynamics simulation. (2017). Journal of Biomolecular Structure and Dynamics, 35(12), 2576-2595.
- Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 16(5), 987.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity. (2020). European journal of medicinal chemistry, 187, 111950.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pI3K pathway | PPTX [slideshare.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel 2, 5-diketopiperazine derivatives as potent selective histone deacetylase 6 inhibitors: Rational design, synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Analysis of Polydepsipeptide Biodegradability for Advanced Drug Delivery and Tissue Engineering
In the landscape of biomedical innovation, the quest for materials that are both biocompatible and biodegradable is paramount. Polydepsipeptides, a class of polymers uniquely constructed from alternating α-amino acid and α-hydroxy acid residues, have emerged as a highly promising platform for drug delivery and tissue engineering applications.[1][2][3] Their engineered structure, containing both amide and ester linkages, offers a tunable degradation profile that can be precisely controlled to match the intricate timelines of biological processes.[1][4]
This guide provides a comprehensive comparison of the biodegradability of polydepsipeptides with other leading biopolymers, including polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (PCL), and chitosan. We will delve into the mechanisms driving their degradation, present comparative experimental data, and provide detailed protocols for assessing biodegradability, equipping researchers and drug development professionals with the critical knowledge to select and design the optimal biomaterial for their specific application.
Understanding the Degradation Landscape: Mechanisms and Influencing Factors
The biodegradability of a polymer is not a monolithic property but rather a complex interplay of its chemical structure and the surrounding biological environment. Degradation primarily occurs through two principal mechanisms: hydrolytic and enzymatic degradation.
Hydrolytic Degradation involves the cleavage of chemical bonds in the polymer backbone through reaction with water. For polyesters like PLA, PGA, and PCL, as well as the ester linkages in polydepsipeptides, this is a key degradation pathway.[1][5][6] The rate of hydrolysis is influenced by several factors:
-
Hydrophilicity: Polymers that readily absorb water tend to degrade faster. The presence of hydrophilic functional groups can accelerate this process.[1]
-
Crystallinity: Amorphous regions of a polymer are more accessible to water molecules and thus degrade more rapidly than crystalline regions.[1][5]
-
Molecular Weight: Lower molecular weight polymers generally degrade faster due to a higher concentration of chain ends.
-
Autocatalysis: The acidic byproducts of polyester degradation can catalyze further hydrolysis, leading to an acceleration of the degradation process.[6]
Enzymatic Degradation is mediated by enzymes present in the physiological environment, such as esterases and proteases.[1][7] This process is highly specific and depends on the enzyme's ability to recognize and bind to the polymer chain.[7][8] For polydepsipeptides, the presence of amino acid residues makes them susceptible to degradation by proteases, in addition to the esterase-mediated cleavage of their ester bonds.[1]
The Polydepsipeptide Advantage: Tunable Degradation
The unique chemical composition of polydepsipeptides provides a distinct advantage in controlling their degradation behavior. By strategically selecting the constituent α-amino acids and α-hydroxy acids, one can precisely tune the polymer's properties:
-
Hydrophilicity and Degradation Rate: Incorporating hydrophilic amino acids or hydroxy acids increases water uptake, leading to faster hydrolytic degradation.[1] Conversely, hydrophobic constituents slow down the degradation process.
-
Enzymatic Susceptibility: The choice of amino acid residues can be tailored to target specific enzymes, allowing for controlled, site-specific degradation.[1][8]
-
Mechanical Properties: The selection of monomers also influences the mechanical properties of the resulting polymer, enabling the design of materials that are both biodegradable and structurally robust for their intended application.
Comparative Biodegradability: Polydepsipeptides vs. Other Biopolymers
The following table summarizes the key biodegradability characteristics of polydepsipeptides in comparison to other commonly used biopolymers.
| Biopolymer | Primary Degradation Mechanism(s) | Typical Degradation Time | Key Influencing Factors | Degradation Byproducts | Advantages | Limitations |
| Polydepsipeptides | Hydrolytic (ester bonds), Enzymatic (amide and ester bonds)[1] | Weeks to months (highly tunable)[1] | Monomer composition, hydrophilicity, crystallinity, enzyme presence[1] | Amino acids, hydroxy acids, and their oligomers[1] | Highly tunable degradation rate, biocompatible byproducts, potential for enzymatic targeting.[1][3] | Synthesis can be more complex than simple polyesters. |
| Polylactic Acid (PLA) | Hydrolytic[5][9] | Months to years[10] | Crystallinity (L- vs. D,L-lactide), molecular weight, pH[5][9][10] | Lactic acid[5] | Well-established, good mechanical properties.[10] | Slow degradation, acidic byproducts can cause inflammation.[6][11] |
| Polyglycolic Acid (PGA) | Hydrolytic[12] | Weeks to months[12] | High hydrophilicity and crystallinity | Glycolic acid | Faster degradation than PLA.[12] | More rapid loss of mechanical strength. |
| Polycaprolactone (PCL) | Hydrolytic, Microbial/Enzymatic[7][10] | Years[10][12] | High crystallinity, hydrophobicity[1][10] | 6-hydroxycaproic acid | Slow degradation for long-term applications, excellent biocompatibility.[10][12] | Very slow degradation rate can be a disadvantage for some applications.[1] |
| Chitosan | Enzymatic (lysozyme)[11] | Weeks to months | Degree of deacetylation, molecular weight, enzyme concentration[11] | Glucosamine and its oligomers | Biocompatible, mucoadhesive, antimicrobial properties. | Poor mechanical properties, limited solubility.[11] |
Visualizing Degradation Pathways
The following diagrams illustrate the fundamental degradation pathways for polydepsipeptides and a common polyester, PLA.
Caption: Degradation of a polydepsipeptide chain via hydrolysis and enzymatic action.
Caption: Hydrolytic degradation of a polylactic acid (PLA) chain.
Experimental Protocols for Biodegradability Assessment
To ensure scientific rigor and reproducibility, standardized methods for evaluating biodegradability are essential. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) provide several relevant standards.[13][14][15][16][17][18]
In Vitro Hydrolytic Degradation Assay (Adapted from ASTM F1635)
This protocol assesses the degradation of a polymer in a simulated physiological environment.
Objective: To determine the rate of hydrolytic degradation by measuring mass loss and changes in molecular weight over time.
Materials:
-
Polymer samples (films, scaffolds, or microspheres) of known initial weight and molecular weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set to 37°C.
-
Analytical balance.
-
Gel Permeation Chromatography (GPC) system.
-
Scanning Electron Microscope (SEM).
Procedure:
-
Sample Preparation: Prepare at least three replicate samples for each time point. Record the initial dry weight (W_i) of each sample.
-
Incubation: Place each sample in a sterile container with a sufficient volume of PBS to ensure complete immersion. Incubate at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove a set of samples from the incubator.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water to remove any residual salts and dry them to a constant weight in a vacuum oven at a low temperature. Record the final dry weight (W_f). Calculate the percentage of mass loss as: ((W_i - W_f) / W_i) * 100%.
-
Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried samples using GPC.
-
Morphology: Observe the surface morphology of the degraded samples using SEM to identify any changes, such as the formation of pores or cracks.
-
Sources
- 1. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable polydepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradable depsipeptide-based multiblock copolymers with polyester or polyetherester segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis and enzymatic degradation of optically active depsipeptide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradability and Biocompatibility Study of Poly(Chitosan-g-lactic Acid) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 13. ASTM Plastics Committee Approves New Standard for Testing Polymer Degradation Rates in Marine Environment | ASTM [astm.org]
- 14. natureplast.eu [natureplast.eu]
- 15. icheme.org [icheme.org]
- 16. measurlabs.com [measurlabs.com]
- 17. ISO 17088: Organic Recycling Specifications for Compostable Plastics - Aropha [aropha.com]
- 18. docs.european-bioplastics.org [docs.european-bioplastics.org]
A Senior Application Scientist's Guide to Morpholine-2,5-dione Synthesis: A Head-to-Head Comparison
Introduction: The Significance of the Morpholine-2,5-dione Scaffold
Morpholine-2,5-diones (MPDs) are six-membered heterocyclic compounds that represent a critical structural motif in chemistry and materials science. As cyclic depsipeptides, they are analogues of the well-known piperazine-2,5-diones (cyclic dipeptides). Their significance stems from their role as key monomers in the synthesis of polydepsipeptides, a class of biodegradable poly(ester amide)s with significant potential in drug delivery, tissue engineering, and as shape-memory materials.[1][2] Unlike the spontaneous cyclization often seen in dipeptide formation, the synthesis of these ester-amide rings is not trivial and requires careful strategic planning.[3][4]
This guide provides a head-to-head comparison of the primary synthetic methodologies for accessing the this compound core. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide field-proven protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Strategic Overview: Choosing Your Synthetic Pathway
The selection of a synthetic route to a target this compound is governed by factors such as the availability of starting materials, desired scale, and, most critically, the need for stereochemical integrity. The general approaches can be classified based on the final bond formation step in the cyclization process.
Method 1: Cyclization of N-(α-Haloacyl)-α-Amino Acid Salts
This is arguably the most common, robust, and highest-yielding route for the production of MPDs.[2] The strategy is a two-stage process: first, the acylation of an α-amino acid with an α-haloacyl halide, followed by an intramolecular nucleophilic substitution to close the ring.
Mechanistic Rationale
The reaction proceeds via a well-understood pathway. The initial acylation, typically under Schotten-Baumann conditions, forms the linear N-(α-haloacyl)-α-amino acid (ANX) precursor.[3][4] In the second step, a base is used to deprotonate the carboxylic acid, forming a carboxylate. This carboxylate then acts as an intramolecular nucleophile, attacking the carbon bearing the halogen to form the ester bond and close the six-membered ring in an SN2 reaction. The use of high dilution in this step is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Performance & Experimental Data
This method has been optimized to provide excellent yields for a range of MPDs derived from various hydrophobic amino acids.[3] The key is the slow addition of the ANX precursor to a heated solution of a mild base in a polar aprotic solvent like DMF.
| Starting Amino Acid | N-(α-haloacyl) Intermediate | Cyclization Yield (%) | Reaction Conditions | Reference |
| Leucine | N-(chloroacetyl)-Leucine | 55% | NaHCO₃, DMF, 60°C, 32h | [3] |
| Isoleucine | N-(chloroacetyl)-Isoleucine | 50% | NaHCO₃, DMF, 60°C, 32h | [3] |
| Valine | N-(chloroacetyl)-Valine | 46% | NaHCO₃, DMF, 60°C, 32h | [3] |
| Phenylalanine | N-(chloroacetyl)-Phenylalanine | 45% | NaHCO₃, DMF, 60°C, 32h | [3] |
| Aspartic Acid (OBzl) | N-(chloroacetyl)-Asp(OBzl) | 64% | NaHCO₃, DMF, 60°C, 32h | [3] |
| Lysine (Z) | N-(chloroacetyl)-Lys(Z) | 69% | NaHCO₃, DMF, 60°C, 32h | [3] |
Advantages:
-
High Yields: Generally provides the highest and most reliable yields compared to other methods.[4][5]
-
Scalability: The procedure is well-optimized and amenable to scale-up.
-
Readily Available Starting Materials: Utilizes common α-amino acids and α-haloacyl halides.
Disadvantages:
-
Potential for Racemization: The conditions of the cyclization can sometimes lead to a degree of racemization at the α-carbon, which is a significant drawback when stereopurity is required.[4][5]
Method 2: Cyclization of Linear Depsipeptide Precursors
This classical approach involves the synthesis of a linear depsipeptide, which is an open-chain molecule containing both an amide and an ester linkage. The this compound is then formed by an intramolecular cyclization. The strategy can be divided based on which bond is formed in the final ring-closing step.
-
Via Ester Bond Formation: Cyclization of an O-(α-aminoacyl)-α-hydroxycarboxylic acid.
-
Via Amide Bond Formation: Cyclization of an N-(α-hydroxyacyl)-α-amino acid ester.
Mechanistic Rationale
In both cases, a linear precursor is first constructed using standard peptide and ester coupling chemistry. The final step is an intramolecular condensation. It has been reported that cyclization via the formation of the ester bond (Strategy 1) is generally more efficient than cyclization via amide bond formation (Strategy 2).[3][4] This is mechanistically logical, as the formation of the amide bond typically requires activation of a carboxylic acid (e.g., to an acid chloride or with a coupling agent), which can be challenging in an intramolecular context without promoting side reactions. Transesterification (part of Strategy 2) can often be driven thermally with an acid catalyst.[4]
Advantages:
-
Good Stereochemical Control: If coupling and deprotection steps are performed under mild conditions, the stereochemical integrity of the starting materials can often be preserved.
-
Flexibility: Allows for the coupling of distinct α-amino acid and α-hydroxy acid fragments.
Disadvantages:
-
Multi-Step Synthesis: Requires the synthesis of the linear precursor, which may involve protection/deprotection steps, adding to the overall step count.
-
Lower Overall Yields: The multiple steps can lead to lower overall yields compared to the more direct N-(α-haloacyl) method.
Method 3: Modern Multicomponent Approach via Passerini-type Reaction
Recent advances have sought to improve the efficiency of MPD synthesis. A notable development is the use of a Passerini-type three-component reaction to rapidly assemble a complex linear precursor, which then undergoes an intramolecular esterification.[6][7]
Mechanistic Rationale
This strategy involves the reaction of an isocyano derivative of an amino acid, an aldehyde, and a carboxylic acid (often incorporated in the isocyanide component) to form an α-acyloxy carboxamide precursor in a single step. This highly functionalized intermediate is then cyclized to form the this compound ring. This approach provides a convergent and atom-economical route to novel MPD structures.
Advantages:
-
High Efficiency and Convergence: Assembles a complex precursor in a single step from three simple components.
-
Access to Novel Structures: Allows for the rapid generation of diverse libraries of MPDs by varying the aldehyde and isocyanide components.
Disadvantages:
-
Specialized Starting Materials: Requires the synthesis of isocyano derivatives of amino acids, which are not as common as the parent amino acids.
-
Substrate Scope: The efficiency of the Passerini reaction and subsequent cyclization can be highly dependent on the specific substrates used.
Head-to-Head Performance Summary
| Feature | Method 1: N-(α-haloacyl) | Method 2: Linear Depsipeptide | Method 3: Passerini-based |
| Typical Yield | High (45-70%)[3] | Moderate | Moderate to High |
| Stereocontrol | Potential for racemization[4][5] | Generally Good | Dependent on reaction conditions |
| Number of Steps | 2 (Acylation, Cyclization) | 3+ (Coupling, Deprotection, Cyclization) | 2 (Passerini, Cyclization) |
| Simplicity | High | Low to Moderate | Moderate |
| Scalability | Proven | Possible, but less efficient | Potentially scalable |
| Key Advantage | Reliability and High Yield | Preservation of Stereochemistry | Efficiency and Novelty |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-isobutylthis compound from Leucine via the N-(α-haloacyl) Method
This protocol is adapted from an optimized procedure and provides a reliable method for synthesizing a representative this compound.[3]
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)
-
To a 500 mL round-bottom flask, add L-leucine (9 g, 68 mmol) and sodium carbonate (7.5 g, 70 mmol).
-
Add 200 mL of tetrahydrofuran (THF) to the flask.
-
While stirring vigorously at room temperature, add a solution of chloroacetyl chloride (8 g, 70 mmol) in 20 mL of THF dropwise over 20 minutes.
-
Continue stirring the reaction mixture for 5 hours at room temperature.
-
Filter the reaction mixture. The filtrate is carried forward.
-
Wash the filtrate with 50 mL of water. Extract the organic phase three times with ethyl acetate and dry the combined organic layers over MgSO₄.
-
Remove the solvent under reduced pressure to yield the LeuCl intermediate, which can be purified further by recrystallization from ethyl acetate. A typical yield after purification is ~49%.[3]
Step 2: Cyclization to 3-isobutylthis compound (MD(Leu))
-
In a large reaction vessel, prepare a solution of sodium bicarbonate (NaHCO₃, 6.5 g, 77 mmol) in 720 mL of dimethylformamide (DMF).
-
Heat the NaHCO₃ solution to 60°C with vigorous stirring.
-
Dissolve the LeuCl intermediate (5 g, 25 mmol) in 80 mL of DMF.
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours. Causality Note: The slow addition and high dilution are critical to prevent intermolecular polymerization and maximize the yield of the desired cyclic product.
-
After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.
-
Cool the solution to 0°C and remove the solid precipitate by filtration.
-
Remove the DMF from the filtrate by distillation under vacuum at 40°C.
-
Wash the residue with 200 mL of ethyl acetate and 100 mL of water. Separate the organic phase, wash it again with 200 mL of water, and dry over MgSO₄.
-
Remove the ethyl acetate under vacuum. Recrystallize the resulting solid from a minimal amount of hot ethyl acetate to yield pure 3-isobutylthis compound as white crystals. The final yield is typically around 55%.[3]
Conclusion and Future Outlook
The synthesis of morpholine-2,5-diones is a mature field with several reliable methods at the chemist's disposal. The N-(α-haloacyl)-α-amino acid cyclization remains the workhorse method, offering high yields and operational simplicity, making it ideal for large-scale production where minor racemization can be tolerated or addressed in downstream purification.[3][4] For applications demanding absolute stereochemical purity, the more laborious but safer cyclization of linear depsipeptides is a viable, albeit lower-yielding, alternative.
Looking forward, the development of modern, convergent strategies like the Passerini-based approach holds significant promise.[6][7] These methods reduce step counts and provide rapid access to novel, highly functionalized this compound scaffolds. Future research will likely focus on expanding the substrate scope of these modern reactions and developing truly catalytic, enantioselective methods for ring closure, further enhancing the accessibility and utility of this important heterocyclic core.
References
- Vinsova, J. (2001).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega. [Link]
- Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF. (2001).
- Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. (2004). PubMed. [Link]
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019).
- Synthesis of this compound derivatives and polymerization reaction.
- This compound | Request PDF.
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of this compound Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Request PDF.
- Rodriguez-Galan A.; Franco L.; Puiggali J. (2011). Degradable Poly(Ester Amide)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Morpholine-2,5-dione-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of biodegradable polymers is in a constant state of evolution, driven by the dual needs for sustainable materials and advanced biomaterials for medical applications. While polyesters like polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL) have long been the benchmarks in this field, a promising class of materials, poly(ester amide)s (PEAs) derived from morpholine-2,5-dione (MDO), is emerging as a viable alternative with a unique and tunable property profile. This guide provides an in-depth technical comparison of the mechanical properties of MDO-based polymers against these established biodegradable polyesters, supported by experimental data and standardized testing protocols.
The inherent structure of MDO-based polymers, which are essentially polydepsipeptides, combines the hydrolytically degradable ester linkages of polyesters with the mechanically robust and thermally stable amide bonds found in polyamides. This unique combination opens up new avenues for designing biomaterials with tailored degradation rates and mechanical performance, a critical aspect in applications ranging from drug delivery to tissue engineering.[1][2][3]
Understanding the Contenders: A Structural Overview
Before delving into a direct comparison of mechanical properties, it is crucial to understand the fundamental structural differences that dictate the performance of these polymers.
-
This compound (MDO) Polymers: These are synthesized through the ring-opening polymerization of this compound monomers, which are cyclic dimers of an α-amino acid and an α-hydroxy acid. The resulting polymer is a poly(ester amide) with a regular, alternating sequence of ester and amide linkages. The properties of MDO polymers can be readily tuned by varying the amino acid side chain, offering a significant advantage in material design.
-
Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL): These are aliphatic polyesters synthesized from their respective cyclic lactone or dimeric ester monomers. Their backbones consist entirely of ester linkages, which are susceptible to hydrolysis. The mechanical properties of these polymers are largely dictated by their crystallinity, molecular weight, and the presence of side groups (e.g., the methyl group in PLA).
Figure 1: Synthesis pathway overview for MDO-based polymers and benchmark polyesters.
Head-to-Head Comparison: Mechanical Properties
The true measure of a polymer's utility in demanding applications lies in its mechanical performance. This section directly compares the key mechanical properties of MDO-based polymers with PLA, PGA, and PCL. It is important to note that the properties of MDO polymers can vary significantly based on the specific amino acid used in the monomer synthesis.
Table 1: Comparative Mechanical Properties of MDO-Based Polymers and Benchmark Biodegradable Polyesters
| Property | MDO-Based Polymers (Poly(ester amide)s) | Polylactic Acid (PLA) | Polyglycolic Acid (PGA) | Polycaprolactone (PCL) |
| Tensile Strength (MPa) | Varies with amino acid side chain; generally reported to have good strength. | 50 - 70 | 60 - 100 | 20 - 35 |
| Young's Modulus (GPa) | Varies; can be tailored. | 1.2 - 3.0 | 5.0 - 7.0 | 0.2 - 0.4 |
| Elongation at Break (%) | Can be ductile, depending on the monomer. | 2 - 6 | 1 - 5 | >100 |
Note: The values for MDO-based polymers are qualitative due to the limited availability of specific quantitative data in publicly accessible literature. The properties are highly dependent on the monomer structure and polymer molecular weight.
While specific numerical data for MDO homopolymers and their direct copolymers are not extensively available in a consolidated format, the literature suggests that their mechanical properties can be strategically positioned between those of the rigid and brittle polyesters like PGA and the more ductile and flexible PCL. The presence of strong intermolecular hydrogen bonds between the amide groups in the MDO polymer backbone is expected to contribute to higher strength and modulus compared to polyesters with similar chain lengths.
Experimental Protocol: Standardized Tensile Testing
To ensure a fair and accurate comparison of mechanical properties, it is imperative to follow standardized testing procedures. The American Society for Testing and Materials (ASTM) D638 standard is the most widely recognized method for determining the tensile properties of plastics.
Specimen Preparation
-
Polymer Synthesis: Synthesize MDO-based polymers, PLA, PGA, and PCL with controlled molecular weights. For MDO polymers, various amino acid precursors can be used to create a range of materials for comparison.
-
Molding/Casting: Fabricate dumbbell-shaped test specimens as per the dimensions specified in ASTM D638, Type V, for each polymer. This can be achieved through compression molding or solvent casting, followed by machining. Ensure all specimens are free of voids, bubbles, and surface defects.
-
Conditioning: Condition all specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as stipulated in ASTM D618.
Figure 2: Standardized workflow for mechanical property testing of biodegradable polymers.
Tensile Testing Procedure
-
Equipment: Utilize a universal testing machine (UTM) equipped with a suitable load cell and grips. An extensometer should be used for accurate strain measurement.
-
Test Parameters:
-
Crosshead Speed: A constant rate of 5 mm/min is typically used.
-
Temperature and Humidity: Maintain the same conditioning environment during the test.
-
-
Measurement:
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Initiate the test, recording the applied force and the corresponding elongation until the specimen fractures.
-
Record the tensile strength at yield and break, Young's modulus (from the initial linear portion of the stress-strain curve), and the elongation at break.
-
-
Data Analysis:
-
Generate stress-strain curves for each specimen.
-
Calculate the average and standard deviation for each mechanical property for a minimum of five specimens per polymer type.
-
Causality and Insights: Interpreting the Mechanical Behavior
The anticipated differences in the mechanical properties of these polymers can be attributed to their distinct molecular architectures:
-
MDO-Based Polymers: The presence of amide linkages introduces the potential for strong hydrogen bonding between polymer chains. This can lead to a more ordered and rigid structure, contributing to higher tensile strength and Young's modulus compared to purely aliphatic polyesters. The choice of the amino acid side group in the MDO monomer will significantly influence chain packing and, consequently, the mechanical properties. Bulky side groups may disrupt packing and lead to more amorphous and flexible materials, while smaller side groups could allow for more crystalline and rigid polymers.
-
PLA: The methyl side group in PLA hinders chain mobility and promotes a reasonable level of crystallinity, resulting in a relatively high tensile strength and modulus but limited ductility.
-
PGA: With no side groups, PGA chains can pack very efficiently into a highly crystalline structure. This leads to the highest tensile strength and modulus among the benchmark polyesters, but also makes it very brittle with low elongation at break.
-
PCL: The flexible aliphatic chain of PCL results in a low glass transition temperature and a semi-crystalline nature with large amorphous regions. This contributes to its high elongation at break and low tensile strength and modulus, making it a much more ductile and flexible material.
Future Outlook and Applications
The tunable nature of MDO-based polymers makes them highly attractive for a wide range of biomedical applications. By carefully selecting the amino acid precursor, researchers can design polymers with specific mechanical profiles to match the requirements of the target application. For instance, strong and rigid MDO polymers could be suitable for orthopedic fixation devices, while more flexible and elastomeric versions could be used in soft tissue engineering and drug-eluting stents.
Copolymerization of MDOs with other monomers like lactide, glycolide, or caprolactone offers a further dimension of control over the final properties of the material. This approach allows for the creation of random or block copolymers with a finely tuned balance of mechanical strength, flexibility, and degradation kinetics.
Conclusion
While PLA, PGA, and PCL remain important workhorses in the field of biodegradable polymers, MDO-based poly(ester amide)s present a compelling alternative with a highly tunable property profile. Their unique combination of ester and amide linkages provides a pathway to materials with enhanced mechanical strength and thermal stability. Although a comprehensive, publicly available dataset of their mechanical properties is still emerging, the underlying chemistry and early research indicate their significant potential. The standardized testing protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct their own comparative analyses and unlock the full potential of these promising biomaterials.
References
- American Society for Testing and Materials. ASTM D638-14, Standard Test Method for Tensile Properties of Plastics.
- PubMed. (2022, March 14). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)
- MDPI. (2022, January 10). Degradable Poly(ester amide)
- UPCommons. BIODEGRADABLE POLY (ESTER AMIDE)
- ResearchGate. Synthesis of poly(ester amide)s derived from glycolic acid and L-lysine.... [Link]
- RSC Publishing. Poly(ester amide)
- MDPI. (2021, August 18). The Blending of Poly(glycolic acid) with Polycaprolactone and Poly(l-lactide)
- PubMed. Synthesis and characterization of elastic PLGA/PCL/PLGA tri-block copolymers. [Link]
- MDPI. (2021, January 18). Mechanical Properties and Bioactivity of Poly(Lactic Acid) Composites Containing Poly(Glycolic Acid)
- arXiv.
- ResearchGate. (2017, August 15). Characterization and Mechanical Analysis of PCL/PLA composites for FDM feedstock filament. [Link]
- MDPI. (2022, June 28). Poly(Lactic Acid)
- Kinam Park. Polylactic-Co-Glycolic Acid (PLGA). [Link]
- PMC - PubMed Central. (2023, March 17). Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)
- ResearchGate. Crystal Modulus of Poly(glycolic acid)
- PMC - NIH. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid)
- ResearchGate. (2019, October 4). (PDF) Stress, strain and deformation of poly-lactic acid filament deposited onto polyethylene terephthalate woven fabric through 3D printing process. [Link]
- PubMed. (2019, October 4). Stress, strain and deformation of poly-lactic acid filament deposited onto polyethylene terephthalate woven fabric through 3D printing process. [Link]
- DoITPoMS. Polymer stress-strain curve. [Link]
- Intertek.
- Biopdi. Essential Guide to Tensile Testing - Strength Analysis. [Link]
- Poly Fluoro Ltd. (2024, May 8). Tensile Testing of High-Performance Plastics. [Link]
- YouTube. (2019, April 11). How To Test The Tensile Strength Of Plastic. [Link]
- MDPI. (2023, March 31). An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. [Link]
- ResearchGate. (PDF) poly (lactic-co-glycolic acid)
- DergiPark. (2023, March 31). 155 Synthesis and Characterization of Poly(lactic-co-glycolic acid) Derived with L -. [Link]
- PMC - NIH. (2024, November 29). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s. [Link]
- ResearchGate. Stress–strain curves of polymer films.. [Link]
- MDPI. Tensile Testing of Polymer Material Specimens Obtained by Fused Deposition Modeling. [Link]
Sources
A Senior Application Scientist's Guide to Drug Release from Morpholine-2,5-dione Matrices: A Comparative Analysis
Introduction: Beyond Polyesters, The Promise of Polydepsipeptides
For decades, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been the cornerstone of controlled drug delivery.[1] However, challenges such as acidic degradation byproducts and limited functional diversity have driven researchers to explore new classes of materials. Enter the polydepsipeptides (PEPs), or poly(ester amide)s (PEAs), a versatile class of polymers synthesized through the ring-opening polymerization of morpholine-2,5-dione (MDO) monomers.[2][3]
MDOs are cyclic dimers of an α-hydroxy acid and an α-amino acid. This unique structure offers a significant advantage: by simply changing the amino acid used in the synthesis, we can introduce a vast array of chemical functionalities into the polymer backbone.[4] This allows for precise tuning of the matrix's physicochemical properties—such as hydrophilicity, degradation rate, and electrostatic charge—to achieve highly tailored drug release profiles. This guide provides a comparative analysis of how these tunable properties influence drug release, supported by established principles and experimental methodologies.
The Foundation: From Amino Acids to Functional Polymers
The journey from a simple amino acid to a drug-eluting matrix is a multi-step process. The selection of the starting amino acid is the critical first decision, as its side chain (R-group) will ultimately define the functional character of the final polymer.
Protocol 1: Preparation of Drug-Loaded MDO Microspheres (Oil-in-Water Emulsion)
-
Polymer-Drug Solution: Dissolve 200 mg of the synthesized poly(MDO) and 20 mg of the active pharmaceutical ingredient (API) in 2 mL of dichloromethane (DCM). The causality here is to ensure both the polymer matrix and the drug are fully solubilized to achieve homogenous drug distribution.
-
Aqueous Phase: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. PVA acts as a surfactant to stabilize the oil droplets during emulsification and control the final particle size.
-
Emulsification: Add the polymer-drug solution dropwise to 20 mL of the PVA solution while homogenizing at 7,000 RPM for 2 minutes. The high shear force breaks the organic phase into fine droplets, which will become the microspheres.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at 300 RPM for 4 hours at room temperature. This allows the volatile DCM to evaporate, causing the polymer to precipitate and solidify into drug-loaded microspheres.
-
Washing and Collection: Centrifuge the microsphere suspension at 10,000 x g for 10 minutes. Discard the supernatant and wash the pellet three times with deionized water to remove residual PVA and any unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres for 48 hours to obtain a fine, dry powder. This ensures long-term stability and removes all water without causing particle aggregation.
-
Characterization: Before release studies, characterize the microspheres for size and morphology (Scanning Electron Microscopy - SEM), drug loading (dissolving a known mass of microspheres and quantifying by HPLC), and polymer integrity (Gel Permeation Chromatography - GPC). This step validates the quality of the matrix.
Protocol 2: In Vitro Drug Release Assay (Sample and Separate Method)
-
Setup: Accurately weigh 15 mg of drug-loaded microspheres and suspend them in 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed tube. The choice of PBS mimics physiological pH.
-
Incubation: Place the tubes in an orbital shaking incubator at 37°C and 100 RPM. This maintains physiological temperature and ensures adequate dispersion to prevent the microspheres from settling.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), remove the tubes from the incubator.
-
Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the microspheres.
-
Quantification: Carefully withdraw 1 mL of the supernatant for analysis. Quantify the drug concentration using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.
-
Media Replenishment: After sampling, add 1 mL of fresh, pre-warmed PBS back into the tube. This is crucial to maintain sink conditions, ensuring that the concentration of drug in the release medium does not become high enough to slow down the release rate.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the amount of drug removed during each sampling step.
Conclusion and Expert Insights
This compound based matrices represent a highly adaptable platform for controlled drug delivery. The ability to precisely control the polymer's chemical and physical properties by simply selecting the appropriate α-amino acid building block provides a level of design flexibility that is difficult to achieve with traditional polyesters.
-
For Hydrophobic Drugs: Employing MDOs derived from hydrophobic amino acids like leucine or phenylalanine can enhance drug loading and provide sustained, erosion-controlled release profiles.
-
For Hydrophilic Drugs: MDOs from hydrophilic amino acids like glycine or serine can be used, but formulation parameters must be carefully optimized to control the initial burst release. Copolymerization with hydrophobic monomers like ε-caprolactone is a viable strategy to mitigate this.
-
For Charged Drugs: The use of MDOs with functional side chains (e.g., lysine, aspartic acid) is a game-changing approach. The resulting electrostatic interactions can dramatically prolong the release duration, enabling the development of long-acting formulations with near zero-order kinetics.
As research continues, the combination of rational monomer design, controlled copolymerization, and advanced formulation techniques will undoubtedly establish MDO-based matrices as a leading platform for developing next-generation drug delivery systems tailored to specific therapeutic challenges.
References
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(Ester Amide)
- Winnacker, M., & Rieger, B. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(46), 7039–7046. [Link]
- Gong, C., Qi, P., Wang, Y., & Wang, J. (2021). Synthesis of Poly(L–lactide)–poly(ε–caprolactone)–poly(ethylene glycol) Terpolymer Grafted onto Partially Oxidized Carbon Nanotube Nanocomposites for Drug Delivery. Polymers, 13(21), 3681. [Link]
- Mundargi, R. C., Babu, V. R., Rangaswamy, V., Patel, P., & Aminabhavi, T. M. (2007). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Journal of Applied Polymer Science, 104(6), 4039-4046. [Link]
- Yellepeddi, V. K., & Kumar, A. (2010). Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 394-405. [Link]
- Hossain, M. S., et al. (2015). Comparative study on the effect of hydrophilic and hydrophobic polymers on the dissolution rate of a poorly water soluble drug. International Journal of Pharmaceutical Sciences and Research, 6(9), 3786. [Link]
- Kranz, H., et al. (2025). Enhancing drug release from PEG-PLGA implants: The role of Hydrophilic Dexamethasone Phosphate in modulating release kinetics and degradation behavior. International Journal of Pharmaceutics, 676, 125134. [Link]
- Reza, M. S., Quadir, M. A., & Haider, S. S. (2003). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 282-291. [Link]
- Liu, J., et al. (2022). Recent Advances of Poly(ester amide)s-Based Biomaterials. Biomacromolecules, 23(5), 1891–1912. [Link]
- Osorio-Torres, C. A., et al. (2018). Effect of the Surface Hydrophobicity Degree on the In Vitro Release of Polar and Non-Polar Drugs from Polyelectrolyte Matrix Tablets. Polymers, 10(12), 1303. [Link]
- Feng, Y., & Guo, J. (2009). Biodegradable Polydepsipeptides. International Journal of Molecular Sciences, 10(2), 549-563. [Link]
- Puiggalí, J., Franco, L., & Rodríguez-Galán, A. (2011). BIODEGRADABLE POLY (ESTER AMIDE)
- Kollipara, S., & Movva, S. (2015). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Future Science, 1(1), fso009. [Link]
- Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]
- Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(28), 31737–31747. [Link]
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Synthesis of this compound derivatives and polymerization reaction.
- Wang, Y., Qin, B., & Choi, S. H. (2021). FDA's Poly (Lactic-Co-Glycolic Acid) Research Program and Regulatory Outcomes. AAPS Journal, 23(4), 81. [Link]
- Peno, D., et al. (2022). Dexamethasone (Dx)-loaded poly(lactic-co-glycolic) acid (PLGA) microspheres.
- Cho, H., Chung, D., & Jeongho, A. (2004). Poly(D,L-lactide-ran-epsilon-caprolactone)-poly(ethylene glycol)-poly(D,L-lactide-ran-epsilon-caprolactone) as parenteral drug-delivery systems.
- Fredd, C., & Damle, M. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation.
- Azhari, H., et al. (2022). Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers. Pharmaceutics, 14(5), 934. [Link]
- Wang, Y., et al. (2021). Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. Polymers, 13(8), 1256. [Link]
- Fredenberg, S., et al. (2011). Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights. Journal of Controlled Release, 152(1), 110-119. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Morpholine-2,5-dione Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of Morpholine-2,5-dione is a critical analytical challenge. As a key building block in the synthesis of polydepsipeptides for biomedical applications, ensuring its purity and concentration is paramount for product quality and performance.[1][2][3] This guide provides an in-depth comparison of potential analytical methods for the quantification of this compound, supported by proposed validation strategies grounded in scientific principles and regulatory expectations.
The inherent polarity and structural characteristics of this compound present unique challenges for chromatographic separation and detection. This guide will explore suitable methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their principles and the causality behind experimental choices.
The Analytical Challenge: Quantifying this compound
This compound's structure, a cyclic dipeptide analog, results in high polarity, making it difficult to retain on traditional reversed-phase HPLC columns. Consequently, specialized chromatographic techniques or derivatization are often necessary for achieving adequate separation and sensitivity. The validation of any chosen method is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the reliability and accuracy of the generated data. The principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation provide a robust framework for this process.[1][4][5][6]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of potential methods for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. While this compound lacks a strong chromophore for high-sensitivity UV detection, it may be feasible for the analysis of bulk material or concentrated solutions. The key to a successful HPLC-UV method lies in achieving good chromatographic separation from impurities.
Principle of Separation: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.
Proposed HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | HILIC (e.g., Amide, Cyano, or bare Silica phase) | To retain the polar this compound. |
| Mobile Phase | Acetonitrile/Water with a buffer (e.g., ammonium formate) | Acetonitrile as the weak eluting solvent and water as the strong eluting solvent in a gradient elution to ensure good peak shape and resolution. The buffer helps to control the ionization state of the analyte and improve reproducibility. |
| Detection | UV at low wavelength (e.g., 210-220 nm) | To detect the amide bonds in the this compound structure. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical HPLC. |
| Column Temp. | 25-30 °C | To ensure reproducible retention times. |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification of this compound, especially in complex matrices.
Principle of Detection: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of confidence in the identification and quantification.
Proposed LC-MS/MS Method Parameters:
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC with HILIC column | HILIC for retention of the polar analyte. UPLC can offer faster analysis times and better resolution. |
| Mobile Phase | Similar to HPLC-UV (e.g., Acetonitrile/Water with formic acid or ammonium formate) | Formic acid or ammonium formate are volatile and compatible with mass spectrometry. |
| Ionization | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is expected to protonate the this compound. |
| MS Detection | Tandem Mass Spectrometer in MRM mode | For high selectivity and sensitivity. Specific MRM transitions for this compound would need to be determined experimentally. |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. However, with a suitable derivatization step to increase its volatility, GC-MS can be a powerful tool for its quantification.
Principle of Derivatization and Analysis: Derivatization chemically modifies the analyte to make it more volatile and thermally stable. For this compound, silylation is a common derivatization strategy for compounds with active hydrogens. The resulting derivative can then be readily separated and detected by GC-MS.
Proposed GC-MS Method with Derivatization:
| Parameter | Recommended Condition | Rationale |
| Derivatization | Silylation (e.g., with BSTFA or MSTFA) | To increase volatility and thermal stability. |
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | To separate the silylated derivative from other sample components. |
| Injector | Split/Splitless injector | To handle a wide range of sample concentrations. |
| Oven Program | Temperature gradient | To ensure good separation and peak shape. |
| MS Detection | Electron Ionization (EI) with Selected Ion Monitoring (SIM) | EI provides reproducible fragmentation patterns for identification, and SIM mode enhances sensitivity for quantification. |
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Validation of the Analytical Methods: A Framework for Trustworthiness
A robust validation protocol is essential to demonstrate that the chosen analytical method is fit for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, should be assessed.[5][7][8]
Table of Target Validation Parameters:
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS with Derivatization |
| Specificity | Baseline resolution from impurities | No interfering peaks at the retention time of the analyte and its MRM transitions | No interfering peaks at the retention time of the derivatized analyte and its selected ions |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.998 |
| Range | To be determined based on application | To be determined based on application | To be determined based on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Method dependent | ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | Method dependent | ng/mL to µg/mL range | ng/mL to µg/mL range |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and column temperature | Insensitive to small variations in mobile phase composition and flow rate | Insensitive to small variations in oven temperature program and gas flow rate |
Detailed Experimental Protocols for Method Validation
1. Specificity:
-
Objective: To demonstrate that the analytical signal is solely from this compound and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components).
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of this compound standard.
-
Analyze a sample spiked with known impurities or degradation products.
-
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of this compound. The peak for this compound in the spiked sample should be pure and well-resolved from other peaks. For LC-MS/MS and GC-MS, the ion ratios should be consistent.
-
2. Linearity:
-
Objective: To establish a linear relationship between the concentration of this compound and the analytical response.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.
-
Analyze each standard in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995 (or as specified in the table). The y-intercept should be insignificant.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0-102.0% for HPLC-UV and 95.0-105.0% for mass spectrometry-based methods.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Protocol:
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD should be within the limits specified in the validation parameter table.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to method parameters such as mobile phase composition (e.g., ±2% organic solvent), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, indicating the method is robust.
-
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for this compound quantification will depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis of bulk material where high sensitivity is not a primary concern.
-
LC-MS/MS is the gold standard for trace-level quantification and for analysis in complex matrices, offering unparalleled sensitivity and selectivity.
-
GC-MS with derivatization provides an alternative for volatile analysis, which can be particularly useful for confirming results from LC-based methods or when LC instrumentation is unavailable.
Regardless of the method chosen, a thorough validation in accordance with established guidelines is imperative to ensure the generation of reliable and defensible data. This guide provides a comprehensive framework for selecting and validating an appropriate analytical method, empowering researchers to confidently and accurately quantify this compound in their critical applications.
References
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Accurate quantification of modified cyclic peptides without the need for authentic standards. Scientific Reports.
- Synthesis of this compound derivatives and polymerization reaction.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2 R1: Mastering Analytical Method Valid
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide for Biomedical Researchers: Morpholine-2,5-dione-Based Polymers versus Traditional Polyesters
This guide provides an in-depth comparison of morpholine-2,5-dione-based polymers, also known as polydepsipeptides (PDPs), and traditional aliphatic polyesters like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA). As the demand for sophisticated biomedical materials for drug delivery, tissue engineering, and medical devices continues to grow, it is crucial for researchers to understand the nuanced differences between these polymer classes to select the optimal material for their specific application. This document moves beyond a surface-level overview to explore the fundamental chemistry, degradation behavior, and functional potential that distinguish these materials, supported by experimental data and detailed evaluation protocols.
Foundational Chemistry: A Tale of Two Backbones
The performance of a biodegradable polymer is intrinsically linked to its chemical structure. The fundamental difference between traditional polyesters and polydepsipeptides lies in the linkages that form the polymer backbone.
Traditional Polyesters (PLA, PGA, PLGA): These are the established workhorses of the biomedical field.[1][2] Their backbone is characterized by repeating ester bonds, formed through the ring-opening polymerization of cyclic lactone monomers (lactide, glycolide).[2] While versatile, this polyester backbone limits the material's intrinsic functionality and dictates a specific degradation pathway. The properties of PLGA, the most common copolymer, can be tuned by altering the ratio of the more hydrophobic lactic acid to the more hydrophilic glycolic acid.[3][4]
This compound-Based Polymers (Polydepsipeptides): This emerging class of polymers, classified as poly(ester amide)s, features a backbone containing a regular, alternating sequence of ester and amide linkages.[5][6] They are synthesized via the ring-opening polymerization of this compound (MD) monomers.[7][8] These monomers are cyclic derivatives of α-amino acids and α-hydroxy acids.[5] This unique structure, combining features of both polyesters and polyamides, imparts distinct properties, including enhanced thermal and mechanical performance and a wealth of functionalization opportunities.[5][9]
Caption: General chemical structures of PLGA and a polydepsipeptide.
The Degradation Story: Beyond Acidic Byproducts
Degradation kinetics and the resulting byproducts are critical determinants of a biomaterial's biocompatibility and performance. It is in this domain that polydepsipeptides offer a significant paradigm shift.
Traditional Polyesters: Degradation occurs primarily through the hydrolytic cleavage of ester bonds.[2][10] This process releases the constituent monomers, lactic acid and glycolic acid.[1] A key challenge with these materials, particularly in bulk form, is the phenomenon of autocatalysis; the acidic carboxyl end groups generated during hydrolysis accelerate the degradation of the polymer's interior.[2] This can lead to a rapid, uncontrolled release of acidic byproducts, causing a significant drop in local pH and potentially inducing an inflammatory response in the surrounding tissue.[1][11]
This compound-Based Polymers: The degradation of polydepsipeptides also proceeds via hydrolysis, but it involves the cleavage of both ester and amide bonds. This dual-cleavage pathway results in the release of the parent α-amino acids and α-hydroxy acids. The crucial advantage here is that these degradation byproducts are natural metabolites and are significantly less acidic than those of PLA or PLGA. This leads to a more benign in vivo environment, mitigating the risk of inflammation and promoting better tissue integration. The degradation rate can be precisely controlled by the choice of amino acid side group (R), influencing the polymer's hydrophobicity and susceptibility to hydrolysis.
Caption: Degradation pathways of PLGA versus Polydepsipeptides.
Comparative Performance Data
The following table summarizes the key performance differences between the two polymer classes based on experimental observations.
| Property | Traditional Polyesters (PLA, PLGA) | This compound-Based Polymers | Rationale & Significance |
| Degradation Byproducts | Lactic acid, glycolic acid | α-amino acids, α-hydroxy acids[5] | PDP byproducts are less acidic, reducing local inflammation and improving biocompatibility. |
| Degradation Control | Tuned by LA:GA ratio, molecular weight.[3] | Tuned by amino acid side chain (hydrophobicity).[9] | PDPs offer a wider palette for tuning degradation by simply changing the amino acid monomer. |
| Mechanical Properties | PLA is strong but brittle; PLGA is tunable.[1][4] | Generally enhanced toughness and strength.[5][9] | Amide bonds in PDPs allow for hydrogen bonding, improving mechanical robustness over simple polyesters. |
| Thermal Stability | Moderate; Tg of PLGA is tunable (40-60 °C).[3] | Higher thermal stability due to amide groups.[5][6] | The presence of hydrogen bonds increases the energy required for polymer chain movement. |
| Functionalization | Requires post-polymerization modification. | Intrinsic functionality via amino acid side chains.[9] | Pendant functional groups (e.g., -NH2, -COOH) can be incorporated directly into the PDP backbone for easy drug conjugation. |
| Biocompatibility | Generally good, but acidic byproducts can cause inflammation.[1][12] | Excellent, due to biocompatible degradation products.[5] | The release of natural metabolites is better tolerated by the body. |
Biomedical Applications: A Field-Proven Perspective
Drug Delivery Systems
PLGA has long been the gold standard for controlled drug release, forming the basis of numerous FDA-approved products.[3][13] Its degradation rate can be tailored to provide sustained release over weeks to months.[4] However, challenges remain, including the initial burst release and the acidic microenvironment that can degrade sensitive drug molecules like peptides and proteins.
This compound-based polymers are highly promising alternatives.[6][9] Their tunable degradation and less acidic byproducts create a more stable environment for encapsulated drugs.[5] Furthermore, the inherent functionality of the amino acid side chains allows for covalent drug conjugation. This "pro-drug" approach can prevent burst release and ensure the drug is only released as the polymer backbone degrades, offering a more linear and predictable release profile.
Tissue Engineering Scaffolds
Successful tissue engineering requires a scaffold that provides mechanical support, promotes cell attachment and proliferation, and degrades at a rate that matches new tissue formation.[4] PLGA scaffolds have been extensively investigated but can suffer from mechanical failure due to bulk erosion and inflammatory responses that hinder tissue regeneration.[4][14]
The superior mechanical properties and enhanced biocompatibility of polydepsipeptides make them excellent candidates for load-bearing tissue engineering applications.[5][9] The presence of amide bonds can improve cell adhesion, and the degradation into natural metabolites supports a constructive tissue response. For instance, an in vitro study comparing PLGA and a polydepsipeptide scaffold for cartilage regeneration could show higher cell viability and extracellular matrix production on the polydepsipeptide scaffold over 28 days.
Essential Experimental Protocols for Polymer Evaluation
To ensure scientific rigor, the following standardized protocols are recommended for comparing and validating the performance of biodegradable polymers.
Protocol 1: In Vitro Degradation Study
Objective: To quantify the rate of hydrolytic degradation by measuring changes in mass and molecular weight.
Methodology:
-
Sample Preparation: Prepare polymer films or scaffolds of known dimensions and weight (W_initial). Ensure samples are sterilized (e.g., via ethylene oxide or gamma irradiation).
-
Incubation: Place each sample in a sterile vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). The volume should be sufficient to ensure sink conditions (e.g., 10 mL for a 10 mg sample).
-
Environment: Incubate the vials in a shaking incubator at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove triplicate samples for analysis.
-
Mass Loss Analysis:
-
Gently rinse the retrieved samples with deionized water to remove salts.
-
Lyophilize (freeze-dry) the samples until a constant weight is achieved.
-
Record the final dry weight (W_final).
-
Calculate the percentage mass loss: [(W_initial - W_final) / W_initial] * 100.
-
-
Molecular Weight Analysis:
-
Dissolve a portion of the dried, degraded sample in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Analyze the molecular weight distribution (Mw, Mn) using Gel Permeation Chromatography (GPC).
-
Compare the results to the initial, undegraded polymer.
-
-
pH Monitoring: At each time point, measure the pH of the degradation medium to assess the release of acidic byproducts.
Protocol 2: Cytotoxicity Assessment of Degradation Byproducts (LDH Assay)
Objective: To evaluate the toxicity of polymer degradation products on a relevant cell line in vitro. The Lactate Dehydrogenase (LDH) assay measures plasma membrane damage.[15]
Methodology:
-
Prepare Conditioned Media: Generate degradation products by incubating the polymer in cell culture medium (e.g., DMEM) without serum for 72 hours at 37°C. Use a polymer mass to media volume ratio relevant to the intended application.
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts or application-specific cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours to allow for attachment.
-
Exposure: Remove the culture medium and replace it with the prepared conditioned media (extracts) from Step 1.
-
Controls:
-
Negative Control: Cells cultured in fresh medium.
-
Positive Control: Cells treated with a lysis buffer (provided in LDH assay kits) to achieve maximum LDH release.
-
Blank: Conditioned media without cells.
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a CO₂ incubator.
-
LDH Measurement:
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions (e.g., a catalyst and dye solution).[16]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage cytotoxicity using the formula: [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100.
Protocol 3: Thermal Analysis (DSC and TGA)
Objective: To determine key thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).[17][18][19]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan or a TGA crucible.
-
Differential Scanning Calorimetry (DSC):
-
Place the pan in the DSC cell under a nitrogen atmosphere.
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example:
-
Heat from 25°C to 200°C at 10°C/min.
-
Cool from 200°C to 25°C at 10°C/min.
-
Heat again from 25°C to 200°C at 10°C/min.
-
-
Analyze the second heating scan to determine Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic event).[20][21]
-
-
Thermogravimetric Analysis (TGA):
-
Place the crucible in the TGA furnace under a nitrogen atmosphere.
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
Determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.
-
Caption: Experimental workflow for polymer characterization.
Conclusion
While traditional polyesters like PLA and PLGA have paved the way for biodegradable medical devices, they possess inherent limitations related to their acidic degradation and restricted functionality. This compound-based polymers represent a significant evolution in biomaterial design. By incorporating amide linkages into the polymer backbone, they offer superior mechanical properties, enhanced biocompatibility through the release of non-acidic, natural metabolites, and a versatile platform for chemical functionalization. For researchers developing next-generation therapies that require precise control over degradation, drug release, and biological interactions, polydepsipeptides present a compelling and functionally superior alternative to their polyester predecessors.
References
- Burton, T. F., Garisoain, Z., Chaix, C., Aassine, J., & Giani, O. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Mihai, C., et al. (2019). Biomedical Applications of Biodegradable Polyesters. Molecules. [Link]
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(ester amide)
- Dirauf, M., et al. (2019).
- Li, S. (2006). Synthetic biodegradable medical polyesters.
- Anonymous. (n.d.). Thermal Analysis Investigation of a Poly(Lactic Acid) Biodegradable Plastic. TA Instruments. [Link]
- Mishra, R. K., & Singh, A. (2018). Current Status of Methods Used In Degradation of Polymers: A Review.
- JRC Technical Reports. (2020).
- Vinsova, J. (2011). Morpholine-2,5-diones - Their Preparation and Exploitation.
- Kricheldorf, H. R., & Gomourachvili, Z. (1997). Polydepsipeptides 18. Polymerization of this compound in bulk at 130 8C.
- Al-Haddad, A. A. A., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- Williams, C. K., & Hillmyer, M. A. (2008). TGA and DSC Analysis of the Polyesters.
- Anonymous. (n.d.). The cell viability and cytotoxicity of the scaffolds were assayed by...
- Anonymous. (n.d.). Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). C-Therm Technologies Ltd. [Link]
- ResolveMass Laboratories Inc. (n.d.). DSC Analysis of Biodegradable Polymers. ResolveMass. [Link]
- Anonymous. (2022). IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Trepo - Tampereen yliopisto. [Link]
- Anonymous. (n.d.). Webinar – Thermal Analysis of Biopolymers. Mettler Toledo. [Link]
- Peng, X., et al. (2016). Interfacial properties of this compound-based oligodepsipeptides and multiblock copolymers.
- Wang, Y., & Dong, C. (2006).
- Mir, M., et al. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers. [Link]
- Aalto University. (2021). BIODEGRADATION EXPERIMENTS OF POLYMERIC MATERIALS: MONITORING AND ANALYSIS. Aaltodoc. [Link]
- Wu, L., & Ding, J. (2004). In vitro and in vivo degradation of poly(L-lactide-co-glycolide) films and scaffolds.
- Creane, M., et al. (2014). Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection. Methods in Molecular Biology. [Link]
- Gugala, Z., et al. (2003). In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams.
- Wang, J., et al. (2024). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Toxics. [Link]
- NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai. [Link]
- Pamula, E., & Menaszek, E. (2008). In vitro and in vivo degradation of poly(L: -lactide-co-glycolide) films and scaffolds.
- Ilyas, Z., et al. (2022). PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases. Pharmaceutics. [Link]
- Gonzalez-Pena, M., et al. (2021). In Vitro Degradation of Electrospun Poly(Lactic-Co-Glycolic Acid) (PLGA)
- Gentile, P., et al. (2014). PLGA-Based Composites for Various Biomedical Applications.
- Sirbu, R., et al. (2021). Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review.
- Anonymous. (n.d.). In vitro degradation tests of different composition PLGA polymers.
- Kabanov, A. V., et al. (2018). Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. ACS Nano. [Link]
- MDPI. (n.d.).
- Khan, M. U. A., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design. [Link]
- Valerio, O., et al. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers. [Link]
- Navarro, M., & Michiardi, A. (2012). Polymer biocompatibility.
Sources
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo degradation of poly(L: -lactide-co-glycolide) films and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
- 16. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Analysis of Biodegradable Polymer Materials (Biopolymers) – C-Therm Technologies Ltd. [ctherm.com]
- 19. mt.com [mt.com]
- 20. tainstruments.com [tainstruments.com]
- 21. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Conformational Analysis of Morpholine-2,5-dione Derivatives: A Comparative Analysis of Computational and Experimental Data
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Morpholine-2,5-diones
Morpholine-2,5-diones (M25Ds) represent a critical class of heterocyclic compounds, serving as fundamental building blocks for biodegradable polydepsipeptides and acting as scaffolds in medicinal chemistry. Their biological activity, chemical reactivity, and material properties are intrinsically linked to their three-dimensional structure. Understanding the conformational landscape of these molecules—the dynamic equilibrium of shapes they adopt—is therefore not merely an academic exercise but a prerequisite for rational design in drug discovery and materials science.
This guide provides an in-depth comparison of the primary methodologies used to elucidate the conformation of M25D derivatives. We will dissect the strengths and limitations of both experimental techniques, which probe the molecule's structure directly, and computational methods, which model its behavior in silico. By juxtaposing these approaches, we aim to equip researchers with the critical insights needed to design robust validation systems, interpret complex data, and ultimately, leverage conformational control for molecular innovation.
The Conformational Landscape of the Morpholine-2,5-dione Ring
The six-membered M25D ring is a non-planar structure, creating a landscape of potential conformations. The interplay between the ester and amide bonds, along with the steric and electronic influences of substituents at the C3 and C6 positions, dictates the energetically preferred shapes. The primary conformations include boat, twist-boat, and envelope forms. X-ray crystallography studies have shown that many M25D derivatives adopt a boat or distorted boat-like conformation in the solid state.[1] The substituents often occupy positions that minimize steric hindrance, for example, with bulky groups favoring an 'exo' or equatorial position.[1]
Caption: Key low-energy conformations of the this compound ring.
Experimental Determination: Probing Reality
Experimental methods provide direct physical measurements of a molecule's structure. For M25D derivatives, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.
Single-Crystal X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography offers an unambiguous, high-resolution view of the molecule's conformation in a crystalline lattice.[1] It is the definitive method for determining bond lengths, bond angles, and torsional angles in the solid state.
Causality Behind the Choice: When a definitive, static structure is required, X-ray crystallography is unparalleled. It provides the ground truth against which computational models are often benchmarked. However, it is crucial to recognize that this represents the solid-state conformation, which can be influenced by crystal packing forces and may not reflect the predominant structure in solution, where most biological processes occur.
Protocol 1: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth (Self-Validation Step): The primary prerequisite is a high-quality single crystal. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution of the M25D derivative in a suitable solvent system (e.g., ethyl acetate, acetone).
-
Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The quality of the crystal directly dictates the quality of the diffraction data.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities (R-factor).
-
-
Analysis:
-
Analyze the final structure to determine precise bond lengths, angles, and torsional angles that define the conformation.
-
Examine intermolecular interactions, such as hydrogen bonds, which stabilize the crystal packing.[1]
-
NMR Spectroscopy: The Solution-State Ensemble
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution.[2] Unlike the static picture from X-ray crystallography, NMR data reflects a time-averaged and population-weighted ensemble of conformations.
Causality Behind the Choice: To understand a molecule's behavior in a biologically relevant environment (i.e., in solution), NMR is indispensable. It provides data on the average structure and can reveal the presence of multiple interconverting conformers.[3][4]
Protocol 2: Conformational Analysis via NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the M25D derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Rationale: The choice of solvent is critical. A non-polar solvent like CDCl₃ can mimic the hydrophobic interior of a cell membrane, while a polar solvent like DMSO-d₆ better represents an aqueous environment. The conformational equilibrium can be highly solvent-dependent.[5]
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Analysis:
-
Chemical Shifts (δ): The positions of proton signals are sensitive to the local electronic environment and can provide initial clues about the conformation.
-
Coupling Constants (³J): The through-bond coupling between vicinal protons (e.g., H-N-Cα-H) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants provides quantitative constraints on torsional angles.
-
-
-
2D NMR Acquisition (for Complex Structures):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, aiding in the assignment of signals.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.
-
Rationale: The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints for structure calculations.
-
-
Structural Interpretation:
-
Integrate the measured coupling constants (dihedral angle restraints) and NOE intensities (distance restraints) to build a model of the predominant solution conformation.
-
This data can be used to manually build a model or, more powerfully, as restraints in computational modeling to generate a family of structures consistent with the experimental data.[2]
-
Computational Modeling: The Predictive Engine
Computational methods allow for the exploration of the entire potential energy surface of a molecule, predicting stable conformations and the energy barriers between them.
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational behavior.[6]
Causality Behind the Choice: MD is used to explore the conformational space and understand how the M25D derivative behaves in a simulated environment (e.g., in a water box). It is particularly useful for flexible molecules that exist as a complex ensemble of states rather than a single, rigid conformation.[7]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that provides highly accurate calculations of molecular energies and geometries.[8][9]
Causality Behind the Choice: DFT is the method of choice for obtaining precise relative energies between a small number of pre-determined conformations. It is often used to refine and rank the stability of structures identified through MD simulations or experimental methods.[10]
Workflow 1: Integrated Computational Conformational Analysis
Caption: A synergistic workflow combining computational methods for conformational analysis.
Comparative Analysis: Where Data Converges and Diverges
The true power of conformational analysis lies in the integration of experimental and computational approaches.[2][3] Computational data can help interpret ambiguous experimental results, while experimental data is essential for validating and refining computational models.
| Parameter | X-ray Crystallography | NMR Spectroscopy (in Solution) | Computational (DFT/MD) |
| State | Solid | Solution | Gas Phase or Solvated (Model) |
| Nature of Data | Static, single conformation | Dynamic, population-averaged | Static (DFT) or Dynamic (MD) |
| Key Output | Precise bond lengths, angles, dihedrals | ³J coupling constants, NOE distances | Relative energies, geometries, dynamics |
| Strengths | Unambiguous; "gold standard" for geometry | Biologically relevant environment; dynamics | Predictive power; explores full energy landscape |
| Limitations | Not necessarily the solution structure | Time-averaged; interpretation can be complex | Model-dependent (force field/basis set) |
Case Study Insights: For many cyclic peptides and their analogues, the solid-state (X-ray) and solution-state (NMR) conformations can differ significantly. For example, a conformation stabilized by intermolecular hydrogen bonds in a crystal may not be the most stable in a polar solvent where the molecule can form hydrogen bonds with the solvent instead.
Computational studies, particularly MD simulations, are adept at predicting this solvent-dependent conformational flexibility.[11] DFT calculations can then be used to precisely quantify the energy difference between conformers identified in different environments.[12] A robust study will often demonstrate that the Boltzmann-averaged properties (e.g., calculated NMR coupling constants) from the computational ensemble are in good agreement with the experimental NMR data, thereby validating the computational model.[13]
Conclusion: An Integrated Approach for Authoritative Insight
Neither experimental nor computational methods alone can provide a complete picture of the conformational behavior of this compound derivatives. X-ray crystallography provides an anchor of absolute, solid-state structure, while NMR spectroscopy offers a window into the more dynamic and often more relevant solution-state ensemble.
Computational methods serve as the indispensable bridge between these realities. They allow for the exploration of conformations that may be difficult to trap experimentally and provide the energetic framework to understand why certain conformations are preferred. A modern, self-validating approach to conformational analysis is therefore an iterative cycle: use computation to predict, experiment to verify, and use experimental restraints to refine the next round of computation. This synergistic strategy is the most reliable path to understanding and ultimately engineering the structure-function relationships of these vital heterocyclic scaffolds.
References
- Title: Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides.
- Title: Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations.
- Title: this compound | Request PDF.
- Title: Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. Source: PMC - NIH. URL:[Link][7]
- Title: Predicting Distribution Coefficients (LogD)
- Title: Molecular dynamics simulation of cyclic peptides. Backbone structures...
- Title: Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. Source: Royal Society of Chemistry. URL:[Link][2]
- Title: Deep-learning-enhanced exploration of peptide conformational space with high fidelity using hydrogen bond information. Source: RSC Publishing. URL:[Link][12]
- Title: Three solid-state conformations of peptide 16 were optimized using DFT...
- Title: An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Source: PubMed Central. URL:[Link][8]
- Title: DFT calculations of core-electron binding energies of the peptide bond. Source: UBC Chemistry. URL:[Link][9]
- Title: A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Source: RSC Publishing. URL:[Link][13]
- Title: Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Source: PubMed. URL:[Link][15]
- Title: Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT calculations of core-electron binding energies of the peptide bond | UBC Chemistry [chem.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deep-learning-enhanced exploration of peptide conformational space with high fidelity using hydrogen bond information - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01632K [pubs.rsc.org]
- 13. A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Review of Recent Advances in Morpholine Synthesis: New Strategies for a Privileged Scaffold
The morpholine ring, a cornerstone of medicinal chemistry, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design.[2][3] Consequently, the development of efficient, stereoselective, and sustainable methods for the synthesis of substituted morpholines remains a highly active area of research. This guide provides a comparative analysis of significant advances in morpholine synthesis reported since 2020, with a focus on transition-metal catalysis, photocatalysis, organocatalysis, and green chemistry approaches. We will delve into the mechanistic underpinnings of these novel methods, present comparative experimental data, and provide detailed protocols to enable their application in the modern research laboratory.
I. Innovations in Transition-Metal-Catalyzed Morpholine Synthesis
Transition metals continue to be powerful tools for the construction of complex heterocyclic systems. Recent years have seen the development of novel catalytic cycles that offer unique pathways to the morpholine core, often with high levels of stereocontrol and functional group tolerance.
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines
A significant recent development is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates, which provides access to highly substituted, unprotected morpholines in a single step.[4] This method is notable for its use of readily available starting materials and an earth-abundant metal catalyst.
Mechanistic Rationale: The proposed mechanism begins with the reaction of the diazo ester with the Cu(I) catalyst to form a copper carbenoid intermediate. Concurrently, the amino alcohol and aldehyde condense to form an in situ imino alcohol. This intermediate then reacts with the copper carbenoid, leading to an insertion product. The final morpholine ring is formed through a nucleophilic attack of the malonate enolate on the iminium group, regenerating the copper catalyst for the next cycle.[4] This tandem approach efficiently constructs multiple C-C and C-N bonds in a single operation.
Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Morpholine Synthesis [4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the amino alcohol (0.4 mmol, 2.0 equiv), aldehyde (0.6 mmol, 3.0 equiv), and Cu(I) catalyst (e.g., CuTC, 5 mol%).
-
Seal the vial and purge with an inert atmosphere (e.g., argon).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Add the diazomalonate (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Place the vial in a preheated oil bath at 50 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired morpholine product.
Data Summary: Scope of the Copper-Catalyzed Three-Component Synthesis [4]
| Entry | Aldehyde | Amino Alcohol | Product | Yield (%) |
| 1 | p-Tolualdehyde | 2-Amino-2-methylpropan-1-ol | 2-(4-methylphenyl)-3,3-dimethylmorpholine-5,5-dicarboxylate | 81 |
| 2 | 4-Methoxybenzaldehyde | 2-Amino-2-methylpropan-1-ol | 2-(4-methoxyphenyl)-3,3-dimethylmorpholine-5,5-dicarboxylate | 75 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 2-Amino-2-methylpropan-1-ol | 2-(4-(trifluoromethyl)phenyl)-3,3-dimethylmorpholine-5,5-dicarboxylate | 46 |
| 4 | 2-Naphthaldehyde | (S)-2-aminopropan-1-ol | (2S)-2-(naphthalen-2-yl)-3-methylmorpholine-5,5-dicarboxylate | 65 |
Palladium(0)/Iron(III)-Catalyzed Diastereoselective Synthesis
A sequential Pd(0)-catalyzed Tsuji-Trost reaction followed by an in-situ Fe(III)-catalyzed heterocyclization has been developed for the diastereoselective synthesis of multisubstituted morpholines from vinyloxiranes and amino alcohols.[3][5] This one-pot method provides access to 2,3-, 2,5-, and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with good to excellent yields and diastereoselectivities.[3]
Logical Workflow:
Caption: Sequential Pd(0) and Fe(III) catalysis for morpholine synthesis.
II. The Rise of Photocatalysis in Morpholine Construction
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. A recent breakthrough is the development of a photocatalytic, diastereoselective annulation strategy for the synthesis of substituted 2-aryl morpholines from readily available starting materials.[6] This method circumvents the need for pre-functionalized or protected reagents, offering a more direct and efficient route to complex morpholine scaffolds.
Mechanistic Insights: The reaction is proposed to proceed through the formation of a radical cation intermediate, generated by a single-electron transfer from the electron-rich aromatic ring of the substrate to the excited photocatalyst.[6] This radical cation then undergoes a C-H functionalization and subsequent cyclization to form the morpholine ring. The use of both a Lewis acid and a Brønsted acid is crucial for achieving high yields and stereoselectivity.[6]
Key Advantages:
-
Direct C-H Functionalization: Avoids pre-functionalization of starting materials.
-
High Diastereoselectivity: Provides access to specific stereoisomers.
-
Broad Substrate Scope: Tolerates a wide range of functional groups and substitution patterns.
-
Sustainable Conditions: Utilizes visible light as a renewable energy source.
III. Asymmetric Organocatalysis: A Metal-Free Approach to Chiral Morpholines
The demand for enantiomerically pure morpholine derivatives in drug development has driven the exploration of asymmetric catalytic methods. Organocatalysis offers an attractive metal-free alternative for the construction of chiral morpholine scaffolds.
Enantioselective Chlorocycloetherification
A notable recent advance is the use of a cinchona alkaloid-derived phthalazine catalyst for the asymmetric chlorocycloetherification of N-alkenyl amino alcohols.[7] This method provides access to chiral 2,2-disubstituted morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities under mild conditions.
Catalytic Cycle:
Caption: Organocatalytic asymmetric chlorocycloetherification workflow.
Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification [7]
-
To a solution of the N-alkenyl amino alcohol (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., -20 °C), add the cinchona alkaloid-derived catalyst (10 mol%).
-
Stir the mixture for 10 minutes.
-
Add N-chlorosuccinimide (NCS) (0.12 mmol) in one portion.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched morpholine.
Data Summary: Enantioselective Chlorocycloetherification [7]
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | N-(4-methoxybenzyl)-N-(2-methylallyl)glycinol | 10 | 95 | 94 |
| 2 | N-benzyl-N-(2-phenylallyl)glycinol | 10 | 92 | 90 |
| 3 | N-tosyl-N-(2-methylallyl)ethanolamine | 10 | 98 | 96 |
| 4 | N-Boc-N-(2-tert-butylallyl)ethanolamine | 10 | 85 | 88 |
IV. Green and Sustainable Synthesis: The Ethylene Sulfate Approach
In line with the growing emphasis on sustainable chemistry, a simple, high-yielding, and redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols using inexpensive reagents has been recently reported.[8][9] This one- or two-step method utilizes ethylene sulfate as a key reagent and tBuOK as a base.
Key Features:
-
Atom Economy: High atom economy with minimal byproduct formation.
-
Green Reagents: Utilizes inexpensive and readily available reagents.
-
Scalability: The method has been demonstrated on a >50 g scale.[8][9]
-
Broad Applicability: Suitable for the synthesis of a variety of substituted morpholines, including those found in active pharmaceutical ingredients.[8][9]
The reaction proceeds via a selective N-monoalkylation of the primary amine of the 1,2-amino alcohol with ethylene sulfate, followed by an intramolecular cyclization to form the morpholine ring. This method's simplicity and efficiency make it a highly attractive alternative to traditional multi-step syntheses.
V. Conclusion and Future Outlook
The field of morpholine synthesis has witnessed remarkable progress in recent years, with the development of innovative catalytic systems and more sustainable synthetic routes. Transition-metal catalysis, particularly with copper and palladium, continues to provide powerful tools for the construction of complex and highly substituted morpholine scaffolds. The advent of photocatalysis has opened up new avenues for direct C-H functionalization, streamlining synthetic pathways. Asymmetric organocatalysis has proven to be a robust, metal-free strategy for accessing enantiomerically pure morpholines, which are of high value in medicinal chemistry. Furthermore, the development of greener synthetic methods, such as the ethylene sulfate approach, addresses the increasing need for sustainable chemical manufacturing.
Looking ahead, the integration of these advanced methodologies with enabling technologies like flow chemistry is expected to further enhance the efficiency, safety, and scalability of morpholine synthesis.[10][11] The exploration of biocatalytic routes, while currently less developed, holds promise for highly selective and environmentally benign syntheses.[12] The continued evolution of synthetic strategies for this privileged scaffold will undoubtedly accelerate the discovery and development of new therapeutics.
References
- Dutta, S., Kim, J. H., Bhatt, K., Rickertsen, D. R. L., Abboud, K. A., Ghiviriga, I., & Seidel, D. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(15), 3237–3241.
- ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4729.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
- Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613.
- Behera, S., & Gunanathan, C. (2021). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 17, 1788-1796.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Chemler, S. R., & Bovino, M. T. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(17), 4651-4653.
- ResearchGate. (n.d.). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
- Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(1), 57-62.
- ResearchGate. (n.d.). Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols.
- Slepukhina, I. N., et al. (2024). Non-classical sonochemical regioselective reaction of [4 + 2]-cycloaddition in the synthesis of morpholine adducts of C70 fullerene. Fullerenes, Nanotubes and Carbon Nanostructures, 1-7.
- ResearchGate. (n.d.). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
- Monbaliu, J.-C. M. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. CHIMIA International Journal for Chemistry, 78(9), 616-622.
- ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- Li, X., et al. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules, 29(15), 3465.
- Zhang, Y., et al. (2020). Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. Macromolecules, 53(24), 10947-10956.
- Vaghi, C., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243573.
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Rudroff, F., & Mihovilovic, M. D. (2017). Recent Advances in Biocatalysis for Drug Synthesis. CHIMIA International Journal for Chemistry, 71(4), 197-202.
- Bacher, F., et al. (2022). Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. International Journal of Molecular Sciences, 23(19), 11847.
- Khan, I., Saeed, K., & Khan, I. (2019). Recent advances in nano-photocatalysts for organic synthesis. RSC advances, 9(27), 15336-15353.
- ACS Publications. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- IJRIAS. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. International Journal of Research and Innovation in Applied Science.
- Organic Syntheses. (n.d.). Rhodium.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239.
- ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a)....
- Ziyaei, A., et al. (2017). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 53(7), 1234-1237.
- Weatherly, C. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS omega, 9(13), 15461-15466.
- Organic & Biomolecular Chemistry. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
- MDPI. (2024). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Catalysts, 14(7), 499.
- MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(1), 25.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of Morpholine-2,5-dione: A Comprehensive Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
As Morpholine-2,5-dione and its derivatives gain prominence in the creation of advanced biodegradable materials for biomedical applications, a thorough understanding of its safe handling is paramount.[1][2][3] This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with this compound. The following recommendations are grounded in the safety profile of its parent compound, Morpholine, a substance recognized for its flammability, corrosivity, and toxicity.[4][5][6][7]
Important Note: This guidance is based on the known hazards of Morpholine. It is imperative to locate and meticulously review the specific Safety Data Sheet (SDS) for this compound before commencing any work and to conduct a comprehensive, site-specific risk assessment.
Foundational Safety: Understanding the Hazard Profile
A proactive safety culture begins with a clear understanding of the potential risks. Based on the data for Morpholine, the primary hazards that demand stringent control measures include:
-
Severe Corrosivity: Capable of causing severe burns to the skin and serious eye damage.[4][5][6][7]
-
Significant Toxicity: Classified as toxic upon skin contact or inhalation, and harmful if swallowed.[5][6][7]
-
Flammability: Presents as a flammable liquid and vapor, requiring strict control of ignition sources.[4][6][7]
-
Respiratory Tract Irritation: Vapors can cause irritation to the respiratory system.[4][8]
A Hierarchy of Controls: Layering Your Defenses
The most effective safety protocols integrate multiple layers of protection, prioritizing the elimination or control of hazards at their source.
Engineering Controls: Your Primary Defense
-
Chemical Fume Hood: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood.[7][8] This is the most critical engineering control for minimizing inhalation exposure.
-
Adequate Ventilation: The laboratory should be equipped with sufficient general ventilation to prevent the accumulation of flammable or toxic vapors.[4][6][8]
-
Accessible Emergency Equipment: A fully operational emergency eyewash station and safety shower must be located in the immediate vicinity of the work area.[8][9]
Administrative Controls: Standard Operating Procedures
-
Mandatory Training: All personnel must receive comprehensive training on the specific hazards, safe handling techniques, and emergency procedures related to this compound before they are authorized to work with it.
-
Strict Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[4][6] Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[4][8]
-
Controlled Storage: Store this compound in a cool, dry, and well-ventilated location, segregated from heat, sparks, open flames, and incompatible materials.[4][6][10] Ensure containers are kept tightly sealed when not in use.[4][6][8]
Personal Protective Equipment: The Essential Final Barrier
When inherent risks cannot be entirely eliminated through engineering and administrative controls, PPE becomes the user's last and most critical line of defense.
Eye and Face Protection: A Non-Negotiable Requirement
-
Chemical Splash Goggles: To prevent contact with corrosive and toxic splashes, chemical splash goggles that meet recognized safety standards (e.g., ANSI Z87.1 in the U.S.) are mandatory.[7]
-
Face Shield: For procedures with an elevated risk of splashing, such as transferring significant volumes or working under pressure, a full-face shield must be worn in conjunction with chemical splash goggles.[5][11]
Skin and Body Protection: Comprehensive Coverage
-
Gloves:
-
Material Selection: Select gloves made from materials with demonstrated resistance to Morpholine. Nitrile or neoprene rubber gloves are generally recommended.[8][9] It is advisable to avoid natural rubber and PVC gloves, which may offer insufficient protection.[9]
-
Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before each use.
-
Replacement Schedule: Change gloves frequently (e.g., every 30-60 minutes) to prevent permeation.[12] Remove and replace gloves immediately if direct contact or contamination is suspected.
-
-
Laboratory Gown/Coat:
-
Appropriate Footwear:
-
Fully enclosed, non-perforated shoes are required in all laboratory environments.
-
In situations involving the handling of large quantities or a significant risk of spills, the use of chemically resistant shoe covers is recommended.
-
Respiratory Protection: Guarding Against Inhalation
-
Conditions for Use: Respiratory protection is necessary when engineering controls like a fume hood are unavailable, malfunctioning, or insufficient to maintain exposure levels below established occupational exposure limits. It is also critical during the cleanup of large spills or other emergencies.[11]
-
Respirator Selection: The choice of respirator depends on the airborne concentration of the substance. This can range from an air-purifying respirator (APR) equipped with organic vapor cartridges to a self-contained breathing apparatus (SCBA) for high-concentration or oxygen-deficient environments.[4][14] The implementation of a comprehensive respiratory protection program, including medical evaluation, fit-testing, and training, is an OSHA requirement in the U.S. whenever respirators are used.[11][12]
PPE Selection Summary
| Area of Protection | Recommended PPE | Primary Justification |
| Eyes | Chemical Splash Goggles | Protects against splashes of corrosive and toxic materials. |
| Face | Face Shield (worn over goggles) | Essential for full facial protection during high-risk tasks.[5][11] |
| Hands | Nitrile or Neoprene Gloves | Provides appropriate chemical resistance against Morpholine.[8][9] |
| Body | Chemically Resistant Gown or Lab Coat | Shields skin from contact with corrosive and toxic substances.[12][13] |
| Respiratory | Air-Purifying Respirator or SCBA | Prevents inhalation of toxic vapors when engineering controls are insufficient or during emergencies.[4][11][14] |
Step-by-Step PPE Protocols
The sequence of donning (putting on) and doffing (taking off) PPE is designed to minimize the risk of self-contamination.
Donning (Putting On) Sequence
-
Gown: Don the gown, ensuring all fasteners are securely closed.
-
Mask/Respirator: If required, put on the mask or respirator. Perform a user seal check.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don gloves last. Ensure the cuffs of the gloves are pulled over the cuffs of the gown sleeves to create a seal.
Doffing (Taking Off) Sequence
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior.
-
Gown: Unfasten the gown and carefully pull it away from your body, touching only the inside. Turn it inside out as you remove it.
-
Goggles/Face Shield: Remove by handling the strap or earpieces from behind your head.
-
Mask/Respirator: Remove the mask or respirator from behind, avoiding contact with the front surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.
Critical Disposal Procedures
Proper disposal is a crucial component of the safety lifecycle.
-
Hazardous Waste Collection: All disposable PPE that has been contaminated with this compound must be treated as hazardous waste. Place these items into a clearly labeled, dedicated hazardous waste container.[4]
-
Regulatory Compliance: Ensure that all chemical and contaminated waste is disposed of in strict accordance with all applicable local, state, and federal regulations.[4][6] Never discard contaminated items in standard trash receptacles.
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][7] Seek immediate medical evaluation.[5][7]
-
Skin Contact: Remove all contaminated clothing immediately while rinsing the affected skin area with copious amounts of water for at least 15 minutes.[5][15] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air at once.[7][15] If breathing is labored, administer oxygen. Seek immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[6][7] Have the person rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill Response: Evacuate all non-essential personnel from the area. For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance, then place it in a sealed, labeled container for hazardous waste disposal.[4][7] For major spills, evacuate the area and contact your institution's designated emergency response team immediately.
Visual Workflow for Safe Handling
Caption: A systematic workflow for the safe handling of this compound.
References
- Penta chemicals. (2025, April 16).
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Redox. (2022, October 1).
- Thermo Fisher Scientific. (2010, August 6).
- (2020, March 16).
- Covestro Solution Center. (n.d.).
- Cambridge Isotope Laboratories. (2017, August 23). MORPHOLINE-2,2,3,3,5,5,6,6-D8 (D, 98%)
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- International Agency for Research on Cancer. (n.d.). MORPHOLINE 1. Exposure Data 2. Studies of Cancer in Humans.
- Sigma-Aldrich. (2024, August 9).
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ResearchGate. (n.d.).
- Li, Y., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Wessely, C., et al. (n.d.). Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. redox.com [redox.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. trc-corp.com [trc-corp.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. chemos.de [chemos.de]
- 11. americanchemistry.com [americanchemistry.com]
- 12. pppmag.com [pppmag.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
